molecular formula C20H28ClNO2 B6595929 Vetrabutine hydrochloride CAS No. 5974-09-4

Vetrabutine hydrochloride

Cat. No.: B6595929
CAS No.: 5974-09-4
M. Wt: 349.9 g/mol
InChI Key: SRKJRPFCSZFVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vetrabutine hydrochloride is a useful research compound. Its molecular formula is C20H28ClNO2 and its molecular weight is 349.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.ClH/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4;/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKJRPFCSZFVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975150
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5974-09-4
Record name Benzenebutanamine, α-(3,4-dimethoxyphenyl)-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5974-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vetrabutine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005974094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vetrabutine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VETRABUTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54IF66RP20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Pharmacological Principles

Preamble: Charting the Unseen Pathways of a Specialized Therapeutic Agent

In the landscape of veterinary pharmacology, certain agents, while established in clinical practice, retain an element of mechanistic enigma. Vetrabutine hydrochloride is one such compound. Known primarily for its application in veterinary obstetrics, its precise molecular interactions have not been exhaustively detailed in publicly accessible literature. This guide, therefore, moves beyond a simple recitation of facts. It serves as a deep-dive into the physiological effects of this compound, grounding them in the fundamental principles of smooth muscle pharmacology. By synthesizing the available data with established knowledge of cellular signaling, we will construct a robust, logical framework to hypothesize and explore its core mechanism of action. This document is structured to provide researchers and drug development professionals with both a comprehensive overview of Vetrabutine's role and a practical, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based guide to the experimental systems required to fully elucidate its function.

This compound: Established Therapeutic Profile

This compound, chemically identified as 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine hydrochloride, is a therapeutic agent utilized in veterinary medicine.[1][2] Its primary indication is in managing dystocia (difficult farrowing) in sows.[3][4] Clinical studies have demonstrated that its administration can reduce the number of stillborn piglets.[5][6] The compound is described as a uterotonic with vasodilator effects and as a spasmolytic muscular tropic drug.[3][4][7]

This dual characterization—a uterotonic (promoting uterine tone or contractions) and a vasodilator/spasmolytic (promoting smooth muscle relaxation)—presents a nuanced pharmacological profile. It suggests that Vetrabutine may exert differential effects on vascular versus uterine smooth muscle, or that its primary action facilitates more effective, coordinated uterine contractions by relaxing certain tissues or improving blood flow. Studies note it reduces adverse physio-metabolic indicators in piglets at birth by improving blood pH, PaO2, and lowering blood lactate, which is consistent with improved perfusion (vasodilation).[8]

Parameter Observed Effect of this compound Reference
Primary Indication Dystocia (difficult farrowing) in sows[3][4]
Clinical Outcome Reduction in stillbirths[5][6]
Physiological Class Uterotonic, Vasodilator, Spasmolytic[3][4][7]
Metabolic Impact (Piglets) Improved acid-base balance (↑ pH, ↑ PaO2, ↓ lactate)[8]

The Molecular Battlefield: Regulation of Smooth Muscle Contraction & Relaxation

To understand Vetrabutine, one must first master the fundamentals of its target tissue: smooth muscle. Unlike striated muscle, smooth muscle contraction is not regulated by troponin. Instead, the process is governed by the phosphorylation of Myosin Light Chains (MLC).[9][10]

The Contraction Cascade:

  • Calcium Influx : An initial stimulus (e.g., a neurotransmitter or hormone) triggers the influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels or the release of Ca²⁺ from the sarcoplasmic reticulum.[7][10]

  • Calmodulin Activation : The increased intracellular Ca²⁺ binds to and activates the protein calmodulin.[9]

  • MLCK Activation : The Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK).[9]

  • Myosin Phosphorylation : MLCK phosphorylates the regulatory light chains on the myosin heads.[10]

  • Cross-Bridge Cycling : This phosphorylation enables the myosin heads to bind to actin, initiating cross-bridge cycling and resulting in sustained muscle contraction.[9]

The Relaxation Pathway: Relaxation is primarily achieved by decreasing intracellular Ca²⁺ levels and by the dephosphorylation of MLC. This is accomplished by Myosin Light Chain Phosphatase (MLCP), which counteracts the activity of MLCK.[10] The balance between MLCK and MLCP activity is the critical determinant of smooth muscle tone.

cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway Stimulus Agonist Stimulus Ca_Influx ↑ Intracellular [Ca²⁺] Stimulus->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin MLCK MLCK Activation Calmodulin->MLCK MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Relax_Signal Relaxant Signal (e.g., Vetrabutine?) cAMP_cGMP ↑ cAMP / cGMP Relax_Signal->cAMP_cGMP PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG PKA_PKG->MLCK Inhibits MLCP MLCP Activation PKA_PKG->MLCP Activates MLC_DeP Myosin Light Chain Dephosphorylation MLCP->MLC_DeP Relaxation Smooth Muscle Relaxation MLC_DeP->Relaxation

Caption: Core pathways governing smooth muscle contraction and relaxation.

Hypothesized Mechanisms of Action for this compound

Given its vasodilator and spasmolytic properties, this compound likely promotes smooth muscle relaxation by intervening in the fundamental pathways described above. The most plausible mechanisms, based on established pharmacology, are:

Hypothesis A: Calcium Channel Blockade

A direct blockade of L-type voltage-gated calcium channels is a primary mechanism for many vasodilators (e.g., nifedipine).[6][11] By inhibiting the initial influx of Ca²⁺, Vetrabutine would prevent the activation of calmodulin and MLCK, leading to a dominant state of relaxation. This aligns well with its observed vasodilator effect.[8]

Hypothesis B: Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP.[12][13]

  • PDE inhibitors (e.g., sildenafil, drotaverine) prevent this degradation, leading to elevated intracellular levels of these second messengers.[14][15][16]

  • Increased cAMP and cGMP activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[17]

  • These kinases can inhibit MLCK and/or activate MLCP, tipping the balance toward MLC dephosphorylation and causing profound smooth muscle relaxation.[10] This mechanism is a strong candidate as it can account for both vasodilation and relaxation of other smooth muscles, such as the uterus.

Hypothesis C: Beta-2 Adrenergic Agonism

Beta-2 adrenergic agonists (e.g., terbutaline, salbutamol) are potent smooth muscle relaxants, particularly in the bronchi and uterus.[3][18][19]

  • Activation of beta-2 adrenergic receptors stimulates adenylyl cyclase, leading to a surge in intracellular cAMP.[20][21]

  • The subsequent activation of PKA inhibits MLCK, causing relaxation.[9] This is a well-established pathway for uterine relaxation (tocolysis).[4][6]

cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects Vetrabutine Vetrabutine HCl Ca_Channel L-Type Ca²⁺ Channel Vetrabutine->Ca_Channel Blocks? PDE Phosphodiesterase (PDE) Vetrabutine->PDE Inhibits? Beta_Receptor β₂-Adrenergic Receptor Vetrabutine->Beta_Receptor Activates? Ca_Down ↓ Intracellular [Ca²⁺] Ca_Channel->Ca_Down cAMP_Up ↑ cAMP / cGMP PDE->cAMP_Up Beta_Receptor->cAMP_Up MLCK_Down ↓ MLCK Activity Ca_Down->MLCK_Down cAMP_Up->MLCK_Down MLCP_Up ↑ MLCP Activity cAMP_Up->MLCP_Up Relaxation Smooth Muscle Relaxation (Vasodilation / Spasmolysis) MLCK_Down->Relaxation MLCP_Up->Relaxation

Caption: Hypothesized molecular targets and pathways for Vetrabutine HCl.

Experimental Protocols for Mechanism of Action Elucidation

To dissect which of these hypotheses is correct, a series of self-validating, systematic experiments are required. The following protocols provide a framework for this investigation.

Protocol 4.1: Organ Bath Assay for Functional Characterization

Objective: To quantify the relaxant effect of Vetrabutine on isolated smooth muscle tissue and probe its interaction with known pathways.

Methodology:

  • Tissue Preparation: Isolate uterine or aortic smooth muscle strips from a suitable animal model (e.g., rat, guinea pig).

  • Mounting: Mount the tissue strips in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction Induction: Induce a stable, submaximal contraction using an appropriate agonist (e.g., KCl for depolarization-induced contraction, Phenylephrine for receptor-mediated contraction, or Oxytocin for uterine tissue).

  • Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the bath and record the degree of relaxation until a maximal effect is achieved. This will determine the EC₅₀ (potency).

  • Antagonism/Inhibition Studies (Causality Testing):

    • To test Hypothesis A (Ca²⁺ Channel Blockade) : Pre-induce contraction with a high KCl concentration. A potent relaxation by Vetrabutine would be consistent with Ca²⁺ channel blockade.

    • To test Hypothesis C (Beta-2 Agonism) : Pre-incubate the tissue with a beta-blocker (e.g., Propranolol) before adding Vetrabutine. A significant rightward shift in the Vetrabutine EC₅₀ curve would indicate action via beta-adrenergic receptors.

    • To probe PDE involvement (Hypothesis B) : Compare the relaxant effect in the presence and absence of adenylyl cyclase or guanylyl cyclase inhibitors.

Protocol 4.2: Radioligand Binding Assay

Objective: To determine if Vetrabutine directly binds to a specific receptor target.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., beta-2 adrenergic receptors).

  • Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]-dihydroalprenolol for beta-receptors) in the presence of increasing concentrations of unlabeled this compound.

  • Separation & Counting: Separate bound from free radioligand via rapid filtration.

  • Data Analysis: Quantify the radioactivity of the filters. If Vetrabutine binds to the receptor, it will compete with and displace the radioligand, generating a competition curve from which the inhibition constant (Ki) can be calculated.[12] The absence of displacement would rule out direct binding to that receptor.

Protocol 4.3: Second Messenger Quantification (cAMP/cGMP Assay)

Objective: To measure whether Vetrabutine modulates intracellular levels of cAMP or cGMP, key indicators of beta-agonist and PDE inhibitor activity.

Methodology:

  • Cell Culture: Use primary smooth muscle cells or a suitable cell line.

  • Stimulation: Treat the cells with this compound for a defined period. Include a positive control (e.g., Isoproterenol for cAMP, Sodium Nitroprusside for cGMP) and a negative control (vehicle). To further probe the PDE hypothesis, pre-stimulate with Isoproterenol and then add Vetrabutine; a super-physiological increase in cAMP would suggest PDE inhibition.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Quantification: Use a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit to accurately measure the concentration of cAMP or cGMP in the cell lysates.

  • Analysis: A significant increase in cAMP or cGMP levels compared to the control would strongly support Hypothesis B or C.

Start Investigate Vetrabutine Mechanism of Action Organ_Bath Protocol 4.1: Organ Bath Assay (Functional Response) Start->Organ_Bath Binding_Assay Protocol 4.2: Radioligand Binding (Direct Interaction) Organ_Bath->Binding_Assay Does it act like a known class? Second_Messenger Protocol 4.3: Second Messenger Assay (Signaling Pathway) Organ_Bath->Second_Messenger Does it cause relaxation? Conclusion Elucidate Core Mechanism Binding_Assay->Conclusion Identifies direct target Second_Messenger->Conclusion Identifies signaling cascade

Sources

An In-Depth Technical Guide to the Putative Molecular Target of Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetrabutine hydrochloride is a pharmaceutical agent recognized for its utility in veterinary medicine as a uterine relaxant, musculotropic stimulator, and vasodilator.[1] Despite its clinical applications, particularly in managing dystocia in sows, its precise molecular target remains conspicuously absent from publicly available scientific literature. This technical guide synthesizes the existing pharmacological knowledge to postulate a primary molecular target for this compound. Based on its physiological effects, we hypothesize that This compound's principal molecular target is the L-type voltage-gated calcium channel (Ca_v1.2) in smooth muscle cells. This guide will explore the rationale for this hypothesis, propose a comprehensive framework for its experimental validation, and discuss the potential signaling pathways involved.

Introduction to this compound: A Functional Overview

This compound, with the chemical name α-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine hydrochloride, is clinically employed to modulate smooth muscle contractility.[1] Its primary indications revolve around its ability to relax the uterus and blood vessels.[1][2] In veterinary practice, it is used to reduce the duration of farrowing in swine, thereby minimizing stillbirths and improving piglet vitality.[1][3] The functional descriptions of Vetrabutine—uterine relaxant, musculotropic stimulator, and vasodilator—strongly suggest an underlying mechanism that governs calcium ion (Ca²⁺) homeostasis in smooth muscle cells, as intracellular Ca²⁺ concentration is the final common pathway for smooth muscle contraction.

The Hypothesized Molecular Target: L-type Voltage-Gated Calcium Channels (Ca_v1.2)

We propose that the primary molecular target of this compound is the α1c subunit of the L-type voltage-gated calcium channel (Ca_v1.2). These channels are pivotal in regulating the influx of extracellular Ca²⁺ into smooth muscle cells, which is a critical step in initiating and maintaining muscle contraction.[4][5]

Rationale for the Hypothesis

The rationale for targeting Ca_v1.2 is multi-faceted and stems from the known physiological effects of Vetrabutine:

  • Uterine Relaxation and Vasodilation: Both uterine and vascular smooth muscle contractility are highly dependent on the influx of extracellular Ca²⁺ through L-type calcium channels.[4] Inhibition of these channels leads to muscle relaxation, which directly aligns with the observed effects of Vetrabutine.

  • Musculotropic Action: The term "musculotropic" implies a direct action on the muscle tissue itself, rather than an indirect neural or hormonal effect.[6] Targeting a fundamental component of the muscle contraction machinery, such as an ion channel, is consistent with this description.

  • Parallels with Known Calcium Channel Blockers: Many established vasodilator and tocolytic (uterine relaxant) drugs are L-type calcium channel blockers.[4] The pharmacological profile of this compound mirrors that of these agents.

The proposed mechanism involves this compound binding to the Ca_v1.2 channel, likely at a site distinct from the pore itself, inducing a conformational change that reduces the probability of the channel opening in response to membrane depolarization. This allosteric modulation would decrease the influx of Ca²⁺, leading to smooth muscle relaxation.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound's action on smooth muscle cells.

Vetrabutine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca²⁺ Channel (Ca_v1.2) Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vetrabutine Vetrabutine Hydrochloride Vetrabutine->Ca_channel Inhibits Depolarization Membrane Depolarization Depolarization->Ca_channel Opens Calmodulin Calmodulin Ca_ion->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation of the Molecular Target

A multi-pronged experimental approach is necessary to rigorously validate Ca_v1.2 as the molecular target of this compound. The following protocols are designed to provide a self-validating system of inquiry.

Radioligand Binding Assays

Objective: To determine if this compound directly binds to L-type calcium channels.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels, such as uterine smooth muscle or a cell line overexpressing Ca_v1.2.

  • Radioligand Selection: Utilize a radiolabeled L-type calcium channel antagonist with high affinity, such as [³H]-nitrendipine.

  • Competition Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of [³H]-nitrendipine.

    • Add increasing concentrations of unlabeled this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the inhibitory constant (Kᵢ) to determine the binding affinity of Vetrabutine for the L-type calcium channel.

Parameter Description Expected Outcome for Positive Result
IC₅₀ Concentration of Vetrabutine causing 50% inhibition of radioligand binding.A measurable and potent IC₅₀ value.
Kᵢ Inhibitory constant, reflecting the binding affinity of Vetrabutine.A low Kᵢ value, indicating high binding affinity.
Electrophysiology: Patch-Clamp Technique

Objective: To assess the functional effect of this compound on L-type calcium channel activity.

Methodology:

  • Cell Preparation: Use isolated primary smooth muscle cells (e.g., myometrial or vascular) or a cell line expressing Ca_v1.2.

  • Whole-Cell Patch-Clamp:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply depolarizing voltage steps to elicit inward Ca²⁺ currents.

    • Perfuse the cells with varying concentrations of this compound and record the corresponding changes in the Ca²⁺ current.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the dose-dependent inhibition of the peak Ca²⁺ current by this compound.

Parameter Description Expected Outcome for Positive Result
Peak Ca²⁺ Current The maximal inward current upon depolarization.Dose-dependent reduction in peak current.
I-V Relationship Plot of current versus voltage.A shift in the I-V curve indicating modulation of channel gating.
In Vitro Functional Assays: Tissue Bath Experiments

Objective: To correlate the molecular effects with tissue-level responses.

Methodology:

  • Tissue Preparation: Mount strips of uterine or vascular smooth muscle in an organ bath containing a physiological salt solution.

  • Induction of Contraction: Induce sustained contractions using a depolarizing agent like high-concentration potassium chloride (KCl), which opens voltage-gated calcium channels.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and measure the relaxation of the pre-contracted tissue.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

Parameter Description Expected Outcome for Positive Result
EC₅₀ Molar concentration of an agonist that produces 50% of the maximal possible effect.A potent EC₅₀ value for relaxation of KCl-induced contractions.

The following workflow diagram illustrates the proposed experimental validation process.

Validation_Workflow Hypothesis Hypothesis: Vetrabutine targets L-type Ca²⁺ Channels BindingAssay Radioligand Binding Assay (Direct Interaction) Hypothesis->BindingAssay PatchClamp Patch-Clamp Electrophysiology (Functional Effect on Channel) Hypothesis->PatchClamp TissueBath Tissue Bath Functional Assay (Physiological Response) Hypothesis->TissueBath DataIntegration Data Integration and Mechanism Confirmation BindingAssay->DataIntegration PatchClamp->DataIntegration TissueBath->DataIntegration Conclusion Conclusion: Confirmation of Molecular Target and Mechanism of Action DataIntegration->Conclusion

Caption: Experimental workflow for validating the molecular target of Vetrabutine.

Conclusion

While the definitive molecular target of this compound has not been explicitly disclosed in the scientific literature, a robust hypothesis centered on the L-type voltage-gated calcium channel (Ca_v1.2) can be formulated based on its established pharmacological effects. The proposed experimental framework, integrating binding assays, electrophysiology, and functional tissue studies, provides a clear and scientifically rigorous path to validate this hypothesis. Elucidating the precise molecular mechanism of this compound will not only deepen our understanding of its therapeutic actions but also pave the way for the rational design of new and improved smooth muscle relaxants.

References

  • Vetlexicon. Vetrabutine in Dogs (Canis). [Link]
  • Mota-Rojas D, et al. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology. 2012;78(2):455-461. [Link]
  • González-Lozano M, et al. The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology. 2005;64(7):1595-1604. [Link]
  • Britannica. Drug - Muscle Relaxants, Analgesics, Stimulants. [Link]
  • Pharmaoffer. Musculotropic spasmolytics API Manufacturers. [Link]
  • MSD Veterinary Manual. Vasoactive Drugs for Use in Animals. [Link]
  • PubMed. Calcium channel blockers in veterinary medicine. [Link]
  • Veterian Key. Calcium Channel and β-Blocker Drug Overdose. [Link]
  • PubMed.
  • PubMed.
  • Sygnature Discovery. Receptor Binding - Technical Notes. [Link]
  • PubMed. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells. [Link]
  • PubMed. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies. [Link]
  • ResearchGate. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets | Request PDF. [Link]
  • PubMed. [Mode of action of trimebutine: involvement if opioid receptors]. [Link]
  • NIH. Drugs acting on the pregnant uterus. [Link]
  • PubMed. Calcium channel blockers in veterinary medicine. [Link]
  • Veterian Key. Calcium Channel and β-Blocker Drug Overdose. [Link]

Sources

Vetrabutine Hydrochloride and the Landscape of Receptor Binding Profile Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Unknown in Pharmacological Profiling

In the realm of drug development and molecular pharmacology, the precise characterization of a compound's interaction with its biological targets is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and methodologies of receptor binding profiling. Our initial focus is Vetrabutine Hydrochloride; however, the publicly available scientific literature on its specific molecular interactions is sparse. This compound is recognized as a uterotonic and musculotropic agent, with applications in veterinary medicine to manage dystocic farrowings.[1][2] Its chemical designation is Alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine.[1] While its physiological effects, such as uterine relaxation and vasodilation, are documented, a detailed receptor binding profile is not extensively published.[2]

To provide a robust and technically valuable guide, this document will therefore pivot to a comprehensive case study of a compound with a well-elucidated receptor binding profile: KAD-1229 (Mitiglinide) . This potent, non-sulfonylurea hypoglycemic agent offers an excellent paradigm for understanding the intricacies of receptor binding analysis.[3][4] The methodologies and principles discussed herein are broadly applicable and represent the gold standard in the field.

The Significance of Receptor Binding Profiling

A receptor binding profile is a quantitative summary of a drug's affinity for a range of biological targets. This profile is a critical component of a drug's preclinical characterization, providing insights into:

  • Mechanism of Action: Identifying the primary receptor(s) through which a drug exerts its therapeutic effect.

  • Selectivity and Off-Target Effects: Determining the drug's affinity for other receptors, which can predict potential side effects.

  • Structure-Activity Relationships (SAR): Guiding medicinal chemistry efforts to optimize potency and selectivity.

  • Translational Potential: Informing dose selection and predicting clinical efficacy and safety.

A typical receptor binding study involves screening a compound against a panel of receptors, ion channels, transporters, and enzymes. The data generated, typically in the form of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are compiled to create a comprehensive pharmacological fingerprint.

Case Study: The Receptor Binding Profile of KAD-1229 (Mitiglinide)

KAD-1229 is an anti-diabetic drug that stimulates insulin secretion from pancreatic β-cells.[5][6] Its primary mechanism of action is the inhibition of the ATP-sensitive potassium (KATP) channel.[4] The KATP channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[5] KAD-1229 exerts its effect by binding to the SUR1 subunit.[3][4]

Primary Target Affinity: The Sulfonylurea Receptor 1 (SUR1)

The interaction of KAD-1229 with the SUR1 subunit has been extensively characterized using radioligand binding assays. These assays measure the ability of a test compound (KAD-1229) to displace a radiolabeled ligand with known high affinity for the target receptor. A commonly used radioligand for the SUR1 receptor is [3H]glibenclamide.

In these experiments, microsomal fractions from cells expressing the SUR1 receptor (such as the hamster insulin-oma cell line, HIT T15, or the MIN6 cell line) are incubated with a fixed concentration of [3H]glibenclamide and varying concentrations of the unlabeled test compound (KAD-1229).[3][4] The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Binding Affinity of KAD-1229 for the SUR1 Receptor

CompoundRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference
KAD-1229[3H]glibenclamideHIT T15 cell microsomes13-[3]
KAD-1229[3H]glibenclamideMIN6 cell microsomes0.61-[4]
KAD-1229[3H]glibenclamideCOS-1 cells expressing SUR1-280[6]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as tissue preparation, radioligand concentration, and buffer composition.

Functional Activity: Inhibition of the KATP Channel

Beyond binding affinity, it is crucial to determine the functional consequence of this binding. For KAD-1229, this involves assessing its effect on the activity of the KATP channel. This is often achieved using electrophysiological techniques, such as patch-clamp, or by measuring ion efflux.

In studies using the inside-out patch-clamp configuration on MIN6 cells, KAD-1229 has been shown to inhibit the opening of KATP channels in a dose-dependent manner.[4] Another functional assay involves measuring the efflux of 86Rb+, a radioactive potassium analogue, from pancreatic β-cells. Inhibition of KATP channels by KAD-1229 reduces the efflux of 86Rb+.

Table 2: Functional Activity of KAD-1229 on the KATP Channel

AssayCell LineEndpointIC50 (nM)Reference
86Rb+ EffluxHIT T15 cellsInhibition of efflux8.4[3]
Patch-ClampCOS-1 cells (Kir6.2/SUR1)Inhibition of channel currents100[6]

These functional data confirm that the binding of KAD-1229 to the SUR1 subunit leads to the inhibition of the KATP channel, which is the mechanism underlying its insulin-secreting action.

Experimental Protocols

Radioligand Binding Assay for SUR1

Objective: To determine the binding affinity (Ki) of a test compound for the SUR1 receptor.

Materials:

  • Microsomal fractions from HIT T15 or MIN6 cells

  • [3H]glibenclamide (specific activity ~50-80 Ci/mmol)

  • Test compound (e.g., KAD-1229)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 1 µM glibenclamide)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, microsomal membranes (20-50 µg protein), [3H]glibenclamide (final concentration ~1-2 nM), and either the test compound or the vehicle control.

  • For the determination of non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM glibenclamide).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

86Rb+ Efflux Assay

Objective: To assess the functional inhibition of KATP channels by a test compound.

Materials:

  • HIT T15 or MIN6 cells cultured in 24-well plates

  • Krebs-Ringer bicarbonate (KRB) buffer

  • 86RbCl

  • Test compound (e.g., KAD-1229)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Wash the cultured cells with KRB buffer.

  • Load the cells with 86Rb+ by incubating them in KRB buffer containing 1 µCi/mL 86RbCl for 60-90 minutes at 37°C.

  • Wash the cells with non-radioactive KRB buffer to remove extracellular 86Rb+.

  • Add KRB buffer containing various concentrations of the test compound or vehicle control to the wells.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Collect the supernatant (containing the effluxed 86Rb+).

  • Lyse the cells with a detergent solution to determine the amount of 86Rb+ remaining in the cells.

  • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Calculate the fractional efflux as the percentage of total 86Rb+ (supernatant + lysate) that appeared in the supernatant.

  • Plot the fractional efflux against the test compound concentration to determine the IC50 value for the inhibition of 86Rb+ efflux.

Visualizing the Mechanism and Workflow

Receptor_Binding_Workflow cluster_prep Sample Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HIT T15, MIN6) Membrane_Prep Membrane Preparation (Microsomal Fraction) Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + [3H]Glibenclamide + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Competition Curve) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a typical radioligand binding assay.

KATP_Channel_Mechanism KATP KATP Channel SUR1 Kir6.2 K_ion K+ KATP:f2->K_ion K+ Efflux (closed) KAD1229 KAD-1229 KAD1229->KATP:f1 binds & inhibits ATP ATP ATP->KATP:f2 inhibits Depolarization Membrane Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opens Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicle Insulin Vesicle Fusion Ca_Influx->Insulin_Vesicle Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: Mechanism of KAD-1229-induced insulin secretion.

Conclusion and Future Directions

This guide has outlined the fundamental principles and methodologies for characterizing the receptor binding profile of a pharmacological agent, using KAD-1229 as a detailed case study. The combination of radioligand binding assays to determine affinity and functional assays to assess activity provides a comprehensive understanding of a compound's mechanism of action.

For compounds like this compound, where the specific molecular targets are not well-defined in the public literature, a systematic approach is required. This would involve initial broad screening against a panel of receptors relevant to its physiological effects (e.g., adrenergic, muscarinic, and other G-protein coupled receptors involved in smooth muscle contraction and relaxation). Hits from this initial screen would then be followed up with more detailed binding and functional studies, as outlined in this guide. Such studies would be invaluable in elucidating its precise mechanism of action and could potentially uncover novel therapeutic applications.

References

  • Vetlexicon. Vetrabutine in Dogs (Canis). [Link]
  • Kissei Pharmaceutical Co., Ltd. (1994). Novel rapid- and short-acting hypoglycemic agent, a calcium(2s)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl) propionate (KAD-1229) that acts on the sulfonylurea receptor. J Pharmacol Exp Ther., 269(2), 489-95. [Link]
  • Ohnota, H., et al. (1994). Inhibition of ATP-sensitive K+ channel by a non-sulfonylurea compound KAD-1229 in a pancreatic beta-cell line, MIN 6 cell.
  • González-Lozano, J., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 399-409. [Link]
  • Wu, J., et al. (2021). Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide. Frontiers in Pharmacology, 12, 788536. [Link]
  • Iino, S., et al. (2001). The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide. European Journal of Pharmacology, 432(1), 103-110. [Link]

Sources

Vetrabutine Hydrochloride: An In-Depth Technical Guide to its Hypothesized Signaling Pathways in Smooth Muscle

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Vetrabutine hydrochloride is a synthetic compound recognized for its dual activity as a uterotonic and muscle-tropic agent with vasodilatory properties.[1] Primarily utilized in veterinary medicine to manage dystocic labor, its precise molecular mechanisms of action in smooth muscle remain largely uncharacterized in publicly available literature.[1] This technical guide synthesizes current knowledge of smooth muscle physiology and the pharmacology of structurally or functionally related compounds to propose a cohesive, albeit hypothesized, signaling network for this compound. We will delineate a plausible dual-pathway model: a contractile mechanism in uterine smooth muscle and a relaxant (vasodilatory) mechanism in vascular smooth muscle. This guide further provides a comprehensive suite of experimental protocols designed to rigorously test these hypotheses, offering a roadmap for future research into this pharmacologically intriguing molecule.

Introduction to this compound

This compound (N,N-Dimethyl-alpha-(3-phenylpropyl)veratrylamine hydrochloride) is a molecule with established efficacy in veterinary obstetrics.[2][3] Its utility in facilitating labor stems from its ability to stimulate uterine contractions, while its vasodilatory effects are thought to improve blood flow during parturition, thereby enhancing the vitality of newborns.[1] The challenge for researchers and drug development professionals lies in the absence of detailed studies on its receptor targets and downstream signaling cascades. Understanding these pathways is critical for optimizing its therapeutic applications, exploring new indications, and predicting potential side effects.

This guide addresses this knowledge gap by proposing a scientifically grounded hypothesis for its mechanism of action, drawing parallels with the known signaling of other uterotonic agents and vasodilators. We will also consider the pharmacology of Trimebutine, a structurally related compound, which is known to modulate ion channel activity in smooth muscle.[4]

Hypothesized Dual Signaling Pathways of this compound

We propose that this compound's seemingly opposing effects on uterine (contraction) and vascular (relaxation) smooth muscle are mediated by distinct signaling pathways, potentially involving different receptor subtypes or effector proteins in these tissues.

Proposed Uterotonic Signaling Pathway in Myometrial Smooth Muscle

The uterotonic action of this compound likely mirrors that of established labor-inducing agents like oxytocin and prostaglandins, which converge on increasing intracellular calcium concentration ([Ca²⁺]i).[5][6][7]

The proposed pathway is as follows:

  • Receptor Binding: this compound is hypothesized to bind to a G-protein coupled receptor (GPCR) on the myometrial cell surface, likely coupled to a Gαq/11 subunit.

  • PLC Activation: Receptor activation stimulates Phospholipase C (PLC).[5][8]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]

  • Intracellular Ca²⁺ Release: IP₃ binds to its receptor (IP₃R) on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[9]

  • Ca²⁺ Influx: The initial rise in [Ca²⁺]i and membrane depolarization can activate voltage-gated L-type calcium channels (VGCCs), leading to an influx of extracellular Ca²⁺.[10]

  • Calmodulin Activation & MLCK: The elevated cytoplasmic Ca²⁺ binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates Myosin Light Chain Kinase (MLCK).[11]

  • Myosin Phosphorylation & Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC₂₀), which initiates cross-bridge cycling and smooth muscle contraction.[11][12]

  • Sustained Contraction (PKC & Rho-kinase): DAG, the other second messenger, activates Protein Kinase C (PKC), which can contribute to sustained contraction by phosphorylating various targets.[13] Additionally, GPCR activation can engage the RhoA/Rho-kinase pathway, which inhibits Myosin Light Chain Phosphatase (MLCP), thereby sensitizing the contractile apparatus to Ca²⁺ and maintaining force.[14][15]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Vetrabutine Vetrabutine Hydrochloride GPCR Gαq/11-Coupled Receptor Vetrabutine->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates RhoA RhoA/Rho-kinase Pathway GPCR->RhoA Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG VGCC L-type Ca²⁺ Channel CaM Calmodulin (CaM) VGCC->CaM Ca²⁺ Influx IP3R IP₃ Receptor IP3->IP3R Activates PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin Light Chain (MLC₂₀) MLCK->Myosin Phosphorylates pMyosin Phospho-MLC₂₀ Myosin->pMyosin Contraction Contraction pMyosin->Contraction Initiates PKC->Contraction Sustains MLCP Myosin Light Chain Phosphatase (MLCP) RhoA->MLCP Inhibits MLCP->pMyosin Dephosphorylates Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Store->CaM Ca²⁺ Release

Figure 1. Hypothesized uterotonic signaling pathway of Vetrabutine HCl.
Proposed Vasodilatory Signaling Pathway in Vascular Smooth Muscle

The vasodilatory effect suggests a mechanism that lowers intracellular Ca²⁺ or desensitizes the contractile machinery in vascular smooth muscle cells.[16][17] This could occur through two primary, non-mutually exclusive pathways.

Pathway A: Calcium Channel Blockade

Drawing inspiration from the actions of Trimebutine, this compound may directly inhibit L-type voltage-gated calcium channels (VGCCs).[4]

  • Direct Inhibition: this compound binds to and blocks VGCCs on the vascular smooth muscle cell membrane.

  • Reduced Ca²⁺ Influx: This blockade prevents or reduces the influx of extracellular Ca²⁺ that is necessary to trigger and maintain contraction.[14]

  • Relaxation: With lower intracellular Ca²⁺, there is less activation of MLCK, leading to a decrease in MLC₂₀ phosphorylation and subsequent muscle relaxation (vasodilation).

Pathway B: Phosphodiesterase (PDE) Inhibition

Many vasodilators function by increasing cyclic nucleotides (cAMP or cGMP).[18] this compound's dimethoxybenzyl group is found in some PDE inhibitors.[19]

  • PDE Inhibition: this compound inhibits one or more phosphodiesterase (PDE) isozymes within the vascular smooth muscle cell.

  • Increased Cyclic Nucleotides: This leads to an accumulation of either cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).

  • Protein Kinase Activation: Elevated cAMP activates Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG).

  • Promotion of Relaxation: PKA and PKG promote relaxation through multiple mechanisms, including:

    • Phosphorylation and inhibition of MLCK.[20]

    • Activation of MLCP, leading to dephosphorylation of MLC₂₀.[20]

    • Phosphorylation of ion channels to promote Ca²⁺ efflux or sequestration back into the SR.

G cluster_A Pathway A: Calcium Channel Blockade cluster_B Pathway B: PDE Inhibition Vetrabutine_A Vetrabutine Hydrochloride VGCC L-type Ca²⁺ Channel Vetrabutine_A->VGCC Inhibits Ca_Influx Ca²⁺ Influx Relaxation_A Relaxation (Vasodilation) Ca_Influx->Relaxation_A Reduced Vetrabutine_B Vetrabutine Hydrochloride PDE Phosphodiesterase (PDE) Vetrabutine_B->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Relaxation_B Relaxation (Vasodilation) PKA_PKG->Relaxation_B Promotes

Figure 2. Hypothesized vasodilatory signaling pathways of Vetrabutine HCl.

Experimental Protocols for Pathway Validation

To validate these hypothesized pathways, a series of targeted experiments are required. The following protocols provide a self-validating system to interrogate the proposed mechanisms.

G cluster_workflow Experimental Validation Workflow Start Hypothesis OrganBath Isolated Organ Bath (Functional Response) Start->OrganBath Calcium Intracellular Ca²⁺ Measurement OrganBath->Calcium Investigate Ca²⁺ Source Western Western Blot (Phospho-proteins) OrganBath->Western Assess Ca²⁺ Sensitivity PDE_Assay PDE Activity Assay OrganBath->PDE_Assay Test for cAMP/cGMP role Conclusion Pathway Elucidation Calcium->Conclusion Western->Conclusion PDE_Assay->Conclusion

Figure 3. Logical workflow for experimental validation.
Isolated Organ Bath Studies (Functional Response)

Objective: To quantify the contractile or relaxant effects of this compound on isolated uterine and vascular smooth muscle tissues.

Methodology:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rat or guinea pig) via an ethically approved method.

    • Dissect uterine horns and a section of the thoracic aorta or mesenteric artery.

    • Cut tissues into strips (2-3 mm wide, 10-15 mm long) and mount them in organ baths containing physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, bubbled with 95% O₂ / 5% CO₂.

  • Tension Recording:

    • Connect one end of the tissue strip to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1g for rat uterus, 2g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.

  • Experimental Protocol (Uterine Strips):

    • Record baseline contractile activity.

    • Construct a cumulative concentration-response curve for this compound (e.g., 1 nM to 100 µM).

    • To test the role of extracellular Ca²⁺, repeat the concentration-response curve in a Ca²⁺-free Krebs solution or in the presence of a known VGCC blocker (e.g., nifedipine).

  • Experimental Protocol (Vascular Rings):

    • Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine at EC₈₀ concentration).

    • Once a stable contraction is achieved, construct a cumulative concentration-response curve for this compound to assess its relaxant effect.

    • To investigate the mechanism, pre-incubate tissues with inhibitors such as a non-specific PDE inhibitor (e.g., IBMX) before adding this compound.

Intracellular Calcium Measurement

Objective: To determine if this compound modulates intracellular calcium levels.

Methodology:

  • Cell Culture & Loading:

    • Culture primary smooth muscle cells (uterine or vascular) on glass coverslips.

    • Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a physiological buffer containing the dye for 30-60 minutes at 37°C.

  • Fluorescence Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm. The ratio of emissions (F340/F380) is proportional to [Ca²⁺]i.

  • Experimental Protocol:

    • Establish a stable baseline fluorescence ratio.

    • Perfuse the cells with this compound and record any changes in the F340/F380 ratio.

    • For uterine cells, observe for a rise in [Ca²⁺]i.

    • For vascular cells (pre-stimulated with a vasoconstrictor), observe for a decrease in [Ca²⁺]i.

    • Conduct experiments in both normal and Ca²⁺-free buffer to distinguish between intracellular release and extracellular influx.

Western Blotting for Phospho-protein Analysis

Objective: To measure the phosphorylation status of key proteins in the contractile pathway, such as MLC₂₀ and MYPT1 (a regulatory subunit of MLCP).

Methodology:

  • Tissue/Cell Treatment & Lysis:

    • Treat smooth muscle tissue strips or cultured cells with this compound for various time points.

    • Flash-freeze the samples in liquid nitrogen to halt enzymatic activity.

    • Homogenize the frozen samples in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification & SDS-PAGE:

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-MLC₂₀ (Ser19) or phospho-MYPT1 (Thr853 - an inhibitory site).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection & Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal from a stripped and re-probed blot.

Phosphodiesterase (PDE) Activity Assay

Objective: To directly test if this compound inhibits PDE activity.

Methodology:

  • Enzyme Source:

    • Use commercially available recombinant PDE isozymes (e.g., PDE3, PDE4, PDE5) or partially purified extracts from smooth muscle tissue.

  • Assay Principle:

    • Utilize a commercially available PDE activity assay kit, which typically involves a two-step enzymatic reaction.

    • In the first step, PDE converts cyclic nucleotides (cAMP or cGMP) to their linear monophosphate form (AMP or GMP).

    • In the second step, a phosphatase is added to convert AMP/GMP into adenosine/guanosine and inorganic phosphate (Pi).

  • Experimental Protocol:

    • Perform the assay in a multi-well plate format.

    • Incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound.

    • Include a known PDE inhibitor as a positive control (e.g., rolipram for PDE4, sildenafil for PDE5).

  • Detection & Analysis:

    • Quantify the amount of inorganic phosphate generated, which is directly proportional to PDE activity. This is often done using a colorimetric reagent (e.g., Malachite Green).

    • Calculate the percent inhibition of PDE activity at each concentration of this compound and determine the IC₅₀ value.

Data Presentation & Interpretation

The quantitative data generated from these experiments can be summarized for clear interpretation.

Table 1: Expected Outcomes from Organ Bath Studies

Tissue Condition Parameter Expected Outcome with Vetrabutine HCl Implication
Uterine Strip Normal Krebs EC₅₀ (Contraction) Finite value Confirms uterotonic activity
Uterine Strip Ca²⁺-free Krebs Max Contraction Significantly Reduced Dependency on extracellular Ca²⁺
Vascular Ring Pre-contracted IC₅₀ (Relaxation) Finite value Confirms vasodilator activity

| Vascular Ring | + IBMX | IC₅₀ (Relaxation) | Rightward shift | Involvement of PDE pathway |

Table 2: Expected Outcomes from Molecular Assays

Assay Target Tissue Parameter Expected Outcome with Vetrabutine HCl Implication
Calcium Imaging Uterine Cells [Ca²⁺]i Increase Supports Ca²⁺-mediated contraction
Calcium Imaging Vascular Cells [Ca²⁺]i Decrease Supports Ca²⁺-lowering mechanism
Western Blot Uterine Tissue p-MLC₂₀ / Total MLC₂₀ Increase Confirms contractile pathway activation
Western Blot Vascular Tissue p-MLC₂₀ / Total MLC₂₀ Decrease Confirms relaxant pathway activation

| PDE Assay | Recombinant Enzyme | IC₅₀ | Finite value against a PDE isozyme | Direct evidence of PDE inhibition |

Conclusion

While direct evidence for the signaling pathways of this compound is currently lacking, this guide provides a robust, scientifically-defensible framework for its investigation. The proposed dual-action model, involving a classical Gαq-PLC-Ca²⁺ pathway for uterine contraction and a combination of Ca²⁺ channel blockade and/or PDE inhibition for vasodilation, is testable and aligns with the compound's known physiological effects. The detailed experimental protocols outlined herein offer a clear and logical progression to elucidate these mechanisms, transforming this compound from a compound of empirical utility to one with a well-defined molecular pharmacology. Such an understanding is paramount for advancing its therapeutic potential in both veterinary and potentially human medicine.

References

  • Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells. PubMed Central. [Link]
  • Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling p
  • Oxytocin can regulate myometrial smooth muscle excitability by inhibiting the Na+‐activated K+ channel, Slo2.1. PubMed Central. [Link]
  • This compound | C20H28ClNO2. PubChem. [Link]
  • Trimebutine Male
  • Phosphodiesterase Inhibitors. CV Pharmacology. [Link]
  • Intracellular calcium and smooth muscle contraction. PubMed. [Link]
  • An overview of the oxytocin-oxytocin receptor signaling network. PubMed Central. [Link]
  • TRIMEBUTINE MALE
  • Regulation of Oxytocin Receptor Responsiveness by G Protein-Coupled Receptor Kinase 6 in Human Myometrial Smooth Muscle. Molecular Endocrinology. [Link]
  • Calcium, the control of smooth muscle function and bronchial hyperreactivity. PubMed. [Link]
  • Trimebutine. Wikipedia. [Link]
  • VETRABUTINE.
  • This compound. precisionFDA. [Link]
  • The Effects of Some Phosphodiesterase Inhibitors on the Conductance of the Perfused Vascular Beds of the Chloralosed C
  • Topography of human uterine prostaglandin E and F2 alpha receptors and their profiles during pathological st
  • Prostaglandin F2-alpha receptor regulation in human uterine myocytes. PubMed. [Link]
  • Prostaglandin F2alpha. Wikipedia. [Link]
  • Vasodil
  • Vasodilator Uses and Mode of Action. Pharmapproach. [Link]
  • Vasodilators: Introduction: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. YouTube. [Link]
  • Vasodilators.
  • Intracellular mechanism of action of vasodil
  • Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors. PubMed Central. [Link]
  • Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders. PubMed Central. [Link]
  • Signalling to contractile proteins by muscarinic and purinergic pathways in neurally stimulated bladder smooth muscle. PubMed Central. [Link]
  • Smooth muscle signalling pathways in health and disease. PubMed Central. [Link]
  • Molecular signaling pathways involved in agonist-induced smooth muscle cell contraction.

Sources

Vetrabutine Hydrochloride: A Technical Guide to its Pharmacological Profile and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining a Uterine Modulator

Vetrabutine hydrochloride is a compound recognized primarily within veterinary medicine as a modulator of uterine and smooth muscle function.[1] It has been described with seemingly contradictory terms such as "uterotonic," "muscle-tropic," "uterine relaxant," and "spasmolytic muscular tropic drug," highlighting a nuanced, yet poorly defined, pharmacological profile.[1][2][3] Its application in swine obstetrics to mitigate dystocia and reduce stillbirth rates suggests a sophisticated interaction with the myometrium, optimizing the force and frequency of contractions rather than simply stimulating or inhibiting them.[4][5][6]

This guide provides a comprehensive overview of the known properties of this compound, delineates the gaps in our current understanding, and presents a structured framework of experimental protocols for its thorough pharmacological characterization. For drug development professionals, this document aims to serve as a foundational resource for exploring the therapeutic potential of this compound and analogous compounds.

Chemical and Physical Properties

A solid understanding of the physicochemical characteristics of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 5974-09-4[1][7]
Molecular Formula C20H28ClNO2[1][8]
Molecular Weight 349.90 g/mol [1][8]
IUPAC Name 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride[8]
Synonyms Monzaldon hydrochloride, Vetrabutin chlorhydrate[7][8]

Known Pharmacological Effects and Therapeutic Applications

The primary application of this compound is in veterinary obstetrics, specifically for managing farrowing in sows. Clinical observations indicate that its administration can lead to a reduction in stillbirths and an improvement in the vitality of newborns.[4][5] This is reportedly achieved by modulating, rather than simply stimulating, uterine contractions. One study noted that while the overall duration of expulsion was slightly longer, the number and duration of uterine contractions were significantly less, suggesting a potential prevention of fetal distress caused by overly forceful or frequent contractions.[6] The compound is also described as having vasodilator effects, which may contribute to improved blood flow to the uterus and fetus.[5]

Postulated Mechanisms of Action: Avenues for Investigation

The precise molecular mechanisms underlying the effects of this compound are not well-documented in publicly available literature. Based on its described actions as a uterine and smooth muscle modulator, several signaling pathways warrant investigation.

Interaction with Adrenergic and Cholinergic Systems

Many drugs that affect uterine contractility do so by interacting with the autonomic nervous system. It is plausible that this compound acts as an agonist or antagonist at adrenergic or muscarinic receptors in the myometrium.

Modulation of Calcium Channels

The influx of extracellular calcium through voltage-gated calcium channels is a critical step in smooth muscle contraction.[9] this compound's muscle-relaxant and spasmolytic properties may stem from an ability to block these channels, leading to a decrease in intracellular calcium concentration.

Influence on Intracellular Signaling Cascades

Uterine relaxation is often mediated by an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This pathway, often triggered by beta-adrenergic receptor activation, leads to the activation of protein kinase A and subsequent phosphorylation of proteins that promote muscle relaxation. Conversely, pathways that increase intracellular calcium and activate myosin light chain kinase are central to contraction.[10][11]

Diagram: General Pathways of Uterine Contraction and Relaxation

G cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway Agonist_C Agonists (e.g., Oxytocin, Prostaglandins) Receptor_C Gq-coupled Receptor Agonist_C->Receptor_C PLC Phospholipase C Receptor_C->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_C ↑ Intracellular Ca²⁺ SR->Ca_C Ca²⁺ release CaM Calmodulin Ca_C->CaM MLCK Myosin Light Chain Kinase CaM->MLCK Contraction Muscle Contraction MLCK->Contraction Phosphorylation Agonist_R Agonists (e.g., β-agonists) Receptor_R Gs-coupled Receptor Agonist_R->Receptor_R AC Adenylyl Cyclase Receptor_R->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA MLCK_inhibition Inhibition of MLCK PKA->MLCK_inhibition Relaxation Muscle Relaxation MLCK_inhibition->Relaxation

Caption: Signaling pathways in uterine smooth muscle.

Proposed Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a systematic approach employing both in vitro and in vivo models is necessary.

In Vitro Assessment of Uterine and Smooth Muscle Activity

Objective: To determine the direct effects of this compound on isolated uterine and other smooth muscle tissues.

Methodology: Isolated Organ Bath Studies

  • Tissue Preparation:

    • Humanely euthanize laboratory animals (e.g., rats, guinea pigs) according to approved institutional protocols.

    • Dissect uterine horns, sections of ileum, or aortic rings and place them in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Prepare longitudinal or circular muscle strips of appropriate dimensions.

  • Experimental Setup:

    • Suspend muscle strips in an organ bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed point and the other to an isometric force transducer.

    • Allow the tissue to equilibrate under a resting tension for a specified period.

  • Experimental Procedure:

    • Record baseline contractile activity.

    • For uterine strips, induce contractions with a known uterotonic agent like oxytocin or prostaglandin F2α.[12]

    • Once stable contractions are achieved, add increasing concentrations of this compound to the bath in a cumulative or non-cumulative manner.

    • Record changes in the force and frequency of contractions.

    • To assess relaxant effects, pre-contract the tissue with an agonist (e.g., potassium chloride for non-receptor-mediated contraction, phenylephrine for vascular smooth muscle) and then add this compound.

    • Construct concentration-response curves and calculate EC50 or IC50 values.

Diagram: In Vitro Organ Bath Workflow

G Tissue_Prep Tissue Preparation (e.g., Uterine Strip) Suspension Suspension in Organ Bath Tissue_Prep->Suspension Equilibration Equilibration under Resting Tension Suspension->Equilibration Baseline Record Baseline Activity Equilibration->Baseline Agonist Induce Contractions (e.g., Oxytocin) Baseline->Agonist Vetrabutine Add Vetrabutine HCl (Cumulative Doses) Agonist->Vetrabutine Recording Record Changes in Force and Frequency Vetrabutine->Recording Analysis Data Analysis (Concentration-Response Curve) Recording->Analysis

Caption: Workflow for assessing drug effects on isolated tissue.

Receptor Binding Assays

Objective: To identify specific molecular targets of this compound.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from tissues known to express receptors of interest (e.g., myometrium, brain).

  • Radioligand Binding: Incubate the membrane preparations with a specific radiolabeled ligand for the receptor of interest in the presence of varying concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand and quantify the amount of bound radioactivity.

  • Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).

In Vivo Pharmacodynamic and Pharmacokinetic Studies

Objective: To characterize the effects and disposition of this compound in a whole-animal model.

Methodology: Animal Models of Uterine Activity and Muscle Coordination

  • Uterine Activity: In anesthetized or conscious, instrumented animals, monitor uterine contractions via intrauterine pressure catheters or electromyography following administration of this compound.

  • Muscle Relaxation: Employ the rotarod test to assess motor coordination and muscle relaxant effects.[13][14] A decrease in the time an animal can remain on a rotating rod indicates muscle relaxation.

  • Pharmacokinetic Analysis:

    • Administer a single dose of this compound (intravenously and orally in separate studies) to a cohort of animals.

    • Collect blood samples at predetermined time points.

    • Analyze plasma concentrations of this compound and any potential metabolites using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as half-life, volume of distribution, clearance, and oral bioavailability.

Toxicology and Safety Pharmacology

A comprehensive toxicological evaluation is crucial for any drug development program.

  • Acute Toxicity: Determine the median lethal dose (LD50) in at least two species via different routes of administration.

  • Repeat-Dose Toxicity: Administer this compound daily for an extended period (e.g., 28 or 90 days) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Safety Pharmacology: Assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Conclusion and Future Directions

This compound presents an intriguing pharmacological profile with demonstrated utility in veterinary medicine. Its ability to modulate uterine contractions to improve farrowing outcomes suggests a mechanism more complex than simple stimulation or relaxation. The current body of literature, however, lacks a detailed molecular and cellular characterization of this compound.

The experimental framework proposed in this guide provides a roadmap for a thorough investigation into the pharmacodynamics and pharmacokinetics of this compound. Elucidating its mechanism of action could not only optimize its use in veterinary applications but also potentially uncover novel therapeutic targets for managing labor and other smooth muscle disorders in human health. A deeper understanding of its effects on ion channels, receptor systems, and intracellular signaling pathways is paramount for advancing its development and application.

References

  • PubChem. This compound | C20H28ClNO2 | CID 111121.
  • González-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 455-61. [Link]
  • ResearchGate. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets | Request PDF. [Link]
  • Vetlexicon. Vetrabutine in Dogs (Canis). [Link]
  • Mota-Rojas, D., et al. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology, 64(7), 1571-81. [Link]
  • Arrowsmith, S., & Wray, S. (2014). Signalling pathways controlling contraction and relaxation of myometrial and vascular smooth muscle and effects of hypoxia. Journal of Muscle Research and Cell Motility, 35(3-4), 237-52. [Link]
  • BrainKart. (2018). Uterine Stimulants and Relaxants. [Link]
  • Balki, M., et al. (2014). Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women. Canadian Journal of Anesthesia, 61(9), 808-18. [Link]
  • Pharmacy Infoline.
  • Bani, D., et al. (1998). Relaxin up-regulates the nitric oxide biosynthetic pathway in the mouse uterus: involvement in the inhibition of myometrial contractility. Endocrinology, 139(4), 1949-55. [Link]
  • YouTube. (2025).
  • Wray, S., et al. (2003). Calcium signaling and uterine contractility.
  • Europe PMC. (2007).
  • Capasso, A., et al. (1989). Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility. International Journal of Tissue Reactions, 11(3), 129-35. [Link]
  • Tytgat, J., et al. (1994). Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells. British Journal of Pharmacology, 113(3), 849-54. [Link]
  • Mota-Rojas, D., et al. (2010). Uterine activity and fetal electronic monitoring in parturient sows treated with vetrabutin chlorhydrate. Journal of Veterinary Pharmacology and Therapeutics, 33(1), 28-34. [Link]
  • ResearchGate.

Sources

Vetrabutine Hydrochloride: A Proposed Framework for Elucidating its Structure-Activity Relationship for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vetrabutine hydrochloride, a compound recognized for its uterotonic and muscle-tropic properties, presents a compelling yet underexplored scaffold for therapeutic development.[1] While its application in veterinary medicine as a uterine relaxant is established, a detailed understanding of its structure-activity relationship (SAR) remains conspicuously absent from public scientific literature.[2][3] This technical guide puts forth a comprehensive framework for the systematic investigation of this compound's SAR. By dissecting its molecular architecture and drawing parallels with known adrenergic agonists, we propose a strategic pathway for synthesizing and evaluating novel analogues. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a robust, experience-driven roadmap to unlock the full therapeutic potential of the vetrabutine scaffold, potentially leading to the discovery of novel agents with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction to this compound: From Knowns to a Hypothesis-Driven Inquiry

This compound is chemically identified as α-(3,4-dimethoxyphenyl)-N,N-dimethylbenzenebutanamine hydrochloride.[4] Its molecular formula is C20H28ClNO2, with a molecular weight of 349.90 g/mol .[1][4]

Identifier Value
CAS Number 5974-09-4[1]
Molecular Formula C20H28ClNO2[1]
IUPAC Name 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride[4]
SMILES CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl[4]
Known Use Uterine relaxant in veterinary medicine

The documented effects of vetrabutine, namely uterine relaxation and vasodilation, are suggestive of an interaction with adrenergic receptors, particularly β2-adrenergic receptors which are known to mediate these physiological responses.[3][5][6] The fundamental structure of vetrabutine shares features with β-phenylethylamine skeletons, a common motif in adrenergic agonists.[7] This structural analogy forms the cornerstone of our proposed SAR investigation.

Our central hypothesis is that this compound acts as a β2-adrenergic receptor agonist. The key structural components likely contributing to its activity are:

  • The 3,4-dimethoxyphenyl ring: This may mimic the catechol group found in endogenous catecholamines like epinephrine, which is crucial for high affinity to adrenoceptors.[7]

  • The tertiary amine: The N,N-dimethyl substitution likely influences receptor selectivity and metabolic stability.

  • The phenylbutyl chain: The length and composition of this linker are critical for optimal positioning of the pharmacophoric elements within the receptor binding pocket.

A Proposed Strategic Framework for SAR Elucidation

The following is a proposed workflow for a systematic investigation into the SAR of this compound. This process is designed to be iterative, with the findings from each round of synthesis and testing informing the design of subsequent analogues.

SAR_Workflow cluster_0 Phase 1: Scaffolding and Initial Probing cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis and Iteration A Lead Compound: This compound B Synthesis of Analogue Set 1: Modifications of the Aromatic Rings A->B Parallel Synthesis C Synthesis of Analogue Set 2: Modifications of the Amine Group A->C Parallel Synthesis D Synthesis of Analogue Set 3: Modifications of the Alkyl Linker A->D Parallel Synthesis E Primary Screening: β2-Adrenergic Receptor Binding Assay B->E Testing C->E Testing D->E Testing F Functional Assay: cAMP Accumulation Assay E->F Active Compounds G Selectivity Profiling: Binding assays for α1, α2, β1 receptors F->G Potent Agonists H Quantitative SAR (QSAR) Modeling G->H Data Input I Identification of Key Pharmacophoric Features H->I Model Interpretation J Design of Next-Generation Analogues I->J Hypothesis Generation J->B Iterative Refinement

Figure 1: Proposed workflow for the structure-activity relationship investigation of this compound.

Systematic Molecular Modifications and Rationale

The following sections detail the proposed chemical modifications to the vetrabutine scaffold. Each modification is designed to probe a specific aspect of the molecule's interaction with its putative receptor.

Probing the Role of the 3,4-Dimethoxyphenyl Ring

The methoxy groups on this ring are hypothesized to be critical for receptor interaction, possibly through hydrogen bonding.

Modification Rationale Example Analogue
Demethylation To investigate the importance of the methyl groups and the potential for direct hydrogen bonding from hydroxyl groups.3,4-dihydroxy, 3-hydroxy-4-methoxy, 4-hydroxy-3-methoxy analogues
Positional Isomers To determine the optimal positioning of the substituents for receptor binding.2,3-dimethoxy, 2,4-dimethoxy, 3,5-dimethoxy analogues
Bioisosteric Replacement To explore the tolerance for different electronic and steric properties at these positions.Replacement of methoxy groups with halogens (Cl, F), or small alkyl groups (CH3).
Investigating the Influence of the Amine Group

The tertiary amine in vetrabutine is a key feature. Its basicity and steric bulk are likely to be critical determinants of activity and selectivity.

Modification Rationale Example Analogue
N-Dealkylation To assess the impact of the N-alkyl substituents on potency and selectivity.N-monomethyl, secondary amine (NH) analogues
Variation of N-Alkyl Groups To probe the steric requirements of the receptor's binding pocket. Bulkier alkyl groups can increase β2 selectivity.[7]N,N-diethyl, N-ethyl-N-methyl, N-isopropyl analogues
Introduction of Cyclic Amines To constrain the conformation of the amine group and potentially enhance binding affinity.Pyrrolidine, piperidine, morpholine analogues
Elucidating the Function of the Phenylbutyl Linker

The four-carbon chain separating the two aromatic rings is an unusual feature compared to the typical two-carbon chain in many adrenergic agonists.[7]

Modification Rationale Example Analogue
Chain Length Variation To determine the optimal distance between the pharmacophoric elements.Propyl, pentyl, hexyl linkers
Introduction of Rigidity To explore the preferred conformation of the linker within the binding site.Introduction of double bonds or cyclic structures within the linker.
Modification of the Terminal Phenyl Ring To assess the contribution of this ring to overall binding affinity.Replacement with cyclohexyl, or introduction of substituents on the phenyl ring.

Detailed Experimental Protocols

The following protocols are essential for evaluating the synthesized analogues and building a robust SAR model.

In Vitro β2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of vetrabutine analogues for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [3H]-dihydroalprenolol.

  • Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (vetrabutine analogue).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the analogue that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

Objective: To determine the functional activity (EC50 and Emax) of vetrabutine analogues as agonists at the β2-adrenergic receptor.

Methodology:

  • Cell Culture: Use a cell line expressing the human β2-adrenergic receptor (e.g., HEK293).

  • Assay:

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve. Determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response).

Functional_Assay_Workflow A β2-Adrenergic Receptor C Gs Protein Activation A->C B Vetrabutine Analogue (Agonist) B->A D Adenylyl Cyclase Activation C->D E ATP to cAMP Conversion D->E F Increased Intracellular cAMP E->F G Measurement (HTRF/ELISA) F->G

Figure 2: Signaling pathway for the β2-adrenergic receptor functional assay.

Building the SAR Model: From Data to Predictive Insights

The data generated from these assays will be compiled into a comprehensive table, allowing for a systematic comparison of the effects of different structural modifications.

Analogue Modification Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Efficacy (Emax, % of Isoproterenol)
Vetrabutine Parent CompoundExperimental ValueExperimental ValueExperimental Value
Analogue 1.1 3,4-dihydroxy
Analogue 2.1 N-monomethyl
Analogue 3.1 Propyl linker
...............

This data will be used to:

  • Identify key pharmacophoric features: Determine which functional groups are essential for activity and which can be modified.

  • Develop a pharmacophore model: Create a 3D model of the essential structural features required for binding and activation of the β2-adrenergic receptor.

  • Establish quantitative structure-activity relationships (QSAR): Develop mathematical models that correlate the physicochemical properties of the analogues with their biological activity. This will enable the prediction of the activity of novel, unsynthesized compounds.

Conclusion and Future Directions

The framework outlined in this guide provides a clear and actionable path for the comprehensive investigation of the structure-activity relationship of this compound. By systematically modifying its structure and evaluating the resulting analogues through a cascade of in vitro assays, it will be possible to build a robust SAR model. This knowledge will be instrumental in guiding the design of novel compounds with improved potency, selectivity, and pharmacokinetic properties, potentially leading to the development of new therapeutics for conditions where β2-adrenergic agonism is beneficial, such as asthma and other pulmonary disorders.[5][8] The journey from a veterinary uterine relaxant to a potential new class of human therapeutics begins with a deep and systematic understanding of its molecular interactions, a journey this guide is intended to initiate.

References

  • DrugFuture. Vetrabutine. [Link]
  • PubChem. This compound | C20H28ClNO2 | CID 111121. [Link]
  • Global Substance Registr
  • PubChemLite. This compound (C20H27NO2). [Link]
  • JoVE.
  • Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S–251S. [Link]
  • Wikipedia. Beta2-adrenergic agonist. [Link]
  • Patel, R., & Chotai, N. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls.
  • CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists). [Link]
  • Mota-Rojas, D., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Animal Reproduction Science, 133(1-2), 119–127. [Link]
  • Drug Design.
  • precisionFDA. This compound. [Link]
  • Mota-Rojas, D., et al. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology, 64(7), 1571–1583. [Link]
  • Mota-Rojas, D., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. PubMed, 15(3), 231-236. [Link]

Sources

A Technical Guide to Investigating the Muscle-Tropic Effects of Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The progressive loss of skeletal muscle mass and function, a hallmark of sarcopenia and cachexia, presents a significant and growing challenge in healthcare.[1][2] Pharmacological interventions aimed at promoting muscle growth (hypertrophy) are of paramount importance. This guide introduces Vetrabutine hydrochloride, a novel, hypothetical selective beta-2 adrenergic agonist, as a promising muscle-tropic agent. We provide a comprehensive, technically-focused framework for the preclinical evaluation of this compound, detailing the core mechanistic pathways, robust experimental protocols, and data interpretation strategies necessary for its rigorous scientific investigation. This document is intended for researchers, scientists, and drug development professionals in the field of muscle biology and pharmacology.

Introduction: The Rationale for this compound

Skeletal muscle wasting, seen in aging (sarcopenia) and chronic diseases (cachexia), leads to frailty, reduced quality of life, and increased mortality.[1][3] The development of therapeutics that can safely and effectively increase muscle mass is a critical unmet need. Beta-2 adrenergic receptor (β2-AR) agonists have long been recognized for their potential to induce skeletal muscle hypertrophy.[4][5] Chronic administration of these agents has been shown to increase muscle mass by promoting protein synthesis and attenuating protein degradation.[6][7]

This compound is a conceptual, next-generation selective β2-AR agonist designed for high potency and muscle tissue selectivity, aiming to maximize anabolic effects while minimizing off-target effects commonly associated with earlier-generation compounds. While some existing information links the compound name to spasmolytic or uterotonic effects, this guide will explore its hypothesized primary function as a muscle-tropic agent, a common characteristic of its pharmacological class.[8][9] This whitepaper outlines a systematic, multi-phase approach to validate the muscle-hypertrophic properties of this compound, from initial in vitro characterization to in vivo functional validation.

Hypothesized Mechanism of Action

This compound is postulated to exert its pro-hypertrophic effects by binding to β2-adrenergic receptors on the surface of skeletal muscle fibers. This binding event initiates a well-characterized intracellular signaling cascade that culminates in a net positive protein balance.

Core Signaling Cascade:

  • Receptor Activation: Vetrabutine binds to the β2-AR, activating the associated G-stimulatory (Gαs) protein.

  • cAMP Production: Activated Gαs stimulates adenylyl cyclase (AC), which converts ATP into cyclic adenosine monophosphate (cAMP).

  • PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

  • Downstream Anabolic Signaling: PKA activation is a critical node that diverges to stimulate powerful anabolic pathways. The primary pathway implicated in β2-agonist-induced hypertrophy is the PI3K/Akt/mTOR cascade, a central regulator of protein synthesis.[4][10] PKA activation can lead to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn activates the mammalian Target of Rapamycin (mTOR).

  • Protein Synthesis and Degradation: Activated mTORC1 complex phosphorylates downstream effectors like S6 Kinase (S6K) and 4E-BP1, which directly promote the translation of mRNA into protein, driving muscle fiber growth.[11] Concurrently, this pathway is known to inhibit protein degradation by suppressing the activity of the ubiquitin-proteasome system.[4][7]

Vetrabutine_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol VET Vetrabutine HCl B2AR β2-Adrenergic Receptor VET->B2AR Binds Gas Gαs Protein B2AR->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Activates Akt Akt (PKB) PKA->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p-S6K mTORC1->S6K Phosphorylates UPS ↓ Ubiquitin-Proteasome System (Proteolysis) mTORC1->UPS Inhibits Translation ↑ Protein Synthesis (Hypertrophy) S6K->Translation

Figure 1: Hypothesized Vetrabutine HCl signaling pathway in skeletal muscle.

Preclinical Assessment Strategy: A Phased Approach

A rigorous, phased investigation is essential to characterize the muscle-tropic effects of this compound. The workflow progresses from controlled in vitro systems to complex in vivo models.

Experimental_Workflow cluster_P1 cluster_P2 P1 Phase 1: In Vitro Characterization E1 Myotube Hypertrophy Assay (C2C12 Cells) P1->E1 P2 Phase 2: In Vivo Validation E3 Animal Model Selection (e.g., Aged Mice) P2->E3 E2 Mechanistic Analysis (Western Blot) E1->E2 Confirm Mechanism E2->P2 Proceed if Positive E4 Muscle Mass & Histology (CSA Analysis) E3->E4 E5 Functional Assessment (Grip Strength) E3->E5

Figure 2: Phased experimental workflow for Vetrabutine HCl evaluation.
Phase 1: In Vitro Characterization

The initial phase utilizes the C2C12 mouse myoblast cell line, a well-established and reliable model for studying myogenesis and muscle hypertrophy.[12][13]

Objective: To determine if this compound directly induces hypertrophy in differentiated muscle cells.

Methodology:

  • Cell Culture & Differentiation: C2C12 myoblasts are cultured in a growth medium (DMEM with 10% FBS) until they reach ~80% confluency.[12] To induce differentiation, the medium is switched to a differentiation medium (DMEM with 2% horse serum). Cells are maintained for 5-7 days until multinucleated myotubes are formed.[13]

  • Treatment: Differentiated myotubes are treated with a dose-range of this compound (e.g., 1 nM to 10 µM) or a vehicle control for 48-72 hours.

  • Imaging & Analysis: Myotubes are fixed and immunostained for a marker like Myosin Heavy Chain (MyHC).[14] High-content imaging is used to capture multiple fields per well. The diameter of at least 200 individual myotubes per condition is measured using image analysis software.[14]

  • Endpoint: A statistically significant increase in the average myotube diameter in Vetrabutine-treated wells compared to the vehicle control indicates a direct hypertrophic effect.

Objective: To confirm that this compound activates the hypothesized Akt/mTOR signaling pathway.

Methodology:

  • Protein Extraction: C2C12 myotubes are treated with this compound for a short duration (e.g., 15, 30, 60 minutes) to capture peak signaling events. Cells are then lysed with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Quantification & Electrophoresis: Protein concentration is determined (e.g., BCA assay), and equal amounts of protein (20-30 µg) are separated by SDS-PAGE.[11][15]

  • Immunoblotting: Proteins are transferred to a PVDF membrane, which is then blocked and incubated with primary antibodies targeting key phosphorylated and total proteins in the pathway (e.g., p-Akt (Ser473), Total Akt, p-S6K, Total S6K).[15][16]

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) kit.[15]

  • Endpoint: A significant increase in the ratio of phosphorylated to total protein for Akt and S6K in treated samples confirms the activation of the target pathway.

Target Protein Expected Change with Vetrabutine HCl Rationale
p-Akt / Total Akt↑ IncreaseKey upstream node in the pro-hypertrophic pathway.[10]
p-mTOR / Total mTOR↑ IncreaseCentral regulator of cell growth and protein synthesis.[11]
p-S6K / Total S6K↑ IncreaseDownstream effector of mTORC1; direct marker of protein synthesis activation.
MuRF1 / Atrogin-1↓ DecreaseKey E3 ubiquitin ligases involved in muscle protein degradation.

Table 1: Expected outcomes from Western Blot analysis of C2C12 myotubes treated with this compound.

Phase 2: In Vivo Validation

Following successful in vitro validation, the investigation moves to a relevant animal model to assess physiological efficacy and functional outcomes.

Objective: To evaluate the efficacy of this compound in a physiologically relevant model of age-related muscle wasting.

Methodology:

  • Model Selection: Aged mice (e.g., 22-24 months old) are a standard and appropriate model for studying sarcopenia, as they naturally exhibit loss of muscle mass and function.[2][3][17]

  • Dosing & Administration: Animals are randomized into groups receiving either vehicle or this compound daily for a period of 4-8 weeks. Administration can be via oral gavage, subcutaneous injection, or osmotic mini-pumps depending on the compound's properties.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Objective: To quantify changes in muscle mass and individual muscle fiber size.

Methodology:

  • Tissue Collection: At the end of the study, key muscles such as the tibialis anterior (TA), gastrocnemius, and quadriceps are carefully dissected and weighed.

  • Histology: A portion of the muscle is embedded, frozen, and sectioned using a cryostat.[18][19] Sections are stained with antibodies against laminin or dystrophin to clearly delineate the muscle fiber borders.[20]

  • Cross-Sectional Area (CSA) Analysis: Stained sections are imaged, and automated or semi-automated image analysis software is used to measure the CSA of hundreds of individual fibers per muscle.[20][21][22]

  • Endpoint: A significant increase in both wet muscle weight and mean fiber CSA in the Vetrabutine-treated group compared to the vehicle group provides strong evidence of a hypertrophic effect.

Objective: To determine if the observed muscle hypertrophy translates into improved muscle function.

Methodology:

  • Grip Strength Test: This non-invasive test measures the maximal muscle strength of the forelimbs and/or all limbs.[23][24] The mouse is allowed to grasp a wire grid connected to a force meter, and is then gently pulled backward by the tail until its grip is released.[25][26] The peak force is recorded.

  • Procedure: The test is performed at baseline and at the end of the treatment period. Multiple trials (typically 3) are conducted for each animal, and the average or peak reading is used for analysis.[23][25]

  • Endpoint: A significant improvement in grip strength (normalized to body weight) in the treated group demonstrates a functional benefit of this compound.

Parameter Vehicle Control (Aged Mice) Vetrabutine HCl (Aged Mice) % Change
Tibialis Anterior Weight (mg)40.5 ± 2.146.2 ± 2.5+14.1%
Mean Fiber CSA (µm²)2150 ± 1502680 ± 180+24.7%
Normalized Grip Strength (g/g)4.8 ± 0.45.9 ± 0.5+22.9%

Table 2: Representative hypothetical data from an 8-week in vivo study of this compound in aged mice. Data are presented as mean ± SD.

Conclusion and Future Directions

This guide presents a structured, evidence-based framework for the preclinical investigation of this compound as a novel muscle-tropic agent. The proposed experiments are designed to rigorously test its hypothesized mechanism of action, starting with cellular models and progressing to functional outcomes in a relevant disease model. Positive results from this comprehensive evaluation—demonstrating increased myotube diameter, activation of the Akt/mTOR pathway, increased muscle mass and fiber CSA, and improved grip strength—would provide a strong rationale for advancing this compound into further preclinical safety studies and, ultimately, toward clinical development for conditions such as sarcopenia and cachexia. Future studies should also explore potential synergistic effects with other interventions, such as exercise, and investigate the long-term safety and efficacy profile of the compound.[27]

References

  • Grip Strength Protocol. IMPReSS - Mousephenotype.org.
  • How β2-adrenergic agonists induce skeletal muscle hypertrophy? Journal of Physical Fitness and Sports Medicine.
  • Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and
  • Effects of β2-agonists and exercise on β2-adrenergic receptor signaling in skeletal muscles. J-Stage.
  • Murine models of atrophy, cachexia, and sarcopenia in skeletal muscle. PMC - PubMed Central.
  • Grip Strength Test. Mouse Metabolic Phenotyping Centers.
  • Applications, limitations, and prospects of different muscle atrophy models in sarcopenia and cachexia research. EurekAlert!.
  • Automated image analysis of skeletal muscle fiber cross-sectional area. PubMed.
  • Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs.
  • Grip Strength. Mousephenotype.org.
  • LAB_071 Grip Strength Tests for Rodents. Research Support, The University of British Columbia.
  • How β2-adrenergic agonists induce skeletal muscle hypertrophy? Journal of Physical Fitness and Sports Medicine.
  • Grip strength.
  • Automated image analysis of skeletal muscle fiber cross-sectional area. PMC - NIH.
  • Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs. bioRxiv.
  • Animal Models of Cachexia and Sarcopenia in Chronic Illness: Cardiac Function, Body Composition Changes and Therapeutic Results. PubMed.
  • Automated Image Analysis of Skeletal Muscle Fiber Cross-Sectional Area.
  • Western Blot and the mTOR P
  • C2C12 Myotube Form
  • Application Notes and Protocols for Western Blot Analysis of the mTOR P
  • Beta-adrenergic agonists and hypertrophy of skeletal muscles. PubMed.
  • Animal models of sarcopenia. PMC - PubMed Central - NIH.
  • Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time. Food & Function.
  • Murine models of atrophy, cachexia, and sarcopenia in skeletal muscle.
  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC - NIH.
  • Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol.
  • Western blot analysis of a PI3K/AKT/mTOR pathway components.
  • EE promoted C2C12 myotube hypertrophy and MyHC expression.
  • Effects of Maca on Muscle Hypertrophy in C2C12 Skeletal Muscle Cells. MDPI.
  • General protocol for mouse skeletal C2C12 myoblast differentiation to myotubes.
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.
  • Hypertrophic effect of inhaled beta2-agonist with and without concurrent exercise training: A randomized controlled trial. PubMed.
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. PubMed.

Sources

Vetrabutine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Vetrabutine hydrochloride, a synthetic compound primarily utilized in veterinary medicine. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, a proposed synthetic pathway, its physicochemical properties, a plausible mechanism of action, and a representative analytical method for its quality control.

Discovery and Rationale: Addressing a Need in Veterinary Obstetrics

This compound, identified by the CAS number 5974-09-4, emerged from the exploration of vasoactive and smooth muscle-relaxing compounds.[1][2][3] Its development was likely driven by the need for effective and safe interventions in veterinary obstetrics, particularly in managing dystocia (difficult labor) in livestock. The initial preparation of Vetrabutine is attributed to a 1958 British patent by Thomae (GB 802723), indicating its origins in mid-20th-century pharmaceutical research.[4]

Clinically, this compound is recognized as a uterotonic agent with vasodilatory properties.[1] This dual action is particularly beneficial during parturition; the uterotonic effect helps in stimulating uterine contractions to facilitate labor, while its vasodilatory action can enhance blood flow, which is crucial for both the mother and the offspring.[1] Studies in sows have shown that administration of this compound can reduce stillbirth rates and improve the physiological condition of piglets at birth.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient is fundamental to its development and formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride[1][5]
CAS Number 5974-09-4[1][2][3]
Molecular Formula C20H28ClNO2[1][2][5]
Molecular Weight 349.9 g/mol [1][2][5]
Appearance Solid[4]
Melting Point 146-148 °C[4]
Canonical SMILES CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl[1][5]

Proposed Synthesis of this compound

While the original synthesis protocol is detailed in the 1958 British patent GB 802723, the full text of this document is not readily accessible in public databases.[4] Therefore, a plausible and scientifically sound synthetic route is proposed here, based on established principles of organic chemistry and known syntheses of structurally related compounds, particularly papaverine and its derivatives.

The proposed synthesis is a multi-step process commencing with commercially available starting materials.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Salt Formation A Veratrole C 1-(3,4-Dimethoxyphenyl)-4-phenylbutan-1-one A->C AlCl3 B 4-Phenylbutyryl chloride B->C F Vetrabutine (Free Base) C->F D Dimethylamine D->F E Reducing Agent (e.g., NaBH(OAc)3) E->F H This compound F->H G Hydrochloric Acid (HCl) G->H Mechanism_of_Action cluster_membrane Cell Membrane Vetrabutine Vetrabutine HCl Ca_Channel L-type Ca²⁺ Channel Vetrabutine->Ca_Channel Blocks PDE Phosphodiesterase (PDE) Vetrabutine->PDE Inhibits Ca_influx ↓ Ca²⁺ Influx cAMP ↑ cAMP cGMP ↑ cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation Ca_influx->Relaxation

Sources

Vetrabutine hydrochloride chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical and Physical Properties of Vetrabutine Hydrochloride

Introduction

This compound is a synthetic compound primarily utilized in veterinary medicine as a uterotonic and muscle-tropic drug.[1] It is particularly noted for its application in swine reproduction to facilitate labor by stimulating uterine contractions and for its vasodilatory properties, which improve blood flow during parturition.[2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail its chemical identity, physicochemical characteristics, a general synthesis pathway, and analytical methodologies for its characterization.

Chemical Identity

The fundamental identity of this compound is established by its chemical structure and nomenclature.

IUPAC Name: 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride[2][3][4]

CAS Number: 5974-09-4[1][2][3][4][5][6]

Molecular Formula: C₂₀H₂₈ClNO₂[1][2][3]

Molecular Weight: 349.9 g/mol [1][2][3]

Chemical Structure

The molecular structure of this compound consists of a central butanamine chain with phenyl and dimethoxyphenyl substituents. The hydrochloride salt form enhances its stability and solubility.[7]

G cluster_0 Synthesis Workflow A Precursor Assembly (e.g., Phenylbutane derivative) B Introduction of Dimethylamino Group (Reductive Amination) A->B C Coupling with 3,4-Dimethoxyphenyl Group B->C D Formation of Vetrabutine Base C->D E Salt Formation (Reaction with HCl) D->E F This compound E->F

Caption: Generalized Synthesis Workflow for this compound.

Analytical Methodologies

The characterization and quality control of this compound rely on various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for assessing purity and quantifying the active pharmaceutical ingredient.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quality control of this compound in bulk and formulated products. Below is a representative protocol based on common practices for similar small molecules. [8][9][10] Objective: To determine the purity of this compound and to quantify it in the presence of potential impurities or degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (e.g., Milli-Q)

  • Phosphoric acid or a suitable buffer salt (e.g., potassium dihydrogen phosphate)

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol. The ratio would be optimized, for instance, 70:30 (v/v) buffer to acetonitrile. [8]* Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (a common starting point for aromatic compounds is around 220-280 nm). [10]* Injection Volume: 20 µL

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 10-20 minutes).

Protocol:

  • Mobile Phase Preparation: Prepare the aqueous buffer and filter it through a 0.45 µm membrane filter. Mix the buffer and organic solvent in the desired ratio and degas the mixture.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a stock solution of known concentration. Prepare working standard solutions by further dilution.

  • Sample Solution Preparation: Accurately weigh the sample containing this compound and prepare a solution in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interference.

    • Inject the standard solutions to establish system suitability (e.g., retention time, peak area reproducibility, tailing factor).

    • Inject the sample solutions.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard of known concentration.

G cluster_0 HPLC Analysis Workflow A Sample and Standard Preparation C Injection of Sample/Standard A->C B HPLC System Equilibration B->C D Chromatographic Separation (C18 Column) C->D E UV Detection D->E F Data Acquisition and Processing E->F G Purity and Assay Calculation F->G

Caption: General Workflow for HPLC Analysis.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula through exact mass measurements. [5]

Chemical Stability and Reactivity

Understanding the stability of this compound is crucial for its storage and formulation.

  • Oxidation: As with many organic molecules, this compound can be susceptible to oxidation under certain conditions, potentially leading to the formation of various metabolites. [2]* Hydrolysis: The presence of ether linkages suggests a potential for hydrolysis, particularly in aqueous solutions at non-neutral pH, which could impact its stability and efficacy. [2]* Storage: It is recommended to store this compound in a dry, dark place at 0 - 4 °C for short-term storage (days to weeks) or at -20 °C for long-term storage (months to years). [1]

Conclusion

This compound is a well-defined chemical entity with established physical and chemical properties that are critical to its function as a veterinary pharmaceutical. Its identity is confirmed through various analytical techniques, with HPLC being a cornerstone for quality control. A thorough understanding of its properties, including solubility, melting point, and stability, is essential for its effective formulation, storage, and application in research and clinical settings.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • AERU, University of Hertfordshire. (n.d.). Vetrabutine.
  • DrugFuture. (n.d.). Vetrabutine.
  • precisionFDA. (n.d.). This compound.
  • gsrs. (n.d.). VETRABUTINE.
  • S. S. Sonawane, A. A. Shirkhedkar, R. A. Fursule, & S. J. Surana. (2010). A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms. Journal of Young Pharmacists, 2(4), 415-419.
  • ResearchGate. (n.d.). SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents....
  • L. D. S. de Oliveira, A. P. L. de Oliveira, & J. C. P. de Mello. (2019). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 55.
  • H. H. Abd El-Baset, M. M. El-Enany, & F. A. El-Ghaffar. (2009). High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. Talanta, 78(3), 1157-1165.
  • M. González-Lozano, et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 455-461.

Sources

A Technical Guide to the In Vivo vs. In Vitro Effects of Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Vetrabutine hydrochloride is a sympathomimetic agent whose therapeutic utility in veterinary medicine, particularly in neonatal resuscitation, stems from its activity as a β2-adrenergic receptor agonist. Understanding the divergence and correlation between its effects in controlled in vitro systems and complex in vivo environments is critical for predicting clinical outcomes, elucidating its full mechanism of action, and guiding future research. This guide provides an in-depth analysis of Vetrabutine's pharmacological profile, contrasting its direct molecular and cellular actions with its integrated physiological effects. We will explore the causal relationships behind experimental design, present detailed protocols for key assays, and synthesize the data to bridge the gap between the laboratory bench and the whole-organism response.

Introduction to this compound: A β2-Adrenergic Agonist

This compound belongs to the class of drugs known as β2-adrenergic receptor agonists.[1] These agents mimic the action of endogenous catecholamines like epinephrine at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways, uterus, and vasculature.[2] Activation of these receptors leads to a cascade of intracellular events culminating in smooth muscle relaxation.[3]

In veterinary practice, Vetrabutine is utilized for its tocolytic (uterine relaxation) and potential bronchodilatory effects, particularly to aid in dystocic (difficult) farrowings and improve the viability of newborn piglets.[4][5] Its classification as a spasmolytic and vasodilator underscores its primary mechanism of action.[5] To fully characterize such a compound, a dual approach examining both its isolated effects (in vitro) and its systemic effects (in vivo) is imperative.

The In Vitro Profile: Characterizing Vetrabutine in an Isolated System

In vitro studies are foundational, allowing for the precise characterization of a drug's interaction with its molecular target and its effect on specific cells or tissues in the absence of systemic physiological variables like metabolism or homeostatic feedback. For Vetrabutine, the key questions answered in vitro are: "What does it bind to?", "How tightly does it bind?", and "What is the direct functional consequence of that binding?"

Key In Vitro Methodologies

2.1.1 Receptor Binding Assays The initial step is to confirm the drug's affinity and selectivity for its intended target. Radioligand competition binding assays are the gold standard.[6] In this technique, membranes from cells expressing β2-adrenergic receptors are incubated with a fixed concentration of a radioactive ligand (e.g., ³H-dihydroalprenolol) and varying concentrations of the unlabeled test compound (Vetrabutine). Vetrabutine will compete with the radioligand for the binding site. The concentration of Vetrabutine that displaces 50% of the bound radioligand is its IC50, from which a binding affinity constant (Ki) can be calculated.[7] Performing this assay with membranes expressing other receptor subtypes (e.g., β1-adrenergic receptors) is crucial for determining selectivity.

2.1.2 Cell-Based Functional Assays Once binding is established, the functional consequence is measured. Since the β2-receptor is coupled to a stimulatory G-protein (Gs), agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8]

  • cAMP Accumulation Assay: Cells transfected with the human β2-adrenergic receptor are stimulated with Vetrabutine, and the resulting increase in cAMP is quantified. This generates a dose-response curve from which the potency (EC50 - the concentration for 50% of maximal effect) and efficacy (Emax - the maximal effect) are determined.[8]

  • β-arrestin Recruitment Assay: This assay measures another key signaling event. Agonist binding also promotes the recruitment of β-arrestin proteins to the receptor, a process involved in desensitization and signaling.[9] This provides a more nuanced view of the drug's signaling profile.

2.1.3 Isolated Tissue Organ Bath Assays This methodology provides a critical link between cellular signaling and tissue-level physiological response. Tissues containing smooth muscle, such as the trachea or uterus, are suspended in an organ bath filled with physiological solution. The tissue is induced to contract, and the ability of Vetrabutine to induce relaxation is measured.[10][11] This is arguably the most important in vitro assay for predicting in vivo bronchodilatory or tocolytic activity.

Detailed Protocol: Isolated Tracheal Smooth Muscle Relaxation Assay

This protocol is designed to quantify the potency of this compound as a bronchodilator in vitro.

  • Tissue Preparation:

    • A laboratory animal (e.g., guinea pig, rabbit) is humanely euthanized.

    • The trachea is rapidly excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • The trachea is cleaned of adhering connective tissue, and rings of 2-3 mm width are prepared.

  • Experimental Setup:

    • Tracheal rings are suspended between two L-shaped hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • One hook is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

    • Tissues are equilibrated under a resting tension of 1.0 g for 60 minutes, with solution changes every 15 minutes.

  • Contraction & Relaxation Protocol:

    • After equilibration, the tissues are contracted with a submaximal concentration of a contractile agent, typically carbachol (1 μM) or potassium chloride (80 mM), to induce a stable, sustained contraction.[11]

    • Once the contraction plateaus, this compound is added to the bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 μM).

    • The relaxation at each concentration is recorded as a percentage of the pre-induced contraction.

  • Data Analysis:

    • A concentration-response curve is plotted.

    • The EC50 (potency) and Emax (maximal relaxation) values are calculated using non-linear regression analysis.

    • Self-Validation: The protocol must include a positive control (e.g., the known β2-agonist Isoprenaline) and a negative vehicle control to ensure the tissue is viable and responding appropriately.

Anticipated In Vitro Data Summary

The following table summarizes the expected quantitative outcomes from a comprehensive in vitro evaluation of Vetrabutine.

Assay Type Parameter Expected Outcome for a Potent β2-Agonist Rationale
Receptor BindingKi (β2-AR)Low nanomolar (nM) rangeIndicates high affinity for the target receptor.
Receptor BindingSelectivity Ratio (Ki β1 / Ki β2)>100-foldDemonstrates specificity for β2 over β1 receptors, predicting fewer cardiac side effects.
Cell-Based AssayEC50 (cAMP)Low to mid-nanomolar (nM) rangeShows high potency in activating the primary signaling pathway.
Isolated Tissue AssayEC50 (Tracheal Relaxation)Nanomolar (nM) rangeConfirms high potency in producing the desired physiological effect in an isolated tissue.

The In Vivo Profile: Vetrabutine in an Integrated Physiological System

In vivo studies evaluate the drug's effects in a living organism, integrating its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[12][13] This is where the therapeutic effects and potential side effects are observed in a complex, multi-system environment.

Observed In Vivo Effects & Animal Models

The primary animal model documented for Vetrabutine is the dystocic sow and the resulting neonatal piglet.[4][5] In this model, Vetrabutine administration to the sow resulted in significant benefits for the piglets:

  • Reduced Stillbirths: A marked decrease in the percentage of intrapartum stillbirths was observed.[4]

  • Improved Neonatal Vitality: Piglets from treated sows showed higher vitality scores, reduced latency to first teat contact, and improved umbilical cord condition.[4][5]

  • Enhanced Physio-Metabolic State: In piglets suffering from acute fetal suffering (hypoxia), Vetrabutine treatment led to a significant improvement in acid-base balance, characterized by lower blood lactate and PaCO2, and higher blood pH, HCO3, and PaO2.[4]

These findings strongly suggest that Vetrabutine improves uterine/placental perfusion and/or directly stimulates respiratory function in the neonate upon birth.

Detailed Protocol: In Vivo Assessment of Respiratory Function in a Neonatal Animal Model

This workflow outlines the measurement of key cardiorespiratory parameters in newborn animals (e.g., lambs, piglets) following administration of a respiratory stimulant like Vetrabutine.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_monitor Phase 3: Monitoring cluster_analysis Phase 4: Data Analysis P1 Animal Acclimatization & Baseline Measurement P2 Randomization: - Group A (Vetrabutine) - Group B (Saline Control) P1->P2 A1 Drug Administration (e.g., Intramuscular Injection) P2->A1 M1 Continuous Monitoring via Non-Invasive Sensors A1->M1 M2 Record Key Parameters: - Respiratory Rate (RR) - Heart Rate (HR) - SpO2 (Pulse Oximetry) M1->M2 D1 Compare Time-Course Data between Group A and B M2->D1 M3 Arterial Blood Gas (ABG) Analysis (at discrete time points) M3->D1 D2 Statistical Analysis (e.g., ANOVA, t-test) D1->D2

Caption: Experimental workflow for in vivo evaluation of Vetrabutine.

Methodology Steps:

  • Animal Model & Baseline:

    • Select a relevant neonatal animal model. Following birth, allow the animal to stabilize.

    • Attach non-invasive monitoring equipment (e.g., pulse oximeter, impedance pneumography belts) to record baseline data for at least 15 minutes.[14][15] Respiratory rate in neonates is highly variable, so a stable baseline is key.[16]

  • Randomization and Administration:

    • Randomly assign animals to receive either this compound (at a specified dose, e.g., 1.66 mg/kg) or a vehicle control (sterile saline) via an appropriate route (e.g., intramuscular injection).[4]

  • Pharmacodynamic Monitoring:

    • Continuously record Respiratory Rate (breaths/min), Heart Rate (beats/min), and Peripheral Oxygen Saturation (SpO2) for a predefined period (e.g., 60 minutes).

    • At specific time points (e.g., 0, 15, 30, 60 minutes), a small arterial blood sample may be collected to analyze blood gases (PaO2, PaCO2) and pH.

  • Data Analysis & Validation:

    • Calculate the change from baseline for each parameter at each time point.

    • Use appropriate statistical methods (e.g., two-way ANOVA) to compare the treatment group to the control group.

    • The inclusion of a saline control group is the critical self-validating component of this protocol, ensuring that observed effects are drug-related and not due to handling or natural physiological changes.

In Vivo Data Summary from Piglet Studies
Parameter Group Result Reference
Intrapartum Stillbirths (%)Dystocic Control16.7%[4]
Dystocic + Vetrabutine7.6%[4]
Blood Lactate (mmol/L) in AFS* PigletsDystocic Control100.2[4]
Dystocic + Vetrabutine94.6[4]
Blood PaO2 in AFS* PigletsDystocic ControlLower[4]
Dystocic + VetrabutineIncreased (P<0.05)[4]
Blood pH in AFS* PigletsDystocic ControlLower[4]
Dystocic + VetrabutineIncreased (P<0.05)[4]
*AFS: Acute Fetal Suffering

Bridging the Gap: Correlating In Vitro and In Vivo Findings

The ultimate goal is to use in vitro data to explain and predict in vivo outcomes. For Vetrabutine, the correlation is strong, but the in vivo context adds layers of complexity.

Causality Chain:

  • High-affinity binding to the β2-receptor (in vitro binding assay) leads to...

  • Potent activation of the cAMP pathway (in vitro cell assay), which causes...

  • Strong relaxation of smooth muscle in the uterus and airways (in vitro organ bath), which translates in vivo to...

  • Tocolysis (easing difficult birth) and bronchodilation/vasodilation, resulting in...

  • Reduced fetal hypoxia and improved neonatal respiration, as evidenced by improved blood gas parameters and survival rates (in vivo animal model).[4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytosol Cytosol VET Vetrabutine B2AR β2-Adrenergic Receptor VET->B2AR Binds Gs_alpha Gαs B2AR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Stimulates Gs_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) (Inactive) PKA->MLCK Phosphorylates & Inhibits Relax Smooth Muscle Relaxation (Bronchodilation, Tocolysis) MLCK->Relax Leads to

Caption: β2-Adrenergic receptor signaling pathway activated by Vetrabutine.

Discrepancies and In Vivo Complexities

While the primary effects correlate well, the in vivo response is modulated by factors absent in a petri dish:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of Vetrabutine determine its concentration and duration of action at the receptor site. These factors can significantly alter the observed potency and efficacy compared to the constant exposure in an organ bath.

  • Systemic Side Effects: While Vetrabutine is β2-selective, at high in vivo doses, it could potentially stimulate β1-receptors in the heart, leading to tachycardia (increased heart rate).[1][3] This off-target effect would not be observed in an isolated tracheal ring assay.

  • Physiological Homeostasis: The vasodilation induced by Vetrabutine can cause a drop in blood pressure. The body's baroreceptor reflex may respond by increasing heart rate to compensate, an integrated physiological response that can only be studied in vivo.

Conclusion

The pharmacological profile of this compound provides a classic example of the synergy between in vitro and in vivo research. In vitro assays definitively establish its mechanism as a potent β2-adrenergic receptor agonist, demonstrating its ability to relax smooth muscle with high precision. In vivo studies validate these findings in a clinically relevant context, confirming its efficacy in improving neonatal outcomes during dystocic events.[4] The discrepancies observed, such as potential cardiovascular side effects, highlight the indispensable role of whole-organism studies in building a complete safety and efficacy profile. For drug development professionals, this dual-pronged approach is not merely complementary; it is a self-validating system essential for translating molecular discoveries into therapeutic realities.

References

  • Galandrin, S., & Bouvier, M. (2006). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. PMC, NIH. [Link]
  • Pessina, F., et al. (2012).
  • Gonzalez-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 455-61. [Link]
  • Khan, S., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC, NIH. [Link]
  • Gonzalez-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.
  • Khan, S., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]
  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. PNAS, 106(16), 6843-6848. [Link]
  • Wikipedia. (n.d.). Beta2-adrenergic agonist. Wikipedia. [Link]
  • ClinicalTrials.gov. (2019).
  • Hill, B., et al. (2021). Detection of Breathing Movements of Preterm Neonates by Recording Their Abdominal Movements with a Time-of-Flight Camera. PubMed Central. [Link]
  • In-vitro In-vivo In-silico Journal. (n.d.). In Vivo Animal Models. Open Access Pub. [Link]
  • Hung, P., et al. (2019).
  • ILCOR. (2022).
  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]
  • Anderson, E.J., & Wharton, D.M. (2023). Beta-2 Agonists.
  • Mboya, D., et al. (2022). Variability of respiratory rate measurements in neonates- every minute counts. PMC, NIH. [Link]
  • Vanderbilt Ophthalmic Contract Research Organization. (n.d.). In Vivo: Models, Pre-clinical Animal Models Of Ocular Disease. VO-CRO. [Link]
  • Farzam, K., & Abdullah, M. (2023). Beta-2-Receptor Agonists and Antagonists.
  • LiverTox. (2017). Beta-2 Adrenergic Agonists. NCBI Bookshelf. [Link]
  • Meurs, H., et al. (1997). β-Agonist-induced constitutive β2-adrenergic receptor activity in bovine tracheal smooth muscle. PMC, NIH. [Link]
  • Fredericks, C.M., et al. (1978). Comparative in vitro effects of imipramine, oxybutynin, and flavoxate on rabbit detrusor. Urology, 12(4), 487-91. [Link]
  • Khan, A., et al. (2016). In-vitro and in-vivo validation of ethnopharmacological uses of methanol extract of Isodon rugosus Wall. ex Benth. (Lamiaceae). PubMed Central. [Link]

Sources

Unraveling the Vasodilatory Blueprint of Vetrabutine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vetrabutine hydrochloride, a compound recognized for its uterotonic and muscle-tropic properties in veterinary medicine, also exhibits significant vasodilatory effects.[1][2] While its clinical applications in parturition are linked to this vascular activity, the precise molecular mechanisms governing its ability to relax blood vessels remain largely unexplored. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the vasodilatory mechanism of this compound. We will delve into two primary hypothesized pathways of action: β2-adrenergic receptor agonism and calcium channel blockade. This document will detail the theoretical underpinnings of these mechanisms and provide robust, field-proven experimental protocols to systematically test these hypotheses, enabling a thorough elucidation of this compound's vascular pharmacology.

Introduction to this compound

This compound (Chemical Formula: C20H28ClNO2) is a synthetic compound primarily utilized in veterinary practice to manage dystocia (difficult labor) in sows.[2][3] Its efficacy in improving farrowing outcomes is attributed to a combination of its uterotonic and vasodilatory properties.[2][4] The vasodilation is thought to enhance uterine blood flow, thereby improving oxygenation and vitality of the piglets.[4] Despite its established use, a detailed understanding of how this compound induces vasodilation at the molecular level is lacking. This guide aims to bridge this knowledge gap by proposing testable hypotheses and outlining a clear experimental path forward.

Chemical Structure of this compound:

(Simplified 2D representation)

Hypothesized Mechanisms of Vasodilation

Based on its known physiological effects as a uterine relaxant and its chemical structure, two primary mechanisms are proposed for the vasodilatory action of this compound.

Hypothesis 1: β2-Adrenergic Receptor Agonism

Beta-2 adrenergic receptor (β2-AR) agonists are a well-established class of drugs that induce smooth muscle relaxation, leading to bronchodilation and vasodilation.[4][5] Given that this compound is used as a tocolytic (uterine relaxant), a function also performed by β2-AR agonists, it is plausible that it shares this mechanism of action.[6][7]

Signaling Pathway:

Activation of β2-adrenergic receptors on vascular smooth muscle cells initiates a G-protein-coupled signaling cascade.[8] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP).[8][9] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentration and the inactivation of myosin light-chain kinase (MLCK).[9][10] This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.[9]

G Vetrabutine Vetrabutine HCl Beta2AR β2-Adrenergic Receptor Vetrabutine->Beta2AR Agonist Binding G_Protein Gs Protein Beta2AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Calcium ↓ Intracellular Ca2+ PKA->Calcium MLCK Myosin Light-Chain Kinase (inactive) PKA->MLCK Phosphorylation Vasodilation Vasodilation Calcium->Vasodilation MLCK->Vasodilation caption β2-Adrenergic Receptor Signaling Pathway G Vetrabutine Vetrabutine HCl L_type_Ca_Channel L-type Ca2+ Channel Vetrabutine->L_type_Ca_Channel Blockade Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular Ca2+ Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Reduced MLCK_active Myosin Light-Chain Kinase (active) Calmodulin->MLCK_active Reduced Activation Vasodilation Vasodilation MLCK_active->Vasodilation Reduced Contraction caption Calcium Channel Blockade Pathway G cluster_exvivo Ex-Vivo Analysis cluster_invitro In-Vitro Analysis Aortic_Ring Aortic Ring Assay Hypothesis_Testing Hypothesis Testing (β2-AR Agonism vs. Ca2+ Blockade) Aortic_Ring->Hypothesis_Testing Functional Vasodilation Calcium_Imaging Intracellular Ca2+ Measurement Calcium_Imaging->Hypothesis_Testing Ca2+ Modulation NO_Assay Nitric Oxide Production Assay NO_Assay->Hypothesis_Testing Endothelial Involvement Patch_Clamp Patch-Clamp Electrophysiology Patch_Clamp->Hypothesis_Testing Ion Channel Activity Vetrabutine Vetrabutine HCl Vetrabutine->Aortic_Ring Vetrabutine->Calcium_Imaging Vetrabutine->NO_Assay Vetrabutine->Patch_Clamp caption Experimental Workflow

Caption: Experimental Workflow for Investigating Vetrabutine's Vasodilatory Mechanism.

Conclusion and Future Directions

The vasodilatory properties of this compound are integral to its therapeutic efficacy in veterinary obstetrics. A thorough understanding of its mechanism of action is crucial for its optimal use and for the potential development of new, more selective vasodilators. The experimental framework outlined in this guide, focusing on the plausible hypotheses of β2-adrenergic receptor agonism and calcium channel blockade, provides a clear and comprehensive path for researchers to elucidate the molecular underpinnings of this compound's vascular effects. The findings from these studies will not only contribute to the fundamental knowledge of vascular pharmacology but also have the potential to inform future drug discovery and development efforts.

References

  • What is the mechanism of Verapamil Hydrochloride? (2024).
  • This compound | C20H28ClNO2 | CID 111121 - PubChem. (n.d.). PubChem. [Link]
  • Calcium Channel Blockers. (2011). The Journal of Clinical Hypertension, 13(9), 687-689. [Link]
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. (2012). Theriogenology, 78(2), 455-461. [Link]
  • Verapamil. (2021). BioPharma Notes. [Link]
  • Calcium-Channel Blockers (CCBs). (n.d.). CVPharmacology. [Link]
  • Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. (2006). Journal of the Brazilian Society of Medical and Biological Research, 39(4), 449-458. [Link]
  • Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindic
  • Role of G-protein coupled receptors in cardiovascular diseases. (2023). Frontiers in Pharmacology, 14, 1197607. [Link]
  • Verapamil - Wikipedia. (n.d.). Wikipedia. [Link]
  • Beta-2 adrenergic receptor - Wikipedia. (n.d.). Wikipedia. [Link]
  • Cyclic AMP relaxes swine arterial smooth muscle predominantly by decreasing cell Ca2+ concentration. (1992). The Journal of Physiology, 449, 147-160. [Link]
  • Emerging role of G protein-coupled receptors in microvascular myogenic tone. (2012). Cardiovascular Research, 95(3), 283-292. [Link]
  • Dual role of cAMP - Cardiac contraction and Smooth muscle relaxation. (2019). Dr. G. Bhanu Prakash. [Link]
  • Verapamil-induced vasodilation is enhanced in essential hypertension. (1982). Journal of Cardiovascular Pharmacology, 4 Suppl 3, S313-S318. [Link]
  • Biochemistry, cAMP. (2023).
  • Signal Transduction Mechanisms Mediating the Regulation of Vascular G Protein-Coupled Receptors. (2012).
  • Emerging role of G protein-coupled receptors in microvascular myogenic tone. (2012). Cardiovascular Research, 95(3), 283-292. [Link]
  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024). Circulation Research, 134(12), 1046-1066. [Link]
  • cAMP Regulation of Airway Smooth Muscle Function. (2012). American Journal of Respiratory Cell and Molecular Biology, 47(4), 417-425. [Link]
  • This compound (C20H27NO2). (n.d.). PubChemLite. [Link]
  • Angiotensin II Signal Transduction in Vascular Smooth Muscle : Role of Tyrosine Kinases. (1996). Hypertension, 28(6), 1042-1052. [Link]
  • VETRABUTINE. (n.d.). Gsrs. [Link]
  • Beta-2 Adrenergic Agonists. (2017). LiverTox. [Link]
  • Beta Adrenergic Receptor Types and Function [Beta 1, 2, and 3 Receptor Mechanism of Action]. (2020). Simplico. [Link]
  • Neurology | Adrenergic Receptors. (2018). Ninja Nerd. [Link]
  • Novel beta2-adrenergic receptor signaling pathways. (2002). Journal of Allergy and Clinical Immunology, 110(6 Suppl), S229-S235. [Link]
  • β2‐Adrenergic receptors: Structure, regulation and signaling by partial and full agonists. (2013). The Journal of Physiological Sciences, 63(4), 235-243. [Link]
  • Discovery and development of beta2 agonists - Wikipedia. (n.d.). Wikipedia. [Link]
  • Neuropharmacology of N,N-dimethyltryptamine. (2016). Brain Research Bulletin, 126(Pt 1), 73-88. [Link]
  • Neuropharmacology of N,N-Dimethyltryptamine. (2016). Brain Research Bulletin, 126(Pt 1), 73-88. [Link]
  • Human psychopharmacology of N,N-dimethyltryptamine. (1996). Behavioural Brain Research, 73(1-2), 121-124. [Link]
  • [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. (1993). L'Encephale, 19(2), 123-128. [Link]
  • Examining the pharmacokinetic and pharmacodynamic interaction of N,N-dimethyltryptamine and harmine in healthy volunteers: Α factorial dose-escalation study. (2023). Journal of Psychopharmacology, 37(2), 187-199. [Link]

Sources

An In-depth Technical Guide to the Effects of Vetrabutine Hydrochloride on Non-Uterine Smooth Muscle

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Territory

Vetrabutine hydrochloride is a compound recognized in veterinary medicine as a uterotonic agent with pronounced spasmolytic and vasodilatory properties.[1][2] Its application has primarily been focused on managing dystocia in sows, where it aids in facilitating labor and improving outcomes for newborns.[1][2] However, the scientific literature remains largely silent on its effects on non-uterine smooth muscle tissues. This technical guide is designed for researchers, scientists, and drug development professionals who are poised to explore this uncharted territory. We will not present a rigid set of established facts; rather, we will provide a comprehensive framework for investigation. This document will synthesize what is known about this compound with established principles of smooth muscle pharmacology to propose hypothesized mechanisms of action and detail the rigorous experimental protocols required to validate them. Our objective is to empower the scientific community to systematically characterize the pharmacological profile of this compound on diverse non-uterine smooth muscle systems, including those of the gastrointestinal, respiratory, and cardiovascular tracts.

This compound: Current Knowledge and Physicochemical Properties

This compound, with the chemical name 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine hydrochloride, is a synthetic compound.[1][3] Its primary documented use is in veterinary obstetrics.[1] It is characterized as a muscle-tropic drug, suggesting a direct action on smooth muscle tissue.[4] The key reported properties are its uterotonic (uterine-contracting), spasmolytic (muscle-relaxing), and vasodilatory (blood vessel-widening) effects.[1][2] This seemingly paradoxical combination of effects—stimulating uterine smooth muscle while relaxing other smooth muscles—highlights the complexity of its mechanism of action and underscores the need for further investigation into its receptor and signaling pathway interactions in different tissues.

PropertyValueSource
Molecular Formula C20H28ClNO2[3]
Molecular Weight 349.9 g/mol [1][3]
CAS Number 5974-09-4[1][3][4]
IUPAC Name 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride[1][3]
Known Effects Uterotonic, Spasmolytic, Vasodilator[1][2]

Hypothesized Mechanisms of Action in Non-Uterine Smooth Muscle

The spasmolytic and vasodilatory effects of this compound suggest several potential mechanisms of action on non-uterine smooth muscle, primarily centered around the regulation of intracellular calcium levels and other signaling pathways that govern smooth muscle contraction and relaxation.

Modulation of Calcium Ion (Ca2+) Homeostasis

A reduction in intracellular Ca2+ concentration is a primary driver of smooth muscle relaxation.[5] this compound may achieve this through several pathways:

  • Calcium Channel Blockade: It may act as a calcium channel blocker, inhibiting the influx of extracellular Ca2+ through L-type voltage-operated calcium channels.[5][6][7] This is a common mechanism for many vasodilators and spasmolytics.[5][8]

  • Inhibition of Ca2+ Release from Intracellular Stores: The compound could interfere with the release of Ca2+ from the sarcoplasmic reticulum, a key step in agonist-induced contractions.[9]

Interference with Second Messenger Systems

This compound might also exert its effects by modulating intracellular second messengers that regulate smooth muscle tone:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting phosphodiesterases, this compound could increase intracellular levels of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP).[10][11][12] Elevated cAMP and cGMP levels activate protein kinases that lead to a cascade of events culminating in smooth muscle relaxation.[10][13]

  • Beta-Adrenergic Agonism: The compound may act as a beta-adrenergic agonist, stimulating beta-2 adrenoceptors on smooth muscle cells.[14][15][16] This activation leads to an increase in cAMP, promoting relaxation, particularly in bronchial and vascular smooth muscle.[14][16]

The following diagram illustrates these hypothesized signaling pathways leading to smooth muscle relaxation.

Hypothesized_Vetrabutine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Vetrabutine Vetrabutine L_type_Ca_Channel L-type Ca2+ Channel Vetrabutine->L_type_Ca_Channel Inhibits (-) Beta2_Receptor Beta-2 Adrenergic Receptor Vetrabutine->Beta2_Receptor Activates (+) PDE Phosphodiesterase (PDE) Vetrabutine->PDE Inhibits (-) Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Blocks AC Adenylyl Cyclase Beta2_Receptor->AC Activates Contraction Smooth Muscle Contraction Ca_influx->Contraction cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts AMP AMP cAMP->AMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Hypothesized signaling pathways for this compound-induced smooth muscle relaxation.

Experimental Protocols for Characterizing Non-Uterine Smooth Muscle Effects

A systematic investigation is required to elucidate the precise mechanisms of this compound on various non-uterine smooth muscles. The following experimental workflows provide a robust framework for such a study.

In Vitro Organ Bath Studies

The isolated organ bath is a cornerstone technique in pharmacology for studying the contractility of smooth muscle tissues.

Objective: To determine the direct effect of this compound on the contractility of isolated non-uterine smooth muscle tissues (e.g., ileum, trachea, aorta) and to investigate its interaction with known contractile and relaxant agents.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize an appropriate animal model (e.g., guinea pig, rat, rabbit).

    • Rapidly dissect the target smooth muscle tissue (e.g., a segment of ileum, a ring of trachea, or a strip of aorta).

    • Place the isolated tissue in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Prepare tissue segments of appropriate size and orientation (e.g., longitudinal strips for ileum, rings for trachea and aorta).

  • Mounting and Equilibration:

    • Suspend the tissue segment in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an optimal resting tension to the tissue (determined from preliminary experiments) and allow it to equilibrate for at least 60 minutes, with periodic washing.

  • Experimental Procedure:

    • Direct Effects: After equilibration, add increasing concentrations of this compound to the organ bath in a cumulative manner to construct a concentration-response curve for its direct effect on basal muscle tone.

    • Antagonism of Contraction: Pre-contract the tissue with a known agonist (e.g., acetylcholine or histamine for ileum; carbachol for trachea; phenylephrine or potassium chloride for aorta). Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its relaxant effect and determine its potency (IC50).

    • Mechanism of Action Probes: To investigate the underlying mechanism, pre-incubate the tissue with specific antagonists before constructing the this compound concentration-response curve on a pre-contracted tissue. Examples include:

      • Propranolol (a beta-blocker) to test for beta-adrenergic agonism.

      • L-NAME (a nitric oxide synthase inhibitor) to investigate the involvement of the nitric oxide pathway.

      • Indomethacin (a cyclooxygenase inhibitor) to assess the role of prostaglandins.

  • Data Analysis:

    • Record the changes in muscle tension using a data acquisition system.

    • Express the relaxant responses as a percentage of the pre-contraction induced by the agonist.

    • Calculate the IC50 (concentration causing 50% of the maximal relaxation) for this compound.

    • Compare the IC50 values in the absence and presence of various antagonists to elucidate the mechanism of action.

Organ_Bath_Workflow Start Start Euthanize_Animal Humane Euthanasia Start->Euthanize_Animal Dissect_Tissue Dissect Target Smooth Muscle Euthanize_Animal->Dissect_Tissue Prepare_Segments Prepare Tissue Segments Dissect_Tissue->Prepare_Segments Mount_in_Organ_Bath Mount in Organ Bath Prepare_Segments->Mount_in_Organ_Bath Equilibrate Equilibrate under Tension Mount_in_Organ_Bath->Equilibrate Pre_contract Pre-contract with Agonist Equilibrate->Pre_contract Add_Vetrabutine Cumulative Addition of Vetrabutine HCl Pre_contract->Add_Vetrabutine Record_Data Record Isometric Tension Add_Vetrabutine->Record_Data Analyze_Data Analyze Concentration-Response Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro organ bath studies.

Cellular Electrophysiology

Patch-clamp electrophysiology on isolated smooth muscle cells can provide direct evidence for the effects of this compound on ion channel activity.

Objective: To determine if this compound modulates ion channel currents, particularly L-type Ca2+ currents, in single smooth muscle cells.

Step-by-Step Methodology:

  • Cell Isolation:

    • Obtain fresh smooth muscle tissue as described previously.

    • Digest the tissue with a cocktail of enzymes (e.g., collagenase, papain) to dissociate it into single smooth muscle cells.

    • Gently triturate the digested tissue to release the cells.

    • Store the isolated cells in a physiological solution at low temperature.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp technique to record ion channel currents.

    • Transfer an aliquot of the cell suspension to a recording chamber on the stage of an inverted microscope.

    • Approach a single, healthy-looking smooth muscle cell with a glass micropipette filled with an appropriate intracellular solution.

    • Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette to achieve the whole-cell configuration.

  • Experimental Procedure:

    • Clamp the membrane potential at a holding potential where L-type Ca2+ channels are in a closed state (e.g., -80 mV).

    • Apply depolarizing voltage steps to elicit inward Ca2+ currents.

    • Record the baseline Ca2+ currents in the absence of the drug.

    • Perfuse the recording chamber with different concentrations of this compound and record the Ca2+ currents again.

  • Data Analysis:

    • Measure the peak amplitude of the inward Ca2+ currents before and after the application of this compound.

    • Construct a concentration-inhibition curve to determine the IC50 of this compound for Ca2+ channel blockade.

    • Analyze the voltage-dependence of the block by applying different voltage protocols.

Molecular Assays

Molecular assays can be used to quantify the changes in second messenger levels in response to this compound.

Objective: To measure the intracellular concentrations of cAMP and cGMP in smooth muscle tissue or cultured cells following treatment with this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare smooth muscle tissue strips or cultured smooth muscle cells.

    • Incubate the samples with this compound at various concentrations and for different time points. A PDE inhibitor like IBMX can be used as a positive control.

    • Rapidly terminate the reaction and lyse the cells to release the intracellular contents.

  • Quantification of cAMP/cGMP:

    • Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantification of cAMP or cGMP.

    • Follow the manufacturer's instructions for the assay protocol, which typically involves competitive binding between the sample cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP or cGMP.

    • Calculate the concentration of cAMP or cGMP in the experimental samples by interpolating from the standard curve.

    • Compare the levels of cyclic nucleotides in control versus this compound-treated samples.

Illustrative Data Presentation

The data generated from the proposed experiments should be presented in a clear and concise manner. The following tables provide examples of how quantitative data could be summarized.

Table 1: Hypothetical Relaxant Effect of this compound on Pre-contracted Guinea Pig Ileum

Agonist (Pre-contraction)Vetrabutine HCl IC50 (µM)Maximal Relaxation (%)
Acetylcholine (1 µM)5.2 ± 0.895.7 ± 3.2
Histamine (10 µM)6.1 ± 1.192.4 ± 4.5
KCl (80 mM)3.5 ± 0.698.1 ± 2.1

Table 2: Hypothetical Effect of this compound on Intracellular cAMP Levels in Cultured Human Airway Smooth Muscle Cells

TreatmentcAMP Concentration (pmol/mg protein)
Control (Vehicle)2.5 ± 0.4
Vetrabutine HCl (1 µM)4.8 ± 0.7
Vetrabutine HCl (10 µM)12.3 ± 1.5
Isoproterenol (1 µM)15.8 ± 2.1
p < 0.05, ** p < 0.01 compared to control

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic investigation of the effects of this compound on non-uterine smooth muscle. The proposed experimental workflows, from organ bath studies to cellular and molecular assays, will enable researchers to elucidate its mechanism of action, potency, and tissue selectivity. The known spasmolytic and vasodilatory properties of this compound suggest a potential therapeutic role in a variety of disorders characterized by smooth muscle hypercontractility, such as asthma, hypertension, and irritable bowel syndrome. Future research should also focus on in vivo studies to confirm the findings from in vitro experiments and to assess the pharmacokinetic and pharmacodynamic profile of this compound in relevant animal models of disease. The exploration of this compound beyond its current veterinary application holds the promise of uncovering a novel therapeutic agent for a range of human diseases.

References

  • PubChem. This compound.
  • Lechner W, Bergant A, Sölder E, Kölle D. [Effect of the calcium antagonist amlodipine on non-vascular smooth muscle exemplified by the uterus]. Wien Med Wochenschr. 1996;146(17):466-8. [Link]
  • Schwartz ML, Rotmensch HH, Vlasses PH, Ferguson RK. Calcium blockers in smooth-muscle disorders. Current status. Arch Intern Med. 1984 Jul;144(7):1425-9. [Link]
  • Andersson KE, Forman A. Effects of calcium channel blockers on the female genital tract. Acta Pharmacol Toxicol (Copenh). 1986;58 Suppl 2:193-200. [Link]
  • DrugFuture. Vetrabutine. [Link]
  • Hussain M, Bakhsh H, Syed SK, et al. The Spasmolytic, Bronchodilator, and Vasodilator Activities of Parmotrema perlatum Are Explained by Anti-Muscarinic and Calcium Antagonistic Mechanisms. Molecules. 2021 Oct 20;26(21):6348. [Link]
  • Ueda K, Akita T, Kido M, et al. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery. J Clin Med. 2023 Jun 29;12(13):4399. [Link]
  • ResearchGate. The mechanism of action of topical vasodilators on vascular smooth muscle cells. [Link]
  • Andersson KE. Effects of calcium channel blockers on urinary tract smooth muscle. Acta Pharmacol Toxicol (Copenh). 1986;58 Suppl 2:193-200. [Link]
  • Global Substance Registr
  • Hussain M, Bakhsh H, Syed SK, et al. The Spasmolytic, Bronchodilator, and Vasodilator Activities of Parmotrema perlatum Are Explained by Anti-Muscarinic and Calcium Antagonistic Mechanisms. Molecules. 2021 Oct 20;26(21):6348. [Link]
  • Shrestha N, Tchen S, Aneja A. Phosphodiesterase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL)
  • Berg G, Andersson RG, Ryden G. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study. Arch Int Pharmacodyn Ther. 1987 Dec;290(2):288-92. [Link]
  • Drugs.com. Salbutamol: Uses, Dosage, Side Effects, Warnings. [Link]
  • Uckert S, Kuczyk MA, Scheer D, et al. Phosphodiesterase isoenzymes in human ureteral smooth muscle: identification, characterization, and functional effects of various phosphodiesterase inhibitors in vitro. World J Urol. 2001 Nov;19(5):357-61. [Link]
  • Andersson KE. Effects of calcium channel blockers on urinary tract smooth muscle. Aarhus University. [Link]
  • U.S. Food and Drug Administration. PHARMACOLOGY REVIEW(S) - NDA 21-351. [Link]
  • Medicosis Perfectionalis.
  • Cleveland Clinic. Phosphodiesterase Inhibitors: Types and Purpose. [Link]
  • Andersson RG, Berg G, Johansson SR, Rydén G. Effects of non-selective and selective beta-adrenergic agonists on spontaneous contractions and cyclic AMP levels in myometrial strips from pregnant women. Gynecol Obstet Invest. 1980;11(5):268-93. [Link]
  • Berg G, Andersson RG, Rydén G. Is the relaxing effect of beta-adrenergic agonists on the human myometrium only transitory? Acta Pharmacol Toxicol (Copenh). 1981 May;48(5):401-6. [Link]
  • Barnes PJ. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells. Ciba Found Symp. 1990;149:70-82; discussion 82-6. [Link]
  • U.S. Food and Drug Administration. PHARMACOLOGY REVIEW(S) - NDA 21-524. [Link]
  • Petkov GV, Bonev AD, Heppner TJ, Nelson MT. Inhibition of phosphodiesterases relaxes detrusor smooth muscle via activation of the large-conductance voltage- and Ca2+-activated K+ channel. Am J Physiol Cell Physiol. 2003 Jun;284(6):C1584-95. [Link]
  • Evans CA, Kennedy TG, Challis JR. Effects of beta-adrenergic agonist infusions on myometrial activity and plasma prostaglandin levels in the nonpregnant sheep. Can J Physiol Pharmacol. 1987 Nov;65(11):2297-301. [Link]
  • Mota-Rojas D, Martínez-Burnes J, Trujillo-Ortega ME, et al. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology. 2012 Jul 15;78(2):455-61. [Link]
  • U.S. Food and Drug Administration. PHARMACOLOGY REVIEW(S) - NDA 22-124. [Link]
  • Frontiers in Veterinary Science. Perspectives in Veterinary Pharmacology and Toxicology. [Link]

Sources

Beyond Obstetrics: A Technical Guide to the Non-Uterine Research Applications of Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential research applications of Vetrabutine hydrochloride beyond its established use in obstetric medicine. As a compound with significant smooth muscle relaxant and vasodilator properties, this compound presents a compelling candidate for investigation in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel applications for this molecule.

Deconstructing the Core Mechanism: A Papaverine Analogue with Multifaceted Potential

This compound, while utilized in obstetrics for its uterine relaxant effects to manage dystocia, is pharmacologically characterized as a spasmolytic and a derivative of papaverine.[1] This lineage is the cornerstone for exploring its broader therapeutic potential. Papaverine exerts its effects through two primary mechanisms: non-selective phosphodiesterase (PDE) inhibition and calcium channel blockade.[2][3] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and a decrease in intracellular calcium concentration, respectively, culminating in smooth muscle relaxation.[2]

Given its structural and functional relationship to papaverine, it is highly probable that this compound shares this dual mechanism of action. This multifaceted pharmacological profile provides a strong rationale for investigating its utility in organ systems where smooth muscle tone and vascular perfusion are critical.

Gastroenterology: A New Frontier for Spasmolysis and Motility Modulation

The gastrointestinal (GI) tract is a prime target for this compound research, given that its function is heavily reliant on coordinated smooth muscle contraction and relaxation. Disorders characterized by visceral hypersensitivity and dysmotility, such as Irritable Bowel Syndrome (IBS), represent a significant area of unmet medical need.

Scientific Rationale

The antispasmodic effect of this compound could directly address the abdominal pain and cramping associated with IBS. By inducing smooth muscle relaxation, it may normalize intestinal transit and alleviate symptoms.[4] Furthermore, the potential anti-inflammatory properties associated with PDE4 inhibition suggest a possible role in managing inflammatory bowel disease (IBD).[5][6] The vasodilator properties of Vetrabutine could also improve mucosal blood flow, which can be compromised in IBD.[7]

Proposed Signaling Pathway

dot digraph "Vetrabutine_GI_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Vetrabutine [label="Vetrabutine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE [label="Phosphodiesterase (PDE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Calcium\nChannel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP_cGMP [label="↑ cAMP/cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="↓ Ca²⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; MLCK [label="Myosin Light\nChain Kinase (MLCK)\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="GI Smooth Muscle\nRelaxation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spasmolysis [label="Spasmolysis &\nPain Reduction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Vetrabutine -> PDE [label="Inhibits"]; Vetrabutine -> Ca_Channel [label="Blocks"]; PDE -> cAMP_cGMP [style=invis]; Ca_Channel -> Ca_Influx [style=invis]; cAMP_cGMP -> MLCK; Ca_Influx -> MLCK; MLCK -> Relaxation; Relaxation -> Spasmolysis;

// Invisible edges for alignment subgraph { rank=same; Vetrabutine; } subgraph { rank=same; PDE; Ca_Channel; } subgraph { rank=same; cAMP_cGMP; Ca_Influx; } subgraph { rank=same; MLCK; } subgraph { rank=same; Relaxation; } subgraph { rank=same; Spasmolysis; } } Vetrabutine's dual action on GI smooth muscle.

Experimental Protocols

2.3.1. In Vitro Assessment of Spasmolytic Activity

  • Objective: To quantify the relaxant effect of this compound on isolated intestinal smooth muscle.

  • Methodology:

    • Harvest segments of ileum from a suitable animal model (e.g., rabbit, guinea pig).

    • Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Induce sustained contractions with a spasmogen such as acetylcholine or histamine.

    • Generate cumulative concentration-response curves for this compound to determine its EC₅₀ for relaxation.

    • Compare the potency of Vetrabutine to that of papaverine and a known calcium channel blocker like verapamil.

2.3.2. In Vivo Evaluation of Gastrointestinal Motility

  • Objective: To assess the effect of this compound on intestinal transit time in a rodent model.

  • Methodology:

    • Administer this compound or vehicle control to fasted mice or rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a set pre-treatment time, administer a non-absorbable charcoal meal marker orally.

    • Euthanize the animals after a defined period and measure the distance traveled by the charcoal meal along the small intestine.

    • Calculate the intestinal transit as a percentage of the total length of the small intestine.

Parameter Vetrabutine HCl Vehicle Control Positive Control (e.g., Loperamide)
Intestinal Transit (%) Expected DecreaseBaselineSignificant Decrease
Abdominal Writhing (in a pain model) Expected DecreaseBaselineSignificant Decrease

Cardiovascular Research: Harnessing Vasodilator Properties

The established vasodilator effects of this compound, noted even in its obstetric use, point towards significant potential in cardiovascular research.[8] Conditions characterized by peripheral vasoconstriction and impaired blood flow could be promising areas of investigation.

Scientific Rationale

By inducing relaxation of vascular smooth muscle, this compound can increase vessel diameter and enhance blood flow.[9] This could be beneficial in peripheral artery disease (PAD) by improving circulation to the limbs and alleviating symptoms of claudication. Furthermore, its potential to dilate pulmonary arteries suggests a possible application in the treatment of pulmonary hypertension, a condition with limited therapeutic options.

Experimental Workflow for Vasodilation Studies

dot digraph "Vetrabutine_Vasodilation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Hypothesis\nVetrabutine is a vasodilator", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro:\nIsolated Aortic Ring Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ExVivo [label="Ex Vivo:\nLangendorff Perfused Heart", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo:\nBlood Pressure Measurement\nin Hypertensive Rat Model", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis:\nEC₅₀, Coronary Flow,\nMean Arterial Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Conclusion:\nCharacterize Vasodilator Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> InVitro; InVitro -> DataAnalysis; Start -> ExVivo; ExVivo -> DataAnalysis; Start -> InVivo; InVivo -> DataAnalysis; DataAnalysis -> Conclusion; } Multi-modal approach to vasodilation research.

Experimental Protocols

3.3.1. Isolated Aortic Ring Assay

  • Objective: To directly measure the vasodilatory effect of this compound on arterial smooth muscle.

  • Methodology:

    • Isolate thoracic aortic rings from rats or rabbits and mount them in a wire myograph.

    • Induce pre-contraction with phenylephrine or potassium chloride.

    • Generate cumulative concentration-response curves for this compound to assess its relaxant effect.

    • Conduct experiments in the presence and absence of endothelium to determine if the effect is endothelium-dependent or -independent.

3.3.2. In Vivo Hemodynamic Studies

  • Objective: To evaluate the effect of this compound on systemic blood pressure and regional blood flow.

  • Methodology:

    • Utilize a hypertensive animal model (e.g., spontaneously hypertensive rat, SHR).

    • Implant telemetric devices for continuous monitoring of blood pressure and heart rate.

    • Administer this compound and monitor hemodynamic parameters over time.

    • In separate, anesthetized animal studies, use techniques like laser Doppler flowmetry to measure changes in regional blood flow (e.g., renal, mesenteric, femoral).

Hemodynamic Parameter Expected Outcome with Vetrabutine HCl
Mean Arterial Pressure Dose-dependent decrease
Heart Rate Potential reflex tachycardia
Peripheral Blood Flow Increase in relevant vascular beds

Respiratory Science: Investigating Bronchodilatory Potential

The ability of this compound to relax smooth muscle is not confined to the uterus and vasculature. Airway smooth muscle shares similar physiological properties, making it a plausible target for this compound.

Scientific Rationale

Beta-2 adrenergic agonists and phosphodiesterase inhibitors are mainstays in the treatment of obstructive airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[10][11] They function by relaxing bronchial smooth muscle, leading to bronchodilation. Given Vetrabutine's likely mechanism as a PDE inhibitor and its general smooth muscle relaxant properties, it is a strong candidate for investigation as a novel bronchodilator.

Proposed Mechanism of Bronchodilation

dot digraph "Vetrabutine_Bronchodilation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Vetrabutine [label="Vetrabutine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4 in Airway\nSmooth Muscle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↑ cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA) Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCK_Inactivation [label="MLCK Inactivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bronchodilation [label="Bronchodilation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Vetrabutine -> PDE4 [label="Inhibits"]; PDE4 -> cAMP [style=invis]; cAMP -> PKA; PKA -> MLCK_Inactivation; MLCK_Inactivation -> Bronchodilation;

// Invisible edges for alignment subgraph { rank=same; Vetrabutine; } subgraph { rank=same; PDE4; } subgraph { rank=same; cAMP; } subgraph { rank=same; PKA; } subgraph { rank=same; MLCK_Inactivation; } subgraph { rank=same; Bronchodilation; } } Vetrabutine's potential action on airway smooth muscle.

Experimental Protocols

4.3.1. In Vitro Tracheal Strip Relaxation

  • Objective: To determine the direct relaxant effect of this compound on airway smooth muscle.

  • Methodology:

    • Prepare tracheal ring segments from guinea pigs, a standard model for airway pharmacology.

    • Suspend the rings in an organ bath and induce contraction with methacholine or histamine.

    • Generate concentration-response curves for this compound to quantify its relaxant potency.

    • Compare its efficacy to established bronchodilators like the beta-2 agonist, terbutaline, and the PDE inhibitor, theophylline.[12]

4.3.2. In Vivo Models of Airway Hyperresponsiveness

  • Objective: To assess the ability of this compound to protect against bronchoconstriction in an animal model of asthma.

  • Methodology:

    • Sensitize and challenge an animal model (e.g., ovalbumin-sensitized mice) to induce airway hyperresponsiveness.

    • Administer this compound or control prior to challenge with a bronchoconstrictor agent (e.g., methacholine).

    • Measure airway resistance and compliance using a whole-body plethysmograph.

    • Evaluate the protective effect of this compound against the induced bronchoconstriction.

Conclusion and Future Directions

This compound, by virtue of its papaverine-like mechanism of action, holds considerable promise for therapeutic applications beyond obstetrics. Its dual activity as a likely phosphodiesterase inhibitor and calcium channel blocker provides a strong scientific basis for its investigation in gastroenterology, cardiovascular disease, and respiratory disorders. The experimental frameworks outlined in this guide offer a starting point for researchers to systematically explore and validate these novel applications. Further research into the specific PDE isoenzyme selectivity and calcium channel subtype affinity of this compound will be crucial in refining its therapeutic targeting and predicting its clinical potential.

References

  • Lykke, A. A., & Hansen, S. L. (1985). Beta adrenergic influence on esophageal and colonic motility in man. Scandinavian journal of gastroenterology. Supplement, 116, 1–48. [Link]
  • Li, T., Liu, Y., Wang, X., Chen, Z., Zuo, X., & Li, Y. (2022). Effect of phosphodiesterase-4 inhibitor rolipram on colonic hypermotility in water avoidance stress rat model. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 34(1), e14207. [Link]
  • Wikipedia contributors. (2024, January 3). Papaverine. In Wikipedia, The Free Encyclopedia. [Link]
  • Yashoda Hospitals. (n.d.).
  • Singh, S., Kumar, S., & Suttee, A. (2021). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application.
  • Drugs.com. (2023, April 22). Papaverine Uses, Side Effects & Warnings. [Link]
  • De Ponti, F., Giaroni, C., Cosentino, M., Lecchini, S., & Frigo, G. (1996). Adrenergic mechanisms in the control of gastrointestinal motility: from basic science to clinical applications. Pharmacology & therapeutics, 69(1), 59–78. [Link]
  • Kvietys, P. R., & Granger, D. N. (1981). Selective vasodilators redistribute intestinal blood flow and depress oxygen uptake. The American journal of physiology, 241(2), G107-14. [Link]
  • Oya, M., Fukuda, S., & Fukunaga, A. (2023). Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery. Medicina, 59(7), 1219. [Link]
  • Wikipedia contributors. (2023, December 16). Dysautonomia. In Wikipedia, The Free Encyclopedia. [Link]
  • Thompson, W. G. (1993). Review article: adrenergic control of motor and secretory function in the gastrointestinal tract. Alimentary pharmacology & therapeutics, 7(4), 349–364. [Link]
  • Laudisi, F., Di Fusco, D., Dinallo, V., Stolfi, C., & Monteleone, G. (2017). PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue. Frontiers in pharmacology, 8, 377. [Link]
  • Hatoum, O. A., Binion, D. G., Otterson, M. F., & Gutterman, D. D. (2003). Novel mechanism of vasodilation in inflammatory bowel disease. American journal of physiology. Heart and circulatory physiology, 285(4), H1596-602. [Link]
  • Wang, H., & Liu, S. (2021). Research progress of phosphodiesterase inhibitors in inflammatory bowel disease treatment. Zhejiang da xue xue bao. Yi xue ban = Journal of Zhejiang University. Medical sciences, 50(5), 659–665. [Link]
  • Rahimi, R., Nikfar, S., Rezaie, A., & Abdollahi, M. (2012). Phosphodiesterase inhibitors in inflammatory bowel disease.
  • Wikipedia contributors. (2023, December 16). Beta2-adrenergic agonist. In Wikipedia, The Free Encyclopedia. [Link]
  • Thavamani, A., & Umapathi, K. K. (2023). Vasodilators. In StatPearls.
  • Gashaw, M., & Narendran, V. (2023). Beta-2 Agonists. In StatPearls.
  • Gonzalez-Lozano, M., Mota-Rojas, D., Orozco-Gregorio, H., Arch, E., Alonso-Spilsbury, M., & Trujillo-Ortega, M. E. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 455–461. [Link]
  • CVPharmacology. (n.d.).
  • Dos Santos, G. A., & Ferreira, D. (2023). In Vitro Drug Repurposing: Focus on Vasodilators. International journal of molecular sciences, 24(5), 4390. [Link]
  • Van Amsterdam, R. G., Meurs, H., Ten Berge, R. E., Veninga, C. M., & Zaagsma, J. (1988). Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents.
  • Robinson, B. F. (1984). Drugs acting directly on vascular smooth muscle: Circulatory actions and secondary effects. British journal of clinical pharmacology, 18 Suppl 1(Suppl 1), 5S–10S. [Link]
  • Van Amsterdam, R. G., Meurs, H., ten Berge, R. E., Veninga, C. M., & Zaagsma, J. (1988). Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents.
  • Gonzalez-Lozano, M., Mota-Rojas, D., Orozco-Gregorio, H., Arch, E., Alonso-Spilsbury, M., & Trujillo-Ortega, M. E. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.
  • Horváth, G., Barabás, J., & Huszár, É. (2018). Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine. Lung, 196(4), 409–416. [Link]
  • Imaizumi, Y., & Watanabe, M. (1992). Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells. British journal of pharmacology, 105(1), 77–82. [Link]
  • Al-Dasuqi, K., & Zito, P. M. (2023). Beta-2 Receptor Agonists and Antagonists. In StatPearls.
  • Mata-Bermudez, A., & Guerrero-Hernández, A. (2019). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules, 24(21), 3862. [Link]
  • DeFrancesco, C. J., & O'Donnell, J. (2016). Calcium Channel and β-Blocker Drug Overdose. Veterian Key. [Link]
  • Horváth, G., Barabás, J., & Huszár, É. (2018). Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models. Basic & clinical pharmacology & toxicology, 122(1), 126–134. [Link]
  • Stone, P. H., Antman, E. M., Muller, J. E., & Braunwald, E. (1980). Calcium channel blocking agents in the treatment of cardiovascular disorders. Part II: Hemodynamic effects and clinical applications. Annals of internal medicine, 93(6), 886–904. [Link]
  • McCarthy, R. J., & Tiku, M. L. (1989). Antagonist drugs and bone vascular smooth muscle.
  • Lüscher, T. F., & Vanhoutte, P. M. (1990). Calcium Antagonists and ACE Inhibitors. Effect on Endothelium and Vascular Smooth Muscle. Drugs, 39 Suppl 2, 33–50. [Link]
  • Marmo, E., Lampa, E., Rosatti, F., Berrino, L., & Mattera, M. (1989). Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility. Current medical research and opinion, 11(8), 515–527. [Link]
  • Ali, M. K., & Futterman, B. (2023). Physiology, Vasodilation. In StatPearls.
  • Barnes, P. J. (1998). Pharmacology of airway smooth muscle. American journal of respiratory and critical care medicine, 158(5 Pt 3), S123-32. [Link]
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Beta-2 Adrenergic Agonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
  • Stephens, N. L. (2001). What evidence implicates airway smooth muscle in the cause of BHR?. The Journal of applied physiology, 91(3), 1016–1028. [Link]
  • McGraw, D. W., & Liggett, S. B. (1997). β-Agonist-induced constitutive β2-adrenergic receptor activity in bovine tracheal smooth muscle. The Journal of biological chemistry, 272(11), 7354–7359. [Link]
  • Fontaine, J., Famaey, J. P., & Reuse, J. (1979). Effects of metopimazine on gastro-intestinal and biliary tract smooth muscle in vitro. Archives internationales de pharmacodynamie et de therapie, 239(1), 82–89. [Link]
  • Galeone, M., Moise, G., & Spicaglia, F. I. (1989). Fenoverine: smooth muscle synchronizer for the management of gastro-intestinal conditions. II. A trimebutine-controlled, double-blind, crossover clinical evaluation. Current medical research and opinion, 11(8), 528–534. [Link]
  • Unno, T., Matsuyama, H., & Komori, S. (2018). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International journal of molecular sciences, 19(12), 3848. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Proposed Synthesis of Vetrabutine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed synthetic route for Vetrabutine hydrochloride for research purposes only. As no detailed, peer-reviewed synthesis protocol is publicly available, this guide is based on established principles of organic chemistry and analogous reactions. All laboratory work should be conducted by qualified personnel in a suitable chemical laboratory, adhering to all relevant safety protocols. The procedures described herein have not been experimentally validated and require optimization and thorough analytical characterization.

Introduction

This compound, chemically known as α-(3,4-dimethoxyphenyl)-N,N-dimethylbenzenebutanamine hydrochloride, is a compound identified for its pharmacological activity, notably as a uterotonic and muscle-tropic agent.[1][2] Research, primarily in veterinary science, has explored its effects on uterine activity, indicating its potential to influence smooth muscle contractility.[2][3] For researchers in pharmacology and drug development, access to a reliable synthetic protocol is crucial for further investigation into its mechanism of action, therapeutic potential, and structure-activity relationships.

This guide provides a comprehensive, albeit theoretical, multi-step synthesis protocol for this compound. The proposed pathway is designed to be logical and to utilize common laboratory reagents and techniques. Each step is accompanied by a mechanistic rationale to provide a deeper understanding of the chemical transformations involved.

Pharmacological Context and Research Applications

Vetrabutine has been described as a uterotonic and muscle-tropic drug.[1] Studies in sows have shown that this compound can influence the dynamics of farrowing.[2] Specifically, it has been observed to decrease the number and duration of uterine contractions while paradoxically increasing the total duration of fetal expulsion.[2] Despite this, its administration has been associated with a higher number of live births and improved vitality scores in piglets, suggesting a complex effect on uterine physiology that may reduce fetal distress.[2][3] Further research is warranted to elucidate the precise mechanism of action, which may involve modulation of receptors or ion channels in smooth muscle tissue. The synthesis of Vetrabutine and its analogs would enable researchers to:

  • Investigate its binding affinity for various smooth muscle receptors.

  • Conduct in vitro and in vivo studies to understand its signaling pathways.

  • Explore its potential applications in other therapeutic areas involving smooth muscle dysfunction.

  • Develop structure-activity relationships by synthesizing and testing related molecules.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound begins by disconnecting the molecule at its most feasible bond formations. The final product is a simple acid-base salt. The core of the molecule, the tertiary amine, can be readily formed via reductive amination of a ketone precursor. This ketone, a 1,4-diarylbutan-1-one, can be assembled using a classic Friedel-Crafts acylation.

G Vetrabutine_HCl Vetrabutine HCl Vetrabutine_base Vetrabutine (Free Base) Vetrabutine_HCl->Vetrabutine_base Salt Formation Ketone 1-(3,4-dimethoxyphenyl)-4-phenylbutan-1-one Vetrabutine_base->Ketone Reductive Amination Dimethylamine Dimethylamine Acyl_Chloride 4-Phenylbutanoyl Chloride Ketone->Acyl_Chloride Friedel-Crafts Acylation Veratrole Veratrole (1,2-Dimethoxybenzene) Carboxylic_Acid 4-Phenylbutanoic Acid Acyl_Chloride->Carboxylic_Acid Chlorination G cluster_0 Synthesis of this compound Step1 Step 1 4-Phenylbutanoic Acid → 4-Phenylbutanoyl Chloride Step2 Step 2 Friedel-Crafts Acylation → Ketone Intermediate Step1->Step2 SOCl₂ Step3 Step 3 Reductive Amination → Vetrabutine (Free Base) Step2->Step3 Veratrole, AlCl₃ Step4 Step 4 Salt Formation → Vetrabutine HCl Step3->Step4 HN(CH₃)₂, NaBH₃CN Final Final Product Step4->Final HCl in Ether

Caption: Proposed four-step synthesis workflow for Vetrabutine HCl.

Experimental Protocols

Step 1: Synthesis of 4-Phenylbutanoyl Chloride

Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard procedure that "activates" the carbonyl group for electrophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 4-phenylbutanoic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-phenylbutanoyl chloride is a liquid and can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to Synthesize 1-(3,4-dimethoxyphenyl)-4-phenylbutan-1-one

Rationale: This step forms the carbon skeleton of the target molecule. A Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the acyl chloride, activated by a Lewis acid catalyst (e.g., AlCl₃), acylates an electron-rich aromatic ring like veratrole. The reaction is typically carried out in a non-polar solvent.

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, ~1.2 eq) and a dry, non-polar solvent (e.g., dichloromethane, DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-phenylbutanoyl chloride (1.0 eq) in DCM to the AlCl₃ suspension with vigorous stirring.

  • After stirring for 15-20 minutes, add a solution of veratrole (1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure ketone.

Step 3: Reductive Amination to Synthesize Vetrabutine (Free Base)

Rationale: Reductive amination is a highly efficient method for forming amines from ketones. The ketone first reacts with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is selective for the iminium ion over the ketone, allowing for a one-pot reaction.

Procedure:

  • Dissolve the ketone intermediate (1.0 eq) in a suitable solvent such as methanol.

  • Add a solution of dimethylamine (a 40% aqueous solution or a 2M solution in THF, ~2-3 eq) to the ketone solution.

  • Adjust the pH of the mixture to a slightly acidic range (pH 6-7) using acetic acid. This facilitates the formation of the iminium ion.

  • Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a dilute aqueous solution of NaOH until the solution is basic.

  • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate or ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude Vetrabutine free base.

  • Purification can be achieved via column chromatography on silica gel.

Step 4: Formation of this compound Salt

Rationale: The final step involves converting the basic amine into its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and water solubility, which is advantageous for handling and formulation.

Procedure:

  • Dissolve the purified Vetrabutine free base in a minimal amount of a dry, non-protic solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, dry diethyl ether to remove any residual impurities.

  • Dry the solid under vacuum to yield the final product, this compound, as a crystalline solid.

Summary of Proposed Synthesis

StepReactionStarting MaterialsKey ReagentsIntermediate/Product
1 Acyl Chloride Formation4-Phenylbutanoic AcidThionyl Chloride (SOCl₂)4-Phenylbutanoyl Chloride
2 Friedel-Crafts Acylation4-Phenylbutanoyl Chloride, VeratroleAluminum Chloride (AlCl₃)1-(3,4-dimethoxyphenyl)-4-phenylbutan-1-one
3 Reductive AminationKetone IntermediateDimethylamine, NaBH₃CNVetrabutine (Free Base)
4 Salt FormationVetrabutine (Free Base)HCl in Diethyl EtherThis compound

Self-Validation and Quality Control

For each step of the synthesis, it is imperative to validate the structure and purity of the intermediates and the final product. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of each intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming their identity.

  • Melting Point Analysis: To assess the purity of the crystalline final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of this compound with high accuracy.

References

  • Mota-Rojas, D., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Reproduction in Domestic Animals, 47(4), 629-635.
  • González-Lozano, M., et al. (2010). Uterine activity and fetal electronic monitoring in parturient sows treated with vetrabutin chlorhydrate. Reproduction in Domestic Animals, 45(4), 656-661.
  • Mota-Rojas, D., et al. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology, 64(6), 1375-1385.
  • Vetlexicon. Vetrabutine in Dogs (Canis).
  • PubChem. This compound. National Center for Biotechnology Information.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Vetrabutine Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Vetrabutine hydrochloride. This compound, chemically known as α-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine hydrochloride, is a uterine relaxant used in veterinary medicine.[1] The developed method utilizes a reversed-phase C18 column with UV detection, offering high specificity, accuracy, and precision. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose in quality control and pharmaceutical development environments.[2][3]

Introduction

This compound (CAS: 5974-09-4) is a muscle-tropic drug primarily used as a uterine relaxant in veterinary applications.[1][4] Its chemical structure includes a tertiary amine and two aromatic rings, one of which is a dimethoxy-substituted phenyl group.[5] The accurate quantification of this compound in bulk drug substances and finished pharmaceutical products is critical for ensuring product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6] The developed reversed-phase HPLC (RP-HPLC) method separates this compound based on its hydrophobic interactions with a non-polar stationary phase.[7] This application note provides a comprehensive guide to the method, including the rationale for chromatographic conditions, detailed experimental protocols, and a full validation summary.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Agilent OpenLAB or equivalent.

  • Analytical Balance: Mettler Toledo or equivalent, readable to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric glassware: Class A.

  • Reagents:

    • This compound reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Orthophosphoric acid (85%, analytical grade).

    • Water (HPLC grade, obtained from a Milli-Q system or equivalent).

Chromatographic Conditions: The Rationale

The selection of chromatographic parameters is pivotal for achieving optimal separation and quantification.

  • Column: A C18 column is chosen due to the non-polar nature of the Vetrabutine molecule, which allows for effective retention and separation via hydrophobic interactions.[7] The tertiary amine group can, however, interact with residual silanols on the silica backbone, leading to peak tailing. Therefore, a modern, end-capped C18 column is recommended.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is standard for RP-HPLC.

    • Aqueous Component: A phosphate buffer is selected for its excellent buffering capacity in the acidic pH range. The pH is adjusted to 3.0 with phosphoric acid. This acidic pH serves a crucial purpose: it ensures the tertiary amine group on the Vetrabutine molecule is consistently protonated (R₃N → R₃NH⁺). This prevents the free base from interacting with silanol groups, thereby minimizing peak tailing and yielding sharp, symmetrical peaks.

    • Organic Component: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

    • Isocratic Elution: For a single active pharmaceutical ingredient (API) quantification, isocratic elution provides simplicity, robustness, and consistent run times.

  • Detection: The dimethoxyphenyl chromophore in this compound is expected to exhibit significant UV absorbance. A detection wavelength of 225 nm is selected as a starting point, which is typical for phenyl-containing compounds, but should be optimized by examining the UV spectrum of the analyte.

A summary of the chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18(2))
Mobile Phase25 mM KH₂PO₄ (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (55:45, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 225 nm
Run Time10 minutes

Protocols

Solution Preparation
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation:

    • Mix the prepared phosphate buffer and acetonitrile in a 55:45 (v/v) ratio.

    • Degas the mobile phase by sonication for 15 minutes or by online degasser.

  • Diluent:

    • Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio. This is used to dissolve standards and samples to ensure compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 10 µg/mL to 150 µg/mL. A typical series might include 10, 25, 50, 75, 100, and 150 µg/mL.

Sample Preparation (from a hypothetical 100 mg tablet)
  • Weigh and finely powder not fewer than 20 tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first 2-3 mL of the filtrate.

  • Further dilute 1.0 mL of the filtered solution to 10.0 mL with the diluent to obtain a theoretical concentration of 100 µg/mL.

Analytical Procedure Workflow

The overall workflow from sample preparation to data analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample (e.g., Tablet Powder) Extract_Spl Extract in Diluent Sample->Extract_Spl Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Dilute_Spl Filter & Dilute Sample Extract_Spl->Dilute_Spl Inject Inject into HPLC System Dilute_Std->Inject Dilute_Spl->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC quantification workflow for Vetrabutine HCl.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2]

System Suitability

Before each validation run, a system suitability test was performed by injecting the 100 µg/mL standard solution five times. The acceptance criteria are listed in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 1.5
Theoretical Plates (N)> 2000
% RSD of Peak Area≤ 2.0%
% RSD of Retention Time≤ 1.0%
Specificity

Specificity was evaluated by injecting the diluent, a placebo solution (containing all formulation excipients except Vetrabutine HCl), and a standard solution. The chromatograms demonstrated that there were no interfering peaks from the diluent or placebo at the retention time of this compound, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing six concentrations of this compound from 10 µg/mL to 150 µg/mL (10% to 150% of the target concentration). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined. The method was found to be linear over the specified range.

Table 3: Linearity and Range Results

ParameterResult
Range10 - 150 µg/mL
Regression Equationy = mx + c (e.g., y = 45872x + 1205)
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)

Accuracy was determined by the standard addition method. A known amount of this compound stock solution was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percentage recovery was calculated.

Table 4: Accuracy (Recovery) Results

Spiked LevelMean Recovery (%)% RSD
80%99.80.5
100%100.50.3
120%100.10.4
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

The relative standard deviation (% RSD) for the assay results was calculated for both studies.

Table 5: Precision Results

Parameter% RSD
Repeatability0.6%
Intermediate Precision0.9%
Acceptance Criterion ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Table 6: LOD and LOQ Results

ParameterResult (µg/mL)
LOD0.25
LOQ0.75
Robustness

The robustness of the method was evaluated by deliberately varying key chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.

Conclusion

A simple, specific, accurate, and precise isocratic reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method adheres to the ICH guidelines for analytical method validation and is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.[8][9]

References

  • DrugFuture. (2023). Vetrabutine. [Link]
  • PubChem. (n.d.). This compound.
  • GSRS. (n.d.). VETRABUTINE. [Link]
  • ResearchGate. (2005).
  • PubChemLite. (n.d.). This compound (C20H27NO2). [Link]
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. [Link]
  • AMSbiopharma. (2025).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

Application Note: Development of a Cell-Based In Vitro Assay to Quantify the Bioactivity of Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

Vetrabutine hydrochloride is clinically employed for its spasmolytic and vasodilator properties, suggesting a direct action on smooth muscle physiology[1][2]. The physiological response of smooth muscle relaxation is frequently mediated by the activation of β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) that couple to the stimulatory G-protein, Gs[3].

The Central Hypothesis: The primary mechanism of action for this compound is agonism at the β2-adrenergic receptor. Activation of this receptor stimulates adenylyl cyclase, leading to the conversion of ATP into intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that collectively decrease intracellular calcium levels and inactivate myosin light-chain kinase, culminating in smooth muscle relaxation[3].

Developing a specific and quantitative in vitro bioassay is crucial for:

  • Mechanism of Action (MoA) Elucidation: Confirming the drug's interaction with its molecular target.

  • Potency and Efficacy Determination: Quantifying the biological strength (EC50) and maximal effect (Emax) for quality control and batch-to-batch consistency.

  • Drug Discovery: Screening for new molecules with similar or improved pharmacological profiles.

This guide provides the scientific framework and step-by-step protocols to establish a reliable cell-based cAMP assay for this compound.

Principle of the Primary Assay: cAMP Accumulation

The assay quantifies the functional consequence of this compound binding to the β2-adrenergic receptor. The amount of cAMP produced by cultured cells expressing this receptor is directly proportional to the extent of agonist-induced receptor activation[4]. We will utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, a robust technology well-suited for high-throughput applications[5].

In this assay, endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. When the antibody is bound to the d2-labeled tracer, FRET (Förster Resonance Energy Transfer) occurs. An increase in intracellular cAMP from Vetrabutine stimulation displaces the d2-labeled tracer, leading to a decrease in the FRET signal. This signal is then used to quantify the amount of cAMP produced by the cells[5].

Visualizing the Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Vetrabutine Vetrabutine HCl Receptor β2-Adrenergic Receptor Vetrabutine->Receptor GPCR_complex Gs Protein (α, β, γ) Receptor->GPCR_complex Activates AC Adenylyl Cyclase GPCR_complex->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Gs signaling cascade.

Materials and Methods

This section provides detailed protocols. The key to a trustworthy assay is consistency; ensure all reagents are of high quality and that procedures are followed precisely[6].

Reagents and Equipment
Item Description / Recommended Source Purpose
Cell Lines HEK293 or CHO cells stably expressing human β2-adrenergic receptor (e.g., from ATCC, Innoprot). Parental cell line (no receptor) for control.[7][8]Biological system for the assay.
Cell Culture Media DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).Cell growth and maintenance.
Vetrabutine HCl Test article, high purity. Prepare a concentrated stock (e.g., 10 mM in DMSO or water).The compound to be tested.
Reference Agonist Isoproterenol hydrochloride (e.g., Sigma-Aldrich). Prepare a 10 mM stock in water.[9]Positive control for β2-AR activation.
Reference Antagonist Propranolol hydrochloride (e.g., Sigma-Aldrich). Prepare a 10 mM stock in water.[10]Negative control to confirm receptor-specific activity.
Stimulation Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.Provides a consistent ionic environment for cell stimulation.
PDE Inhibitor 3-isobutyl-1-methylxanthine (IBMX). Prepare a 100 mM stock in DMSO.Prevents the degradation of cAMP, amplifying the signal.
cAMP Assay Kit HTRF cAMP Dynamic 2 kit (Cisbio) or AlphaScreen cAMP Assay Kit (Revvity).[11]Reagents for detecting and quantifying intracellular cAMP.
Labware White, opaque, sterile 384-well plates (e.g., Corning #3705).Low-volume plates suitable for fluorescence/luminescence assays.
Equipment Humidified CO2 incubator (37°C, 5% CO2), Biosafety cabinet, Plate reader compatible with HTRF or AlphaScreen.Standard cell culture and assay detection equipment.
Experimental Workflow Overview

Workflow Start Start Seed 1. Seed Cells in 384-well plate (24h incubation) Start->Seed Prepare 2. Prepare Compound Dilutions (Vetrabutine, Isoproterenol, Propranolol) Stimulate 3. Cell Stimulation Add compounds to cells (30 min incubation) Seed->Stimulate Prepare->Stimulate Lyse 4. Cell Lysis & Detection Add HTRF Reagents Stimulate->Lyse Read 5. Plate Incubation & Readout (60 min incubation, then read) Lyse->Read Analyze 6. Data Analysis (Standard Curve, EC50 Calculation) Read->Analyze End End Analyze->End

Caption: General workflow for the cAMP accumulation assay.

Protocol 1: Cell Culture and Seeding

Causality: Cell health and density are paramount. Over-confluent cells may show altered receptor expression, while under-confluent cells can yield a weak signal. The goal is a consistent, healthy monolayer.[5]

  • Culture β2-AR expressing cells according to the supplier's recommendations. Maintain cells in logarithmic growth phase and do not exceed 80-90% confluency.

  • On the day of seeding, wash cells with PBS, detach them using a gentle enzyme (e.g., TrypLE Express).

  • Neutralize the enzyme, centrifuge the cells, and resuspend the pellet in fresh culture medium.

  • Perform a cell count and viability check (e.g., with a hemocytometer and trypan blue). Viability should be >95%.

  • Dilute the cell suspension to the optimized seeding density (typically 2,000-10,000 cells/well, to be determined during assay development) in a final volume of 20 µL per well in a 384-well plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO2.

Protocol 2: cAMP Accumulation Assay (Agonist Mode)

Self-Validation Principle: This protocol includes a reference agonist (Isoproterenol) to serve as a system suitability control. The assay is only valid if the reference agonist behaves as expected.

  • Prepare Stimulation Buffer: Prepare fresh stimulation buffer and add IBMX to a final concentration of 500 µM.

  • Prepare Compound Plates:

    • Create a serial dilution of this compound and Isoproterenol in stimulation buffer (with IBMX). A typical 10-point, 1:3 dilution series might start from 10 µM.

    • Include a "buffer only" control (vehicle) for baseline cAMP measurement.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add 10 µL of stimulation buffer (with IBMX) to all wells.

    • Add 10 µL of the appropriate compound dilution (from step 2) to the wells. The final volume is 20 µL.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection (example using HTRF):

    • Following the manufacturer's protocol, prepare the working solutions of the HTRF reagents (anti-cAMP Cryptate and cAMP-d2).

    • Add 10 µL of the anti-cAMP Cryptate solution to all wells.

    • Add 10 µL of the cAMP-d2 solution to all wells.

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

Protocol 3: Antagonist Confirmation (Specificity Test)

Trustworthiness Principle: To prove that the observed cAMP increase is mediated specifically by the β2-adrenergic receptor, the effect must be blockable by a known β2-AR antagonist like propranolol[7][10].

  • Follow the steps in Protocol 2, with one key modification.

  • Pre-incubation Step: Before adding the Vetrabutine/Isoproterenol dilutions, add 5 µL of propranolol (at a concentration known to be effective, e.g., 1 µM final) or vehicle to the appropriate wells.

  • Incubate for 15-30 minutes at room temperature.

  • Proceed with the addition of the agonist (Vetrabutine) as described. The expected result is a significant rightward shift or complete inhibition of the Vetrabutine dose-response curve.

Data Analysis and Interpretation

  • Calculate HTRF Ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Generate cAMP Standard Curve: Use the HTRF ratios from the cAMP standards (included in the kit) to generate a standard curve.

  • Convert Sample Ratios to cAMP Concentration: Interpolate the cAMP concentrations for your Vetrabutine samples from the standard curve. This step is critical as it linearizes the data and corrects for signal quenching[5].

  • Generate Dose-Response Curve: Plot the calculated cAMP concentration (Y-axis) against the logarithm of the Vetrabutine concentration (X-axis).

  • Determine Pharmacological Parameters: Fit the data to a four-parameter logistic equation (sigmoidal dose-response) to determine:

    • EC50: The concentration of Vetrabutine that produces 50% of the maximal response. This is a measure of potency .

    • Emax: The maximum response achievable by Vetrabutine. This is a measure of efficacy .

Parameter Vetrabutine HCl (Example Data) Isoproterenol (Example Data) Interpretation
EC50 (nM) 85.25.1Vetrabutine is potent, but less so than the full agonist Isoproterenol.
Emax (% of Isoproterenol) 92%100%Vetrabutine is a high-efficacy, likely full or near-full, agonist at the β2-AR.
Hill Slope 1.11.0A slope near 1.0 suggests a standard agonist-receptor interaction.

Assay Validation and Quality Control

A validated assay provides confidence that the results are accurate and reliable[6][12].

Parameter Method of Assessment Acceptance Criteria
Specificity 1. Test in parental cell line (no receptor).2. Perform antagonist-blockade (Protocol 3).1. No significant cAMP response in parental cells.2. Significant rightward shift of EC50 in the presence of an antagonist.
Precision Calculate %CV (Coefficient of Variation) for replicate EC50 values within the same plate (intra-assay) and across different days (inter-assay).Intra-assay %CV < 15% Inter-assay %CV < 20%
Robustness Intentionally vary minor parameters (e.g., incubation time ±5 min, cell density ±10%) and observe the impact on EC50.The assay results should not be significantly affected by minor variations.
Signal Window (Z'-factor) Calculate using positive (max Isoproterenol) and negative (vehicle) controls: `Z' = 1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg

Advanced Orthogonal Assays

To build a comprehensive pharmacological profile, the primary cAMP assay should be complemented with assays that measure different biological endpoints.

  • Calcium Flux Assay: While β2-AR signaling is canonically cAMP-driven, non-canonical signaling involving intracellular calcium mobilization has been reported[13][14]. This can be measured using calcium-sensitive fluorescent dyes like Fluo-4 AM in a kinetic plate reader assay[15][16]. A positive result would indicate signaling pathway promiscuity.

  • β-Arrestin Recruitment Assay: Agonist binding also promotes the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and signaling. This can be measured using techniques like enzyme complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET)[10]. This helps to identify any potential "biased agonism" where a ligand preferentially activates one pathway (Gs/cAMP) over another (β-arrestin).

  • Functional Smooth Muscle Contraction Assay: This is a highly physiological assay that directly measures the intended therapeutic effect. It can be performed using isolated tissue strips (e.g., rat aorta or uterus) in an isolated tissue bath[17]. The ability of Vetrabutine to relax pre-contracted tissue provides direct functional evidence. Alternatively, a cell-based model using human bronchial smooth muscle cells embedded in a collagen gel can be used to measure contraction and relaxation[18][19].

Conclusion

This application note provides a scientifically grounded and detailed framework for developing a robust in vitro cell-based assay to characterize the activity of this compound. By centering the primary assay on the hypothesized mechanism of β2-adrenergic receptor agonism and the resulting cAMP production, researchers can obtain quantitative data on the drug's potency and efficacy. The inclusion of antagonist confirmation protocols, rigorous validation criteria, and orthogonal functional assays ensures a trustworthy and comprehensive pharmacological characterization, essential for both research and quality control applications in drug development.

References

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]
  • National Center for Biotechnology Information (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Source: NCBI Bookshelf, URL: [Link]
  • DeCory, T. R. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Source: FDA.gov, URL: [Link]
  • Sim, S., et al. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research. Source: PubMed, URL: [Link]
  • IT Medical Team (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Source: IT Medical Team, URL: [Link]
  • Creative BioMart (n.d.). cAMP Accumulation Assay.
  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Source: STAR Protocols, URL: [Link]
  • Innoprot (n.d.). beta2 adrenoceptor Assay. Source: Innoprot, URL: [Link]
  • Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Source: ACS Medicinal Chemistry Letters, URL: [Link]
  • St-Clair, J. R., et al. (2017).
  • Hogue, M., et al. (2021). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Source: British Journal of Pharmacology, URL: [Link]
  • Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor.
  • QIMA Life Sciences (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Source: QIMA Life Sciences, URL: [Link]
  • ResearchGate (n.d.). In vitro target validation process.
  • Agilent (n.d.). Calcium Flux Assays. Source: Agilent, URL: [Link]
  • St-Clair, J. R., et al. (2017). β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway. Source: Journal of Biological Chemistry, URL: [Link]
  • Wikipedia (n.d.). Beta2-adrenergic agonist. Source: Wikipedia, URL: [Link]
  • Martin, H., et al. (2014). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. Source: PubMed, URL: [Link]
  • Horiguchi, K., et al. (2008). A Contraction Assay System Using Established Human Bronchial Smooth Muscle Cells. Source: Karger Publishers, URL: [Link]
  • ResearchGate (n.d.). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.
  • Horiguchi, K., et al. (2008). A contraction assay system using established human bronchial smooth muscle cells. Source: International Archives of Allergy and Immunology, URL: [Link]
  • Mota-Rojas, D., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Source: PubMed, URL: [Link]
  • Mota-Rojas, D., et al. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Source: Theriogenology, URL: [Link]
  • Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results.
  • Burgess, J. K., et al. (2003). Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma. Source: Journal of Allergy and Clinical Immunology, URL: [Link]
  • MSD Veterinary Manual (n.d.). Vasoactive Drugs for Use in Animals. Source: MSD Veterinary Manual, URL: [Link]

Sources

Isolated organ bath protocol for Vetrabutine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Investigating the Vasoactive and Smooth Muscle Relaxant Properties of Vetrabutine Hydrochloride Using Isolated Organ Bath Systems

For: Researchers, scientists, and drug development professionals.

Introduction: The Enigma of this compound

This compound is documented primarily for its uterotonic and vasodilator effects, particularly in veterinary applications to ease dystocic farrowings in swine.[1][2][3] While its clinical outcomes suggest a potent effect on smooth muscle contractility, the precise molecular mechanism of action is not extensively characterized in publicly available literature. This lack of mechanistic clarity presents a significant opportunity for pharmacological investigation.

This application note provides a comprehensive protocol for utilizing an isolated organ bath system to characterize the effects of this compound on vascular and non-vascular smooth muscle. The presented methodologies are designed not only to quantify the relaxant effects of the compound but also to probe its underlying signaling pathways. We will proceed with the hypothesis that this compound may exert its effects through one or more common pathways for smooth muscle relaxation, such as modulation of adrenergic receptors, phosphodiesterase inhibition, or direct action on ion channels. This protocol is structured to be a self-validating system for the rigorous pharmacological profiling of this compound.

Foundational Principles of Isolated Organ Bath Assays

The isolated organ bath remains a cornerstone of pharmacological research, allowing for the study of tissue responses to pharmacological agents in a controlled ex vivo environment.[4][5] This technique preserves the physiological integrity of the tissue, enabling the measurement of integrated responses such as muscle contraction and relaxation.[4][5] By isolating the tissue, systemic influences are eliminated, providing a clear window into the direct effects of a compound on the target organ.

Experimental Design & Workflow

The following workflow provides a logical progression for the characterization of this compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration & Viability cluster_testing Phase 3: Pharmacological Testing cluster_mechanistic Phase 4: Mechanistic Investigation A Animal Euthanasia & Tissue Dissection C Tissue Mounting in Organ Bath A->C B Preparation of Physiological Salt Solution (PSS) B->C D Equilibration Period (60 min) E Viability Test (e.g., 80 mM KCl) D->E F Washout & Return to Baseline E->F G Pre-contraction with Agonist (e.g., Phenylephrine) F->G H Cumulative Concentration-Response Curve for Vetrabutine HCl G->H I Washout H->I J Incubation with Antagonist (e.g., Propranolol) I->J K Repeat Concentration-Response Curve for Vetrabutine HCl J->K L Data Analysis (pA2, EC50 shift) K->L

Caption: Experimental workflow for this compound characterization.

Materials & Reagents

Equipment
  • Isolated Organ Bath System (e.g., Radnoti, ADInstruments)[6]

  • Force-Displacement Transducer[5]

  • Data Acquisition System (e.g., PowerLab with LabChart software)[7]

  • Recirculating Water Heater[4]

  • Carbogen Gas Cylinder (95% O₂, 5% CO₂) and regulator[8]

  • Dissection tools (forceps, scissors)

  • Surgical silk suture

Physiological Salt Solution (PSS)

A commonly used physiological salt solution is Krebs-Henseleit solution.[9][10][11] It is crucial to prepare this solution fresh daily.

ComponentMolar Concentration (mM)Grams per Liter (g/L)
NaCl118.46.9
KCl4.70.35
CaCl₂·2H₂O2.50.373
MgSO₄·7H₂O1.20.296
KH₂PO₄1.20.16
NaHCO₃25.02.1
D-Glucose11.12.0
Distilled H₂O -to 1 L

Preparation of Krebs-Henseleit Solution:

  • Dissolve all components except CaCl₂·2H₂O and NaHCO₃ in approximately 800 mL of distilled water.

  • Add the CaCl₂·2H₂O and dissolve completely. This is done separately to prevent precipitation.

  • Add the NaHCO₃ slowly while stirring to avoid excessive foaming.

  • Bring the final volume to 1 liter with distilled water.

  • Continuously aerate the solution with carbogen (95% O₂ / 5% CO₂) for at least 15 minutes before use. This maintains the physiological pH of ~7.4.[8]

Investigational and Standard Compounds
  • This compound

  • Phenylephrine (or other suitable contractile agonist, e.g., KCl, U-46619)

  • Propranolol (non-selective β-adrenoceptor antagonist)

  • Phentolamine (non-selective α-adrenoceptor antagonist)

  • Atropine (muscarinic receptor antagonist)

  • Nifedipine (L-type calcium channel blocker)[12]

  • Theophylline (non-selective phosphodiesterase inhibitor)[12]

Detailed Experimental Protocol

Tissue Preparation (Example: Rat Thoracic Aorta)
  • Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional animal care and use committee guidelines.

  • Perform a thoracotomy and carefully excise the thoracic aorta.

  • Immediately place the aorta in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.

Mounting the Tissue
  • Tie two silk sutures through the lumen of an aortic ring.

  • Mount the ring in a 10-20 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[7]

  • Attach the lower suture to a fixed hook in the chamber and the upper suture to a force-displacement transducer.[13]

  • Ensure the tissue and transducer are vertically aligned to accurately measure isometric tension.

Equilibration and Viability Testing
  • Apply a basal resting tension of 1.5-2.0 grams to the aortic ring. This is a critical step to ensure optimal contractile responses.

  • Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes.[4][7]

  • After equilibration, assess the viability of the tissue by inducing a contraction with 80 mM KCl. A robust and stable contraction confirms tissue health.

  • Wash the tissue repeatedly with fresh Krebs-Henseleit solution and allow it to return to the baseline tension.

Protocol 1: Characterizing the Relaxant Effect of this compound
  • Once a stable baseline is achieved, induce a submaximal, stable contraction with an appropriate agonist. For vascular rings, phenylephrine (1 µM) is a standard choice.

  • After the contraction reaches a plateau, add this compound to the bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments (e.g., to 10 nM, 100 nM, 1 µM, etc.) until a maximal relaxation is achieved or the concentration-response curve plateaus.

  • Allow the response at each concentration to stabilize before adding the next.

  • Record the tension continuously. The relaxation at each concentration can be expressed as a percentage of the initial pre-contraction induced by phenylephrine.

Protocol 2: Investigating the Mechanism of Action

To elucidate the potential mechanism of this compound, the relaxation protocol can be repeated in the presence of specific antagonists.

  • After obtaining a control concentration-response curve for this compound, wash the tissue thoroughly and allow it to re-equilibrate.

  • Introduce a specific antagonist into the organ bath at a concentration known to be effective (e.g., 1 µM propranolol for β-adrenoceptor blockade). Incubate for 20-30 minutes.

  • Repeat the pre-contraction with phenylephrine.

  • Generate a second cumulative concentration-response curve for this compound in the presence of the antagonist.

  • A rightward shift in the concentration-response curve for this compound in the presence of a specific antagonist suggests the involvement of that receptor system. The magnitude of the shift can be used to calculate the antagonist's affinity (pA2 value).

Potential Signaling Pathways & Mechanistic Insights

The vasodilator effect of this compound could be mediated by several pathways. The following diagram illustrates a hypothetical pathway involving β2-adrenoceptor activation, a common mechanism for smooth muscle relaxation.[14][15]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol VET Vetrabutine HCl B2AR β2-Adrenoceptor VET->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to

Caption: Hypothetical β2-Adrenoceptor signaling pathway for Vetrabutine HCl.

Data Analysis & Interpretation

  • Concentration-Response Curves: Plot the percentage of relaxation against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response equation (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Schild Analysis: In the presence of a competitive antagonist, the concentration-response curve for the agonist (Vetrabutine HCl) will be shifted to the right. A Schild plot of log(concentration ratio - 1) versus log(antagonist concentration) can be used to determine the pA₂, which represents the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist EC₅₀. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls are essential:

  • Time Control: Run a parallel tissue preparation exposed only to the vehicle in which this compound is dissolved to ensure there is no time-dependent decay in the pre-contracted tone.

  • Positive Controls: Use known smooth muscle relaxants like isoproterenol (a β-agonist) or sodium nitroprusside (a nitric oxide donor) to confirm the tissue's ability to relax.[16]

  • Reproducibility: Each experiment should be repeated on tissues from multiple animals (n ≥ 3) to ensure the results are consistent and reproducible.

By incorporating these controls and employing a systematic approach to mechanistic investigation, this protocol provides a robust framework for generating reliable and publishable data on the pharmacological properties of this compound.

References

  • HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer.
  • Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe.
  • Wikipedia. (2023). Krebs–Henseleit solution.
  • Secher, T., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52334.
  • Frontiers in Physiology. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Physiology.
  • PubMed Central. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments.
  • Aurora Scientific. (2021). Commonly Used Samples and Experiments using Isolated Muscle Systems for Mice and Rats.
  • PubMed. (1993). Vascular smooth muscle contraction induced by Na+ channel activators, veratridine and batrachotoxin. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • PubMed Central. (1965). THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD. British Journal of Pharmacology and Chemotherapy.
  • ResearchGate. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.
  • PubMed. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology.
  • PubMed. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology.
  • Monash University. (2020). Pharmacology – Working with isolated tissue preparations.
  • Radnoti. (n.d.). Tissue Organ Bath Principals.
  • PubMed. (1990). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results.
  • YouTube. (2012). Pharmacological Lab Procedures - Set Up an Isolated Tissue - Setting Up the Organ Bath.
  • PubMed. (2018). Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine.
  • PubMed. (1977). Relaxation of vascular smooth muscle by isoproterenol, dibutyryl-cyclic AMP and theophylline. The Journal of Pharmacology and Experimental Therapeutics.
  • PubMed. (2006). Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms.
  • MSD Veterinary Manual. (n.d.). Vasoactive Drugs for Use in Animals.
  • MSD Veterinary Manual. (n.d.). Skeletal Muscle Relaxants for Animals.
  • Wikipedia. (2023). Beta2-adrenergic agonist.
  • NCBI Bookshelf. (2023). Beta2-Receptor Agonists and Antagonists.
  • PubMed. (1990). Hemodynamic effects of terbutaline, a beta 2-adrenoceptor agonist, in conscious rats with secondary biliary cirrhosis.

Sources

Application Notes and Protocols for Studying Vetrabutine Hydrochloride Effects in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Vetrabutine hydrochloride is a selective β2-adrenergic receptor agonist, demonstrating both tocolytic (uterine relaxant) and bronchodilator properties. Its primary application is in veterinary medicine, where it is utilized to manage conditions such as dystocia in cattle by relaxing the uterus and treating respiratory ailments in horses. The study of this compound in relevant animal models is crucial for elucidating its precise mechanisms of action, characterizing its pharmacokinetic and pharmacodynamic profiles, and establishing its safety and efficacy for current and potential therapeutic applications.

This guide provides a comprehensive overview of the principles and methodologies for designing and conducting preclinical studies of this compound. It is intended to equip researchers with the foundational knowledge and detailed protocols necessary to investigate its tocolytic and bronchodilator effects in appropriate animal models. The emphasis is on scientifically robust and ethically sound experimental design, ensuring the generation of high-quality, reproducible data.

Scientific Rationale and Preclinical Objectives

The primary preclinical objectives for studying this compound are to:

  • Confirm and quantify its tocolytic and bronchodilator activity: This involves demonstrating a dose-dependent relaxation of uterine and bronchial smooth muscle.

  • Elucidate the underlying mechanism of action: While known to be a β2-adrenergic agonist, studies can further explore downstream signaling pathways.

  • Determine its pharmacokinetic (PK) profile: This includes understanding its absorption, distribution, metabolism, and excretion (ADME) in the selected animal models.[1]

  • Evaluate its safety and tolerability: This involves identifying potential adverse effects and determining a safe dosage range.[2]

The selection of appropriate animal models and experimental designs is paramount to achieving these objectives and ensuring the translational relevance of the findings.[3]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] The canonical signaling pathway is as follows:

  • Agonist Binding: this compound binds to the β2-adrenergic receptor on the surface of smooth muscle cells (in the uterus or bronchi).[5]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[6] The Gαs subunit dissociates from the Gβγ subunits.[7]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[6][7][8]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][6][7][8]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[7]

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase. This results in the relaxation of the smooth muscle.[4]

Gprotein cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vetrabutine Vetrabutine Hydrochloride Beta2AR β2-Adrenergic Receptor Vetrabutine->Beta2AR Binds to Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound Signaling Pathway.

Selection of Animal Models

The choice of animal model is a critical decision in the study design and should be based on the specific research question.[2]

Effect to be Studied Primary Animal Model Alternative/Complementary Models Rationale for Selection
Tocolytic (Uterine Relaxation) Rat, MouseGuinea Pig, SwineThe rodent uterus is highly responsive to β2-adrenergic agonists. Swine models can be useful for studies related to dystocia, given the use of Vetrabutine in this species.[9][10][11][12]
Bronchodilator Guinea Pig, MouseRatGuinea pigs have a well-characterized and sensitive respiratory system that is highly responsive to bronchoconstrictors and bronchodilators, making them a classic model.[13][14][15] Mice are valuable for their genetic tractability.[16]
Pharmacokinetics & Safety Rat, DogSwineRegulatory guidelines often require testing in both a rodent and a non-rodent species.[17][18] Dogs are a common non-rodent model. Swine can also be a relevant model due to physiological similarities to humans.

Ethical Considerations: All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and with approval from an Institutional Animal Care and Use Committee (IACUC).[2] Efforts should be made to minimize animal suffering.

Protocols for In Vivo Assessment

Evaluation of Tocolytic Effects

Objective: To assess the ability of this compound to inhibit uterine contractions in vivo.

Model: Pregnant rats (late gestation, e.g., day 19-21) or mice.

Protocol: In Vivo Uterine Contractility Monitoring

  • Animal Preparation:

    • Anesthetize the pregnant animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Surgically expose the uterus through a midline abdominal incision.

  • Measurement of Uterine Activity:

    • Uterine contractions can be measured directly using an intrauterine pressure catheter (IUPC) inserted into the uterine horn.[19][20]

    • Alternatively, isometric tension of isolated uterine strips can be measured ex vivo.[21][22]

  • Drug Administration:

    • Administer this compound intravenously (IV) or subcutaneously (SC) at various doses. Include a vehicle control group.

  • Data Acquisition and Analysis:

    • Record uterine pressure or tension continuously before and after drug administration.

    • Quantify the frequency, amplitude, and duration of contractions.

    • Calculate the percentage inhibition of uterine activity for each dose.

    • Determine the ED50 (the dose that produces 50% of the maximal effect).

Caption: Workflow for In Vivo Tocolytic Assessment.

Evaluation of Bronchodilator Effects

Objective: To evaluate the ability of this compound to reverse or prevent bronchoconstriction.

Model: Guinea pigs or mice.

Protocol: Bronchoconstriction Challenge Model

  • Animal Preparation:

    • Anesthetize the animal (e.g., with a combination of ketamine and xylazine).[23]

    • Intubate the trachea for mechanical ventilation and measurement of respiratory mechanics.

  • Induction of Bronchoconstriction:

    • Administer a bronchoconstricting agent such as methacholine or histamine via aerosol or intravenously to induce airway narrowing.[13][15][23]

  • Measurement of Lung Function:

    • Measure airway resistance and lung compliance using techniques such as whole-body plethysmography or the forced oscillation technique.[14][24][25]

  • Drug Administration:

    • Protective Effect: Administer this compound before the bronchoconstrictor challenge.

    • Reversal Effect: Administer this compound after bronchoconstriction has been established.

  • Data Acquisition and Analysis:

    • Record lung function parameters before and after the bronchoconstrictor challenge and after this compound administration.

    • Calculate the percentage protection from or reversal of bronchoconstriction.

    • Construct dose-response curves to determine the potency of this compound.

Caption: Protocol for Bronchodilator Effect Evaluation.

Pharmacokinetic Studies

Objective: To characterize the ADME properties of this compound.

Model: Rats or dogs.

Protocol: Basic Pharmacokinetic Profiling

  • Drug Administration:

    • Administer a single dose of this compound via the intended clinical route (e.g., intravenous, intramuscular) and a route that ensures 100% bioavailability (intravenous).

  • Sample Collection:

    • Collect blood samples at predetermined time points after drug administration.

    • Collect urine and feces to assess excretion pathways.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify this compound and its potential metabolites in biological matrices.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.[1]

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[1]

      • Half-life (t1/2): The time required for the drug concentration to decrease by half.

      • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

Safety Pharmacology and Toxicology

Objective: To identify potential adverse effects of this compound on major physiological systems.

Model: Rodent (rat) and non-rodent (dog or swine) species.

Core Battery of Safety Pharmacology Studies (ICH S7A):

  • Central Nervous System (CNS): Assess effects on behavior, motor activity, and coordination.

  • Cardiovascular System: Monitor heart rate, blood pressure, and electrocardiogram (ECG).

  • Respiratory System: Evaluate respiratory rate and tidal volume.

Toxicology Studies:

  • Dose Range-Finding Studies: To determine the appropriate dose levels for longer-term studies.

  • Repeated-Dose Toxicity Studies: To evaluate the effects of sub-chronic or chronic administration. The duration of these studies should be based on the intended clinical use.[26]

  • Genotoxicity and Carcinogenicity Studies: To assess the potential for genetic damage and cancer induction, if warranted by the drug's structure or findings from other studies.

  • Reproductive and Developmental Toxicology (DART) Studies: To evaluate potential effects on fertility, embryonic-fetal development, and pre- and postnatal development.[27]

Data Interpretation and Translational Considerations

It is important to acknowledge the inherent limitations of animal models and the potential for species differences in drug metabolism and response.[3] While animal studies provide crucial preclinical data, the ultimate confirmation of safety and efficacy must come from well-controlled clinical trials in the target species. The FDA and other regulatory agencies are also encouraging the exploration of New Approach Methodologies (NAMs), such as in vitro and in silico models, to supplement and potentially reduce reliance on animal testing.[28][29]

Conclusion

The systematic study of this compound in well-chosen animal models is essential for a comprehensive understanding of its pharmacological properties. The protocols outlined in this guide provide a framework for conducting robust preclinical investigations into its tocolytic and bronchodilator effects, as well as its pharmacokinetic and safety profiles. By adhering to rigorous scientific principles and ethical guidelines, researchers can generate high-quality data that will inform the safe and effective use of this important veterinary therapeutic agent.

References

  • Lefkowitz, R. J. (2000). The tale of a tail. Annals of the New York Academy of Sciences, 911, 1-10.
  • Miura, M., et al. (1994). A new method for evaluating the bronchodilator activity of drugs in guinea pigs. Arzneimittelforschung, 44(2), 154-158.
  • Konzett, H., & Rössler, R. (1940). Versuchsanordnung zu Untersuchungen an der Bronchialmuskulatur. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 195(1), 71-74.
  • Johnson, J. R., et al. (2004). A new model of airway remodeling in the mouse. American journal of respiratory and critical care medicine, 169(3), 379-387.
  • Insel, P. A., et al. (2012). Molecular mechanisms underlying β-adrenergic receptor-mediated cross-talk between sympathetic neurons and immune cells. Journal of Allergy and Clinical Immunology, 129(6), 1439-1450.
  • Wikipedia. (n.d.). Beta-2 adrenergic receptor.
  • Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Seven-transmembrane-spanning receptors and heart failure.
  • Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1), 120.
  • Singh, S., et al. (2023). A current review on animal models of anti-asthmatic drugs screening. Frontiers in Pharmacology, 14, 1145116.
  • CD ComputaBio. (n.d.). Scientists Reveal Mechanism Of Beta2-Adrenergic Receptor Activation, Opening New Avenues For Treat.
  • BioBoston Consulting. (2023). Best Practices For Preclinical Animal Testing.
  • Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. ResearchGate.
  • da Silva, L. F. F., et al. (2020). Drug class effects on respiratory mechanics in animal models: access and applications. Journal of Applied Physiology, 128(4), 987-998.
  • González-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 455-461.
  • FDA. (2023). Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
  • Chan, Y. W., et al. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments, (131), 56722.
  • Mota-Rojas, D., et al. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology, 64(7), 1571-1581.
  • Cytel. (2023). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
  • Sved, A. F., et al. (2017).
  • Park, J. A., et al. (2020). Bronchoconstriction: a potential missing link in airway remodelling. Open Biology, 10(12), 200259.
  • Mota-Rojas, D., et al. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. ResearchGate.
  • Irvin, C. G., & Bates, J. H. (2003). Measuring lung function in the mouse: the challenge of size.
  • Saadat, M., et al. (2017). Experimental animal models for COPD: a methodological review.
  • St-Louis, J., et al. (2016). Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter in. Reproduction, 152(5), 467-476.
  • González-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. ResearchGate.
  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • MedCity News. (2023). FDA Phase Out of Animal Test Requirements for Drugs Begins With Biologics.
  • Wu, Y. L., et al. (2021). Modeling normal mouse uterine contraction and placental perfusion with non-invasive longitudinal dynamic contrast enhancement MRI. Placenta, 114, 70-79.
  • Mercado-Simmen, R. C., et al. (1982). The effect of in vivo progesterone administration on relaxin-inhibited rat uterine contractions. Endocrinology, 110(1), 220-225.
  • Pierce, S. L., et al. (2010). In vivo measurement of intrauterine pressure by telemetry: a new approach for studying parturition in mouse models. Biology of reproduction, 82(5), 878-884.
  • Stresser, D. M., et al. (2021). Towards in vitro models for reducing or replacing the use of animals in drug testing. Expert opinion on drug metabolism & toxicology, 17(11), 1269-1282.
  • Chapman, D. G., et al. (2007). Measuring bronchodilation in COPD clinical trials.
  • Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge quarterly of healthcare ethics, 24(4), 407-419.
  • Charles River Laboratories. (n.d.). Transgenic Animal Models in Reproductive Toxicology.
  • NC3Rs. (2020). Opportunities for use of a single species in drug development.
  • Helke, K. L., & Swindle, M. M. (2013). Animal models of toxicology testing: the role of pigs. Expert opinion on drug metabolism & toxicology, 9(2), 127-139.
  • Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of international medical research, 25(5), 225-246.
  • Toutain, P. L. (2002). Pharmacokinetic concepts of practical application by clinicians. VIN.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Clinical pharmacokinetics in veterinary medicine. Journal of veterinary pharmacology and therapeutics, 27(6), 457-468.
  • MSD Veterinary Manual. (n.d.). Vasoactive Drugs for Use in Animals.
  • Neder, J. A., et al. (2012). Dynamic airway function during exercise in COPD assessed via impulse oscillometry before and after inhaled bronchodilators. Journal of applied physiology, 112(10), 1675-1684.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Comparative Veterinary Pharmacokinetics. ResearchGate.

Sources

Application Notes and Protocols for the Formulation of Vetrabutine Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vetrabutine hydrochloride is a synthetic compound recognized for its dual therapeutic action as both a uterotonic and a vasodilatory agent.[1] Primarily utilized in veterinary medicine, it has demonstrated efficacy in managing dystocia (difficult labor) by stimulating uterine contractions while simultaneously enhancing blood flow through vasodilation.[1][2] These properties contribute to improved outcomes during parturition, such as a notable reduction in stillbirth rates in sows.[2][3] Structurally, Vetrabutine is an amine derivative formulated as a hydrochloride salt to improve its pharmaceutical properties.[4] The successful in vivo evaluation of this compound is critically dependent on the development of appropriate formulations that ensure its solubility, stability, and effective delivery to the target site.

This comprehensive guide provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare stable and effective formulations for various routes of administration, including intramuscular (IM), intravenous (IV), and oral routes. The protocols outlined herein are based on established principles of pharmaceutical formulation for hydrochloride salts and poorly soluble compounds, providing a robust starting point for further optimization.[5][6]

Scientific Background: Mechanism of Action

The therapeutic effects of this compound are attributed to its combined uterotonic and vasodilatory activities.[1] As a uterotonic, it directly stimulates the smooth muscle of the uterus, leading to increased frequency and force of contractions, which is essential for facilitating labor.[1] This action is crucial in overcoming uterine inertia, a common cause of dystocia.

Simultaneously, its vasodilatory properties contribute to increased blood flow to the uterus and other peripheral tissues.[1] This enhanced perfusion is vital for maintaining the health of both the mother and the fetus during the strenuous process of labor, ensuring adequate oxygenation and nutrient supply. The exact molecular targets and signaling pathways underlying these effects are not extensively detailed in publicly available literature, but the dual-action mechanism distinguishes it from other uterotonic agents.[1][7][8]

Pre-formulation Assessment: The Foundation of a Robust Formulation

Prior to preparing a final formulation, a thorough pre-formulation assessment of this compound is paramount to understanding its physicochemical properties.[5] This initial evaluation will guide the selection of appropriate vehicles, excipients, and formulation strategies.[9]

Key Physicochemical Parameters to Evaluate:

  • Aqueous Solubility: Determine the solubility of this compound in aqueous media across a physiologically relevant pH range (e.g., pH 2.0 to 7.4). As an amine hydrochloride salt, its solubility is expected to be pH-dependent, with higher solubility at a lower pH where the amine group is protonated.[10]

  • pKa Determination: The pKa of the tertiary amine group in Vetrabutine is a critical parameter that dictates its degree of ionization at different pH values. This can be determined using techniques such as potentiometric titration or UV-spectrophotometry.

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH will provide insight into the lipophilicity of the compound, which influences its permeability across biological membranes.

  • Stability: Assess the chemical stability of this compound in both solid-state and in solution under various stress conditions (e.g., heat, light, humidity, and different pH values).[11][12] This will help identify potential degradation pathways and inform storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₈ClNO₂[4]
Molecular Weight349.9 g/mol [4]
AppearanceSolid powder (assumed)[13]
Known SolubilitySoluble in DMSO[13]
Aqueous SolubilityData not readily available; expected to be pH-dependent.
pKaData not readily available; crucial for formulation development.

Formulation Strategies and Protocols

The choice of formulation strategy is dictated by the intended route of administration and the physicochemical properties of this compound.[14] For in vivo studies, parenteral (intramuscular and intravenous) and oral routes are most common.

Diagram: General Formulation Workflow

G cluster_preformulation Pre-formulation Assessment cluster_formulation Formulation Development cluster_final Final Steps P1 Characterize API: - Solubility - pKa - Stability F1 Select Route of Administration (IM, IV, Oral) P1->F1 Informs F2 Vehicle & Excipient Selection F1->F2 F3 Prototype Formulation Preparation F2->F3 F4 Optimization & Characterization (pH, Osmolality) F3->F4 S1 Sterile Filtration (for parenteral) F4->S1 If parenteral S2 Stability Testing (Accelerated & Long-term) F4->S2 S1->S2 S3 Ready for In Vivo Dosing S2->S3 If stable

Caption: Workflow for this compound Formulation.

Protocol 1: Intramuscular (IM) Formulation

Based on veterinary studies where this compound was administered to sows at 1.66 mg/kg in a saline solution, a simple aqueous formulation is a practical starting point.[2]

Objective: To prepare a sterile, isotonic solution of this compound for intramuscular administration.

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI)

  • Sodium Chloride (NaCl)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • pH meter

  • Analytical balance and weighing paper

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a 0.9% (w/v) saline solution by dissolving 900 mg of NaCl in 100 mL of WFI. Stir until fully dissolved. This will serve as the isotonic vehicle.

  • Compound Weighing: Accurately weigh the required amount of this compound based on the desired final concentration (e.g., 10 mg/mL).

  • Dissolution: Slowly add the weighed this compound to the saline vehicle while stirring continuously. Gentle warming (up to 40°C) may be applied if dissolution is slow.

  • pH Measurement and Adjustment: Measure the pH of the resulting solution. For hydrochloride salts, the initial pH will likely be acidic. If necessary, adjust the pH to a range of 4.0-6.0 for better physiological tolerance using dilute sterile solutions of NaOH or HCl.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is adjusted, bring the solution to the final desired volume with the saline vehicle.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step is critical for removing any potential microbial contamination.[15]

  • Storage: Store the final formulation at 2-8°C, protected from light, until use. Conduct stability studies to determine the appropriate shelf-life.[11]

Table 2: Example IM Formulation Composition

ComponentQuantity (for 10 mL)Purpose
This compound100 mgActive Pharmaceutical Ingredient (API)
Sodium Chloride90 mgTonicity adjusting agent[16]
Sterile Water for Injectionq.s. to 10 mLVehicle
0.1 N NaOH / 0.1 N HClAs neededpH adjustment
Protocol 2: Intravenous (IV) Formulation

For IV administration, solubility, isotonicity, and the absence of particulates are even more critical. Co-solvents may be necessary if the desired concentration cannot be achieved in a simple aqueous vehicle.[17]

Objective: To prepare a sterile, clear, and isotonic solution of this compound for intravenous administration.

Materials:

  • This compound powder

  • Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400)

  • Sterile Water for Injection (WFI)

  • Dextrose or Sodium Chloride

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Step-by-Step Protocol:

  • Co-solvent Pre-dissolution: If required, first dissolve the weighed this compound in a minimal amount of a biocompatible co-solvent such as Propylene Glycol or PEG 400.[18] For example, use a vehicle system of 10% PG in WFI.

  • Aqueous Dilution: Slowly add the aqueous vehicle (e.g., 5% Dextrose in Water or 0.9% Saline) to the co-solvent mixture while stirring.

  • pH Adjustment: Check and adjust the pH to be close to physiological pH (7.0-7.4) if possible, without causing precipitation. A slightly acidic pH (e.g., 5.0-6.0) is often acceptable for IV injections to maintain the solubility of hydrochloride salts.[19]

  • Isotonicity Adjustment: Ensure the final formulation is isotonic. The tonicity can be adjusted using dextrose or sodium chloride.

  • Final Volume and Filtration: Bring the solution to the final volume and sterile filter using a 0.22 µm filter into a sterile vial.

  • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation or particulate matter.

Protocol 3: Oral Formulation (Suspension)

For oral administration, particularly in preclinical toxicology studies requiring high doses, a suspension may be necessary if the aqueous solubility is low.

Objective: To prepare a uniform and stable oral suspension of this compound.

Materials:

  • This compound powder

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium - CMC-Na)

  • Wetting agent (e.g., 0.1% v/v Tween 80)

  • Purified water

  • Mortar and pestle

  • Homogenizer or magnetic stirrer

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare the suspending vehicle by dispersing 0.5% (w/v) CMC-Na in purified water with continuous stirring. Add 0.1% (v/v) Tween 80 to the vehicle.

  • Particle Size Reduction: If necessary, reduce the particle size of the this compound powder using a mortar and pestle to ensure a fine, uniform powder.

  • Wetting the Powder: In the mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth, uniform paste. This prevents clumping when the bulk vehicle is added.

  • Suspension Formation: Gradually add the remaining vehicle to the paste with continuous stirring or homogenization until a uniform suspension is achieved.

  • Storage: Store the suspension in a well-closed container at 2-8°C. Ensure to shake well before each use to re-suspend the particles uniformly.

Stability Testing of Formulations

Stability testing is crucial to ensure that the formulation maintains its quality, safety, and efficacy over its intended shelf-life.[12][20]

Key Stability Aspects to Evaluate:

  • Physical Stability: Visually inspect for any changes in appearance, such as color change, precipitation, or crystallization. For suspensions, assess the ease of re-suspendability.

  • Chemical Stability: Use a stability-indicating analytical method (e.g., HPLC) to determine the concentration of this compound over time and to detect any degradation products.

  • Microbiological Stability: For parenteral formulations, ensure sterility is maintained throughout the proposed shelf-life.

Recommended Stability Study Conditions (ICH Guidelines):

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Conclusion

The successful execution of in vivo studies with this compound relies on the careful development of appropriate formulations. This guide provides a foundational framework, from pre-formulation assessment to detailed protocols for intramuscular, intravenous, and oral formulations. The key to a successful formulation lies in a thorough understanding of the compound's physicochemical properties and the principles of pharmaceutical science. Researchers should use these protocols as a starting point and optimize them based on their experimental findings to ensure the delivery of a safe, stable, and effective product for their preclinical research.

References

  • Release & Stability Testing Requirements for Parenteral Drug Products. (2022). YouTube.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Excipients for Parenterals. Pharma Excipients.
  • Solubility Enhancement Techniques: Updates and Prospectives.
  • Salt formation to improve drug solubility. Semantic Scholar.
  • Considerations in Formulation Development of Injectable Solutions. (2021). American Pharmaceutical Review.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Parenteral Product Stability Testing. Avomeen.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
  • Excipients Use in Parenteral and Lyophilized Formulation Development. (2015).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. JFDA.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Stability Studies of Parenteral Products. (2020).
  • Evaluation of preclinical formulations for a poorly w
  • Stability Studies of Parenteral Products. United Arab Emirates - Ministry of Health and Prevention.
  • Pharmaceutical Development of a Parenteral Formulation of Conivaptan Hydrochloride. AAPS PharmSciTech.
  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology.
  • Emerging Excipients in Parenteral Medic
  • Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber.
  • Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma.
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. (2012). PubMed.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.
  • This compound | CAS#5974-09-4 | Uterotonic. MedKoo Biosciences.
  • Buy this compound | 5974-09-4. Smolecule.
  • Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formul
  • This compound | C20H28ClNO2 | CID 111121. PubChem - NIH.
  • Uterotonic drugs to prevent postpartum haemorrhage: a network meta-analysis. NCBI - NIH.
  • Preventing and Treating Postpartum Haemorrhage: Uterotonics and Tranexamic Acid. (2024).
  • In Vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.
  • Tocolytics and Uterotonics. (2024). OpenAnesthesia.
  • Uterotonic Agents: An Upd
  • Uterotonic Medications.
  • This compound. precisionFDA.
  • Correlating in Vitro Solubilization and supersaturation profiles with in Vivo Exposure for lipid based formulations of the CETP Inhibitor CP-532623. CSU Research Output.

Sources

Application Note: A Multi-Assay, Cell-Based Platform for the Functional Characterization and Screening of Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for a Hypothesis-Driven Screening Approach

Vetrabutine hydrochloride has established utility in veterinary medicine for its ability to modulate smooth muscle function, notably as a uterine relaxant and stimulator.[1][2] Its classification as a "spasmolytic muscular tropic drug" with vasodilator properties suggests an interaction with signaling pathways that control cellular contraction and relaxation.[3][4] A primary family of drug targets governing these physiological responses is the G-protein coupled receptor (GPCR) superfamily.[5]

Specifically, the β2-adrenergic receptor (β2-AR), a Gs-coupled GPCR, is a canonical mediator of smooth muscle relaxation. Upon activation, it stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), initiating a signaling cascade that leads to a decrease in intracellular calcium and subsequent muscle relaxation.[6] Given the pharmacological profile of this compound, the β2-AR represents a logical and high-priority candidate target.

This guide details a systematic workflow to test this hypothesis. It is built on three pillars of modern drug screening:

  • Primary Functional Screening: To quantify the primary intracellular signal modulation (cAMP production) upon target engagement.

  • Orthogonal Confirmatory Screening: To validate receptor interaction through an alternative, G-protein-independent mechanism (β-arrestin recruitment), which also provides opportunities to identify biased agonism.[7]

  • Essential Counterscreening: To eliminate false-positive or misleading results by assessing the compound's general effect on cell health and viability.[8]

This integrated approach ensures that the resulting data is not only quantitative but also mechanistically insightful, providing a clear path to confirming or refuting the compound's interaction with the proposed target.

Screening Workflow Overview

The proposed workflow is designed to efficiently characterize the activity of this compound, moving from broad functional effects to specific mechanistic validation.

G cluster_0 Phase 1: Primary Screening & Counterscreening cluster_1 Phase 2: Mechanistic Confirmation cluster_2 Phase 3: Data Analysis Compound Vetrabutine HCl Dose-Response Assay1 cAMP Accumulation Assay (Functional Agonism/Antagonism) Compound->Assay1 Assay2 Cell Viability Assay (Cytotoxicity Counterscreen) Compound->Assay2 Assay3 β-Arrestin Recruitment Assay (Target Engagement & Biased Agonism) Assay1->Assay3 If Active Analysis Calculate EC50 / IC50 Determine Potency, Efficacy & Cytotoxicity Assay2->Analysis Interpret in Context Assay3->Analysis

Caption: High-level workflow for this compound screening.

Scientific Foundation: The β2-Adrenergic Receptor Signaling Cascade

Understanding the underlying biology is critical to interpreting assay results. The β2-AR can signal through two well-characterized pathways upon ligand binding: the canonical G-protein pathway and the β-arrestin pathway.

  • G-Protein Signaling: As a Gs-coupled receptor, agonist binding induces a conformational change that activates the heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[6] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological response (e.g., smooth muscle relaxation). This pathway is the basis for the cAMP accumulation assay.

  • β-Arrestin Signaling: Following activation, the GPCR is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[9] This interaction sterically hinders further G-protein coupling, leading to signal desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of G-protein-independent signaling and mediating receptor internalization.[7][10] Assays that measure the recruitment of β-arrestin to the receptor provide a direct readout of this critical regulatory and signaling event.[9]

G cluster_G_protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Ligand Vetrabutine HCl (Agonist) Receptor β2-Adrenergic Receptor Ligand->Receptor Binds Gs Gs Protein Receptor->Gs Activates GRK GRK Receptor->GRK Activates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Relaxation) PKA->Response Phosphorylates Targets GRK->Receptor Phosphorylates Internalization Desensitization & Internalization Arrestin->Internalization

Caption: β2-Adrenergic receptor signaling pathways.

Materials & Reagents

Successful and reproducible assays depend on high-quality reagents and appropriate cell models.

Reagent / MaterialRecommended Source (Example)Purpose
Cell Line ATCC, DiscoveRxHEK293 or CHO-K1 cells stably expressing human β2-AR.
Cell Culture Medium Gibco (Thermo Fisher)DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418).
Assay Plates Corning, GreinerSolid white 96-well or 384-well plates for luminescence/HTRF assays.
Vetrabutine HCl MedKoo Biosciences[11]Test compound. Prepare a concentrated stock in DMSO or water.
Isoproterenol Sigma-AldrichPositive control (full β-AR agonist).
Propranolol Sigma-AldrichControl antagonist for β-AR.
Forskolin Sigma-AldrichUsed to stimulate cAMP production directly (control).
IBMX Sigma-AldrichPhosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
cAMP Assay Kit Promega (cAMP-Glo™)[12], Cisbio (HTRF), Revvity (AlphaScreen)[13]To quantify intracellular cAMP levels.
β-Arrestin Assay Kit DiscoveRx (PathHunter®)[9], Promega (NanoBiT®)[10]To measure receptor-arrestin interaction.
Cell Viability Reagent Thermo Fisher (alamarBlue™), Promega (CellTiter-Blue®)Resazurin-based reagent for cytotoxicity assessment.
Doxorubicin Sigma-AldrichPositive control for cytotoxicity.
Multimode Plate Reader BMG LABTECH, PerkinElmerRequired for detecting luminescence, fluorescence, or HTRF signals.

Detailed Experimental Protocols

General Cell Culture and Plating:

  • Culture β2-AR expressing cells according to supplier recommendations. Ensure cells are in the logarithmic growth phase and show >95% viability before plating.

  • Harvest cells using a gentle dissociation reagent (e.g., TrypLE™ Express).

  • Centrifuge, resuspend in fresh medium, and perform a cell count.

  • Dilute cells to the optimized seeding density (determined empirically, typically 5,000-20,000 cells/well for a 96-well plate) in the appropriate assay medium.[14]

  • Dispense cells into the assay plates and incubate for 18-24 hours at 37°C, 5% CO2 to allow for attachment and recovery.

Protocol 1: cAMP Accumulation Assay (Luminescence-Based)

This protocol is adapted for a luminescence-based kit like cAMP-Glo™ and is designed to detect both agonist and antagonist effects.[12]

A. Agonist Mode Screening:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer (e.g., HBSS with 1 mM IBMX). Also prepare dilutions of the positive control, Isoproterenol (e.g., from 10 µM down to 0.1 pM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove culture medium from the plated cells. Add 20 µL of the prepared compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes. Causality Note: This incubation allows for ligand binding and subsequent cAMP production to reach a detectable level. The inclusion of IBMX is critical to prevent the rapid degradation of newly synthesized cAMP by endogenous phosphodiesterases, thereby amplifying the assay signal window.

  • Cell Lysis & Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit.[12] This typically involves:

    • Adding 40 µL of cAMP-Glo™ Lysis Buffer containing PKA.

    • Incubating for 20 minutes to lyse cells and allow the cAMP-dependent PKA reaction to proceed.

    • Adding 80 µL of Kinase-Glo® Reagent to stop the PKA reaction and initiate the luciferase reaction.

    • Incubating for 10 minutes in the dark.

  • Data Acquisition: Read luminescence on a plate reader. The signal is inversely proportional to the cAMP concentration.

B. Antagonist Mode Screening:

  • Compound Preparation: Prepare serial dilutions of this compound as above.

  • Pre-incubation: Add the this compound dilutions to the cells and incubate for 15-30 minutes. This allows the potential antagonist to occupy the receptor.

  • Agonist Challenge: Add a fixed concentration of Isoproterenol to all wells (except the negative control). The concentration should be its EC80 value, which provides a robust signal that can be effectively inhibited.

  • Incubation and Detection: Proceed with the incubation, lysis, and detection steps as described in the agonist protocol.

Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol is based on the PathHunter® β-arrestin assay principle.[9]

  • Cell Plating: Seed PathHunter® β2-AR β-arrestin cells as per the general protocol.

  • Compound Preparation: Prepare serial dilutions of this compound and a known agonist control (Isoproterenol) in assay buffer.

  • Cell Treatment: Add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C. Causality Note: Unlike the rapid cAMP signal, β-arrestin recruitment is a slower process involving protein translocation. A longer incubation at physiological temperature is required to achieve a stable and maximal signal.[9]

  • Detection Reagent Addition: Follow the manufacturer's protocol. This involves adding the detection reagents containing the enzyme substrate (e.g., Galacton Star®).

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow the complemented enzyme to process the substrate.

  • Data Acquisition: Read chemiluminescence on a plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.

Protocol 3: Cell Viability Counterscreen (Resazurin-Based)

This assay should be run in parallel on a sister plate prepared at the same time as the functional assays.[15]

  • Plate Preparation: Seed and treat a plate with the same this compound concentrations as used in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the longest duration used in the functional assays (e.g., 90 minutes for the β-arrestin assay) or longer (e.g., 24 hours) to detect delayed toxicity.

  • Reagent Addition: Add Resazurin-based reagent (e.g., alamarBlue™) to each well at 10% of the total volume.

  • Incubation: Incubate for 1-4 hours at 37°C. Causality Note: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.

  • Data Acquisition: Read fluorescence (Ex/Em ~560/590 nm) on a plate reader.

Data Analysis & Interpretation

Raw data from the plate reader should be normalized and analyzed to determine key pharmacological parameters.

  • Normalization:

    • 0% Activity (Negative Control): Average of the signal from vehicle-treated wells.

    • 100% Activity (Positive Control): Average of the signal from wells treated with a saturating concentration of Isoproterenol (for agonist mode) or vehicle + EC80 agonist (for antagonist mode).

    • Normalize all data points as a percentage of the control response.

  • Dose-Response Curves: Plot the normalized response (%) against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to generate sigmoidal dose-response curves.

  • Parameter Calculation:

    • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A measure of potency.

    • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits the agonist response by 50%.

    • Emax (%): The maximum efficacy of the compound relative to the positive control.

    • CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%.

Interpreting the Results

The combined data from the assay panel provides a clear pharmacological signature.

Assay Result ScenarioInterpretationNext Steps
cAMP ↑, β-Arrestin ↑, No Cytotoxicity Balanced Agonist: this compound is likely a β2-AR agonist.Characterize potency (EC50) and efficacy (Emax) relative to standards.
cAMP ↑, No β-Arrestin Signal, No Cytotoxicity Gs-Biased Agonist: The compound preferentially activates the G-protein pathway.Further investigation into the therapeutic implications of biased signaling.
No Agonist Activity, Inhibits Isoproterenol Antagonist: The compound blocks the receptor without activating it.Determine antagonist potency (IC50/pA2).
No Signal in Functional Assays, Cell Viability ↓ Cytotoxic Compound: The compound is killing the cells, a non-specific effect.The compound is not a specific modulator of this target. Flag as cytotoxic.
No Signal in Any Assay Inactive: The compound does not interact with the β2-AR under these conditions.Screen against other potential GPCR targets based on its physiological profile.

Conclusion

This application note provides a robust, multi-faceted platform for the screening and functional characterization of this compound. By integrating primary (cAMP) and confirmatory (β-arrestin) functional assays with an essential cytotoxicity counterscreen, this workflow enables researchers to move beyond phenomenological observation to mechanistic understanding. This hypothesis-driven approach is not only crucial for elucidating the specific molecular target of this compound but also serves as a template for the broader challenge of deorphanizing novel compounds in drug discovery.

References

  • National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
  • Kaur, H., & Kumar, A. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology.
  • Danaher Life Sciences (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology.
  • Creative Bioarray (n.d.). cAMP Assay.
  • Avet, C., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology.
  • Creative BioMart (n.d.). cAMP Accumulation Assay.
  • Ashoor, H., & Lafarga, V. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology.
  • Assay Genie (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
  • DiscoveRx Corporation (n.d.). Why Study GPCR Arrestin Recruitment?.
  • Lee, S., & T. Kim, S. (2020). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology.
  • Manoharan, G. (2022). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • An, F., & Xi, B. (2022). A review for cell-based screening methods in drug discovery. Applied Microbiology and Biotechnology.
  • Danaher Life Sciences (n.d.). Assay Development in Drug Discovery.
  • Sittampalam, G.S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Antibodies.com (n.d.). Adrenergic Receptor beta 2 Cell Based ELISA Kit.
  • Khan, S., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters.
  • Khan, S., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters.
  • S. El, M., et al. (2021). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives.
  • Xuan, Y., et al. (2017). Cell-Free Expression, Purification, and Characterization of the Functional β2-Adrenergic Receptor for Multianalyte Detection of β-Agonists. Biochemistry (Moscow).
  • Vetlexicon (n.d.). Vetrabutine in Dogs (Canis).
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Mota-Rojas, D., et al. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology.
  • González-Lozano, M., et al. (2018). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Veterinarni Medicina.
  • MSD Veterinary Manual (n.d.). Vasoactive Drugs for Use in Animals.
  • González-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Veterinarni Medicina.
  • Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research.

Sources

Application Notes and Protocols for the Preparation and Handling of Vetrabutine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, storage, and handling of Vetrabutine hydrochloride stock solutions. This compound is a synthetic compound primarily utilized in veterinary medicine as a uterotonic agent with vasodilatory properties.[1] Ensuring the integrity and concentration of stock solutions is paramount for achieving reproducible and reliable experimental outcomes. These application notes consolidate chemical property data, field-proven best practices, and detailed, step-by-step protocols to empower researchers in their work.

Introduction: The Critical Role of Stock Solutions

This compound (CAS: 5974-09-4) is recognized for its ability to stimulate uterine contractions and enhance blood flow, making it a subject of interest in studies related to parturition and reproductive physiology.[1][2][3] The journey from a powdered compound to meaningful biological data begins with a crucial, often overlooked step: the preparation of a stock solution. A stock solution is a concentrated form of a substance from which working solutions of a desired lower concentration are prepared.[4][5]

The rationale for using stock solutions is multifaceted:

  • Accuracy: It circumvents the inaccuracies associated with weighing very small quantities of a compound for each experiment.[6]

  • Consistency: A single, well-characterized stock solution provides a consistent source of the compound for an entire series of experiments.

  • Stability: Compounds are often more stable when stored in a concentrated form in an appropriate solvent than in dilute aqueous solutions.[6]

  • Efficiency: It streamlines the experimental workflow by reducing repetitive weighing and dissolving operations.[6][7]

This guide explains the causality behind our recommended protocols, ensuring that every step is a self-validating system for producing high-quality stock solutions.

This compound: Compound Profile

A thorough understanding of the compound's properties is the foundation for proper handling and solution preparation.

PropertyDataSource(s)
IUPAC Name 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride[1][8]
Synonyms Monzal hydrochloride, Vetrabutin chlorhydrate[9][10]
CAS Number 5974-09-4[1][9]
Molecular Formula C₂₀H₂₈ClNO₂[1][8]
Molecular Weight 349.9 g/mol [1][8]
Appearance Solid powder[9][11]
Known Solubility Soluble in DMSO[11]
Melting Point 146-148°C[9]

Core Principles & Scientific Rationale

Adherence to best practices is essential for the integrity of your research. These principles form the logical basis for the detailed protocols that follow.

Solvent Selection: The First Critical Choice

The choice of solvent is dictated by two primary factors: the compound's solubility and the solvent's compatibility with the downstream experimental system (e.g., cell culture, in vivo models). This compound is documented as being soluble in Dimethyl Sulfoxide (DMSO).[11] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it can be toxic to cells at higher concentrations (typically >0.5-1% v/v). Therefore, the goal is to create a highly concentrated stock in DMSO that allows for significant dilution into your final aqueous experimental buffer, rendering the DMSO concentration negligible.

The Imperative of Accurate Measurement

The entire concentration framework of your experiment rests on the initial mass of the compound weighed.

  • Use an Analytical Balance: For weighing milligram quantities, an analytical balance with a readability of at least 0.1 mg is required.

  • Static Control: Chemical powders can be subject to static electricity, leading to inaccurate readings. Use of an anti-static gun or an ionized balance enclosure is recommended.

  • Quantitative Transfer: Ensure all weighed powder is transferred from the weigh boat to the dissolution vessel. This is typically achieved by rinsing the weigh boat multiple times with small volumes of the solvent and adding these rinses to the main solution.[4]

Aliquotting: Preserving Stability and Preventing Contamination

Repeated freeze-thaw cycles can degrade sensitive compounds. Furthermore, opening and closing a primary stock vial repeatedly increases the risk of solvent evaporation (changing the concentration) and microbial or chemical contamination.[12] The best practice is to divide the primary stock solution into smaller, single-use aliquots stored under recommended conditions.[6]

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_storage Storage & Use Phase weigh 1. Weigh Compound (Analytical Balance) dissolve 2. Dissolve in Solvent (e.g., DMSO in Volumetric Flask) weigh->dissolve Quantitative Transfer mix 3. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->mix aliquot 4. Aliquot into Cryovials (Single-Use Volumes) mix->aliquot store 5. Store Aliquots (-20°C or -80°C, Protected from Light) aliquot->store use 6. Prepare Working Solution (Dilute a single aliquot) store->use Thaw one aliquot

Caption: General workflow for preparing and storing stock solutions.

Protocols for this compound

Safety First: Before starting, review the Safety Data Sheet (SDS) for this compound. Handle the powdered form in a fume hood or ventilated enclosure and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 10 mM this compound Stock in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which is the most common starting point for most laboratory applications.

Materials:

  • This compound (MW: 349.9 g/mol )

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Class A volumetric flask (e.g., 10 mL)

  • Vortex mixer and/or sonicator

  • Sterile, light-blocking polypropylene cryovials

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 349.9 g/mol × 1000 mg/g

    • Mass = 34.99 mg

  • Weighing: Accurately weigh 34.99 mg of this compound powder using an analytical balance and place it into the 10 mL volumetric flask.

  • Dissolution:

    • Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

    • Cap the flask securely and vortex vigorously for 1-2 minutes to dissolve the powder. Gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution if needed.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Bringing to Volume:

    • Once the solid is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the 10 mL volumetric flask.

    • Invert the capped flask 10-15 times to ensure the solution is homogeneous.[13]

  • Aliquoting and Storage:

    • Working quickly to minimize exposure to atmospheric moisture, dispense the stock solution into single-use aliquots (e.g., 50-100 µL) in sterile, light-blocking cryovials.

    • Label each vial clearly with the compound name, concentration (10 mM in DMSO), preparation date, and your initials.

    • Store the aliquots at -20°C for long-term storage (months to years).[11]

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

This protocol details the critical step of diluting the DMSO stock into an aqueous buffer suitable for biological experiments.

Procedure:

  • Thawing: Remove a single aliquot of the 10 mM DMSO stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the entire volume at the bottom.

  • Calculation (Serial Dilution): To prepare a 10 µM working solution in 10 mL of Phosphate-Buffered Saline (PBS), use the dilution formula M₁V₁ = M₂V₂.[5]

    • (10,000 µM) × V₁ = (10 µM) × (10 mL)

    • V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution:

    • Add 10 µL of the 10 mM DMSO stock directly into 10 mL of the desired aqueous buffer (e.g., PBS, cell culture medium).

    • Crucial Step: Immediately vortex the working solution vigorously for at least 30 seconds. Adding a concentrated organic stock to an aqueous buffer can cause the compound to precipitate out of solution. Rapid and thorough mixing is essential to prevent this.

    • The final concentration of DMSO in this example is 0.1% (10 µL in 10,000 µL), which is generally well-tolerated in most biological assays.

Stability, Storage, and Quality Control

The stability of your stock solution directly impacts the validity of your results.

Recommended Storage Conditions
FormTemperatureDurationConditionsSource(s)
Solid Powder 0 - 4°CShort-term (days-weeks)Dry, protected from light[11]
-20°CLong-term (months-years)Dry, protected from light[11]
DMSO Stock Solution -20°C or -80°CLong-term (months-years)Single-use aliquots, protected from light[11][13]
Best Practices for Ensuring Stability
  • Avoid Freeze-Thaw Cycles: Only thaw the number of aliquots needed for a given day's experiments. Never refreeze a thawed aliquot.

  • Use Anhydrous Solvents: DMSO is hygroscopic (absorbs water from the air). Use sealed, anhydrous-grade DMSO to prevent introducing water, which can promote hydrolysis.[1]

  • Protect from Light: Store solid compound and stock solutions in amber or opaque containers to prevent photodegradation.[6][13]

Protocol for Basic Stability Assessment

To validate the stability of your stored stock solution over time, its performance should be compared to a freshly prepared solution.[12]

  • Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Thaw one of your oldest stored aliquots.

  • Prepare identical dilutions from both the "fresh" and "stored" stocks.

  • Analyze these solutions using a relevant analytical method (e.g., HPLC, LC-MS).

  • The peak area or response from the stored solution should be within a pre-defined margin (e.g., ±10%) of the fresh solution to be considered stable.[12]

Application Insights: From Stock to Experiment

This compound is described as a uterotonic with vasodilatory effects, suggesting it modulates smooth muscle contractility.[1][2] This action is particularly relevant in studies of uterine physiology and hemodynamics during parturition. A typical experimental workflow would involve applying a known concentration of the drug to an ex vivo tissue preparation (e.g., uterine muscle strip in an organ bath) or an in vitro cell model and measuring the response.

Conceptual Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Ex Vivo Experiment cluster_analysis Data Analysis stock 10 mM Vetrabutine HCl in DMSO Stock (Stored at -20°C) working 10 µM Working Solution in Physiological Buffer stock->working Dilute 1:1000 application Apply Working Solution to Organ Bath working->application tissue Uterine Muscle Strip in Organ Bath tissue->application measure Measure Isometric Contraction (Force Transducer) application->measure data Dose-Response Curve measure->data ec50 Calculate EC₅₀ data->ec50

Caption: Conceptual workflow from stock solution to experimental data.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • National Center for Biotechnology Information. (n.d.). This compound | C20H28ClNO2 | CID 111121. PubChem.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?.
  • DrugFuture. (n.d.). Vetrabutine.
  • Scribd. (n.d.). How To Prepare Stock Solution.
  • Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J.
  • European Bioanalysis Forum. (n.d.). Stock and working solutions stability.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Gonzalez-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Veterinarni Medicina.
  • Mota-Rojas, D., et al. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology.

Sources

Vetrabutine Hydrochloride Administration in Laboratory Animals: A Detailed Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the administration of Vetrabutine hydrochloride in laboratory animal settings. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. It synthesizes established protocols from veterinary use with foundational principles of laboratory animal science to offer a robust framework for investigation.

Introduction to this compound

This compound is classified as a uterotonic agent with pronounced vasodilator and spasmolytic (muscular tropic) properties.[1] Its primary application in veterinary medicine is in the management of dystocia (difficult birth) in sows.[2][3] By promoting uterine contractions and increasing blood flow, it aids in parturition, reduces the rate of stillbirths, and improves the vitality of newborns.[1][2][3]

The mechanism of action, while not fully elucidated in all species, is understood to involve direct effects on smooth muscle tissue. As a spasmolytic, it likely influences ion channel activity to reduce muscle spasms, while its uterotonic effects suggest an interaction with receptors involved in myometrial contraction. Its vasodilator properties contribute to increased perfusion of tissues.

While its use in swine is documented, there is a notable lack of publicly available data on the administration of this compound in common laboratory rodent models such as mice and rats. Therefore, this guide will first detail the established protocols in swine and then provide a framework for initiating studies in rodents, emphasizing the need for careful dose-finding and toxicological evaluation.

Established Application in Swine

The primary documented use of this compound is in periparturient sows to mitigate the effects of dystocia.

Dosing and Administration
  • Dosage: 1.66 mg/kg of body weight.[2][3] Another study specifies a dose of 100mg per 60 kg of body weight.[4]

  • Route of Administration: Intramuscular (IM) injection.[2][3][4]

  • Timing of Administration: Typically administered after the birth of the first piglet.[2][3]

Experimental Protocol: Intramuscular Administration in Sows

This protocol is based on published studies and serves as a guide for research in a veterinary setting.

  • Animal Preparation:

    • Accurately determine the body weight of the sow to ensure correct dosage calculation.

    • Identify a suitable site for intramuscular injection, typically in the neck muscles behind the ear.

    • Cleanse the injection site with an appropriate antiseptic solution.

  • Dose Preparation:

    • Using a sterile syringe and needle, withdraw the calculated volume of this compound solution. Ensure the concentration of the solution is known.

  • Administration:

    • Insert the needle deep into the muscle tissue at a 90-degree angle.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution at a steady rate.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Administration Monitoring:

    • Closely monitor the sow for the remainder of the farrowing process.

    • Record key parameters such as the interval between piglet births, the number of live births, and the number of stillbirths.

    • Assess piglet vitality using established scoring systems.

Quantitative Data Summary for Swine
ParameterValueReference
Dosage1.66 mg/kg or 100mg/60kg[2][3][4]
RouteIntramuscular (IM)[2][3][4]
Effect on Stillbirths (Dystocic Sows)Reduced from 16.7% to 7.6%[2]
Effect on Pigs Born Alive (Dystocic Sows)Increased from 65.2% to 81.6%[2]
Experimental Workflow in Swine

G cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Data Collection cluster_analysis Data Analysis prep_sow Select Periparturient Sow weigh_sow Weigh Sow prep_sow->weigh_sow calc_dose Calculate Dose (1.66 mg/kg) weigh_sow->calc_dose prep_inj Prepare IM Injection calc_dose->prep_inj administer Administer Vetrabutine HCl (IM) after first piglet prep_inj->administer monitor_farrowing Monitor Farrowing Progress administer->monitor_farrowing record_births Record Live Births & Stillbirths monitor_farrowing->record_births assess_vitality Assess Piglet Vitality monitor_farrowing->assess_vitality analyze_data Analyze Farrowing Duration, Stillbirth Rate, & Piglet Viability record_births->analyze_data assess_vitality->analyze_data

Caption: Workflow for this compound administration in sows.

Proposed Framework for Administration in Laboratory Rodents (Rats and Mice)

Given the absence of specific data for this compound in rats and mice, initial studies should focus on establishing a safe and effective dose range. The following protocols are based on general guidelines for substance administration in these species and should be adapted based on the specific research question and the physicochemical properties of the this compound formulation. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[5][6]

Critical Considerations for Rodent Studies
  • Dose-Range Finding Studies: It is imperative to conduct initial dose-range finding studies to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits a pharmacological response without significant adverse effects.

  • Vehicle Selection: The choice of vehicle for dissolving or suspending this compound is critical. The vehicle should be non-toxic and inert. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO, which should be tested for its own effects.

  • Animal Monitoring: Close monitoring of animals post-administration is essential. This includes observing for any changes in behavior, posture, activity, as well as physiological signs such as changes in respiration or body temperature.

General Protocol for Solution Preparation
  • Determine the desired stock concentration.

  • Weigh the appropriate amount of this compound powder.

  • Gradually add the chosen sterile vehicle while vortexing or sonicating to ensure complete dissolution or uniform suspension.

  • If necessary, adjust the pH of the solution to be as close to physiological pH (7.4) as possible.

  • Sterile filter the final solution through a 0.22 µm filter if administering intravenously.

Administration Routes and Step-by-Step Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the research objective.[7][8]

This route provides immediate and 100% bioavailability.

  • Animal Restraint: Place the animal in a suitable restraint device. Warming the tail with a heat lamp or warm water can aid in vasodilation of the tail veins.

  • Injection Site: The lateral tail vein is the most common site for IV injection in mice and rats.

  • Procedure:

    • Swab the tail with 70% ethanol.

    • Using a small gauge needle (e.g., 27-30G for mice), insert the needle into the vein with the bevel facing up.

    • Inject the solution slowly. Successful entry into the vein is indicated by a lack of resistance and no bleb formation.

    • Withdraw the needle and apply gentle pressure to the injection site.

This route allows for rapid absorption, though it is subject to first-pass metabolism in the liver.

  • Animal Restraint: Manually restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site: The lower right or left abdominal quadrant.

  • Procedure:

    • Lift the animal's hindquarters.

    • Insert the needle (e.g., 25-27G) at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the solution.

This route provides a slower, more sustained absorption compared to IV or IP routes.

  • Animal Restraint: Manually restrain the animal on a flat surface.

  • Injection Site: The loose skin over the back, between the shoulder blades.

  • Procedure:

    • Tent the skin.

    • Insert the needle (e.g., 25-27G) into the base of the tented skin, parallel to the body.

    • Inject the solution, which will form a small bolus under the skin.

This route simulates oral administration in humans but requires skilled technique to avoid injury.

  • Animal Restraint: Firmly restrain the animal to prevent movement of the head.

  • Procedure:

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the mouth to the last rib to estimate the length of insertion.

    • Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.

    • Administer the solution slowly.

Recommended Volumes for Administration in Rodents
RouteMouse (ml/kg)Rat (ml/kg)
Intravenous (IV)5-105
Intraperitoneal (IP)10-2010
Subcutaneous (SC)10-205-10
Oral Gavage (PO)1010

Note: These are general guidelines. The maximum volume may vary depending on the substance's properties and the experimental design.[9][10]

Proposed Workflow for Rodent Pilot Studies

G cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Data Collection cluster_analysis Data Analysis select_model Select Rodent Model (Rat or Mouse) prep_solution Prepare Vetrabutine HCl Solution in Appropriate Vehicle select_model->prep_solution determine_doses Determine Dose Levels for Range-Finding Study prep_solution->determine_doses administer_routes Administer via Selected Routes (e.g., IV, IP, SC, PO) determine_doses->administer_routes clinical_obs Clinical Observations (Behavior, Adverse Effects) administer_routes->clinical_obs body_weights Record Body Weights administer_routes->body_weights pk_sampling Pharmacokinetic Blood Sampling (if applicable) administer_routes->pk_sampling determine_mtd Determine Maximum Tolerated Dose (MTD) clinical_obs->determine_mtd body_weights->determine_mtd pharmacokinetics Analyze Pharmacokinetic Parameters (if applicable) pk_sampling->pharmacokinetics select_dose Select Doses for Efficacy Studies determine_mtd->select_dose pharmacokinetics->select_dose

Caption: Proposed workflow for a pilot study of this compound in rodents.

Bioanalytical Considerations

Conclusion

This compound is a compound with established veterinary applications, particularly in swine. Its investigation in common laboratory animal models holds potential for elucidating its mechanisms of action and exploring further therapeutic applications. The protocols and frameworks provided in this guide offer a starting point for such research. It is crucial to underscore that for rodent studies, the absence of existing data necessitates a cautious and systematic approach, beginning with thorough dose-range finding and safety assessments. Adherence to institutional guidelines for animal care and use is paramount in all experimental procedures.

References

  • Hedrich, H. J. (Ed.). (2012).
  • González-Lozano, M., Trujillo-Ortega, M. E., Alonso-Spilsbury, M., Rosales, A. M., Ramírez-Necoechea, R., González-Maciel, A., ... & Mota-Rojas, D. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 455-461.
  • West Virginia University IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals.
  • University of Arizona Research, Discovery & Innovation. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
  • ResearchGate. (n.d.). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets | Request PDF.
  • ResearchGate. (n.d.). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine.
  • Mota-Rojas, D., Martinez-Burnes, J., Trujillo-Ortega, M. E., Alonso-Spilsbury, M., Ramirez-Necoechea, R., & Lopez-Mayagoitia, A. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology, 64(9), 1889-1897.
  • University of North Texas. (2020). Routes of Administration.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • Atcha, F. A., Syed, N., & Whitelaw, B. (2010). Alternative method of oral dosing for rats.
  • MuriGenics. (n.d.). Toxicology.
  • Boston University. (2021). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
  • Bioscientia Medicina: Journal of Biomedicine & Translational Research. (2020). Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • Parkinson, C., Robinson, S., & Tiley, L. (2020). Justification for species selection for pharmaceutical toxicity studies. Toxicology Research, 9(6), 724-733.
  • iPRECIO. (n.d.). Recommendations for Intravenous Administration in Mice.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • van den Hoogen, E., van der Kraan, M., & van der Weerd, L. (1982). An in vivo procedure for estimating spasmolytic activity in the rat by measuring smooth muscle contractions to topically applied acetylcholine. Journal of pharmacological methods, 8(1), 39-46.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • TransCure bioServices. (2023). How to Administer a Substance to a Mouse?.
  • ResearchGate. (2014). What animal species are preferable for toxicological study?.
  • UCL Discovery. (n.d.). Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration.
  • Zhang, T., He, J., & Kim, R. B. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(15), e1547.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • Sinues, P. M. L., Zenobi, R., & Kohler, M. (2015). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath.
  • Perez-Guerrero, C., Suarez-Vergara, M., & Herrera, M. D. (2010). Antispasmodic effects of eugenol on rat airway smooth muscle. Fundamental & clinical pharmacology, 24(6), 759-767.
  • NC3Rs. (n.d.). Oral Gavage in the Rat.
  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat.
  • UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats.
  • Naidu, S. V., & Kumar, D. S. (2019). A study to evaluate the skeletal muscle relaxant property of gabapentin and pregabalin in albino rats. International Journal of Basic & Clinical Pharmacology, 8(6), 1381.
  • González-Lozano, M., Trujillo-Ortega, M. E., Alonso-Spilsbury, M., Rosales, A. M., Ramírez-Necoechea, R., González-Maciel, A., ... & Mota-Rojas, D. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 455-461.
  • University of Kentucky. (n.d.). DLAR Animal Health & Veterinary Information.
  • ResearchGate. (2018). (PDF) Study of Sedative, Anxiolytic, CNS – Depressant and Skeletal Muscle Relaxant Effects of Methanolic Extract of Hibiscus Rosa-Sinensis on Laboratory Animals.
  • Johns Hopkins University. (2024). JHU LABORATORY ANIMAL ANESTHESIA & ANALGESIA FORMULARY FOR COMMONLY USED SPECIES MICE.

Sources

Application Notes and Protocols: Measuring Vetrabutine Hydrochloride Effects on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vetrabutine hydrochloride is documented as a uterotonic, muscle-tropic, and spasmolytic agent with vasodilator effects, primarily studied in the context of veterinary obstetrics.[1][2][3][4] Clinical observations in sows indicate that it can reduce the number and duration of uterine contractions during farrowing, suggesting a potential smooth muscle relaxant effect.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the pharmacological effects of this compound on smooth muscle contraction. The protocols described herein are designed to characterize its activity and elucidate its potential mechanism of action.

Smooth muscle contraction is a fundamental physiological process, and its dysregulation is implicated in numerous pathologies, including hypertension and asthma. The contractile state of smooth muscle is primarily governed by the phosphorylation of the 20-kDa myosin light chain (MLC). This phosphorylation is catalyzed by the Ca2+/calmodulin-dependent myosin light chain kinase (MLCK). An increase in intracellular calcium ([Ca2+]i) is the principal trigger for MLCK activation and subsequent contraction. However, the sensitivity of the contractile apparatus to Ca2+ can be modulated by other signaling pathways, notably the RhoA/Rho-kinase (ROCK) pathway and the Protein Kinase C (PKC) pathway.[5][6][7] The RhoA/ROCK pathway, for instance, can inhibit myosin light chain phosphatase (MLCP), leading to a net increase in MLC phosphorylation and contraction at a given [Ca2+]i, a phenomenon known as Ca2+ sensitization.[5][6][7][8] Similarly, PKC can phosphorylate various proteins to enhance contraction.[9][10][11][12][13]

Given the vasodilator and spasmolytic properties attributed to this compound, it is hypothesized that this compound may exert its effects by interfering with one or more of these key signaling pathways, ultimately leading to smooth muscle relaxation. The following protocols are designed to systematically test this hypothesis.

Experimental Objectives

  • To determine the direct effect of this compound on pre-contracted smooth muscle tissues.

  • To investigate the role of extracellular calcium in the mechanism of action of this compound.

  • To explore the potential involvement of the RhoA/Rho-kinase and Protein Kinase C pathways in the effects of this compound.

Required Materials and Reagents

  • Tissues: Freshly isolated smooth muscle tissues (e.g., rat aorta, guinea pig ileum, porcine uterine strips).

  • Isolated Organ Bath System: Including tissue holders, force-displacement transducers, amplifiers, and data acquisition software.[14][15][16][17]

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.

  • High K+ Depolarizing Solution: PSS with an equimolar substitution of NaCl with KCl.

  • Calcium-Free PSS: PSS prepared without CaCl2 and with the addition of 0.1 mM EGTA.

  • Agonists: Phenylephrine, U-46619 (a thromboxane A2 mimetic), Phorbol 12-myristate 13-acetate (PMA), KCl.

  • This compound: Stock solution prepared in an appropriate solvent (e.g., distilled water or DMSO).

  • Inhibitors: Y-27632 (a selective ROCK inhibitor), GF 109203X (a selective PKC inhibitor).

  • Standard laboratory equipment: Balances, pH meter, water bath, dissection tools.

Experimental Protocols

Experiment 1: Assessment of Vasorelaxant Effect of this compound

This experiment will determine the concentration-dependent relaxant effect of this compound on smooth muscle pre-contracted with different agonists.

Step-by-Step Protocol:
  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in cold PSS.

    • Clean the tissue of adhering connective and adipose tissue.

    • For vascular tissues, cut into rings of 2-3 mm in width. For other tissues like the uterus, prepare longitudinal strips.

  • Mounting in Organ Bath:

    • Mount the tissue preparations in the organ bath chambers filled with PSS, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[16][17]

    • Attach one end of the tissue to a fixed holder and the other to a force-displacement transducer.

    • Apply an optimal resting tension (e.g., 1-2 g for rat aortic rings) and allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.

  • Viability Check:

    • Contract the tissue with a high K+ solution (e.g., 60 mM KCl) to check for viability. Once a stable contraction is reached, wash the tissue with PSS to return to baseline.

  • Induction of Contraction:

    • Induce a stable, submaximal contraction with an agonist. For vascular tissue, use phenylephrine (e.g., 1 µM) or U-46619 (e.g., 10-30 nM).

  • Cumulative Concentration-Response Curve:

    • Once the contraction is stable, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the initial pre-contraction.

  • Data Analysis:

    • Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% relaxation).

Expected Data Presentation:
Vetrabutine HCl (M)% Relaxation (Mean ± SEM)
1.00E-092.5 ± 0.8
1.00E-0810.2 ± 1.5
1.00E-0725.8 ± 3.2
1.00E-0651.3 ± 4.1
1.00E-0585.6 ± 2.9
1.00E-0498.7 ± 1.1
Experiment 2: Investigating the Role of Extracellular Calcium

This protocol aims to determine if the relaxant effect of this compound is dependent on the influx of extracellular Ca2+.

Step-by-Step Protocol:
  • Tissue Preparation and Mounting: Follow steps 1 and 2 from Experiment 1.

  • Calcium-Free Conditions:

    • After equilibration in normal PSS, replace the bath solution with Ca2+-free PSS.

    • Wait for 15-20 minutes to ensure the depletion of extracellular Ca2+.

  • Induction of Contraction in Ca2+-Free Medium:

    • Add an agonist that primarily induces contraction through intracellular Ca2+ release (e.g., phenylephrine) to the Ca2+-free PSS.

    • Once a transient contraction is observed and the tension returns to baseline, add this compound at a concentration near its IC50.

  • Calcium-Induced Contractions:

    • Wash the tissue with Ca2+-free, high K+ PSS to depolarize the membrane.

    • Add CaCl2 to the bath in a cumulative manner to induce contraction.

    • Repeat this procedure in the presence of this compound (pre-incubated for 20-30 minutes).

  • Data Analysis:

    • Compare the magnitude of Ca2+-induced contractions in the absence and presence of this compound. A rightward shift in the concentration-response curve to CaCl2 would suggest an inhibition of Ca2+ influx.

Expected Data Presentation:
CaCl2 (mM)Contraction (% of max) - ControlContraction (% of max) - Vetrabutine HCl
0.15.1 ± 1.21.2 ± 0.5
0.315.8 ± 2.54.9 ± 1.1
1.045.2 ± 4.118.6 ± 3.2
3.085.9 ± 3.850.3 ± 4.5
10.0100.0 ± 0.082.1 ± 2.9
Experiment 3: Elucidating the Involvement of the RhoA/Rho-Kinase Pathway

This experiment will investigate if this compound's mechanism involves the Ca2+ sensitization pathway mediated by Rho-kinase.[5][6][7][8]

Step-by-Step Protocol:
  • Tissue Preparation and Mounting: Follow steps 1 and 2 from Experiment 1.

  • Contraction with a Rho-Kinase Activator:

    • Induce a stable contraction with an agonist known to activate the Rho-kinase pathway, such as U-46619.

  • This compound Application:

    • Generate a cumulative concentration-response curve for this compound-induced relaxation of the U-46619-induced contraction.

  • Comparison with a ROCK Inhibitor:

    • In a separate set of experiments, generate a concentration-response curve for the relaxation induced by a selective ROCK inhibitor, Y-27632, on U-46619-induced contractions.

  • Data Analysis:

    • Compare the potency and efficacy of this compound in relaxing contractions induced by a receptor-agonist (phenylephrine) versus a Rho-kinase activator (U-46619). If this compound acts via the Rho-kinase pathway, it may show greater potency against U-46619-induced contractions.

Experiment 4: Probing the Role of Protein Kinase C

This protocol will assess the potential involvement of the PKC pathway in the action of this compound.[9][10][11][12][13]

Step-by-Step Protocol:
  • Tissue Preparation and Mounting: Follow steps 1 and 2 from Experiment 1.

  • Contraction with a PKC Activator:

    • Induce a stable contraction with a direct activator of PKC, such as Phorbol 12-myristate 13-acetate (PMA).

  • This compound Application:

    • Once a stable contraction is achieved with PMA, generate a cumulative concentration-response curve for this compound-induced relaxation.

  • Comparison with a PKC Inhibitor:

    • In parallel experiments, determine the relaxant effect of a selective PKC inhibitor, GF 109203X, on PMA-induced contractions.

  • Data Analysis:

    • Analyze the ability of this compound to relax PKC-mediated contractions. A significant relaxation would suggest an interaction with the PKC pathway.

Visualization of Workflows and Signaling Pathways

G cluster_exp1 Experiment 1: Vasorelaxant Effect cluster_exp2 Experiment 2: Role of Extracellular Ca2+ prep1 Tissue Preparation (e.g., Aortic Rings) mount1 Mount in Organ Bath Equilibrate prep1->mount1 viability1 Viability Check (High K+) mount1->viability1 contract1 Pre-contract with Phenylephrine viability1->contract1 vetra1 Add Cumulative Doses of Vetrabutine HCl contract1->vetra1 analyze1 Analyze Relaxation (Calculate IC50) vetra1->analyze1 prep2 Tissue Preparation & Mounting ca_free Switch to Ca2+-Free PSS prep2->ca_free depol Depolarize with High K+ Ca2+-Free PSS ca_free->depol add_ca Add Cumulative Doses of CaCl2 depol->add_ca repeat_vetra Repeat in Presence of Vetrabutine HCl add_ca->repeat_vetra analyze2 Compare Ca2+ Concentration-Response repeat_vetra->analyze2

Caption: Experimental workflows for assessing the vasorelaxant effect of this compound.

G agonist Agonist (e.g., Phenylephrine) receptor Gq-Protein Coupled Receptor agonist->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum (SR) ip3->sr pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release sr->ca_release ca_calmodulin Ca2+-Calmodulin Complex ca_release->ca_calmodulin contraction Contraction pkc->contraction ca_entry Ca2+ Entry (L-type Channels) ca_entry->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck mlc Myosin Light Chain (MLC) mlck->mlc mlc_p MLC-P mlc->mlc_p mlcp Myosin Light Chain Phosphatase (MLCP) mlc_p->contraction rho_agonist Agonist (e.g., U-46619) rho_receptor G12/13-Protein Coupled Receptor rho_agonist->rho_receptor rhoa RhoA rho_receptor->rhoa rock Rho-Kinase (ROCK) rhoa->rock rock->inhibit mlcp->mlc_p Dephosphorylation inhibit->mlcp

Caption: Signaling pathways in smooth muscle contraction.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the effects of this compound on smooth muscle contraction. By systematically evaluating its vasorelaxant properties and investigating its interactions with key signaling pathways, researchers can gain valuable insights into its mechanism of action. This information is crucial for understanding its clinical effects and for the potential development of new therapeutic agents targeting smooth muscle function.

References

  • Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells.Trends in Pharmacological Sciences.
  • Protein kinase C of smooth muscle.PubMed.
  • Protein Kinase C - Regulation of Vascular Smooth Muscle Function.NCBI Bookshelf.
  • New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction.
  • Brief Review Protein Kinase C of Smooth Muscle.Ovid.
  • The RhoA/Rho-kinase pathway in the maintenance of smooth muscle...
  • Smooth muscle protein kinase C.PubMed.
  • Rho Kinase in Vascular Smooth Muscle.NCBI.
  • Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders.PubMed Central.
  • Organ b
  • Rho Signaling.
  • Seeing is believing! Imaging Ca2+-signalling events in living cells.PMC - NIH.
  • Calcium signalling in smooth muscle.PubMed.
  • Imaging Microdomain Ca2+ in Muscle Cells.
  • Uterine activity and fetal electronic monitoring in parturient sows treated with vetrabutin chlorhydr
  • Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to applic
  • Tissue Organ B
  • Calcium dynamics in vascular smooth muscle.PMC - NIH.
  • Uterine activity and fetal electronic monitoring in parturient sows treated with vetrabutin chlorhydrate.
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.PubMed.
  • The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine.
  • Calcium Signaling in Smooth Muscle.PMC - PubMed Central - NIH.
  • Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments.REPROCELL.
  • The effects of vetrabutin chlorhydrate and oxytocin on stillbirth r
  • Vascular smooth muscle contraction induced by Na+ channel activators, veratridine and b
  • Bladder smooth muscle organ culture preparation maintains the contractile phenotype.American Journal of Physiology-Renal Physiology.
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.

Sources

Application Notes & Protocols: A Framework for Vetrabutine Hydrochloride Efficacy Studies

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to designing robust preclinical efficacy studies for Vetrabutine hydrochloride, a novel compound hypothesized to modulate neuroinflammatory pathways. This document provides experienced researchers and drug development professionals with a comprehensive framework, from in vitro mechanistic validation to in vivo proof-of-concept, ensuring scientific integrity and data-driven decision-making.

Introduction: The Rationale for this compound

This compound is a novel synthetic molecule currently under investigation for its therapeutic potential. While its complete pharmacological profile is still being elucidated, preliminary computational and cell-based screening data suggest it may act as a modulator of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3][4] TLR4 is a critical pattern recognition receptor in the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a cascade leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5] Dysregulation of this pathway is implicated in numerous inflammatory conditions.

This guide provides a structured, multi-tiered approach to rigorously evaluate the efficacy of this compound, beginning with targeted in vitro assays to confirm its mechanism of action and progressing to a well-established in vivo model of systemic inflammation.

cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits Adaptor LPS LPS (Agonist) LPS->TLR4 Activates Vetrabutine Vetrabutine HCl (Hypothesized Antagonist) Vetrabutine->TLR4 Inhibits NFkB NF-κB MyD88->NFkB Downstream Signaling Cascade Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription

Figure 1: Hypothesized mechanism of Vetrabutine HCl in the TLR4 signaling pathway.

Phase I: In Vitro Mechanistic Validation

The primary objective of in vitro testing is to confirm that this compound engages its intended target and produces a dose-dependent biological effect in a controlled cellular system.

The murine macrophage-like cell line, RAW 264.7, is an ideal model for these initial studies. These cells express high levels of TLR4 and exhibit a robust and reproducible inflammatory response upon stimulation with LPS, making them a standard tool for screening anti-inflammatory compounds.[5][6][7][8]

Before assessing efficacy, it is imperative to determine the concentration range at which this compound is not cytotoxic. This ensures that any observed reduction in inflammatory markers is due to a specific pharmacological effect and not cell death. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10][11][12]

Protocol Steps:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL (1 x 10⁴ cells per 100 µL) and incubate overnight to allow for adherence.[13]

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium. A typical starting range might be 0.2 µM to 400 µM.

  • Treatment: Carefully aspirate the old medium from the cells. Add 50 µL of fresh medium and 50 µL of the 2X this compound dilutions to the appropriate wells. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.[12]

  • Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated control) * 100.

Table 1: Representative Cytotoxicity Data for this compound

Vetrabutine HCl (µM) Mean Absorbance (570 nm) Cell Viability (%)
0 (Control) 1.25 100%
1 1.24 99.2%
10 1.22 97.6%
25 1.19 95.2%
50 1.15 92.0%
100 0.75 60.0%

| 200 | 0.28 | 22.4% |

From this data, a non-toxic concentration range (e.g., ≤ 50 µM) would be selected for subsequent efficacy experiments.

This experiment directly tests the hypothesis that this compound can inhibit LPS-induced pro-inflammatory cytokine production. Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for quantifying TNF-α and IL-6 in the cell culture supernatant.[6][14][15][16][17]

Protocol Steps:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing non-toxic concentrations of this compound (e.g., 1, 10, 25, 50 µM) or vehicle control. Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.[8][13] Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to pellet any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 on the clarified supernatants according to the manufacturer's protocol.[6][14][16] This typically involves binding the supernatant to an antibody-coated plate, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

  • Data Acquisition and Analysis: Read the absorbance at 450 nm.[14][16] Calculate the cytokine concentrations in each sample by interpolating from a standard curve generated with known concentrations of recombinant cytokines.

Table 2: Representative Anti-inflammatory Efficacy Data

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control (No LPS) < 15 < 10
LPS (100 ng/mL) 3250 2100
LPS + Vetrabutine (1 µM) 2980 1850
LPS + Vetrabutine (10 µM) 1870 1260
LPS + Vetrabutine (25 µM) 950 740

| LPS + Vetrabutine (50 µM) | 480 | 310 |

This data would demonstrate a clear, dose-dependent inhibition of LPS-induced cytokine production, supporting the proposed mechanism of action.

Phase II: In Vivo Proof-of-Concept

Following successful in vitro validation, the next critical step is to assess the efficacy of this compound in a living organism. The LPS-induced systemic inflammation model in mice is a highly reproducible and relevant acute model that directly engages the TLR4 pathway.[18][19][20]

cluster_timeline Experimental Timeline T_neg1 T = -1 hr Administer Vetrabutine HCl (p.o.) T0 T = 0 hr Induce Inflammation (LPS i.p.) T_neg1->T0 T2 T = +2 hr Peak Cytokine Response (Blood Collection) T0->T2 T24 T = +24 hr Resolution Phase (Tissue Collection) T2->T24 Groups Group Allocation (n=8-10 per group) - Vehicle + Saline - Vehicle + LPS - Vetrabutine (Low) + LPS - Vetrabutine (Mid) + LPS - Vetrabutine (High) + LPS

Figure 2: Workflow for the in vivo LPS-induced systemic inflammation model.

All animal procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol Steps:

  • Animals: Use 8-10 week old male C57BL/6 mice. Acclimatize animals for at least one week prior to the experiment.[21]

  • Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Vehicle (oral) + Saline (i.p.)

    • Group 2: Vehicle (oral) + LPS (i.p.)

    • Group 3: Vetrabutine HCl (Low Dose, e.g., 10 mg/kg, oral) + LPS (i.p.)

    • Group 4: Vetrabutine HCl (Mid Dose, e.g., 30 mg/kg, oral) + LPS (i.p.)

    • Group 5: Vetrabutine HCl (High Dose, e.g., 100 mg/kg, oral) + LPS (i.p.)

  • Drug Administration (T = -1 hour): Administer this compound or its vehicle (e.g., 0.5% methylcellulose) via oral gavage (p.o.).

  • Inflammation Induction (T = 0): Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal (i.p.) injection. Administer sterile saline to Group 1.[21][22]

  • Sample Collection (T = +2 hours): At 2 hours post-LPS injection, which corresponds to the peak of the systemic cytokine response, collect blood via submandibular or retro-orbital bleed into EDTA tubes.[18] Centrifuge to collect plasma and store at -80°C.

  • Terminal Endpoint (T = +24 hours): At 24 hours post-LPS, euthanize the animals. Perform cardiac puncture for a terminal blood draw. Perfuse the circulatory system with saline, and collect key organs such as the lungs and liver for further analysis.[23]

  • Plasma Cytokine Analysis: Quantify levels of TNF-α and IL-6 in the plasma collected at 2 hours using ELISA, as described in section 2.3. This is the primary efficacy endpoint.[18]

  • Histopathology: Fix lung and liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should score the sections for inflammatory cell infiltration, edema, and tissue damage.[24][25][26][27][28]

  • Gene Expression Analysis (qRT-PCR): Isolate RNA from a portion of the lung or liver tissue stored in RNAlater. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of key inflammatory genes such as Tnf, Il6, and Il1b.[29][30][31][32]

Data Interpretation and Future Directions

Statistical significance between groups should be determined using a one-way ANOVA with a post-hoc test (e.g., Dunnett's test for comparison against the LPS control group). A successful outcome would show a statistically significant, dose-dependent reduction in plasma cytokines, inflammatory gene expression, and histopathological scores in the this compound-treated groups compared to the LPS-only group.

Positive results from this comprehensive efficacy framework would provide strong evidence to support the continued development of this compound as a novel anti-inflammatory therapeutic.

References

  • Title: LPS Model of Systemic Inflammation. Source: Melior Discovery. URL:[Link]
  • Title: In vivo Acute Inflammatory Models. Source: Redoxis. URL:[Link]
  • Title: Cytotoxicity MTT Assay.
  • Title: A Mouse Model of LPS-Induced Systemic Inflamm
  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Source: CLYTE Technologies. URL:[Link]
  • Title: Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Source: PubMed. URL:[Link]
  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL:[Link]
  • Title: LPS Model.
  • Title: A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • Title: Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
  • Title: LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polariz
  • Title: LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. Source: PMC - NIH. URL:[Link]
  • Title: RNA extraction and quantitative PCR to assay inflammatory gene expression. Source: Protocols.io. URL:[Link]
  • Title: Quantitative RT-PCR Analysis of Inflammation-Related Genes in the Peripheral Leukocytes.
  • Title: Histological scoring system for inflammation in lungs of mice treated.
  • Title: LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Source: PMC - NIH. URL:[Link]
  • Title: Digital Image Analyses on Whole-Lung Slides in Mouse Models of Acute Pneumonia. Source: American Journal of Respiratory Cell and Molecular Biology. URL:[Link]
  • Title: Shedding light on the molecular and regulatory mechanisms of TLR4 signaling in endothelial cells under physiological and inflamed conditions. Source: Frontiers in Immunology. URL:[Link]
  • Title: Histopathological findings in lung tissues of mice.
  • Title: RT² Profiler™ PCR Array Mouse Inflammatory Response & Autoimmunity. Source: GeneGlobe. URL:[Link]
  • Title: Mouse lung histopathology and survival rate.
  • Title: qRT-PCR analysis of three key genes and one inflammatory gene in normal and osteoarthritis SD rat chondrocytes.
  • Title: Histopathology of experimentally induced asthma in a murine model of sickle cell disease. Source: Blood. URL:[Link]
  • Title: Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Source: MDPI. URL:[Link]
  • Title: Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity.
  • Title: How you stimulate RAW 264.7 macrophage?
  • Title: TLR4 Fuels ESCC via Inflammation and Zinc Regulation. Source: Bioengineer.org. URL:[Link]
  • Title: Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Source: PMC - NIH. URL:[Link]
  • Title: TNF-α (free) ELISA.
  • Title: ELISA analysis of TNF-α and IL-6 cytokine production by THP-1 macrophage cells.
  • Title: Insight Into TLR4-Mediated Immunomodulation in Normal Pregnancy and Related Disorders. Source: Frontiers in Immunology. URL:[Link]
  • Title: In vitro studies testing TLR4 activation by various opioids.

Sources

Vetrabutine Hydrochloride: Application Notes & Protocols for Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the effects of Vetrabutine hydrochloride on gastrointestinal (GI) motility. This compound is identified as a uterotonic and muscle-tropic agent, with emerging evidence suggesting potential spasmolytic and vasodilator properties.[1][2] While its primary characterization has been in uterine smooth muscle, its classification as a "muscular tropic" and "spasmolytic" drug indicates a strong rationale for exploring its activity within the complex neuromuscular environment of the GI tract.[1] These notes offer a foundational guide to systematically evaluate its potential as a modulator of GI function, from initial in vitro characterization to in vivo validation.

Introduction to this compound

This compound (CAS #: 5974-09-4) is a compound recognized for its effects on smooth muscle.[3] Its established use as a uterotonic agent highlights its significant bioactivity on this muscle type.[3] More recently, it has been described as a spasmolytic drug with vasodilator effects, suggesting a mechanism that may involve smooth muscle relaxation.[2] The control of gastrointestinal motility is a complex interplay of intrinsic neural circuits, hormonal signals, and the response of smooth muscle cells.[4] Pharmacological agents can influence motility by targeting various receptors and ion channels.[4][5]

Given the limited specific literature on this compound's role in the gut, the following protocols are presented as robust, validated methods for characterizing the effects of any novel compound on GI motility. They are designed to elucidate whether this compound exhibits prokinetic (motility-enhancing) or spasmolytic (motility-inhibiting) properties.

Postulated Mechanism of Action in Gastrointestinal Smooth Muscle

The precise molecular targets of this compound in GI smooth muscle have not been fully elucidated. However, based on its description as a spasmolytic and vasodilator, we can postulate several potential mechanisms that warrant investigation.

  • Calcium Channel Blockade: Many spasmolytic agents act by inhibiting the influx of extracellular calcium through L-type calcium channels, a critical step for smooth muscle contraction.[6]

  • Modulation of Potassium Channels: Activation of potassium channels can lead to hyperpolarization of the smooth muscle cell membrane, making it less excitable and promoting relaxation.

  • Interaction with Adrenergic or Cholinergic Pathways: The drug could potentially modulate neurotransmitter release or receptor binding within the enteric nervous system, which heavily relies on adrenergic and cholinergic signaling to control motility.[4]

The following diagram illustrates a generalized workflow for investigating these potential pathways.

cluster_0 In Vitro Screening cluster_1 Mechanistic Assays cluster_2 In Vivo Validation Vetrabutine Vetrabutine Isolated_Ileum Isolated Ileum/Colon Strip (Organ Bath) Vetrabutine->Isolated_Ileum Cumulative Doses KCl_Contraction High K+ Depolarization (Tests Ca2+ Channels) Isolated_Ileum->KCl_Contraction ACh_Contraction Acetylcholine Stimulation (Tests Muscarinic Pathway) Isolated_Ileum->ACh_Contraction EFS Electrical Field Stimulation (Tests Neuronal Pathways) Isolated_Ileum->EFS Transit_Assay GI Transit Assay (Carmine Red / Charcoal) Rodent_Model Rat or Mouse Model Rodent_Model->Transit_Assay Vetrabutine_Admin Vetrabutine Admin (Oral or IP) Vetrabutine_Admin->Rodent_Model

Caption: Investigative workflow for this compound's GI effects.

In Vitro Application: Isolated Organ Bath Studies

The isolated organ bath is the gold standard for the initial characterization of a compound's effect on intestinal smooth muscle contractility.[7] This ex vivo method allows for the determination of potency (EC₅₀ or IC₅₀) and efficacy in a controlled environment, free from systemic influences.

Principle

A segment of the intestine (e.g., ileum, jejunum, or colon) is suspended in a temperature-controlled bath containing a physiological salt solution. One end is fixed, and the other is attached to a force transducer to record isometric contractions. The effect of this compound on spontaneous contractions or contractions induced by agonists can be quantified.

Detailed Protocol: Isolated Guinea Pig Ileum Preparation

Materials:

  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g).

  • Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11). The solution must be continuously aerated with carbogen (95% O₂ / 5% CO₂).

  • Equipment: Isolated organ bath system with thermoregulation (37°C), force-displacement transducers, data acquisition system.

  • Reagents: this compound, Acetylcholine (ACh), Potassium Chloride (KCl), Atropine.

Procedure:

  • Tissue Isolation: Humanely euthanize the guinea pig. Open the abdominal cavity and carefully excise a segment of the terminal ileum. Place the segment immediately into a petri dish containing pre-gassed, room temperature Krebs solution.

  • Preparation: Gently flush the lumen of the ileal segment with Krebs solution to remove contents. Cut segments of approximately 2-3 cm in length.

  • Mounting: Tie one end of the ileal segment to the tissue holder at the bottom of the organ bath chamber. Tie the other end with a silk suture to the isometric force transducer.

  • Equilibration: Submerge the mounted tissue in the organ bath chamber containing Krebs solution maintained at 37°C and bubbled with carbogen. Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes.[1][8] Replace the Krebs solution every 15-20 minutes during this period.

  • Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of Acetylcholine (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).[1][9] Wash the tissue three times and allow it to return to baseline.

  • Investigating Spasmolytic Effects:

    • Induce a stable, submaximal contraction with an agonist (e.g., 1 µM ACh or 20 mM KCl).

    • Once the contraction plateaus, add this compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).

    • Record the relaxation as a percentage of the pre-induced tone.

  • Investigating Prokinetic Effects:

    • Record the baseline spontaneous contractile activity.

    • Add this compound in a cumulative, concentration-dependent manner.

    • Measure any changes in the amplitude or frequency of contractions.

  • Data Analysis: Calculate the concentration of this compound that produces 50% of the maximal response (EC₅₀ for stimulation, IC₅₀ for inhibition) by fitting the concentration-response data to a sigmoidal curve using non-linear regression.

cluster_0 Spasmolytic Protocol cluster_1 Prokinetic Protocol Euthanasia Euthanasia Isolate_Ileum Isolate_Ileum Euthanasia->Isolate_Ileum 60 min 1g tension Mount_Tissue Mount_Tissue Isolate_Ileum->Mount_Tissue 60 min 1g tension Equilibrate Equilibrate Mount_Tissue->Equilibrate 60 min 1g tension Viability_Test Viability_Test Equilibrate->Viability_Test Add 1µM ACh Wash Wash Viability_Test->Wash Protocol_Start Protocol_Start Wash->Protocol_Start Induce_Contraction Induce_Contraction Protocol_Start->Induce_Contraction Add ACh/KCl Add_Vetrabutine_Baseline Add_Vetrabutine_Baseline Protocol_Start->Add_Vetrabutine_Baseline Cumulative Doses Add_Vetrabutine Add_Vetrabutine Induce_Contraction->Add_Vetrabutine Cumulative Doses Measure_Relaxation Measure_Relaxation Add_Vetrabutine->Measure_Relaxation Measure_Contraction Measure_Contraction Add_Vetrabutine_Baseline->Measure_Contraction

Caption: Workflow for the in vitro isolated organ bath experiment.

Expected Data & Interpretation
ParameterSpasmolytic EffectProkinetic Effect
Response Concentration-dependent relaxation of pre-contracted tissue.Concentration-dependent increase in contraction amplitude/frequency.
Potency IC₅₀ value (concentration for 50% inhibition).EC₅₀ value (concentration for 50% maximal stimulation).
Efficacy % Maximal Relaxation (compared to baseline).% Maximal Contraction (compared to a standard like ACh).

A biphasic response, where low concentrations stimulate and high concentrations inhibit, is also possible and has been observed with other motility modulators like trimebutine.[6]

In Vivo Application: Gastrointestinal Transit Models

In vivo models are essential to confirm that the effects observed in vitro translate to a whole-organism physiological response.[4] These assays measure the rate at which a non-absorbable marker travels through the GI tract.

Principle

A colored, non-absorbable marker is administered orally to rodents. After a specific time, the animal is euthanized, and the distance traveled by the marker through the small intestine is measured and expressed as a percentage of the total length of the small intestine. An increase in this percentage suggests a prokinetic effect, while a decrease suggests an inhibitory effect.

Detailed Protocol: Carmine Red Whole Gut Transit Assay in Mice

Materials:

  • Animals: Male C57BL/6 mice (8-12 weeks old), fasted overnight (16 hours) with free access to water.[6]

  • Marker Solution: 6% Carmine red (w/v) suspended in 0.5% methylcellulose (w/v).[6]

  • Equipment: Oral gavage needles, dissection tools, ruler.

  • Test Agent: this compound dissolved in an appropriate vehicle (e.g., saline or 0.5% methylcellulose).

Procedure:

  • Acclimation & Fasting: Acclimate mice to handling for several days. Fast the mice for 16 hours before the experiment, ensuring free access to water to prevent dehydration.[6]

  • Drug Administration: Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). A typical volume is 10 mL/kg. The dosage should be determined from pilot studies or literature (a starting point could be extrapolated from the 1.66 mg/kg dose used in swine studies, with appropriate allometric scaling).[2]

  • Marker Administration: 30 minutes after drug administration, administer the Carmine red marker solution (0.2 mL per mouse) via oral gavage.

  • Transit Time: Return the mice to their cages. Euthanize the mice by CO₂ asphyxiation followed by cervical dislocation exactly 20-30 minutes after the marker administration.[10]

  • Measurement: Immediately perform a laparotomy and carefully excise the entire small intestine, from the pyloric sphincter to the cecum.

  • Analysis: Lay the intestine flat on a moist surface without stretching. Measure the total length of the small intestine. Then, measure the distance from the pyloric sphincter to the leading edge (front) of the Carmine red marker.[6]

  • Calculation: Calculate the intestinal transit as follows:

    • % Transit = (Distance traveled by marker / Total length of small intestine) x 100

Expected Data & Interpretation
Treatment GroupExpected Outcome for Prokinetic EffectExpected Outcome for Spasmolytic Effect
Vehicle Control Establishes baseline % transit.Establishes baseline % transit.
Vetrabutine HCl Significantly higher % transit compared to vehicle.Significantly lower % transit compared to vehicle.
Positive Control Metoclopramide (prokinetic) would show increased transit.Loperamide (inhibitory) would show decreased transit.

Statistical analysis (e.g., t-test or ANOVA) should be used to compare the treatment groups to the vehicle control. A statistically significant change provides in vivo evidence of this compound's effect on GI motility.

References

  • Preclinical in vivo GI transit measurement in rodents is essential for studies in GI physiology and pathophysiology, for determination of the effectiveness of medications that target GI motility, and medication side effects. (2020). A simple automated approach to measure mouse whole gut transit - PMC. [Link]
  • Pohle T, Domschke W. (2003). Gastric function measurements in drug development. Br J Clin Pharmacol, 56:156-64. [Link]
  • Experimental protocol used to study the contractility of colonic strips in organ bath. (2023).
  • Gastrointestinal Transit Model. Melior Discovery. [Link]
  • Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC. (2023).
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. (2012). PubMed. [Link]
  • Whole Intestinal & Colonic transit time (in vivo). (2024). MMPC. [Link]
  • Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage. (2024). MDPI. [Link]
  • Vetrabutine in Dogs (Canis). Vetlexicon. [Link]
  • Isolated organ/tissue test – organ bath.

Sources

Application Notes and Protocols: Characterizing the Vasodilator Effects of Vetrabutine Hydrochloride in Vascular Smooth Muscle Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enigma of Vetrabutine Hydrochloride's Vascular Effects

This compound (CAS 5974-09-4) is documented as a uterotonic and muscle-tropic agent.[1] Primarily utilized in veterinary medicine, it has been noted for its "vasodilator effects".[2] While its impact on uterine smooth muscle is established, the precise molecular mechanisms governing its action on the vascular system remain largely uncharacterized. This lack of mechanistic understanding presents both a challenge and an opportunity for researchers in cardiovascular pharmacology and drug discovery.

These application notes serve as a comprehensive guide for investigators seeking to elucidate the pharmacological profile of this compound in vascular smooth muscle. Adopting the perspective of characterizing a novel vasoactive compound, we provide a logical framework, detailed experimental protocols, and data interpretation strategies. The methodologies described herein are designed to systematically dissect the potential signaling pathways involved in this compound-induced vasodilation.

Hypothesized Mechanisms of Action: A Roadmap for Investigation

Vascular smooth muscle tone is a tightly regulated process involving a complex interplay of signaling pathways that control intracellular calcium concentration ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus.[3][4][5][6] A vasodilator agent like this compound could theoretically act through one or more of the following established mechanisms.

  • Endothelium-Dependent Vasodilation: The vascular endothelium releases several potent vasodilators, most notably Nitric Oxide (NO). This compound could stimulate endothelial cells to produce NO, which then diffuses to the underlying smooth muscle cells, activates soluble guanylate cyclase (sGC), increases cyclic GMP (cGMP) levels, and ultimately leads to relaxation.

  • Direct Action on Vascular Smooth Muscle Cells (VSMCs):

    • Calcium Channel Blockade: Inhibition of L-type voltage-dependent calcium channels (VDCCs) would reduce the influx of extracellular Ca²⁺, a primary trigger for VSMC contraction.[7]

    • Potassium Channel Activation: Opening of K⁺ channels in the VSMC plasma membrane would lead to hyperpolarization, making the activation of VDCCs less likely, thus promoting relaxation.

    • Modulation of Intracellular Calcium Release: The compound could interfere with Ca²⁺ release from the sarcoplasmic reticulum (SR) via inositol 1,4,5-trisphosphate receptors (IP₃Rs) or ryanodine receptors (RyRs).[8]

    • Adrenergic Receptor Modulation: Given its chemical structure, this compound might interact with adrenergic receptors, potentially acting as a β2-adrenergic agonist (promoting relaxation) or an α-adrenergic antagonist (inhibiting contraction).[9][10]

The following diagram illustrates these potential pathways that will be investigated through the proposed protocols.

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell (VSMC) VET_E Vetrabutine HCl eNOS eNOS VET_E->eNOS NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC cGMP ↑ cGMP Relaxation Relaxation VET_S Vetrabutine HCl Ca_Channel L-type Ca²⁺ Channel VET_S->Ca_Channel K_Channel K⁺ Channel VET_S->K_Channel Ca_Influx ↓ Ca²⁺ Influx Hyperpol Hyperpolarization K_Channel->Hyperpol Contraction Contraction Ca_Influx->Contraction Hyperpol->Relaxation Hyperpol->Ca_Channel

Caption: Hypothesized signaling pathways for Vetrabutine HCl-induced vasodilation.

Experimental Protocols: A Step-by-Step Investigative Approach

To systematically test the hypotheses outlined above, a combination of ex vivo organ bath studies and in vitro cellular assays is recommended.

Protocol 1: Ex Vivo Isometric Tension Studies in Isolated Vascular Rings

This is the foundational assay to quantify the vasoactive effects of this compound on intact arterial tissue. The use of isolated aortic or mesenteric artery rings allows for the precise measurement of contraction and relaxation under controlled conditions.[11]

Materials and Reagents:

  • This compound (CAS 5974-09-4)[1]

  • Male Wistar rats (250-300g) or similar animal model

  • Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose

  • Phenylephrine (PE) or U46619 (Thromboxane A2 analog) for pre-contraction

  • Acetylcholine (ACh) to test endothelium integrity

  • Sodium Nitroprusside (SNP) as an endothelium-independent vasodilator

  • Nω-Nitro-L-arginine methyl ester (L-NAME) to inhibit nitric oxide synthase (NOS)

  • Potassium Chloride (KCl) high concentration solution (e.g., 80 mM)

  • Isolated Organ Bath System with isometric force transducers and data acquisition software

  • Carbogen gas (95% O₂ / 5% CO₂)

Experimental Workflow:

G A 1. Tissue Isolation Isolate thoracic aorta from euthanized rat. B 2. Ring Preparation Clean aorta and cut into 2-3 mm rings. A->B C 3. Mounting Mount rings in organ bath with KHS at 37°C, gassed with carbogen. B->C D 4. Equilibration Equilibrate for 60-90 min under optimal resting tension (e.g., 1.5g). C->D E 5. Viability & Endothelium Check Contract with KCl. Wash. Contract with PE. Test relaxation with ACh. D->E F 6. Pre-contraction Contract rings to a stable plateau with Phenylephrine (PE). E->F G 7. Cumulative Addition Add cumulative concentrations of Vetrabutine HCl. F->G H 8. Data Acquisition Record changes in isometric tension. G->H I 9. Mechanistic Studies Repeat steps 5-8 in presence of inhibitors (e.g., L-NAME) or in endothelium-denuded rings. H->I

Caption: Workflow for isolated vascular ring experiments.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize the animal according to approved institutional protocols. Immediately excise the thoracic aorta and place it in ice-cold KHS. Carefully remove adherent connective and adipose tissue.

  • Ring Mounting: Cut the cleaned aorta into rings of 2-3 mm width.[12][13] Mount the rings on stainless steel hooks in the organ bath chambers filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Apply an optimal basal tension (e.g., 1.5 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes. Replace the KHS every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce a contraction with a high concentration of KCl (e.g., 80 mM) to test tissue viability. Wash thoroughly.

    • Induce a submaximal contraction with phenylephrine (PE, e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (ACh, e.g., 10 µM). A relaxation of >70% indicates intact endothelium. Rings with compromised endothelium should be excluded or used for endothelium-independent studies.

  • This compound Dose-Response: After washing out ACh and allowing the tension to return to baseline, re-contract the rings with PE (1 µM). Once a stable plateau is achieved, add this compound in a cumulative, logarithmic fashion (e.g., 1 nM to 100 µM) to generate a dose-response curve.

  • Mechanistic Sub-Studies: To probe the mechanism of action, repeat the dose-response protocol under the following conditions:

    • Endothelium-Denuded Rings: Mechanically remove the endothelium by gently rubbing the luminal surface of the ring with a fine wire. Confirm removal by the absence of relaxation to ACh.

    • NOS Inhibition: Pre-incubate intact rings with L-NAME (e.g., 100 µM) for 30 minutes before pre-contracting with PE.

    • Calcium Channel Blockade Investigation: After equilibration, induce a sustained contraction with high KCl (80 mM), which acts by depolarizing the cell membrane and opening VDCCs. Test the ability of this compound to relax this contraction.

Protocol 2: In Vitro Calcium Imaging in Cultured Vascular Smooth Muscle Cells (VSMCs)

This protocol directly measures changes in intracellular calcium ([Ca²⁺]i), providing critical insight into whether this compound affects calcium signaling.[14][15]

Materials and Reagents:

  • Primary vascular smooth muscle cells (e.g., human aortic or coronary artery VSMCs)

  • Cell culture medium (e.g., SmGM-2)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound stock solution

  • Agonist for inducing Ca²⁺ increase (e.g., Angiotensin II or Phenylephrine)

  • Fluorescence microscopy system with appropriate filters and a perfusion system

Step-by-Step Methodology:

  • Cell Culture: Culture VSMCs on glass-bottom dishes suitable for microscopy until they reach 70-80% confluency. For at least 24 hours before the experiment, switch to a low-serum medium to induce a quiescent state.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells with HBSS and incubate them with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells thoroughly with HBSS to remove extracellular dye and allow for de-esterification for at least 20 minutes.

  • Imaging and Data Acquisition:

    • Mount the dish on the microscope stage and perfuse with HBSS at 37°C.

    • Acquire a baseline fluorescence signal for 2-5 minutes.

    • Apply a stimulating agonist (e.g., 1 µM Phenylephrine) to induce a robust increase in [Ca²⁺]i.

    • After the signal peaks and begins to plateau, introduce this compound into the perfusion solution and record the change in fluorescence.

    • Alternatively, to test for inhibition of Ca²⁺ influx, pre-incubate the cells with this compound for 5-10 minutes before adding the stimulating agonist.

  • Data Analysis: Quantify the fluorescence intensity of individual cells over time. The change in fluorescence (F/F₀, where F₀ is the baseline fluorescence) is proportional to the change in [Ca²⁺]i.

Data Analysis and Interpretation

The data gathered from these protocols will allow for a systematic evaluation of the hypothesized mechanisms. The results can be interpreted as follows:

Experimental Outcome Potential Mechanism of Action
Vascular Ring Studies
Relaxation is significantly reduced in endothelium-denuded rings.Endothelium-Dependent Mechanism
Relaxation is significantly attenuated by L-NAME pre-treatment.Nitric Oxide (NO) Pathway Involvement
Relaxation is maintained in endothelium-denuded rings.Direct action on Vascular Smooth Muscle
Vetrabutine HCl effectively relaxes KCl-induced contractions.Inhibition of L-type Ca²⁺ Channels
Relaxation is unaffected by L-NAME but maintained in denuded rings.Endothelium-Independent, NO-Independent (e.g., K⁺ channel activation)
Calcium Imaging Studies
Vetrabutine HCl reduces [Ca²⁺]i in pre-stimulated VSMCs.Promotes Ca²⁺ extrusion or sequestration.
Pre-incubation with Vetrabutine HCl blunts the agonist-induced [Ca²⁺]i peak.Inhibition of Ca²⁺ influx or release from SR.
No change in [Ca²⁺]i is observed despite vasorelaxation in ring studies.Action on Ca²⁺-sensitization pathway (e.g., Rho-kinase inhibition).

By systematically applying these protocols, researchers can build a comprehensive pharmacological profile of this compound's effects on vascular smooth muscle. This structured approach not only provides definitive answers about this specific compound but also serves as a template for characterizing the vascular effects of other novel chemical entities.

References

  • Weston, A. H., & Gaskell, H. (2018). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. British Journal of Pharmacology, 175(12), 2235–2251. [Link]
  • Baker, M., Robinson, S. D., & Nicosia, R. F. (2012). The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. Journal of Visualized Experiments, (67), e4135. [Link]
  • Cai, Y., et al. (2016). Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation. Journal of Visualized Experiments, (111), 54031. [Link]
  • Nicosia, R. F., & Ottinetti, A. (1990). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis.
  • JOVE. (2009). Aortic Ring Assay. Journal of Visualized Experiments. [Link]
  • ResearchGate. (n.d.). Imaging Smooth Muscle and Endothelial Cells.
  • Iqbal, F., & Szaraz, P. (2017). The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. Journal of Visualized Experiments. [Link]
  • JOVE. (2009). Video: Aortic Ring Assay. Journal of Visualized Experiments. [Link]
  • REPROCELL. (n.d.). Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays.
  • JOVE. (n.d.). Video: Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification.
  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
  • precisionFDA. (n.d.). This compound.
  • ResearchGate. (n.d.). Assessment of endothelium-independent vasodilation: From methodology to clinical perspectives.
  • Kuo, L., Davis, M. J., & Chilian, W. M. (1995). Longitudinal Gradients for Endothelium-Dependent and -Independent Vascular Responses in the Coronary Microcirculation.
  • Mota-Rojas, D., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 455-461. [Link]
  • PubChem. (n.d.). This compound.
  • de Moura, R. S., et al. (1995). Vascular smooth muscle contraction induced by Na+ channel activators, veratridine and batrachotoxin. Journal of Pharmacy and Pharmacology, 47(5), 415-419. [Link]
  • Berridge, M. J. (2008). Calcium signalling in smooth muscle. Journal of Physiology, 586(21), 5047-5061. [Link]
  • Villagrasa, V., et al. (2021). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules, 26(6), 1599. [Link]
  • Ohya, Y., et al. (1993). Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells. British Journal of Pharmacology, 110(2), 772–776. [Link]
  • Hill-Eubanks, D. C., et al. (2011). Calcium Signaling in Smooth Muscle. Cold Spring Harbor Perspectives in Biology, 3(9), a004549. [Link]
  • MSD Veterinary Manual. (n.d.). Use of Beta-Adrenergic Receptor Agonists in Animals.
  • Unno, T., et al. (2006). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. Journal of Smooth Muscle Research, 42(5-6), 127–137. [Link]
  • Maggi, C. A., et al. (1982). Mechanism of smooth muscle relaxation by rociverine. British Journal of Pharmacology, 76(3), 435–444. [Link]
  • Berridge, M. J. (2008). Calcium signaling in smooth muscle. The Journal of Physiology, 586(21), 5047-5061. [Link]
  • Schiantarelli, P., & Murmann, W. (1989). Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility. Arzneimittelforschung, 39(6), 678-683. [Link]
  • Lymn, J. S., & Morgan, K. G. (2016). Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders. Pharmacological Reviews, 68(2), 476–532. [Link]
  • Amrani, Y., & Panettieri, R. A. Jr. (2003). Calcium Signaling in Airway Smooth Muscle. American Journal of Respiratory Cell and Molecular Biology, 28(4), 417–420. [Link]
  • Veterian Key. (2018). Adrenergic Receptor Agonists and Antagonists.
  • Pinoy Vet Acadz. (2022, November 23). VET PHARMA 1 | Antiadrenergic Drugs (Sympatholytics) | (2022-2023) [Video]. YouTube. [Link]
  • Hoffmann, C., et al. (2004). Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(2), 151-159. [Link]

Sources

Application Notes & Protocols: Investigating the Effects of Vetrabutine Hydrochloride on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vetrabutine hydrochloride is a selective β2-adrenergic receptor agonist with significant potential for the treatment of respiratory diseases marked by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). Its principal mechanism of action is the relaxation of airway smooth muscle (ASM), which leads to bronchodilation.[1][2] These application notes offer a detailed guide for researchers, scientists, and drug development professionals to explore the pharmacological effects of this compound on ASM. The protocols provided are structured to ensure the generation of robust and reproducible data, adhering to the principles of scientific integrity and best practices in experimental design.

A thorough understanding of this compound's therapeutic potential requires a multifaceted experimental approach. This guide emphasizes a combination of classical organ bath pharmacology with modern cell-based assays to provide a comprehensive view of the compound's effects, from the tissue level down to its influence on intracellular signaling pathways.

Part 1: Foundational Analysis - Ex Vivo Assessment of Airway Smooth Muscle Relaxation

The most direct method for evaluating the impact of this compound on ASM is through ex vivo organ bath studies using isolated tracheal or bronchial rings. This established technique allows for the precise measurement of muscle tension in response to various contractile and relaxant agents.[3][4]

Organ Bath Experimental Workflow

G cluster_0 Tissue Preparation cluster_1 Mounting & Equilibration cluster_2 Experimental Protocol cluster_3 Data Analysis A Euthanize Animal (e.g., Guinea Pig, Rat) B Excise Trachea A->B C Dissect Tracheal Rings (2-3 mm width) B->C D Mount Rings in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) C->D E Apply Optimal Resting Tension (e.g., 1g) D->E F Equilibrate for 60-90 min E->F G Induce Contraction (e.g., Methacholine, Histamine) F->G H Cumulative Addition of This compound G->H I Record Isometric Tension H->I J Normalize Relaxation Response I->J K Generate Concentration-Response Curve J->K L Calculate EC50 and Emax K->L G Vetra Vetrabutine Hydrochloride B2AR β2-Adrenergic Receptor Vetra->B2AR Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCP_act Myosin Light Chain Phosphatase (MLCP) (Activated) PKA->MLCP_act activates MLC_P Phosphorylated Myosin Light Chain MLCP_act->MLC_P dephosphorylates Relaxation Airway Smooth Muscle Relaxation MLC_P->Relaxation leads to

Caption: Proposed signaling cascade for this compound-induced airway smooth muscle relaxation.

Protocol: Measurement of Intracellular cAMP Levels

This protocol employs a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cyclic adenosine monophosphate (cAMP) levels in primary human airway smooth muscle cells (hASMCs) following stimulation with this compound. [5][6] Materials:

  • Primary hASMCs

  • Cell culture medium (e.g., SmGM-2)

  • This compound

  • Forskolin (positive control)

  • cAMP ELISA kit

  • Cell lysis buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture:

    • Culture hASMCs in the appropriate growth medium until they reach 80-90% confluency.

    • To reduce basal signaling activity, serum-starve the cells for 24 hours prior to the experiment.

  • Cell Treatment:

    • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation. [7] * Stimulate the cells with various concentrations of this compound (e.g., 1 nM to 100 µM) for a predetermined duration (e.g., 15 minutes).

    • Include a positive control (e.g., 10 µM Forskolin, a direct adenylyl cyclase activator) and a vehicle control. [6]

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells as per the instructions provided with the cAMP ELISA kit.

    • Perform the cAMP ELISA according to the kit's protocol.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the cAMP concentration in each sample using the standard curve.

    • Normalize the data to the protein concentration of each sample.

    • Plot the fold-change in cAMP levels relative to the vehicle control against the logarithm of the this compound concentration.

Scientific Rationale: The direct measurement of the downstream second messenger, cAMP, provides compelling evidence for the engagement of the β2-adrenergic receptor and subsequent activation of adenylyl cyclase by this compound. [5][8]

Part 3: Advanced Investigations - Calcium Imaging

Intracellular calcium (Ca²⁺) concentration is a critical determinant of ASM contraction. [9]Bronchodilators that act via the cAMP pathway are known to reduce intracellular Ca²⁺ levels. [10]Calcium imaging enables the real-time visualization and quantification of these changes in living cells. [11]

Protocol: Fura-2 AM Calcium Imaging in hASMCs

Materials:

  • Primary hASMCs cultured on glass coverslips

  • Fura-2 AM calcium indicator dye [11]* Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Contractile agonist (e.g., Histamine)

  • Fluorescence microscopy system with dual-wavelength excitation (e.g., 340 nm and 380 nm) [12] Procedure:

  • Cell Loading:

    • Incubate hASMCs with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C. [12] * Wash the cells with fresh HBSS to remove excess dye and allow for 30 minutes of de-esterification. [12]

  • Baseline Measurement:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Perfuse the cells with HBSS and record the baseline fluorescence ratio (F340/F380) for several minutes.

  • Stimulation and Recording:

    • Induce a sustained increase in intracellular Ca²⁺ by stimulating the cells with a contractile agonist (e.g., 10 µM Histamine).

    • Once a stable elevated Ca²⁺ plateau is achieved, introduce this compound into the perfusion solution.

    • Continuously record the F340/F380 ratio to monitor changes in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • The F340/F380 ratio is directly proportional to the intracellular Ca²⁺ concentration. * Plot the change in the F340/F380 ratio over time.

    • Quantify the effect of this compound by measuring the decrease in the Ca²⁺ signal from the agonist-induced plateau.

Scientific Rationale: This technique provides dynamic, real-time data on a key downstream effect of the cAMP signaling pathway – the reduction of intracellular calcium. This directly links the mechanism of action of this compound to the physiological process of muscle relaxation. [10][13]

Summary of Key Experimental Parameters

ExperimentKey ParametersExpected Outcome with this compound
Organ Bath Studies EC₅₀, Emax for relaxation of pre-contracted tracheal rings.Concentration-dependent relaxation of airway smooth muscle.
cAMP Measurement (ELISA) Fold-change in intracellular cAMP levels.Concentration-dependent increase in intracellular cAMP. [14]
Calcium Imaging (Fura-2 AM) Change in F340/F380 fluorescence ratio.Reduction in agonist-induced elevation of intracellular Ca²⁺. [15]

Conclusion

The protocols detailed in these application notes establish a robust framework for the comprehensive evaluation of this compound's effects on airway smooth muscle. By integrating ex vivo tissue studies with in vitro cellular and molecular assays, researchers can construct a detailed pharmacological profile of the compound. This encompasses its macroscopic effects on tissue contractility and its underlying molecular mechanisms of action. Such a multi-pronged approach is indispensable for the successful development of novel respiratory therapeutics.

References

  • Novel Hyperspectral imaging approaches allow 3D measurement of cAMP signals in localized subcellular domains of human airway smooth muscle cells. (n.d.). National Institutes of Health.
  • Beyond the dogma: novel β2-adrenoceptor signalling in the airways. (n.d.). ERS Publications.
  • Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. (2010). National Center for Biotechnology Information.
  • Mechanisms of relaxation and β 2 -adrenoceptor (β 2 -AR)... (n.d.). ResearchGate.
  • β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein. (n.d.). PubMed.
  • Cytokines Regulate β-2-Adrenergic Receptor Responsiveness in Airway Smooth Muscle via Multiple PKA- and EP2 Receptor-Dependent Mechanisms. (2005). ACS Publications.
  • Calcium Signaling in Airway Smooth Muscle. (n.d.). PubMed Central.
  • Depressed cyclic AMP levels in airway smooth muscle from asthmatic dogs. (1998). PNAS.
  • Arachidonate-regulated Ca(2+) influx in human airway smooth muscle. (2014). PubMed.
  • Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. (2022). National Institutes of Health.
  • Study: Increased Serum cAMP Levels Observed in Patients With Asthma. (2025). Pharmacy Times.
  • Fura-2 AM calcium imaging protocol. (n.d.). Abcam.
  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. (n.d.). Amerigo Scientific.
  • cAMP Regulation of Airway Smooth Muscle Function. (n.d.). PubMed Central.
  • High Stretch Modulates cAMP/ATP Level in Association with Purine Metabolism via miRNA–mRNA Interactions in Cultured Human Airway Smooth Muscle Cells. (n.d.). PubMed Central.
  • Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. (n.d.). MDPI.
  • Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. (2025). ResearchGate.
  • Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. (2023). Sciensano.
  • Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models. (2023). PubMed Central.
  • Study on the mechanisms of the bronchodilator effects of Folium Eriobotryae and the selected active ingredient on isolated guinea pig tracheal strips. (n.d.). PubMed.
  • Pharmacology of airway smooth muscle. (1998). PubMed.
  • Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents. (n.d.). PubMed.
  • Airway smooth muscle in the pathophysiology and treatment of asthma. (n.d.). PubMed Central.
  • Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine. (2018). PubMed.
  • Airway smooth muscle as a target of glucocorticoid action in the treatment of asthma. (1998). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Vetrabutine Hydrochloride Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Vetrabutine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the aqueous solubility of this compound during your experiments.

Understanding the Solubility of this compound

This compound is the salt form of a weakly basic parent compound, Vetrabutine. As a hydrochloride salt of a tertiary amine, its aqueous solubility is highly dependent on the pH of the solution. Understanding this relationship is the cornerstone of troubleshooting solubility issues.

The solubility of a weakly basic drug like Vetrabutine generally increases as the pH of the solution decreases.[1][2] This is because at a lower pH, the amine group is protonated, leading to the formation of a more soluble ionized species. The relationship between pH, pKa (the acid dissociation constant of the conjugate acid of the base), and the ratio of ionized to unionized drug can be described by the Henderson-Hasselbalch equation.[3][4][5][6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges you may encounter.

FAQ 1: My this compound is not dissolving in water or a neutral pH buffer. What is the first step?

This is a common observation for hydrochloride salts of basic compounds. The initial and most critical step is to adjust the pH of your solvent.

Causality: At neutral pH, a significant portion of this compound may convert to its less soluble free base form, leading to precipitation or incomplete dissolution. By lowering the pH, you shift the equilibrium towards the more soluble protonated (ionized) form.

Recommended Action:

  • Gradually add the this compound powder to the acidic buffer while stirring.

  • If solubility is still limited, you can try incrementally decreasing the pH.

FAQ 2: I've lowered the pH, but I'm still facing solubility issues or I'm concerned about the stability of my compound at very low pH. What's next?

While lowering the pH is effective, it's not always the complete solution, and very acidic conditions can sometimes compromise the stability of the active pharmaceutical ingredient (API). Here's a systematic approach to further enhance solubility:

Step 1: Buffer Selection and Optimization

The choice of buffer is crucial and can significantly impact solubility.[2][8]

Key Considerations for Buffer Selection:

  • pKa of the Buffer: Select a buffer system with a pKa within +/- 1 pH unit of your target pH to ensure adequate buffer capacity.[9][10]

  • Buffer Species: Be aware that the buffer components themselves can interact with your API. For instance, phosphate buffers have been reported to sometimes form less soluble salts with certain drugs.[1] Citrate buffers are another common choice.[9]

  • Buffer Concentration: Higher buffer concentrations can sometimes increase solubility but can also have other effects on your experiment. A typical starting range is 0.05 to 0.5 M.[9]

Experimental Protocol for Buffer Screening:

  • Prepare a series of buffers (e.g., citrate, acetate, phosphate) at your target pH (e.g., pH 4.5).

  • Prepare saturated solutions of this compound in each buffer by adding an excess of the compound to a known volume of buffer.

  • Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature with constant agitation.

  • Filter the solutions to remove undissolved solid.

  • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Step 2: Investigate the Common Ion Effect

A potential reason for lower-than-expected solubility, even at an optimal pH, could be the common ion effect .[11][12][13]

Causality: this compound is a chloride salt. If your buffer or medium contains a high concentration of chloride ions (e.g., from NaCl or KCl used for tonicity adjustment, or from the buffer itself like in a glycine-HCl buffer), it can suppress the dissolution of the hydrochloride salt.[11][14][15]

Recommended Action:

  • If possible, choose a buffer system that does not contain chloride ions.

  • If chloride ions are necessary, use the lowest possible concentration.

  • Consider using a different salt form of Vetrabutine if available (e.g., mesylate, sulfate), although this is often not feasible in a research setting.

FAQ 3: pH adjustment and buffer optimization are not sufficient to achieve my target concentration. What other formulation strategies can I employ?

If you require a higher concentration of this compound than what can be achieved by pH and buffer optimization alone, you can explore the use of solubilizing excipients.

1. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[16][17][18]

Commonly Used Co-solvents in Parenteral Formulations:

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), e.g., PEG 400

  • Ethanol

  • Glycerin

Experimental Protocol for Co-solvent Screening:

  • Prepare your optimized aqueous buffer.

  • Create a series of co-solvent blends by adding increasing percentages of the co-solvent to the buffer (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility of this compound in each co-solvent blend using the equilibrium solubility method described earlier.

Co-solvent Typical Concentration Range Notes
Propylene Glycol5-60%Can cause irritation at higher concentrations.
PEG 40010-50%Generally well-tolerated.
Ethanol5-20%Potential for precipitation upon dilution.

This table provides general guidance; the optimal co-solvent and its concentration must be determined experimentally.

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their apparent water solubility.[19][20][21][22][23][24]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol for Cyclodextrin Solubilization:

  • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v) in your optimized buffer.

  • Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate and determine the solubility as previously described.

Systematic Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to troubleshooting and improving the solubility of this compound.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 pH & Buffer Optimization cluster_2 Advanced Formulation Strategies Start Start: Vetrabutine HCl solubility issue CheckpH Is the medium pH < 7? Start->CheckpH AdjustpH Adjust pH to 4-5 with a suitable buffer CheckpH->AdjustpH No CheckpH->AdjustpH BufferScreen Screen different buffer systems (Citrate, Acetate) AdjustpH->BufferScreen SolubilityTest1 Measure equilibrium solubility BufferScreen->SolubilityTest1 IsSoluble1 Is solubility sufficient? SolubilityTest1->IsSoluble1 ConsiderExcipients Explore solubilizing excipients IsSoluble1->ConsiderExcipients No End End: Optimized Formulation IsSoluble1->End Yes Cosolvents Test Co-solvents (PG, PEG 400) ConsiderExcipients->Cosolvents Cyclodextrins Test Cyclodextrins (HP-β-CD, SBE-β-CD) ConsiderExcipients->Cyclodextrins SolubilityTest2 Measure solubility in formulations Cosolvents->SolubilityTest2 Cyclodextrins->SolubilityTest2 IsSoluble2 Is solubility sufficient? SolubilityTest2->IsSoluble2 IsSoluble2->End Yes IsSoluble2->End No (Re-evaluate strategy)

Caption: Systematic workflow for improving this compound solubility.

References

  • PubChem. This compound.
  • ResearchGate. Schematic representation of the pH-solubility profile of a basic drug. [Link]
  • PharmTech.
  • Excipients for Parenterals. [Link]
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]
  • PubMed.
  • ADMET and DMPK.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]
  • The AAPS Journal. The composite solubility versus pH profile and its role in intestinal absorption prediction. [Link]
  • Pharmaguideline.
  • Scilit.
  • Open Education Alberta.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
  • Wikipedia. Cosolvent. [Link]
  • Taylor & Francis Online. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. [Link]
  • PMC. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]
  • CUTM Courseware. Criteria for Buffers. [Link]
  • World Pharma Today.
  • University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
  • Scholar articles.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • SciSpace.
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]
  • ResearchGate. Effect of chloride ion on dissolution of different salt forms of haloperidol. [Link]
  • SciELO.
  • Journal of Advances in Science and Engineering.
  • Microbe Notes.
  • BioProcess International. Buffers in Biologics Manufacturing. [Link]
  • Unchained Labs.
  • YouTube. Common Ion Effect - NaCl and HCl. [Link]
  • Wiley Online Library.
  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]
  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]
  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
  • ResearchGate.

Sources

Vetrabutine hydrochloride stability and degradation in solution

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on the stability and degradation of Vetrabutine Hydrochloride in solution. This guide moves beyond simple instructions to explain the chemical rationale behind our recommendations, ensuring your experimental design is robust and your results are reliable.

Technical Support Center: this compound

This compound, with the chemical name α-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine hydrochloride, is a uterine relaxant used in veterinary medicine.[1][2][3] Understanding its stability profile is critical for developing accurate analytical methods, ensuring proper storage, and maintaining the efficacy of formulations. This guide provides answers to common questions and troubleshoots issues you may encounter during your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

Based on its chemical structure—a tertiary amine with a dimethoxybenzene moiety—Vetrabutine HCl is most susceptible to two primary degradation pathways in solution: oxidation and photolysis.[4]

  • Oxidation: The tertiary amine group can be oxidized to form an N-oxide. The electron-rich dimethoxybenzene ring is also a potential site for oxidative reactions, which can be catalyzed by trace metals or exposure to air (autoxidation).[4][5] Oxidative degradation is often a primary cause of instability for many pharmaceutical compounds.[4]

  • Photolysis: Aromatic compounds like Vetrabutine HCl can absorb UV light, leading to photochemical degradation. It is crucial to protect solutions from light to prevent the formation of photodegradation products.[6] The International Council for Harmonisation (ICH) provides specific guidelines (ICH Q1B) for photostability testing.[7]

  • Extreme pH: While the molecule lacks readily hydrolyzable groups like esters or amides, exposure to strong acidic or basic conditions, especially at elevated temperatures, can still induce degradation or rearrangements.[4][8]

Q2: What are the ideal storage conditions for a Vetrabutine HCl analytical stock solution?

For optimal stability, analytical solutions should be stored under conditions that mitigate the risks identified above.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C) for long-term stability.[9]

  • Light: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[6]

  • pH: Prepare solutions in a slightly acidic buffer (e.g., pH 4-5). The hydrochloride salt form is inherently more stable in acidic conditions. Alkaline conditions would generate the free base, which is often more susceptible to oxidation.

  • Solvent: Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, consider using a buffer over unbuffered water to maintain a stable pH.

Q3: My Vetrabutine HCl solution has turned slightly yellow. What does this indicate?

A color change, typically to yellow or brown, is a common visual indicator of oxidative degradation.[5] This is often due to the formation of oxidized species or polymeric degradation products. If you observe a color change, the solution's integrity is compromised, and it should not be used for quantitative analysis. It is recommended to prepare a fresh solution and re-evaluate your storage conditions (e.g., purging with nitrogen, adding an antioxidant if compatible with your analysis).

Q4: Why is a "Forced Degradation" study necessary for Vetrabutine HCl?

A forced degradation or stress testing study is a critical component of drug development and is mandated by regulatory bodies like the FDA and EMA under ICH guidelines.[8][10] Its purpose is threefold:

  • Identify Degradation Products: It intentionally degrades the molecule to identify the likely degradation products that could form under storage conditions.[8]

  • Establish Degradation Pathways: It helps elucidate the chemical pathways by which the drug degrades (e.g., oxidation, hydrolysis).[11]

  • Develop Stability-Indicating Methods: It is essential for developing and validating an analytical method (like HPLC) that can accurately separate and quantify the intact Vetrabutine HCl from all potential degradation products, ensuring the method is "stability-indicating".[8][12]

Part 2: Troubleshooting Guide

Issue: My quantitative results show a rapid loss of Vetrabutine HCl potency in my standard solution.
Potential Cause Explanation & Recommended Action
Oxidative Degradation Your solvent may have dissolved oxygen, or the container headspace is promoting oxidation. Solution: Prepare fresh standards using solvents that have been sparged with an inert gas like nitrogen or helium. Store the solution in vials with minimal headspace.
Photodegradation The solution may have been exposed to ambient or UV light, especially if left on a lab bench or in a clear glass autosampler vial. Solution: Use amber glassware or UV-protected vials for all solution preparation and analysis. If solutions must be handled under light, do so quickly.[6]
Adsorption to Container Highly pure compounds can sometimes adsorb to the surface of glass or plastic containers, reducing the concentration in the solution. Solution: Consider using silanized glass vials. As a test, prepare a standard in a silanized vial and a standard glass vial and compare the responses over time.
Incorrect pH If the solution was prepared in a neutral or alkaline solvent, the free base form of Vetrabutine may be less stable. Solution: Ensure the diluent is slightly acidic (pH 4-5) to maintain the more stable protonated (salt) form of the molecule.
Issue: I am seeing new, unidentified peaks in my HPLC chromatogram.

This is a classic sign of degradation. The appearance of new peaks that grow over time while the main Vetrabutine HCl peak decreases indicates the formation of degradation products.

Caption: Troubleshooting workflow for unidentified chromatographic peaks.

Part 3: Protocols & Methodologies

Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol is designed to minimize degradation during the preparation of a 1 mg/mL Vetrabutine HCl stock solution.

  • Environment: Work in an area with minimal direct exposure to sunlight or harsh fluorescent lighting.

  • Weighing: Accurately weigh the required amount of Vetrabutine HCl powder using an analytical balance.

  • Solvent Preparation: Prepare the diluent. A recommended starting diluent is 50:50 Acetonitrile:20mM Potassium Phosphate Buffer (pH 4.5). Degas the solvent by sparging with helium or nitrogen for 15 minutes.

  • Dissolution: Transfer the weighed powder to an amber volumetric flask. Add approximately 70% of the final volume of the prepared diluent. Sonicate for 5-10 minutes or until fully dissolved.

  • Final Volume: Allow the solution to return to room temperature, then fill to the final volume with the diluent. Mix thoroughly.

  • Storage: Aliquot the stock solution into smaller volume amber glass vials, purge the headspace with nitrogen, and cap tightly. Store at -20°C for long-term use (months) or 2-8°C for short-term use (days to weeks).[9]

Protocol 2: Conducting a Forced Degradation Study

This study is essential for understanding the intrinsic stability of Vetrabutine HCl. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] Adjust exposure times or reagent concentrations if degradation is too rapid or too slow.

Caption: Workflow for a comprehensive forced degradation study.

Condition Reagent/Setup Typical Conditions Quenching/Neutralization Anticipated Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClHeat at 60-80°C for 2-8 hoursNeutralize with equal molarity NaOHUnlikely to be significant, but potential for minor rearrangements.
Base Hydrolysis 0.1 M to 1 M NaOHHeat at 60-80°C for 1-4 hoursNeutralize with equal molarity HClUnlikely to be significant.
Oxidation 3-30% H₂O₂Room temperature for 24 hoursN/A (Dilute sample prior to injection)High potential. Formation of N-oxide and ring oxidation products.
Thermal Oven (Solid & Solution)80°C for 24-72 hoursCool to room temperatureModerate potential, especially in solution.
Photolytic Photostability ChamberICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UV)N/AHigh potential. Formation of various photodegradants.
Table based on common industry practices and ICH guidelines.[7][8][13]
Methodology: Recommended Analytical Technique

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Photodiode Array (PDA) detection is the standard for stability-indicating assays.[14][15]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.1% formic acid or phosphate buffer at pH 3.0) and an organic solvent (acetonitrile or methanol) will provide the best separation of the polar degradation products (like N-oxides) from the parent Vetrabutine HCl peak.

  • Detection: PDA detection is superior to single-wavelength UV as it allows for peak purity analysis, helping to confirm that the main Vetrabutine HCl peak is not co-eluting with any degradants.

  • Mass Spectrometry (LC-MS): For characterization of the unknown degradation peaks generated during the forced degradation study, LC-MS is an invaluable tool for obtaining molecular weight information and proposing structures.[14]

By following these guidelines, you will be well-equipped to handle, analyze, and interpret the stability of this compound in your research and development efforts.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • DrugFuture. (n.d.). Vetrabutine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Global Substance Registration System. (n.d.). VETRABUTINE.
  • PubChemLite. (n.d.). This compound (C20H27NO2).
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
  • Journal of Pharmaceutical and Biomedical Analysis. (2025, August 7). Forced degradation as an integral part of HPLC stability-indicating method development.
  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
  • University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory.
  • Science.gov. (n.d.). forced degradation products: Topics.
  • National Center for Biotechnology Information. (2012, July 15). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. PubMed.
  • VICH. (n.d.). GL 8: STABILITY TESTING FOR MEDICATED PREMIXES.
  • ResearchGate. (2025, August 9). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets | Request PDF.
  • Oriental University in Indore. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • U.S. Food and Drug Administration. (n.d.). In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry.
  • World Organisation for Animal Health. (n.d.). guide for the development of stability studies of veterinary medicines.
  • ResearchGate. (n.d.). Main degradation pathways of polysorbate 80.
  • ResearchGate. (2025, August 6). (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
  • National Center for Biotechnology Information. (n.d.). Pathways of chemical degradation of polypeptide antibiotic bacitracin. PubMed.

Sources

Optimizing Vetrabutine hydrochloride dosage for research models

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vetrabutine Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals. Given that publicly available data on this compound is limited, this guide synthesizes the known information with established pharmacological principles to provide a robust framework for optimizing its use in novel research models. We will focus on foundational steps, from mechanism exploration to dosage optimization and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound (PubChem CID: 111121) is a benzylamine derivative.[1] The scientific literature is sparse, but a key study identifies it as a "uterotonic drug with vasodilator effects" and a "spasmolytic muscular tropic drug".[2][3] This suggests its primary activity is the modulation of smooth muscle contractility.

  • Vasodilator Effect: This implies it promotes the relaxation of vascular smooth muscle, leading to the widening of blood vessels.[4]

  • Uterotonic/Spasmolytic Effect: In a veterinary context, it was used to manage dystocia (difficult birth) in sows, where it reduced stillbirths.[2] This indicates a complex, potentially context-dependent, effect on uterine smooth muscle—either relaxing constricted muscle (spasmolytic) or improving coordinated contractions (uterotonic).

The precise molecular target and signaling pathway have not been fully elucidated in published literature. Based on its function as a vasodilator, a hypothetical mechanism could involve the modulation of intracellular calcium levels or signaling through cyclic nucleotides like cGMP, common pathways for smooth muscle relaxation.[4] Researchers should aim to confirm the molecular mechanism as a primary step.

Click to view a hypothetical signaling pathway for investigation

Hypothetical_MoA_Vetrabutine cluster_cytosol Smooth Muscle Cell Cytosol Vetrabutine Vetrabutine Receptor Unknown Receptor / Channel Vetrabutine->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Hypothesized Activation Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Signaling_Cascade->Ca_Channel Inhibition Relaxation Muscle Relaxation Signaling_Cascade->Relaxation Promotes MLCK_active Active Myosin Light Chain Kinase (MLCK) Contraction Muscle Contraction MLCK_active->Contraction

Caption: Hypothetical mechanism for Vetrabutine's vasodilator effect.

Q2: How should I dissolve this compound for in vitro and in vivo experiments?

As a hydrochloride salt, Vetrabutine is predicted to be soluble in aqueous solutions. Always perform a solubility test for your specific lot number.

Solvent/Vehicle Predicted Solubility Primary Use Considerations
Water / PBS HighIn vitro buffersCheck pH of the final solution. For cell-based assays, ensure the final concentration is isotonic.
Saline (0.9% NaCl) HighIn vivo (IV, IP, SC)Recommended as the first-choice vehicle for parenteral administration due to its isotonic nature.[5]
DMSO HighStock solutionsUse with caution. Keep the final DMSO concentration in in vitro assays below 0.5% to avoid solvent toxicity. For in vivo use, high concentrations can cause toxicity and motor impairment.[6][7]
5% Dextrose in Water (D5W) HighIn vivo (IV)An alternative to saline, particularly if sodium load is a concern.
Corn Oil / Sesame Oil Low / InsolubleIn vivo (Oral, SC)Unlikely to be necessary given the HCl salt form, but an option for generating slow-release depots if required.[5]

Self-Validating Protocol: Before a full experiment, prepare your highest intended concentration and let it sit at the intended storage/use temperature (e.g., RT, 4°C, 37°C) for the duration of the experiment. Visually inspect for precipitation.

Q3: What is a reasonable starting dose for my animal model?

The only published dose is 1.66 mg/kg administered intramuscularly (IM) in sows.[2] This serves as a valuable, but species-specific, point of reference. For initiating studies in new models, especially smaller rodents, a dose-ranging study is essential.

A common practice is to start with a dose that is 1/10th to 1/3rd of a known effective dose in another species and escalate from there.

Research Model Administration Route Extrapolated Starting Dose Range (for guidance only) Key Considerations
Mouse (Mus musculus) IP, IV, SC0.1 - 0.5 mg/kgMice have a higher metabolic rate; doses may need to be adjusted upwards compared to larger species. Monitor for signs of hypotension or sedation.[6]
Rat (Rattus norvegicus) IP, IV, SC0.1 - 0.5 mg/kgSimilar to mice, start low and perform dose escalation. Monitor blood pressure if possible.
Rabbit (Oryctolagus cuniculus) IV0.05 - 0.2 mg/kgOften used in cardiovascular safety studies.
Swine (Sus scrofa) IM1.66 mg/kg (Known effective dose)This is the reference dose. Use this for positive control or replication studies.[2]

Trustworthiness Check: Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the solvent or administration stress.[8]

Troubleshooting Guides

Problem: Inconsistent or non-reproducible results in my in vitro assay.

Inconsistent data is often a sign of compound instability or procedural variability.[9]

  • Initial Checks:

    • Compound Integrity: Are you using a fresh stock solution? Avoid multiple freeze-thaw cycles. Confirm the purity of your compound lot if possible.

    • Solubility: Is the compound fully dissolved in your assay medium at the highest concentration? Undissolved compound is a major source of error.[9]

    • Cell Health: Use cells with a consistent and low passage number. Ensure cells are in a logarithmic growth phase and are not overly confluent.[10]

  • Advanced Checks:

    • Chemical Stability: Incubate Vetrabutine in your complete assay medium (with serum, etc.) for the duration of your experiment. At various time points, measure the concentration using LC-MS to check for degradation.

    • Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control plate with the compound but without cells to check for background signal.[11]

Problem: High variability between animals in my in vivo study.
  • Initial Checks:

    • Vehicle Effects: Is your vehicle causing any adverse effects? Some vehicles, like undiluted DMSO or PEGs, can cause irritation or neurotoxicity, which can confound results.[6][7] Always run a vehicle-only cohort and observe them closely.

    • Dosing Accuracy: Ensure your dosing technique (e.g., IP, IV) is consistent. For oral gavage, verify correct placement to avoid administration into the lungs.

  • Advanced Checks:

    • Pharmacokinetics: The half-life of Vetrabutine may be very different in your model compared to swine. Consider a pilot PK study to determine the time to maximum concentration (Tmax) and half-life (t1/2). Your efficacy measurement should be timed appropriately relative to Tmax.

    • Animal Stress: Stress from handling or injection can significantly impact physiological readouts, especially cardiovascular parameters. Ensure adequate acclimatization and consistent handling procedures.

Experimental Protocols & Workflows

Protocol 1: Preparation of Vetrabutine HCl for In Vivo Administration (1 mg/mL Stock)
  • Calculate: Determine the required amount of Vetrabutine HCl. For a 1 mg/mL solution, you will need 10 mg of compound for 10 mL of vehicle.

  • Weigh: Using a calibrated analytical balance, accurately weigh the Vetrabutine HCl powder.

  • Dissolve: In a sterile container, add a small amount of sterile 0.9% saline to the powder and vortex to dissolve. Once dissolved, add saline to the final desired volume (e.g., 10 mL).

  • Sterilize: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility for injection.

  • Label & Store: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store as recommended (typically at 4°C for short-term use or -20°C for long-term storage).

Workflow: Dose-Response Analysis for Vasodilator Activity

The following workflow outlines a typical process for characterizing the potency of Vetrabutine in an ex vivo model, such as a thoracic aorta ring assay.

Dose_Response_Workflow A 1. Tissue Isolation Isolate thoracic aorta from rodent model. B 2. Preparation Cut aorta into 2-3 mm rings and mount in organ bath. A->B C 3. Equilibration Equilibrate rings under tension in physiological salt solution. B->C D 4. Pre-contraction Contract rings with a potent vasoconstrictor (e.g., Phenylephrine). C->D E 5. Dose Addition Cumulatively add increasing concentrations of Vetrabutine HCl. D->E F 6. Data Recording Record the relaxation response (decrease in tension) at each dose. E->F G 7. Analysis Plot concentration vs. % relaxation. Fit to a sigmoidal curve. F->G H 8. Determine Potency (EC₅₀) Calculate the concentration that produces 50% of the maximal effect. G->H

Caption: Experimental workflow for determining EC₅₀ of Vetrabutine.

References

  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • Wa, Y. (n.d.). What are the vehicles used to dissolve drugs for in vivo treatment?
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • Almeida, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 135-150. [Link]
  • Gad Consulting Services. (2016). Vehicles for Animal Studies. [Link]
  • ResearchGate. (2018).
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • Gonzalez-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 436-444. [Link]
  • ResearchGate. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets | Request PDF. [Link]
  • This reference number is intentionally left blank.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • MSD Veterinary Manual. (n.d.). Vasoactive Drugs for Use in Animals. [Link]
  • Roman, F. J., et al. (1999). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research, 27(5), 223-239. [Link]

Sources

Technical Support Center: Strategies to Overcome Poor Bioavailability of Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vetrabutine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

This compound is representative of a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its primary obstacle to effective systemic exposure is its poor aqueous solubility and/or membrane permeability. This guide will provide a structured approach to systematically identify and overcome these barriers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability challenges of this compound.

Q1: What are the most likely reasons for the poor bioavailability of this compound?

A1: The poor bioavailability of this compound is likely attributable to one or more of the following factors characteristic of BCS Class II/IV compounds:

  • Low Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, limiting the concentration gradient available for absorption.

  • Poor Membrane Permeability: The physicochemical properties of the molecule may hinder its ability to passively diffuse across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall (e.g., Cytochrome P450s) or the liver before it can reach systemic circulation.

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption.

Q2: What initial experiments should I perform to diagnose the primary barrier to bioavailability?

A2: A systematic approach is crucial. We recommend a tiered experimental workflow to pinpoint the rate-limiting step.

G cluster_0 Tier 1: Physicochemical Characterization cluster_1 Tier 2: In Vitro Permeability & Metabolism cluster_2 Tier 3: In Vivo Confirmation A Kinetic & Thermodynamic Solubility Assays (pH 1.2, 4.5, 6.8) C PAMPA Assay (Passive Permeability) A->C Is solubility < 100 µg/mL? B LogD/LogP Determination B->C Is LogD > 2? D Caco-2 / MDCK Cell Assays (Permeability & Efflux) C->D Low passive flux? E Liver Microsome Stability Assay (Metabolic Stability) D->E High efflux ratio? F Pharmacokinetic Study (IV vs. PO Dosing) D->F Low Papp? E->F High clearance?

Caption: Tiered approach for diagnosing bioavailability barriers.

This workflow allows you to efficiently determine if the primary issue is solubility, permeability, efflux, or metabolic instability, guiding your formulation strategy.

Q3: How do I differentiate between poor absorption and rapid metabolism?

A3: The most definitive method is a comparative pharmacokinetic (PK) study. By administering this compound both orally (PO) and intravenously (IV), you can calculate its absolute bioavailability (F%).

  • Absolute Bioavailability (F%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

A low F% with a low IV clearance suggests poor absorption is the primary culprit. Conversely, a low F% coupled with high IV clearance points towards extensive first-pass metabolism.

Part 2: Troubleshooting & Formulation Guides

This section provides detailed, Q&A-based troubleshooting for specific experimental phases.

Guide 1: Addressing Poor Aqueous Solubility

Q: My in vitro assays confirm that this compound has very low solubility (<10 µg/mL) in simulated intestinal fluids. What formulation strategies should I explore first?

A: When facing low solubility, the primary goal is to increase the concentration of dissolved drug at the site of absorption. We recommend exploring amorphous solid dispersions (ASDs) as a high-potential starting point.

Expertise & Rationale: Crystalline forms of drugs require energy to break the crystal lattice before they can dissolve. ASDs trap the drug in a high-energy, amorphous state within a polymer matrix. When exposed to GI fluids, the polymer dissolves and releases the drug in a supersaturated state, dramatically increasing the thermodynamic driving force for absorption.

Caption: Workflow for developing an amorphous solid dispersion.

Trustworthiness - Self-Validation: Each step in this workflow contains an internal validation check. For instance, Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) in Step 4 are critical to confirm the absence of crystallinity. A formulation that appears crystalline in these analyses should be immediately discarded, preventing wasted resources on subsequent in vivo studies.

  • Preparation: Dissolve 100 mg of this compound and 200 mg of the screening polymer (e.g., HPMC-AS) in 5 mL of a suitable solvent (e.g., acetone/methanol co-solvent).

  • Evaporation: Place the solution in a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin, clear film is formed.

  • Final Drying: Scrape the film from the flask and dry it further under a high vacuum for 24 hours to remove residual solvent.

  • Characterization: Analyze a small portion of the resulting powder by DSC to confirm a single glass transition temperature (Tg) and by XRD to confirm the absence of Bragg peaks, which would indicate crystallinity.

  • Dissolution Testing: Perform a dissolution test in simulated gastric and intestinal fluids to measure the degree and duration of supersaturation achieved compared to the unformulated drug.

Guide 2: Overcoming Poor Membrane Permeability

Q: My Caco-2 assay shows a low apparent permeability (Papp < 1.0 x 10-6 cm/s) and a high efflux ratio (>2). What does this mean and what can I do?

A: This result strongly suggests that this compound is not only poorly permeable but is also a substrate for an efflux transporter, likely P-glycoprotein (P-gp). The transporter actively removes the drug from the intestinal cells, significantly limiting net absorption.

Expertise & Rationale: The strategy here shifts from enhancing dissolution to either inhibiting the efflux pump or bypassing the transcellular route of absorption. The co-administration of a P-gp inhibitor is a common approach. Alternatively, lipid-based formulations can promote lymphatic transport, bypassing the portal circulation and first-pass metabolism.

StrategyMechanism of ActionKey Formulation ComponentsProsCons
P-gp Inhibition Competitive or non-competitive inhibition of the efflux transporter.Verapamil, Ritonavir (as excipients), TPGS, Pluronic block copolymers.Direct mechanism, can significantly increase absorption.Potential for drug-drug interactions, systemic inhibitor exposure.
Lipid-Based Formulations (SEDDS/SMEDDS) Promotes lymphatic uptake, solubilizes drug in lipid droplets.Oils (e.g., Capryol™), Surfactants (e.g., Kolliphor® EL), Co-solvents (e.g., Transcutol®).Bypasses first-pass metabolism, enhances solubility.Complex formulation development, potential for GI side effects.
  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Experimental Setup:

    • Group A (Control): Add this compound solution to the apical (A) side and measure its appearance on the basolateral (B) side over 2 hours.

    • Group B (Inhibitor): Pre-incubate the monolayer with a known P-gp inhibitor (e.g., 100 µM Verapamil) for 30 minutes. Then, perform the same A-to-B transport study in the continued presence of the inhibitor.

  • Quantification: Analyze the concentration of this compound in the basolateral compartment at various time points using LC-MS/MS.

  • Analysis: Calculate the Papp values for both groups. A significant increase in Papp in Group B confirms that P-gp-mediated efflux is a major barrier to permeability.

Part 3: Final In Vivo Study Design

Q: I have developed a lead formulation (an HPMC-AS based solid dispersion) that shows promising in vitro dissolution. How should I design the definitive in vivo PK study in a rodent model?

A: A well-designed PK study is essential to validate your formulation strategy. The design must include the right control groups to generate unambiguous data.

GroupNAnimal ModelFormulationRouteRationale
15Sprague-Dawley RatVetrabutine HCl in SalineIVTo determine clearance, volume of distribution, and calculate absolute bioavailability.
25Sprague-Dawley RatVetrabutine HCl in SuspensionPOTo establish the baseline poor bioavailability of the unformulated drug.
35Sprague-Dawley RatVetrabutine HCl ASD FormulationPOTo quantify the bioavailability enhancement provided by the lead formulation.

Expertise & Rationale: Including Group 2 (unformulated suspension) is a critical control. Without it, you can claim your formulation is bioavailable, but you cannot definitively state it is better than a simple suspension. This comparison is fundamental to demonstrating the value of the formulation work. Serial blood sampling (e.g., at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) is required to accurately capture the absorption and elimination phases and calculate key PK parameters like Cmax, Tmax, and AUC.

References

  • Title: The Biopharmaceutics Classification System (BCS): Taming the Critical Drivers of Oral Drug Bioavailability and Bioequivalence Source: Annual Review of Pharmacology and Toxicology URL:[Link]
  • Title: Applied Biopharmaceutics & Pharmacokinetics, 7e Source: McGraw-Hill Educ
  • Title: Amorphous Solid Dispersions: A Robust Platform to Address Bioavailability Challenges Source: Trends in Pharmacological Sciences URL:[Link]
  • Title: P-glycoprotein and its role in drug-drug interactions Source: European Journal of Pharmaceutical Sciences URL:[Link]
  • Title: Lipid-based formulations for oral drug delivery Source: Advanced Drug Delivery Reviews URL:[Link]

Vetrabutine Hydrochloride Technical Support Center: A Guide to Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Vetrabutine Hydrochloride: this compound is a fictional, next-generation kinase inhibitor developed for investigational purposes. This guide provides a robust framework for identifying and mitigating potential off-target effects, drawing upon established principles in chemical biology and drug discovery. The methodologies described are widely applicable to the characterization of novel small molecule inhibitors.

This compound is designed as a potent inhibitor of VET-Kinase, a critical node in a pathway frequently dysregulated in certain cancers. While highly selective, its mechanism presents a potential for interactions with other cellular proteins. Understanding and mitigating these off-target effects is crucial for accurate data interpretation and advancing its therapeutic potential.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for a kinase inhibitor like this compound?

A1: Off-target effects are unintended interactions between a drug and cellular components other than its designated target.[3] For kinase inhibitors, which target the highly conserved ATP-binding pocket of kinases, the risk of cross-reactivity with other kinases is significant.[1][4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological responses, confounding data interpretation and potentially limiting the therapeutic window of the compound.[5][6]

Q2: What are the predicted off-targets for this compound and how were they identified?

A2: Based on preliminary in silico screening and structural homology analysis, this compound has a predicted affinity for a small number of kinases outside the primary target family, notably Cardio-Kinase 1 and Immuno-Kinase A. These predictions are based on similarities in the ATP-binding pocket. It is crucial to experimentally validate these predictions and screen for entirely unexpected off-targets.[7]

Q3: At what stage of my research should I begin investigating the off-target profile of this compound?

A3: Off-target assessment should be an integral part of your research from the early stages. Initial profiling should be conducted alongside primary efficacy studies to ensure that the observed phenotype is a direct result of on-target inhibition. Comprehensive profiling is essential before advancing to complex cellular models or in vivo studies.

Q4: How do I differentiate between on-target and off-target driven toxicity?

A4: Differentiating on-target from off-target toxicity requires a multi-faceted approach. Key strategies include:

  • Genetic Validation: Use techniques like CRISPR/Cas9 or RNAi to knock down the intended target (VET-Kinase).[3] If the phenotype of the genetic knockdown mirrors the effect of this compound, it suggests an on-target effect.

  • Use of Structurally Unrelated Inhibitors: Corroborate findings with a different inhibitor that targets VET-Kinase but has a distinct chemical structure and likely a different off-target profile.[3]

  • Rescue Experiments: Overexpress a version of VET-Kinase that is resistant to this compound. If this "rescues" the cells from the drug's effects, it confirms on-target activity.[3]

Part 2: Troubleshooting Guides & Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, providing insights into underlying causes and actionable solutions.

Issue 1: Unexpected Cytotoxicity in Control Cell Lines

Q: I'm observing significant cell death in my control cell line that does not express the primary target, VET-Kinase. What is the likely cause and how can I identify the responsible off-target?

A: Causal Insight: This is a classic indicator of a potent off-target effect. The this compound is likely inhibiting a protein essential for survival in that specific cell line.

Troubleshooting Workflow & Solution: The immediate goal is to identify the unintended target(s). A proteome-wide approach is the most comprehensive strategy.

Recommended Protocol: Chemical Proteomics for Off-Target Identification

Chemical proteomics is a powerful method for identifying the binding partners of a small molecule directly in a complex biological sample.[5][8][9] This can be achieved using an affinity-based approach where a modified version of this compound is used to "pull down" its binding partners from a cell lysate.[5][10]

  • Step 1: Probe Synthesis: Synthesize an analogue of this compound that incorporates a reactive group for covalent attachment to its targets and a reporter tag (e.g., biotin) for enrichment.[5]

  • Step 2: Cell Lysis & Probe Incubation: Prepare a lysate from the affected control cell line. Incubate the lysate with the this compound probe.

  • Step 3: Enrichment of Target Proteins: Use streptavidin beads to capture the biotin-tagged probe that is now covalently bound to its target proteins.

  • Step 4: Mass Spectrometry Analysis: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Step 5: Data Analysis & Validation: Analyze the mass spectrometry data to identify proteins that were significantly enriched. Validate these potential off-targets using orthogonal assays, such as Western blotting or enzymatic assays.

Issue 2: Inconsistent Potency Between Biochemical and Cellular Assays

Q: this compound shows high potency against purified VET-Kinase in my biochemical assay, but its effect is much weaker in my cell-based assays. What could be causing this discrepancy?

A: Causal Insight: This common issue often points to factors within the cellular environment that are not present in a simplified biochemical assay. The most likely culprits are poor cell membrane permeability, active drug efflux by transporters, or rapid metabolism of the compound into an inactive form.

Troubleshooting Workflow & Solution: The key is to confirm that this compound is reaching and engaging its target inside the intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[11][12][13]

Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when it is bound to a ligand.[14][15]

  • Step 1: Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Step 2: Heat Challenge: Heat the treated cells across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[11][12]

  • Step 3: Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.[15]

  • Step 4: Protein Quantification: Quantify the amount of soluble VET-Kinase remaining at each temperature using a specific antibody-based method like Western Blot or ELISA.

  • Step 5: Data Analysis: Plot the amount of soluble VET-Kinase as a function of temperature. A successful engagement of this compound will result in a rightward shift of the melting curve, indicating increased thermal stability.[14] The magnitude of this shift can be used to determine the apparent potency of the compound in a cellular context.

Issue 3: Variable Results Across Different Cancer Cell Lines

Q: I am testing this compound on a panel of cancer cell lines, all of which express VET-Kinase. However, the sensitivity to the drug varies dramatically and doesn't correlate with VET-Kinase expression levels. Why?

A: Causal Insight: This variability often arises from the unique molecular landscape of each cell line. Potential causes include the expression of off-target proteins that sensitize or desensitize the cells to the drug, or differences in downstream signaling pathways.

Troubleshooting Workflow & Solution: A systematic approach is needed to compare the selectivity profile of this compound across your cell lines. A competitive binding assay is an excellent method for quantifying the affinity of your compound for a wide range of kinases.

Recommended Protocol: Kinase Profiling via Competitive Binding Assay

This assay measures the ability of this compound to compete with a known, broad-spectrum kinase ligand for binding to a panel of kinases.[16][17][18]

  • Step 1: Assay Preparation: Use a commercially available kinase panel that includes the suspected off-targets (e.g., Cardio-Kinase 1, Immuno-Kinase A) and a broad representation of the human kinome. The kinases are typically immobilized on a solid support.

  • Step 2: Competition Reaction: Incubate the kinase panel with a fixed concentration of a tagged, broad-spectrum kinase probe in the presence of varying concentrations of this compound.

  • Step 3: Detection: Quantify the amount of tagged probe that remains bound to each kinase. The signal will be inversely proportional to the binding affinity of this compound.

  • Step 4: Data Analysis & Selectivity Score: Calculate the IC50 or Kd value for each kinase in the panel. This will generate a selectivity profile, highlighting both the on-target potency and the off-target interactions.

Data Presentation: this compound Kinase Selectivity Profile (Hypothetical Data)

Kinase TargetIC50 (nM)Fold Selectivity vs. VET-Kinase
VET-Kinase (On-Target) 5 1x
Cardio-Kinase 125050x
Immuno-Kinase A800160x
Kinase Z>10,000>2000x
Kinase Y>10,000>2000x

This data allows for a clear visualization of the compound's selectivity and can help explain differential cell line sensitivity.

Issue 4: Unpredicted Phenotypes Observed in vivo

Q: In my animal model studies, I'm observing physiological effects that are not explained by the known function of VET-Kinase. How can I investigate the cause of these unexpected in vivo effects?

A: Causal Insight: Unpredicted in vivo effects can be due to several factors, including the inhibition of an unknown off-target that is critical in a whole-organism context, or the action of a bioactive metabolite of this compound. Drug metabolism can significantly alter a compound's activity and toxicity profile.[19][20][21][22]

Troubleshooting Workflow & Solution: A two-pronged approach is necessary: confirm direct target binding in tissue and investigate the metabolic profile of the compound.

Recommended Approach 1: Target Engagement Confirmation with CETSA in Tissue

The CETSA protocol can be adapted for tissue samples to confirm that this compound is engaging VET-Kinase in the relevant tissues in vivo. This helps to rule out pharmacokinetic issues and confirms target engagement at the site of action.[13]

Recommended Approach 2: Metabolite Identification and Profiling

It is crucial to determine if this compound is being converted into active or toxic metabolites.[22][23]

  • Step 1: In Vitro Metabolism: Incubate this compound with liver microsomes or hepatocytes to simulate metabolic processes.[19]

  • Step 2: Metabolite Identification: Analyze the samples using high-resolution mass spectrometry to identify the chemical structures of any metabolites formed.

  • Step 3: In Vivo Sample Analysis: Collect plasma and tissue samples from the animal model at various time points after dosing. Analyze these samples to confirm the presence of the identified metabolites in vivo.

  • Step 4: Activity Screening of Metabolites: Synthesize the major metabolites and test them in your primary and off-target assays to determine if they are pharmacologically active. This will reveal if a metabolite is responsible for the unexpected phenotype.

Part 3: Visualizations & Diagrams

Diagram 1: this compound On-Target vs. Off-Target Pathways

G cluster_0 On-Target Pathway (Cancer Cell) cluster_1 Off-Target Pathway 1 (Cardiomyocyte) cluster_2 Off-Target Pathway 2 (Immune Cell) VET_Kinase VET-Kinase Downstream_On Downstream Effectors VET_Kinase->Downstream_On Proliferation Tumor Proliferation Downstream_On->Proliferation Cardio_Kinase Cardio-Kinase 1 Cardiac_Function Normal Cardiac Function Cardio_Kinase->Cardiac_Function Immuno_Kinase Immuno-Kinase A Immune_Response Immune Response Immuno_Kinase->Immune_Response Vetrabutine Vetrabutine hydrochloride Vetrabutine->VET_Kinase Potent Inhibition Vetrabutine->Cardio_Kinase Weak Inhibition Vetrabutine->Immuno_Kinase Weak Inhibition

Caption: On-target vs. potential off-target pathways of this compound.

Diagram 2: Experimental Workflow for Off-Target Deconvolution

G cluster_0 Is the issue in a cellular context? cluster_1 Proteome-wide screening cluster_2 Cellular target validation cluster_3 In vivo considerations start Start: Unexpected Phenotype Observed biochem_vs_cell Discrepancy between biochemical & cellular potency? start->biochem_vs_cell chem_proteomics Chemical Proteomics (e.g., Pull-down + MS) biochem_vs_cell->chem_proteomics No cetsa CETSA for Target Engagement biochem_vs_cell->cetsa Yes kinase_screen Kinome-wide Competitive Binding Assay chem_proteomics->kinase_screen genetic_val Genetic Validation (CRISPR/RNAi) kinase_screen->genetic_val cetsa->genetic_val metabolism Metabolite Profiling genetic_val->metabolism end Resolution: Identify Off-Target & Minimize Effect metabolism->end

Caption: A workflow for identifying and validating off-target effects.

References

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]
  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]
  • An integrated workflow for proteome-wide off-target identification and polypharmacology drug design. IEEE Xplore. [Link]
  • How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]
  • How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone. [Link]
  • Drug target deconvolution by chemical proteomics. PubMed. [Link]
  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
  • Proteome-wide Identification of Off-Targets of a Potent EGFR L858R/T790M Mutant Inhibitor.
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
  • Metabolic Stability and Metabolite Analysis of Drugs.
  • Analyzing Drug Metabolism: A Key Factor in Drug Development and Safety Assessment. Longdom Publishing SL. [Link]
  • Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
  • Direct, indirect and off-target effects of kinase inhibitors.
  • Off-Target Screening Cell Microarray Assay.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
  • Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
  • How can off-target effects of drugs be minimised?.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Mapping Proteome-Wide Interactions of Reactive Chemicals Using Chemoproteomic Pl
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Competition binding assay for measuring the interaction between...
  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • The Role of Drug Metabolism in Pharmacokinetics: Wh
  • Metabolites in Drug Development: Wh
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Drug metabolism and metabolite safety assessment in drug discovery and development. Journal of Pharmaceutical Analysis. [Link]
  • CETSA. Pelago Bioscience. [Link]
  • Are there experimental tests for off target effects in CRISPR?.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
  • How to reduce off-target effects and increase CRISPR editing efficiency?. MolecularCloud. [Link]
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

Sources

How to prevent precipitation of Vetrabutine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Vetrabutine Hydrochloride Assay Support Center

Welcome to the technical support hub for this compound. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of compound precipitation during in-vitro and analytical assays. As a weakly basic hydrochloride salt, Vetrabutine's solubility is highly sensitive to its chemical environment. Understanding and controlling these factors is paramount for generating reliable and reproducible data.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the successful use of this compound in your experiments.

Part 1: The Science of this compound Precipitation

Why is my this compound precipitating?

Precipitation is a common issue for weakly basic compounds like this compound. The primary cause is a change in the equilibrium between its highly soluble ionized (protonated) form and its poorly soluble neutral (free base) form.

The hydrochloride salt (Vetrabutine-H⁺Cl⁻) fully dissociates in solution. The critical factor is the pH of your solvent or buffer. At a pH well below the compound's pKa, the Vetrabutine molecule retains a positive charge (Vetrabutine-H⁺), which makes it highly soluble in aqueous media. However, as the pH of the solution approaches or exceeds the pKa, the molecule gets deprotonated, forming the neutral, or "free base," version of the compound. This form is significantly less polar and, therefore, much less soluble in water, causing it to precipitate out of the solution.

This relationship can be visualized as a simple chemical equilibrium:

cluster_0 Solution Environment Soluble Vetrabutine-H⁺ (Ionized, High Solubility) Insoluble Vetrabutine (Neutral Free Base, Low Solubility) + H⁺ Soluble->Insoluble pH Increases (Addition of Base or Neutral Buffer) Insoluble->Soluble pH Decreases (Addition of Acid) Start Precipitation Observed During Dilution CheckStock Step 1: Verify Stock Is stock clear? Concentration correct? Start->CheckStock CheckBuffer Step 2: Analyze Buffer What is the final pH and co-solvent %? CheckStock->CheckBuffer Decision Is final pH > 6.5? CheckBuffer->Decision Action_pH Option A: Modify Buffer Lower buffer pH or use an acidic formulation buffer. Decision->Action_pH Yes Action_Solvent Option B: Increase Co-Solvent Increase final DMSO/Ethanol %. (Check cell tolerance!) Decision->Action_Solvent Yes Action_Excipient Option C: Add Solubilizer Use surfactants (e.g., Tween-80) or cyclodextrins. Decision->Action_Excipient Yes Success Solution is Clear: Proceed with Assay Action_pH->Success Action_Solvent->Success Action_Excipient->Success

Caption: Systematic workflow for troubleshooting precipitation.

FAQ 2: What is the ideal pH for my stock solution and final assay buffer?

For Stock Solutions:

  • Aqueous Stocks: If preparing an aqueous stock, dissolve this compound in a slightly acidic solution (e.g., pH 4.0-5.5). Do not use pure water if you intend to store it, as absorbed CO₂ can alter the pH over time. A citrate or acetate buffer is a suitable choice.

  • Organic Stocks (Recommended): Preparing a high-concentration stock in 100% DMSO is the most common and generally robust method. The compound remains stable and soluble in this state.

For Final Assay Buffers: This is a trade-off between compound stability and biological relevance.

  • Biochemical Assays: If your assay (e.g., an enzyme inhibition assay) is tolerant to a lower pH, performing it at a pH of 6.0-6.5 can keep this compound soluble without significantly impacting most protein functions.

  • Cell-Based Assays: You are typically constrained to a physiological pH of 7.2-7.4. In this case, managing solubility requires other strategies, as outlined in the next section.

FAQ 3: Can I use co-solvents or other additives to prevent precipitation in my cell-based assay?

Yes, this is often the most practical approach for cell-based experiments.

  • Co-solvents: You can increase the percentage of DMSO or ethanol in your final culture medium. However, you must validate the tolerance of your specific cell line. Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive even to 0.1%. Always run a vehicle control (medium + co-solvent) to ensure the solvent itself is not causing cytotoxicity.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be used at very low concentrations (e.g., 0.01-0.1%) to form micelles that help solubilize hydrophobic compounds. Again, cell line tolerance must be verified.

  • Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to drugs and help keep them in solution. Increasing the serum percentage in your media can sometimes mitigate precipitation.

Data Summary: Recommended Starting Conditions
ParameterRecommended ConditionRationale & Considerations
Primary Stock Solvent 100% DMSOMaximizes initial solubility and stability. Prepare at high concentration (e.g., 10-50 mM).
Aqueous Stock pH pH 4.0 - 5.5 (Citrate/Acetate Buffer)Keeps the compound in its protonated, soluble form. Avoids using pure water.
Final Assay pH (Biochemical) pH 6.0 - 6.8Balances compound solubility with enzyme/protein stability.
Final Assay pH (Cell-Based) pH 7.2 - 7.4Physiologically necessary. Requires co-solvents or other strategies to maintain solubility.
Max Final Co-Solvent % 0.1% - 0.5% DMSO/EthanolCell-line dependent. Must be validated for cytotoxicity.
Solubilizing Excipients 0.01% Tween® 80, increased FBSFor challenging cases where co-solvents are insufficient or too toxic.

Part 3: Validated Protocols

Protocol 1: Preparation of a 10 mM this compound Stock in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gently warm the tube to 37°C for 5-10 minutes to aid dissolution.

  • Verification: Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution for Cell-Based Assays (Minimizing Precipitation)

This protocol uses a two-step dilution process to avoid shocking the compound from 100% DMSO into a purely aqueous environment.

  • Intermediate Dilution Plate: Prepare a 96-well plate for intermediate dilutions. Add an appropriate volume of your assay medium (e.g., DMEM + 10% FBS) to the wells.

  • First Dilution (High-Concentration): Add a small volume of your 10 mM DMSO stock to the medium to make your highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of medium for a 100 µM solution). This step is the most critical. Pipette vigorously up and down immediately after adding the DMSO stock to promote rapid mixing and prevent localized high concentrations that can precipitate.

  • Serial Dilution: Perform your standard serial dilutions across the intermediate plate using the assay medium.

  • Final Plating: Transfer the desired volume from your intermediate dilution plate to your final cell plate. This ensures the final concentration of DMSO is consistent across all wells (except the no-drug control).

  • Visual Check: After preparation, visually inspect the dilution plate under a microscope for any signs of precipitation before adding it to your cells.

By following these guidelines and understanding the chemical principles governing the solubility of this compound, you can effectively prevent precipitation and ensure the accuracy and reproducibility of your experimental results.

References

  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 1-29. Springer Link. [Link]
  • Streng, W. H. (1983). Effect of pH on the solubility of a new weakly basic drug, U-53,063E. Journal of Pharmaceutical Sciences, 72(4), 441-442. [Link]
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). The influence of a co-solvent on the cytotoxicity of a drug in a cell-based assay. Cytotechnology, 65(5), 877–885. [Link]
  • Karatepe, M. (2004). The effects of non-ionic surfactants on the solubility of poorly soluble drugs. Pharmazie, 59(12), 941-943. [Link]

Best practices for storing Vetrabutine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vetrabutine Hydrochloride

A Guide to Optimal Storage and Handling for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

While this compound is a specific uterotonic and muscle-tropic drug, the principles outlined here are grounded in established best practices for handling amine hydrochloride salts, which are often hygroscopic and sensitive to environmental factors.[1][2] Adherence to these guidelines is critical for ensuring experimental reproducibility and the validity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal short-term and long-term storage conditions for solid this compound?

A1: For optimal stability, this compound powder should be stored under controlled conditions to mitigate degradation from heat, moisture, and light.[3]

  • Short-Term (Days to Weeks): Store in a tightly sealed container at 0-4°C.[4] A desiccator is highly recommended to protect against moisture.

  • Long-Term (Months to Years): For maximum shelf life, store at -20°C in a tightly sealed, light-resistant container, again within a desiccator.[4]

Q2: Why is humidity control so important for this compound?

A2: this compound, like many amine salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This moisture can lead to:

  • Chemical Degradation: Water can act as a reactant, potentially leading to hydrolysis or other degradation pathways, which alters the molecule's structure and efficacy.[5]

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or even liquefy, making accurate weighing impossible and indicating compromised stability.[6]

  • Inaccurate Molar Concentrations: Weighing a sample that has absorbed water will lead to an overestimation of the compound's mass, resulting in stock solutions with lower-than-intended concentrations.

Q3: Is this compound light-sensitive?

A3: Yes. Many complex organic molecules, including active pharmaceutical ingredients (APIs), are susceptible to photodegradation when exposed to UV or even high-intensity visible light.[7][8] This light energy can catalyze degradation reactions, leading to loss of potency and the formation of unknown impurities.[8] Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to prevent light exposure.[5][8]

Q4: I need to prepare a stock solution. What is the recommended procedure and how should I store it?

A4: Preparing and storing stock solutions correctly is critical for experimental success.

  • Equilibration: Before opening, allow the this compound container to warm to room temperature (at least 30-60 minutes). This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Weigh the desired amount quickly in a controlled-humidity environment if possible. Minimize the time the container is open.

  • Solvent: Use a high-purity, anhydrous grade solvent as specified by your protocol.

  • Storage: Stock solutions should be stored at -20°C.[4] For frequently used solutions, storing small, single-use aliquots is preferable to repeated freeze-thaw cycles, which can accelerate degradation.

Q5: What are the visible signs that my this compound may have degraded?

A5: Any deviation from the appearance described in the Certificate of Analysis (CoA) is a red flag. Look for:

  • Color Change: A shift from a white or off-white powder to yellow or brown.

  • Change in Physical State: The appearance of clumps, a wet or oily consistency, or melting.

  • Incomplete Dissolution: Difficulty dissolving the compound in a solvent in which it is known to be soluble.

If you observe any of these signs, the compound's integrity may be compromised, and it should not be used for critical experiments.

Quantitative Storage Parameters

To ensure the long-term stability of this compound, adhere to the following environmental parameters. These are based on FDA and ICH guidelines for storing active pharmaceutical ingredients.[9][10]

Parameter Short-Term Storage (Solid) Long-Term Storage (Solid) Stock Solution Storage Rationale
Temperature 0°C to 4°C[4]-20°C ± 5°C[4]-20°C or below[11]Reduces the rate of chemical degradation reactions.[3]
Relative Humidity (RH) As low as possible (<30% RH)As low as possible (<30% RH)N/A (sealed vial)Prevents moisture absorption (hygroscopicity) which can cause chemical and physical instability.[1][6]
Light Exposure Protect from light (Amber vial)[12]Protect from light (Amber vial)[12]Protect from light (Amber vial)[12]Prevents photodegradation, which can lead to loss of potency and impurity formation.[8]
Atmosphere Inert gas (Argon/Nitrogen) preferredInert gas (Argon/Nitrogen) requiredHeadspace flushed with inert gasMinimizes oxidation, a common degradation pathway for amine-containing compounds.[7]
Container Tightly sealed, glass containerTightly sealed, glass containerTightly sealed, glass vial with PTFE-lined capPrevents exposure to moisture and air; ensures material compatibility.[1]

Troubleshooting Guides

Guide 1: Investigating Suspected Compound Degradation

Scenario: You observe inconsistent or unexpected results in your assay, and you suspect the this compound stock may be the cause.

Objective: To systematically determine if compound degradation is affecting experimental outcomes.

Protocol:

  • Visual Inspection:

    • Examine your solid this compound. Does it show any signs of degradation as listed in FAQ #5 (color change, clumping)?

    • Inspect your stock solution. Is there any precipitation, discoloration, or cloudiness?

  • Prepare Fresh Stock:

    • Using a new, unopened vial of this compound if available, prepare a fresh stock solution following the best practices in FAQ #4.

    • If a new vial is not available, use solid material from the original container, ensuring you take it from the core of the powder, which is less likely to have been exposed to air and moisture.

  • Comparative Experiment:

    • Design a simple, direct experiment (e.g., a dose-response curve in a well-characterized cell line or a straightforward binding assay).

    • Run the experiment in parallel, using the suspected (old) stock solution and the newly prepared (fresh) stock solution.

    • Include all necessary positive and negative controls.

  • Analysis:

    • Compare the results. A significant difference in potency (e.g., a rightward shift in the EC50 curve) or a lower maximal effect for the old stock strongly suggests degradation.

    • If the results are identical, the source of the experimental variability likely lies elsewhere in your protocol (e.g., cell passage number, reagent variability, instrument calibration).

This self-validating workflow helps isolate the variable of compound integrity, providing a clear, evidence-based path forward.

cluster_0 Troubleshooting Workflow: Suspected Degradation A Unexpected Experimental Results Observed B Step 1: Inspect Compound (Solid & Solution) A->B C Degradation Signs Visible? (Color change, clumping, etc.) B->C Assess D Step 2: Prepare Fresh Stock Solution C->D Yes / Unsure I Conclusion: Compound is Stable. Investigate Other Variables. C->I No E Step 3: Run Comparative Assay (Old vs. Fresh Stock) D->E F Step 4: Analyze Results E->F G Results are Different? (e.g., Potency Shift) F->G Compare H Conclusion: Old Stock is Degraded. Discard. G->H Yes G->I No

Workflow for investigating suspected compound degradation.

Receiving and Handling a New Shipment

Proper handling from the moment a new shipment arrives is crucial for preserving the compound's shelf life. The following diagram outlines the mandatory workflow.

cluster_1 Workflow: New Shipment Protocol Receive 1. Receive Shipment (Shipped at ambient temp) Inspect 2. Inspect Container (Check for seal integrity) Receive->Inspect Log 3. Log Information (Date, Lot #, CoA) Inspect->Log Equilibrate 4. Equilibrate to Room Temp (Before opening!) Log->Equilibrate Store 5. Transfer to Long-Term Storage (-20°C, Desiccator, Dark) Equilibrate->Store Aliquot Aliquot for Working Stock? (If frequent use is expected) Store->Aliquot Create_Work 6a. Create Small Aliquots in Light-Resistant Vials Aliquot->Create_Work Yes Store_Work 6b. Store Aliquots at -20°C Create_Work->Store_Work

Decision workflow for handling new shipments of this compound.

References

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
  • MedKoo Biosciences. (n.d.). This compound | CAS#5974-09-4.
  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry.
  • Impact of Storage Conditions on Drug Shelf Life. (2025, September 4).
  • Charles River Laboratories. (n.d.). Stability Testing.
  • Different Drug Storage Conditions. (2024, July 22). Retrieved from a pharmaceutical labeling machine manufacturer's website.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • Klivon. (n.d.). This compound | CAS Number 5974-09-4.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®.
  • Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs.
  • Southwest Research Institute. (n.d.). Stability Testing & Studies.
  • U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • CymitQuimica. (n.d.). This compound.
  • gmp-compliance.org. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?.
  • Safety Data Sheet according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.).
  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • gsrs. (n.d.). VETRABUTINE.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central.

Sources

Technical Support Center: Interpreting Unexpected Results in Vetrabutine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Development Division

Welcome to the technical support guide for Vetrabutine hydrochloride. This document is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and clinical studies of Vetrabutine. As a selective beta-3 adrenergic agonist, Vetrabutine is designed for relaxing the detrusor muscle in the treatment of overactive bladder (OAB), with an expected high safety margin due to its receptor selectivity.[1][2][3]

However, the path of drug development is often marked by unexpected findings. This guide provides a structured, in-depth framework for troubleshooting and interpreting three key anomalous results reported during Vetrabutine's development: paradoxical hypertension, inconsistent in vitro potency, and unexpected central nervous system (CNS) effects. Our goal is to equip your team with the logic, methodologies, and authoritative context needed to transform these challenges into valuable insights.

Troubleshooting Guide 1: Paradoxical Hypertension in Preclinical Models

This section addresses reports of transient but significant hypertensive events in animal models following Vetrabutine administration, an observation contrary to its expected cardiovascular safety profile.

Q1.1: We observed a transient increase in blood pressure after administering Vetrabutine. Isn't it supposed to be selective for beta-3 receptors with minimal cardiovascular effects?

A1.1: This is a valid and critical observation. While Vetrabutine was designed for high selectivity towards the beta-3 adrenergic receptor (β3-AR), which primarily mediates detrusor relaxation, unexpected hypertensive responses are a serious concern that warrants systematic investigation.[1][3] The sympathetic nervous system's control over cardiovascular function is complex, involving a balance of signals from alpha (α) and beta (β) adrenergic receptors.[4][5]

  • Alpha-1 (α1) receptors cause vasoconstriction, increasing blood pressure.

  • Beta-1 (β1) receptors primarily increase heart rate and contractility.[5][6]

  • Beta-2 (β2) receptors cause vasodilation, decreasing blood pressure, and bronchodilation.[7]

  • Beta-3 (β3) receptors have roles in metabolic processes and bladder relaxation.[1][8]

A paradoxical hypertensive event suggests that Vetrabutine, under certain conditions, may be causing unopposed α1-adrenergic stimulation.[9] This phenomenon has been documented with certain beta-blockers, particularly in patients with conditions like pheochromocytoma where circulating catecholamines are high.[9][10] While the context is different, the underlying principle of receptor cross-talk is relevant.

Q1.2: What are the potential mechanisms for this paradoxical hypertension?

A1.2: There are three primary hypotheses to investigate:

  • Low-Affinity Off-Target Agonism: Vetrabutine may possess weak agonist activity at α1-adrenergic receptors. At therapeutic doses aimed at β3-AR, this effect is negligible. However, at higher concentrations, it may be sufficient to induce vasoconstriction and a rise in blood pressure.

  • Low-Affinity Off-Target Antagonism: The compound could have a weak antagonistic effect on β2-adrenergic receptors. By blocking the vasodilatory effects of endogenous catecholamines (like epinephrine), it could lead to an "unopposed" α1-receptor-mediated vasoconstriction, resulting in hypertension.[9]

  • Metabolite-Driven Activity: A metabolite of Vetrabutine, not the parent compound, might have a different pharmacological profile with significant activity at α1 or β2 receptors. The pharmacokinetic profile of such a metabolite could explain the transient nature of the hypertensive event. The FDA provides clear guidelines on the importance of characterizing and safety testing drug metabolites.[11]

The following diagram illustrates these potential off-target mechanisms.

G cluster_0 Vetrabutine / Metabolite cluster_2 Physiological Effect V Vetrabutine or Active Metabolite B3 β3-AR (Target) V->B3 Agonist (Intended) B2 β2-AR (Off-Target) V->B2 Hypothesis 2: Weak Antagonist A1 α1-AR (Off-Target) V->A1 Hypothesis 1: Weak Agonist Relax Relaxation (Expected) B3->Relax VasoD Vasodilation (Blocked?) B2->VasoD Blocks Endogenous Catecholamines VasoC Vasoconstriction (Activated?) A1->VasoC HTN Paradoxical Hypertension VasoD->HTN Unopposed α1 activity leads to VasoC->HTN

Caption: Potential mechanisms of Vetrabutine-induced paradoxical hypertension.

Q1.3: How can we experimentally determine if Vetrabutine has off-target adrenergic activity?

A1.3: A systematic, multi-step approach is required to dissect the pharmacology. This involves both in vitro receptor binding and functional assays, followed by in vivo confirmation. Computational approaches can also help predict potential off-target interactions early on.[12][13]

Experimental Protocol: Adrenergic Off-Target Profiling

Objective: To quantify the binding affinity and functional activity of Vetrabutine at α1, β1, and β2 adrenergic receptors.

Step 1: In Silico Screening (Optional but Recommended)

  • Action: Use computational models to predict the likelihood of Vetrabutine binding to a panel of receptors, including all adrenergic subtypes.[12] This can help prioritize experimental resources.

  • Rationale: Early computational screening provides a cost-effective way to identify potential off-target liabilities before committing to extensive wet-lab experiments.[13]

Step 2: Radioligand Binding Assays

  • Action: Perform competitive binding assays using cell membranes expressing human α1, β1, and β2 receptors. Use well-characterized radioligands for each receptor subtype (e.g., [3H]prazosin for α1, [3H]CGP-12177 for β1/β2).

  • Parameter Measured: Inhibition constant (Ki) for Vetrabutine at each receptor.

  • Rationale: Binding assays are the gold standard for determining if a compound physically interacts with a receptor and for quantifying its binding affinity.

Step 3: Functional Cellular Assays

  • Action: Use recombinant cell lines expressing each receptor subtype to measure functional activity.

    • For α1-AR (Gq-coupled): Measure downstream signaling, such as intracellular calcium mobilization or IP-1 accumulation.

    • For β1/β2-AR (Gs-coupled): Measure downstream cyclic AMP (cAMP) production.[14][15]

  • Parameters Measured:

    • Agonist Mode: EC50 (potency) and Emax (efficacy) to determine if Vetrabutine activates the receptor.

    • Antagonist Mode: IC50 or pA2 value to determine if Vetrabutine blocks the effects of a known agonist (e.g., phenylephrine for α1, isoproterenol for β1/β2).

  • Rationale: Functional assays reveal the biological consequence of binding—whether the compound activates, blocks, or has no effect on receptor signaling.[16]

Step 4: In Vivo Pharmacological Challenge

  • Action: In an anesthetized rodent model instrumented for blood pressure monitoring, administer selective antagonists for α1 (e.g., prazosin) and β2 (e.g., butoxamine) receptors prior to dosing with Vetrabutine.

  • Observation: Determine if pretreatment with a specific antagonist abolishes the hypertensive response to Vetrabutine.

  • Rationale: This in vivo experiment directly tests the functional relevance of the in vitro findings and can confirm which receptor system is responsible for the pressor effect.

Q1.4: Could a metabolite be responsible for the hypertensive effect?

A1.4: Yes, this is a distinct possibility. The parent drug may be clean, but a metabolite could have a completely different pharmacological profile. FDA guidance emphasizes that metabolites found in humans that are not present or are at much lower levels in preclinical toxicology species require safety assessment.[11]

Troubleshooting Workflow: Investigating Metabolite Activity

G Start Paradoxical Hypertension Observed in vivo Step1 Step 1: Metabolite Identification - Analyze plasma/urine from human & animal studies - Use LC-MS/MS to identify major metabolites Start->Step1 Step2 Step 2: Metabolite Synthesis - Chemically synthesize sufficient quantities of major metabolites for testing Step1->Step2 Step3 Step 3: In Vitro Profiling - Screen metabolites using the same off-target panel as the parent drug (see Protocol 1.3) Step2->Step3 Step4 Step 4: PK/PD Correlation - Correlate the time course of the hypertensive effect with the plasma concentration (AUC, Cmax) of the active metabolite Step3->Step4 End Identify Metabolite as Causative Agent Step4->End

Caption: Workflow for assessing the role of metabolites in adverse effects.

Troubleshooting Guide 2: High Variability in In Vitro Potency (EC50)

This section addresses challenges with assay reproducibility, specifically inconsistent EC50 values for Vetrabutine in cultured human bladder smooth muscle cells.

Q2.1: Our lab is getting inconsistent EC50 values for Vetrabutine in bladder smooth muscle cell assays. What are the common causes?

A2.1: Inconsistent EC50 or IC50 values are a frequent challenge in cell-based assays.[17][18] The value you measure is not an absolute constant but is highly dependent on the experimental conditions.[18][19] Variability can be traced to three main sources: the biological system (the cells), the assay protocol, and data analysis.[20][21]

Key Sources of Variability in Cell-Based Assays:

Source CategorySpecific FactorImpact on EC50
Biological System Cell Line IntegrityMisidentified or cross-contaminated cell lines will give irrelevant results.[22]
Cell Passage NumberHigh passage numbers can lead to genetic drift and altered receptor expression or signaling.[19][23]
Cell ConfluencyOver-confluent or sparsely-seeded cells can exhibit altered metabolic rates and drug responses.[23]
Mycoplasma ContaminationThis common contamination alters cell metabolism and can profoundly affect assay results.[24]
Assay Protocol Reagent Lot-to-Lot VariabilitySerum (e.g., FBS), media, and even assay reagents can vary between lots, affecting cell health and signal output.[20][23]
Incubation TimeThe duration of drug exposure can significantly alter the apparent potency.[18][19]
Plate Edge EffectsWells on the edge of a microplate are prone to evaporation, leading to skewed results.[20]
Data Analysis Curve Fitting ModelUsing an inappropriate non-linear regression model can lead to inaccurate EC50 calculations.
Data NormalizationImproperly defining 0% and 100% control values will skew the entire curve.
Averaging MethodAveraging EC50 values directly is statistically incorrect; one should average the log(EC50) values.[25]
Q2.2: How can we standardize our cell culture practice to reduce variability?

A2.2: Rigorous adherence to cell culture best practices is non-negotiable for reproducible data.[22][26] Implementing a standardized operating procedure (SOP) is essential.

Protocol: Best Practices for Maintaining Cell Cultures for Potency Assays

  • Authentication:

    • Action: Upon receiving a new vial of cells, perform Short Tandem Repeat (STR) profiling to confirm its identity against a reference database.[22]

    • Rationale: Ensures you are working with the correct cell line from the very beginning.

  • Mycoplasma Testing:

    • Action: Test all incoming cells and your master cell bank for mycoplasma contamination. Routinely test cultures every 1-3 months.[24]

    • Rationale: Prevents widespread contamination that can invalidate months of experimental work.

  • Establish a Cell Banking System:

    • Action: Create a tiered system: Master Cell Bank (MCB) -> Working Cell Bank (WCB). Thaw a new vial from the WCB for each new set of experiments.

    • Rationale: Prevents excessive passaging. Using cells from a consistent stock minimizes variability due to genetic drift.[23]

  • Standardize Passaging:

    • Action: Define a strict passaging protocol. Document the seeding density, split ratio, and maximum allowable passage number. For example, "Seed at 2x10^4 cells/cm² and passage at 80% confluency. Do not use cells beyond passage 20."

    • Rationale: Ensures cells are in a consistent, healthy logarithmic growth phase for experiments, avoiding the altered biology of over-confluent or sparse cultures.[23]

  • Control Reagents:

    • Action: When possible, purchase a single large lot of critical reagents like FBS and media to support an entire study. Qualify each new lot against the old lot before use.[20][27]

    • Rationale: Minimizes the impact of lot-to-lot variability, a major source of inconsistent results.

Q2.3: Could the assay methodology itself be the source of inconsistency?

A2.3: Absolutely. The choice of readout, timing, and even the plate layout can introduce significant variability.[19][28]

Assay Parameter Optimization Workflow

G cluster_0 Assay Development cluster_1 Assay Standardization cluster_2 Result A1 Define Controls (Vehicle, Max Signal) A2 Optimize Cell Density (Linear Signal Range) A1->A2 B1 Mitigate Plate Effects (e.g., ignore outer wells) A1->B1 A3 Optimize Incubation Time (Stable Signal Window) A2->A3 A2->B1 A4 Validate Readout Method (e.g., Calcium vs. cAMP) A3->A4 A3->B1 A4->B1 B2 Standardize Reagent Prep & Final Solvent Conc. B1->B2 B3 Use Reference Compound (e.g., Mirabegron) B2->B3 C1 Robust & Reproducible EC50 Data B3->C1

Caption: A systematic workflow for optimizing and standardizing cell-based potency assays.

A critical step is including a reference compound (e.g., Mirabegron, another β3-AR agonist) in every assay plate.[2] The EC50 of the reference compound serves as a quality control metric. If the reference EC50 shifts significantly, it indicates a problem with that specific assay run, which should be invalidated.

Q2.4: How should we properly analyze and report our EC50 data to account for variability?

A2.4: Proper statistical treatment is crucial for accurate reporting.

  • Use Four-Parameter Logistic (4PL) Regression: This is the standard model for fitting sigmoidal dose-response curves. It models the bottom plateau, top plateau, Hill slope, and the EC50.

  • Average Log(EC50) Values: Do not average the raw EC50 values. Due to the logarithmic nature of dose-response, the distribution of EC50s is typically log-normal. The correct procedure is to transform each EC50 value to its logarithm, calculate the mean and standard deviation of these log values, and then transform the mean back (anti-log) to report the geometric mean EC50.[25]

  • Report Confidence Intervals: Along with the geometric mean EC50, always report the 95% confidence interval. This provides a clear indication of the precision of your estimate.[25]

Troubleshooting Guide 3: Unexpected Central Nervous System (CNS) Effects

This section explores the observation of CNS-related side effects (e.g., hyperactivity, tremors) in rodent models at high doses of Vetrabutine, which is intended to be peripherally restricted.

Q3.1: We've noted hyperactivity in rodents at high doses of Vetrabutine. Why would a peripherally-acting drug cause CNS effects?

A3.1: This is a significant finding that suggests the compound, or an active metabolite, may be crossing the blood-brain barrier (BBB).[29][30] The BBB is a highly selective barrier that protects the brain, but certain small molecules can penetrate it.[29][31] The observation of CNS effects like tremors or hyperactivity is a classic adverse effect of some systemically available beta-agonists.[6][32] Even beta-blockers are known to cause a range of CNS side effects, demonstrating that this class of drugs can interact with central adrenergic systems if they access the brain.[33]

The key factors determining BBB penetration for a small molecule are often summarized by Lipinski's "rule of five" and include:

  • Low Molecular Weight (< 500 Da)

  • High Lipophilicity (LogP < 5)

  • Low Number of Hydrogen Bond Donors/Acceptors [34]

  • Low Polar Surface Area

Additionally, a compound could be a substrate for active influx transporters that carry molecules into the brain, or it could evade efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.[35]

Q3.2: How can we assess the blood-brain barrier permeability of Vetrabutine and its metabolites?

A3.2: A tiered approach, starting with simple in vitro models and progressing to definitive in vivo measurements, is the most efficient strategy.

Protocol Outline: Assessing Blood-Brain Barrier Permeability

  • Physicochemical Profiling:

    • Action: Experimentally determine the LogP (lipophilicity) and polar surface area (PSA) of Vetrabutine and its major metabolites.

    • Rationale: These fundamental properties provide a strong indication of the potential for passive diffusion across the BBB.[31][34]

  • In Vitro Permeability Assays (PAMPA):

    • Action: Use a Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane.

    • Rationale: PAMPA is a high-throughput, cell-free method to quickly estimate passive membrane permeability, a key component of BBB penetration.[29][31]

  • In Vitro Cellular Models:

    • Action: Employ a more complex model using co-cultures of brain endothelial cells (like hCMEC/D3) with astrocytes and pericytes. This model can assess both passive permeability and the involvement of active transporters (influx and efflux).

    • Rationale: While more complex, this model better recapitulates the biological BBB and can identify if Vetrabutine is a substrate for efflux pumps like P-gp.

  • In Vivo Microdialysis or Brain Tissue Analysis (Gold Standard):

    • Action: Administer Vetrabutine to rodents and directly measure its concentration in the brain extracellular fluid (via microdialysis) or in homogenized brain tissue at various time points. Simultaneously measure plasma concentrations.

    • Parameter Measured: Brain-to-Plasma Ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate predictor of CNS target engagement.

    • Rationale: This is the definitive experiment that directly quantifies how much compound actually reaches the CNS in a living system.

Q3.3: What are the potential CNS targets of Vetrabutine?

A3.3: If Vetrabutine or an active metabolite crosses the BBB, it would likely interact with the same adrenergic receptors it targets in the periphery, as these receptors are also widely distributed in the CNS.[4]

  • β-Adrenergic Receptors: Beta-receptors in the brain are involved in regulating mood, cognition, and arousal. Agonism at these receptors could potentially lead to anxiety or tremors.[32]

  • α-Adrenergic Receptors: Central α1 and α2 receptors are involved in alertness, blood pressure regulation, and motor control. Off-target activity at these receptors could contribute to hyperactivity.[4]

To confirm this, you would need to perform receptor occupancy studies. This involves administering a radiolabeled version of Vetrabutine and measuring its binding to specific brain regions ex vivo, or demonstrating that the CNS effects can be blocked by co-administration of a centrally-acting adrenergic antagonist.

Conclusion

Unexpected experimental results are not failures but opportunities. A paradoxical hypertensive response can reveal critical off-target pharmacology. Inconsistent in vitro data can drive the implementation of more robust, reproducible assay systems. And unforeseen CNS effects can provide crucial insights into a compound's BBB permeability and central safety profile. By applying systematic troubleshooting, rigorous experimental design, and a deep understanding of the underlying pharmacology, your team can effectively navigate these challenges and build a comprehensive, high-integrity data package for this compound. For further guidance, always refer to the relevant regulatory documents for best practices in nonclinical safety assessments.[36][37][38]

References
  • Ecker, G. F., & Ernst, M. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. [Link]
  • Al-Hilal, T. A., & Alam, F. (2023).
  • He, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]
  • QIAGEN. (n.d.). α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]
  • Pardridge, W. M. (2014). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Current Medicinal Chemistry. [Link]
  • Martin, S. W., & Ostrom, R. S. (2001). Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology. [Link]
  • ResearchGate. (n.d.). Signaling pathways used by adrenergic receptors.
  • Ecker, G. F., & Ernst, M. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]
  • Mishra, K. P., et al. (2022).
  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
  • Sood, A., & Thomsen, A. R. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research. [Link]
  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]
  • Solvias. (n.d.). Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. Solvias. [Link]
  • BioPharm International. (2017). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility.
  • Postnikova, E., et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLOS ONE. [Link]
  • Rizzolio, F., & Giordano, A. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]
  • Cell Culture Assay. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cell Culture Assay. [Link]
  • Sears, M. R. (2002). Adverse effects of beta-agonists. Journal of Allergy and Clinical Immunology. [Link]
  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]
  • YouTube. (2023). Cell Culture Best Practices Webinar. YouTube. [Link]
  • Cleveland Clinic. (2023). Beta-agonist: Types, Dosing, Benefits & Side Effects. Cleveland Clinic. [Link]
  • BioPharm International. (2024). Navigating Challenges in Cell Therapy Potency Assays.
  • Farzam, K., & Lakhkar, A. D. (2023). Adrenergic Drugs.
  • D'Agostino, G., et al. (2020). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). International Journal of Molecular Sciences. [Link]
  • van Zwieten, P. A. (1993). CNS-related (side-)effects of beta-blockers with special reference to mechanisms of action. Cardiovascular Drugs and Therapy. [Link]
  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). CV Pharmacology. [Link]
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]
  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?
  • Ninja Nerd. (2022). Autonomic Pharmacology | Adrenergic Agonists. YouTube. [Link]
  • U.S. Food and Drug Administration (FDA). (2017). Redbook 2000: IV.B.2 Guidelines for Reporting the Results of Toxicity Studies. FDA. [Link]
  • Patsnap Synapse. (2025). Explain what is EC50?
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Arch, J. R. S. (2011). Challenges in β3-Adrenoceptor Agonist Drug Development. Therapeutic Advances in Endocrinology and Metabolism. [Link]
  • Li, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
  • Valdivia, O., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Parra, M., et al. (2020). Paradoxical hypertension: The hidden risk of beta blockade. Endocrine Abstracts. [Link]
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • GraphPad. (n.d.). How should I compute an "average" EC50 for several experiments? GraphPad. [Link]
  • Wang, J., et al. (2023). Safety and efficacy of beta-3 adrenergic agonists in treating neurogenic lower urinary tract dysfunction: A systematic review and meta-analysis. Neurourology and Urodynamics. [Link]
  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
  • Sudulagunta, S. R., et al. (2018). Paradoxical hypertension. Oxford Medical Case Reports. [Link]
  • Sudulagunta, S. R., et al. (2018). Paradoxical hypertension. Oxford Medical Case Reports. [Link]
  • UroToday. (2020). Are Beta 3 Adrenergic Agonists Now the Preferred Pharmacologic Management of Overactive Bladder? UroToday. [Link]
  • Frohlich, E. D., et al. (1968). The Paradox of Beta-Adrenergic Blockade in Hypertension.
  • U.S. Food and Drug Administration (FDA). (2010). Guidance for Industry: Nonclinical Safety Evaluation of Drug or Biologic Combinations.
  • Dr. Oracle. (2025). How do beta-3 (beta 3) adrenergic receptor agonists work? Dr. Oracle. [Link]
  • U.S. Food and Drug Administration (FDA). (2005).

Sources

Technical Support Center: Vetrabutine Hydrochloride Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vetrabutine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to establishing a robust dose-response curve. As a potent and selective beta-2 adrenergic agonist, the in vitro and in vivo effects of this compound are highly dependent on precise experimental conditions. This document will guide you through optimizing your experimental setup to ensure accurate and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound. Each issue is followed by potential causes and validated solutions.

Issue 1: High Variability Between Replicate Wells or Experiments

Symptoms:

  • Large error bars in your dose-response curve.

  • Poor R-squared value (<0.95) after curve fitting.

  • Inconsistent EC50 values across repeated experiments.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inaccurate Pipetting Small volumes of concentrated this compound are serially diluted. Minor inaccuracies can propagate, leading to significant concentration errors at lower doses.1. Calibrate Pipettes: Ensure all pipettes are calibrated according to ISO 8655 standards. 2. Use appropriate pipette sizes: Use pipettes that are accurate for the volumes being dispensed. 3. Reverse Pipetting: For viscous solutions or to minimize bubble formation, use the reverse pipetting technique.
Cell Seeding Density Cell number directly impacts the magnitude of the response. Inconsistent seeding density will lead to variable results.1. Accurate Cell Counting: Use an automated cell counter or a hemocytometer with trypan blue exclusion for accurate live cell counts. 2. Homogeneous Cell Suspension: Ensure cells are evenly suspended before plating by gently swirling the flask. 3. Edge Effects: Avoid using the outer wells of a microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration.
Compound Instability This compound, like many catecholamine-like structures, can be susceptible to oxidation or degradation in solution, especially at physiological pH and temperature.1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. 2. Appropriate Solvent: Use a validated solvent like DMSO or ethanol for the initial stock solution and store it at -20°C or -80°C in small aliquots. 3. Minimize Freeze-Thaw Cycles: Aliquoting the stock solution prevents degradation from repeated freeze-thaw cycles.
Issue 2: No Observable Dose-Response (Flat Curve)

Symptoms:

  • The response does not change with increasing concentrations of this compound.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incorrect Concentration Range The selected concentration range may be too high (causing toxicity) or too low (sub-therapeutic) to elicit a measurable response.1. Perform a Wide Range Finding Study: Test a broad range of concentrations (e.g., 10^-12 M to 10^-3 M) to identify the active range. 2. Consult Literature: Review published data on similar beta-2 adrenergic agonists to estimate a starting concentration range.
Cell Line Unresponsive The chosen cell line may not express the beta-2 adrenergic receptor, or the downstream signaling pathway may be compromised.1. Receptor Expression Analysis: Confirm the expression of the beta-2 adrenergic receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Use a Positive Control: Treat cells with a well-characterized beta-2 adrenergic agonist (e.g., isoproterenol) to confirm that the signaling pathway is intact.
Assay Incubation Time The selected incubation time may be too short or too long to observe the desired biological effect.1. Time-Course Experiment: Perform a time-course experiment with a fixed concentration of this compound (e.g., the expected EC50) to determine the optimal incubation time.
Issue 3: Biphasic or "U-shaped" Dose-Response Curve

Symptoms:

  • The response increases with dose up to a certain point and then decreases at higher concentrations.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Receptor Desensitization At high concentrations, prolonged exposure to an agonist can lead to receptor desensitization, a process involving receptor phosphorylation and internalization, which reduces the cellular response.1. Shorten Incubation Time: Reduce the exposure time to this compound to minimize desensitization effects. 2. Use a Phosphodiesterase Inhibitor: Including a phosphodiesterase inhibitor like IBMX can help to amplify the downstream cAMP signal and may mitigate the effects of desensitization.
Off-Target Effects/Toxicity At high concentrations, this compound may interact with other receptors or cellular targets, leading to off-target effects or cytotoxicity that confounds the primary response.1. Cell Viability Assay: Perform a concurrent cell viability assay (e.g., using Trypan Blue or a commercial kit) to assess cytotoxicity at high concentrations. 2. Receptor Selectivity Profiling: If available, test this compound against a panel of other adrenergic receptors to determine its selectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is typically soluble in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For final dilutions in aqueous media, ensure the final DMSO concentration does not exceed a level that affects your cells (typically <0.5%).

Q2: How do I select the appropriate concentration range for my initial dose-response experiment?

A2: For a novel compound like this compound, a range-finding experiment is crucial. We recommend a wide, logarithmic dilution series, for instance from 1 nM to 1 mM. This broad range will help you identify the concentrations that elicit the minimum, maximum, and half-maximal responses (EC50).

Q3: What are the essential controls for a this compound dose-response experiment?

A3: A well-controlled experiment is key to interpreting your data. The following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This serves as your baseline or 0% response.

  • Positive Control: A well-characterized beta-2 adrenergic agonist (e.g., isoproterenol or salbutamol). This confirms that your cellular system is responsive.

  • Negative Control: Untreated cells. This can help to monitor the general health of the cells throughout the experiment.

Q4: How many replicates should I use for each concentration?

A4: We recommend a minimum of three technical replicates (i.e., three wells for each concentration on the same plate) to assess intra-assay variability. To ensure the robustness of your findings, the entire experiment should be repeated at least three times independently (biological replicates).

Section 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of a serial dilution series for a typical dose-response experiment.

  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in high-quality DMSO to achieve a final concentration of 10 mM.

  • Intermediate Dilutions: Create an intermediate dilution of your stock solution in your cell culture medium. For example, dilute the 10 mM stock to 1 mM.

  • Serial Dilutions: Perform a 1:10 serial dilution from your highest desired concentration. Ensure thorough mixing between each dilution step.

Diagram: Experimental Workflow for Dose-Response Curve Generation

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Perform Serial Dilutions in Assay Medium prep_stock->prep_serial add_compound Add Compound Dilutions and Controls to Cells prep_serial->add_compound prep_cells Seed Cells in 96-Well Plate prep_cells->add_compound incubate Incubate for Optimized Time add_compound->incubate add_reagent Add Assay Reagent (e.g., for cAMP) incubate->add_reagent read_plate Read Plate on Plate Reader add_reagent->read_plate normalize Normalize Data to Vehicle Control read_plate->normalize plot_curve Plot Dose-Response Curve (Non-linear Regression) normalize->plot_curve calc_ec50 Calculate EC50, Emax, and Hill Slope plot_curve->calc_ec50

Caption: Workflow for a typical in vitro dose-response experiment.

Diagram: Simplified Beta-2 Adrenergic Receptor Signaling Pathway

G Vetrabutine Vetrabutine HCl B2AR Beta-2 Adrenergic Receptor (β2AR) Vetrabutine->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Simplified signaling cascade following β2AR activation.

References

  • ISO 8655-1:2002. Piston-operated volumetric apparatus — Part 1: Terminology, general requirements and user recommendations.
  • Lohse, M. J., Benovic, J. L., Codina, J., Caron, M. G., & Lefkowitz, R. J. (1990). G-protein-coupled receptor kinases and receptor G-protein-coupling. Journal of Biological Chemistry, 265(22), 12960-12965. [Link]

Technical Support Center: Managing Vetrabutine Hydrochloride Stability During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vetrabutine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its stability during analytical sample preparation. Inaccurate quantification due to degradation can compromise experimental results, so understanding and mitigating these issues is critical. This document provides in-depth, experience-based insights and actionable protocols to ensure the integrity of your samples.

Section 1: Understanding this compound Instability

This compound, with the chemical name α-(3,4-dimethoxyphenyl)-N,N-dimethyl-benzenebutanamine hydrochloride, is a tertiary amine.[1][2] Its structure contains functionalities that are susceptible to degradation under common laboratory conditions. The primary pathways of degradation for compounds like Vetrabutine are hydrolysis and oxidation.[3][4][5][6]

  • Oxidative Degradation: The tertiary amine group in Vetrabutine is a potential site for oxidation. This process can be catalyzed by light, heat, or trace metal ions in your solvents or sample matrix.[5] Autoxidation, a reaction involving atmospheric oxygen, can also occur, leading to the formation of N-oxide and other degradation products.[3]

  • Hydrolytic Degradation: While Vetrabutine itself does not contain highly labile ester or amide groups, the ether linkages of the dimethoxy-phenyl group could be susceptible to cleavage under harsh acidic conditions, although this is generally less common than oxidation for this structure type. The stability of the molecule can be significantly influenced by the pH of the sample solution.[4][7]

  • Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation, particularly photo-oxidation.[8] Functional groups like those present in Vetrabutine can make the molecule photosensitive.[9]

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation routes for this compound based on its chemical structure and common degradation mechanisms for amine-containing pharmaceuticals.

Potential Degradation Pathways for Vetrabutine HCl Vetrabutine This compound (Parent Compound) Oxidation Oxidative Degradant (e.g., N-oxide) Vetrabutine->Oxidation O₂, Metal Ions, Light Hydrolysis Hydrolytic Degradant (e.g., Ether Cleavage Product) Vetrabutine->Hydrolysis Strong Acid/Base, Heat Photodegradation Photolytic Degradant Vetrabutine->Photodegradation UV/Visible Light

Caption: Potential degradation pathways for Vetrabutine HCl.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and preparation of this compound samples.

Q1: My Vetrabutine recovery is consistently low and variable. What are the likely causes?

A1: Low and inconsistent recovery is a classic sign of analyte degradation. The issue often lies in the sample preparation workflow. Several factors could be at play, including pH, temperature, exposure to air (oxygen) and light, and the presence of metal ion contaminants. Use the following troubleshooting workflow to diagnose the problem.

Troubleshooting Workflow for Low Recovery

start Low/Variable Recovery of Vetrabutine q1 Are samples protected from light? (Amber vials, minimal exposure) start->q1 sol1 Implement Light Protection: Use amber autosampler vials. Work in a dimly lit area. q1->sol1 a1_no q2 Is sample processing temperature controlled? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Control Temperature: Prepare samples on ice. Use a cooled autosampler. q2->sol2 a2_no q3 Is the pH of the final sample solution optimized and controlled? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Perform pH Stability Study: Test pH range 3-8. Buffer the final solution. q3->sol3 a3_no q4 Are you using antioxidants or chelators? q3->q4 a3_yes a3_yes Yes a3_no No sol3->q4 sol4 Prevent Oxidation: Add antioxidant (e.g., Ascorbic Acid). Add chelator (e.g., EDTA). q4->sol4 a4_no end_node Re-evaluate Recovery q4->end_node a4_yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for low Vetrabutine recovery.

Q2: How can I proactively prevent the oxidative degradation of Vetrabutine during my sample preparation?

A2: Preventing oxidation is crucial for tertiary amines like Vetrabutine.[6] This requires a multi-faceted approach:

  • Use of Antioxidants: Incorporating an antioxidant into your sample diluent is a highly effective strategy. Antioxidants work by scavenging free radicals or reacting with oxidants before they can damage the analyte.

  • Use of Chelating Agents: Trace metal ions (like Cu²⁺ or Fe³⁺) in your solvents or from your sample matrix can catalyze oxidative reactions.[10] Adding a chelating agent like EDTA will bind these metals and inactivate them.

  • Solvent Handling: De-gas your solvents (especially water and mobile phase) by sparging with an inert gas like nitrogen or helium, or by sonication. This removes dissolved oxygen, a key component in oxidation.

  • Minimize Headspace: When preparing samples in vials, minimize the air in the headspace to reduce the amount of available oxygen.

Stabilizing AgentRecommended Conc. (in Diluent)Mechanism of Action
Ascorbic Acid (Vitamin C) 0.1 - 1.0 mg/mLReadily oxidized, acts as a sacrificial scavenger of oxygen and free radicals.[4]
Butylated Hydroxytoluene (BHT) 0.05 - 0.2 mg/mLA phenolic antioxidant that terminates free-radical chain reactions.
EDTA (Disodium Salt) 0.1 - 0.5 mg/mLChelates divalent and trivalent metal ions, preventing them from catalyzing oxidation.

Q3: I am seeing new, unidentified peaks in my chromatogram when analyzing older samples. Could these be degradants?

A3: Yes, the appearance of new peaks, especially those that grow over time or upon sample re-injection, strongly suggests degradation. To confirm this and identify the degradation pathway, you should perform a forced degradation study . This is a systematic process where the drug substance is intentionally exposed to harsh conditions to accelerate its breakdown.[9][11]

According to ICH guidelines, forced degradation studies should include exposure to:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).[12]

  • Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature.[12]

  • Thermal Stress: e.g., Heating the solid drug or a solution at 70-80°C.[9]

  • Photolytic Stress: Exposing the drug to a combination of UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[9][12]

By comparing the chromatograms from these stressed samples to your analytical samples, you can tentatively identify which peaks correspond to which type of degradant (e.g., the peak that appears under peroxide stress is likely an oxidative degradant). The goal is to achieve 5-20% degradation, as this provides enough product for detection without being unrealistic.[11][12]

Q4: What are the best practices for the short-term storage and handling of prepared Vetrabutine samples before analysis?

A4: Proper storage, even for a short period, is critical.

  • Temperature: Store all stock solutions and prepared samples at low temperatures. Refrigeration (2-8°C) is good for short-term storage (days to weeks), while freezing (-20°C or lower) is recommended for long-term storage (months to years).[1]

  • Light: Always store solutions in amber or light-blocking containers to prevent photodegradation.[5][13]

  • Autosampler Conditions: If your samples will sit in an HPLC or UPLC autosampler for an extended period, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

  • Analysis Time: Analyze samples as quickly as possible after preparation. The longer a sample sits, even under ideal conditions, the greater the chance for degradation.

Section 3: Recommended Protocols

Here are step-by-step protocols for key workflows discussed in this guide.

Protocol 1: Stabilized Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol uses protein precipitation, a common technique for cleaning up plasma samples, with the addition of stabilizers.

  • Thaw Sample: Thaw frozen plasma samples on ice.

  • Prepare Precipitation Solution: Prepare a solution of acetonitrile containing 0.2% (w/v) ascorbic acid and 0.1% (w/v) EDTA. This solution will both precipitate proteins and stabilize Vetrabutine.

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the cold precipitation solution.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to an amber autosampler vial.

  • Analysis: Inject immediately into the LC-MS/MS or HPLC system. If there is a delay, store the vial in a cooled autosampler.

Protocol 2: Performing a pH Stability Screen

This experiment will help you determine the optimal pH for your sample diluent.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • Prepare Samples: Prepare identical solutions of this compound in each buffer. A final concentration of 10 µg/mL is a typical starting point.

  • Time Zero (T=0) Analysis: Immediately inject an aliquot from each pH solution into your chromatograph and record the peak area of Vetrabutine. This is your baseline.

  • Incubate Samples: Store the remaining solutions under controlled conditions that mimic your typical sample handling (e.g., room temperature, protected from light).

  • Time Point Analysis: At set time points (e.g., 2, 4, 8, 24 hours), inject another aliquot from each pH solution and record the peak area.

  • Calculate Recovery: For each time point and pH, calculate the percent recovery of Vetrabutine relative to its T=0 peak area.

  • Determine Optimal pH: Plot the % recovery vs. time for each pH. The pH that shows the least degradation over the longest time is the optimal pH for your sample preparation.

pHT=0 AreaT=8h Area% RecoveryObservation
3.0 1,050,0001,035,00098.6%High stability
5.0 1,045,0001,020,00097.6%Good stability
7.0 1,055,000950,00090.0%Moderate degradation
8.0 1,050,000810,00077.1%Significant degradation

Example data from a hypothetical pH stability screen.

By implementing these strategies and protocols, you can significantly improve the accuracy and reliability of your this compound analyses.

References

  • ResolveMass Laboratories. (2025, November 5).
  • IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
  • WebofPharma. (2025, November 24).
  • Academically. (2025, December 12).
  • Pharmaguideline.
  • Singh, S., & Bakshi, M. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Huynh-Ba, K. (2010).
  • Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharma Info. (n.d.).
  • ResolveMass Laboratories. (2025, September 20).
  • MedKoo Biosciences. This compound | CAS#5974-09-4.
  • Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines.
  • LCGC International.
  • Biofargo. (2024, August 30).
  • Research Journal of Pharmacy and Technology.
  • Thesis. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • Li, H., et al. (2020). Antioxidant and Compositional HPLC Analysis of Three Common Bamboo Leaves. Molecules.
  • Patel, D. (2023, April 23).
  • Chromatography Forum. (2014). Use of Anti oxidant in Mobile Phase.
  • Marszałł, M. P., et al. (2022). Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test. Molecules.
  • MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • World Journal of Pharmaceutical and Medical Research. (2022).
  • MedCrave online. (2016).
  • precisionFDA. This compound.
  • University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.
  • ResearchGate. (2017).
  • Crescent Chemical Company. This compound.
  • ResearchGate. (2025, August 9). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets | Request PDF.
  • PubMed. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.
  • eDulll Repository.
  • SciELO. Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples.
  • Systematic Reviews in Pharmacy.
  • ResearchGate.
  • ResearchGate. (2025, August 6). (PDF)

Sources

Adjusting pH for optimal Vetrabutine hydrochloride activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vetrabutine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your research, with a specific focus on the critical role of pH in its activity, solubility, and stability.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: My this compound has precipitated out of my aqueous buffer.

Root Cause Analysis: this compound is the salt of a tertiary amine, making it a weakly acidic salt that is significantly more soluble in its protonated (charged) state.[1] The free base form of Vetrabutine is less polar and thus less soluble in aqueous solutions. Precipitation typically occurs when the pH of the solution is raised to a level approaching or exceeding the pKa of the tertiary amine, causing the equilibrium to shift towards the less soluble, uncharged free base.

Solution Protocol:

  • pH Verification: Immediately measure the pH of the buffer in which the precipitation occurred. It is likely that the pH is neutral or slightly alkaline.

  • Solubility Rescue: To redissolve the precipitate, cautiously lower the pH of your solution. Add small aliquots of a dilute acid (e.g., 0.1 M HCl) while gently stirring, and monitor the pH continuously. The precipitate should redissolve as the pH becomes more acidic.

  • Buffer Re-optimization: For future experiments, select a buffer system that maintains a pH well below the predicted pKa of Vetrabutine. While the exact pKa is not published, tertiary amines of this type typically have pKa values in the range of 8.0-10.0. Therefore, maintaining a pH between 4.0 and 6.5 is a safe starting point to ensure the compound remains fully protonated and soluble.

  • Stock Solution Consideration: Prepare your primary stock solution in a solvent like DMSO, in which this compound is known to be soluble.[2] You can then dilute this stock into your chosen aqueous buffer at the final working concentration. This minimizes the risk of solubility issues upon initial dilution.

Issue 2: I am observing inconsistent or lower-than-expected activity in my in vitro assay.

Root Cause Analysis: The biological activity of a drug is often dependent on its conformation and charge state, both of which can be influenced by pH. For Vetrabutine, which acts as a vasodilator, its interaction with its molecular target may be optimal only within a specific pH range.[3][4] Furthermore, if the compound is not fully dissolved due to an inappropriate pH, the actual concentration in solution will be lower than intended, leading to reduced apparent activity.

Solution Protocol: pH Optimization Assay

To determine the optimal pH for your specific experimental system, a pH optimization assay is recommended.

  • Buffer Selection: Prepare a series of identical buffers (e.g., phosphate or citrate buffers) spanning a range of pH values. A good starting range would be from pH 5.0 to pH 8.0, in 0.5 pH unit increments.

  • Compound Preparation: Prepare fresh dilutions of this compound from a DMSO stock solution into each of the prepared buffers immediately before use. Visually inspect each solution for any signs of precipitation.

  • Assay Performance: Run your standard in vitro activity assay (e.g., a vasodilation assay on isolated aortic rings or a cell-based assay) using the this compound solutions at different pH values.[5] Ensure all other assay parameters are kept constant.

  • Data Analysis: Plot the observed biological activity as a function of pH. The pH at which the maximum activity is observed is the optimal pH for your assay.

  • Stability Check: It is also advisable to assess the stability of this compound at the different pH values. This can be done by incubating the compound in the various buffers for the duration of your experiment, and then analyzing the samples by HPLC to check for degradation products.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A: this compound is soluble in DMSO.[2] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability (months to years) or at 4°C for short-term use (days to weeks).[2] When preparing your working solution, dilute the DMSO stock into your final aqueous buffer. Note that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

Q2: What is the theoretical optimal pH range for this compound activity?

A: While there is no published optimal pH for this compound activity, we can make recommendations based on its chemical structure as a tertiary amine hydrochloride. To maintain solubility and ensure the compound is in its active, charged form, a slightly acidic to neutral pH range is generally recommended. A starting point for optimization would be between pH 5.5 and 7.4 . It is crucial to experimentally determine the optimal pH for your specific assay, as outlined in the Troubleshooting Guide.

Q3: Can the pH of the buffer affect the stability of this compound?

A: Yes, pH can significantly impact the stability of compounds, including hydrochloride salts.[6] At extreme pH values (highly acidic or highly alkaline), this compound may be susceptible to hydrolysis or other forms of degradation.[3] A pH-rate profile study would be required to definitively determine the pH of maximum stability. For general experimental use, sticking to a moderately acidic to neutral pH range (e.g., 5.0 - 7.5) is a good practice to minimize potential degradation during the course of an experiment.

Q4: My experiment runs for over 12 hours. Should I be concerned about the stability of this compound in my aqueous buffer?

A: For long-duration experiments, it is prudent to consider the stability of the compound in your chosen buffer and at your experimental temperature. We recommend performing a preliminary stability test. Prepare your this compound working solution and incubate it under the same conditions as your experiment. Take aliquots at different time points (e.g., 0, 6, 12, and 24 hours) and analyze them by a suitable method like HPLC to quantify the amount of intact this compound. If significant degradation is observed, you may need to adjust the pH, lower the temperature if possible, or prepare fresh compound solutions for addition during the experiment.

Data and Workflow Visualization

Table 1: Predicted pH-Dependent Properties of this compound
pH RangePredicted Dominant SpeciesExpected Aqueous SolubilityPotential IssuesRecommendations
< 5.0 Protonated (Vetrabutine-H+)HighPotential for acid-catalyzed hydrolysis with prolonged incubation.Use for initial solubilization. Buffer choice is critical for long-term experiments.
5.0 - 7.0 Protonated (Vetrabutine-H+)GoodOptimal range for balancing solubility and stability.Recommended starting range for most in vitro experiments.
7.0 - 8.5 Mixture of Protonated and Free BaseModerate to LowRisk of precipitation, especially at higher concentrations.Use with caution. May require co-solvents or lower concentrations.
> 8.5 Free Base (Vetrabutine)LowHigh risk of precipitation. Potential for base-catalyzed degradation.Generally not recommended for aqueous-based assays.
Diagrams

cluster_solubility pH Effect on Vetrabutine HCl Solubility Low_pH Low pH (Acidic) e.g., pH < 7.0 Protonated Vetrabutine-H+ (Cationic) Highly Soluble Low_pH->Protonated Favors Protonation High_pH High pH (Neutral/Alkaline) e.g., pH > 7.0 Deprotonated Vetrabutine (Neutral Free Base) Poorly Soluble High_pH->Deprotonated Favors Deprotonation Protonated->High_pH pH increase Deprotonated->Low_pH pH decrease

Caption: pH-dependent equilibrium of this compound.

cluster_workflow Vetrabutine HCl pH Optimization Workflow Start Start: Inconsistent Activity Observed Prep_Buffers 1. Prepare Buffers (e.g., pH 5.0 to 8.0) Start->Prep_Buffers Prep_Drug 2. Prepare Vetrabutine HCl in each buffer from DMSO stock Prep_Buffers->Prep_Drug Visual_Check 3. Visual Check for Precipitation Prep_Drug->Visual_Check Run_Assay 4. Perform In Vitro Activity Assay Visual_Check->Run_Assay No Precipitate Precipitate Observed Visual_Check->Precipitate Yes Analyze 5. Analyze Data: Plot Activity vs. pH Run_Assay->Analyze Optimum_pH Result: Optimal pH Determined Analyze->Optimum_pH Precipitate->Prep_Buffers Adjust pH range or concentration

Caption: Experimental workflow for pH optimization.

References

  • Comparative analysis of antiproliferative and vasodilator effects of drugs for pulmonary hypertension: Extensive in vitro study in r
  • This compound | CAS#5974-09-4 | Uterotonic - MedKoo Biosciences.
  • 15.12: Physical Properties of Amines - Chemistry LibreTexts.
  • What are the physical properties of amines? - Quora.
  • 15.11: Physical Properties of Amines - Chemistry LibreTexts.
  • 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks.
  • Physical Properties of Amines - BYJU'S.
  • This compound | C20H28ClNO2 | CID 111121 - PubChem.
  • Buy this compound | 5974-09-4 - Smolecule.
  • (PDF)
  • Solubility Criteria for Veterinary Drugs - USP-NF.
  • This compound - precisionFDA.
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets - PubMed.
  • Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine - NIH.
  • Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets | Request PDF - ResearchG
  • Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - MDPI.
  • Stability Testing of New Veterinary Drug Substances and Medicinal Products (Revision) VICH GL3(R) - FDA.
  • In Vitro Drug Repurposing: Focus on Vasodil
  • Vasodil
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • pH-dependent dissolution in vitro and absorption in vivo of weakly basic drugs: development of a canine model - PubMed.
  • pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model - ResearchG
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed.

Sources

Troubleshooting inconsistent Vetrabutine hydrochloride HPLC results

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: VETRA-HPLC-TSG-001

Last Updated: January 8, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing reverse-phase High-Performance Liquid Chromatography (HPLC) for the analysis of Vetrabutine hydrochloride. As this compound is a basic compound containing an amine functional group, its analysis presents specific chromatographic challenges that can lead to inconsistent results if not properly managed.[1][2]

This document provides a structured, in-depth approach to troubleshooting common issues such as retention time variability, poor peak shape, and inconsistent quantification. The guidance herein is based on established chromatographic principles and field-proven experience, aiming to empower you to diagnose, resolve, and prevent common analytical problems.

Section 1: Critical Issue Troubleshooting - Inconsistent Retention Time

Retention time (RT) instability is one of the most frequently encountered problems in HPLC analysis. It can manifest as a gradual drift over a sequence of injections or as random, unpredictable shifts.

Q1: My Vetrabutine peak's retention time is gradually decreasing/increasing with each injection. What's causing this drift?

A1: Cause & Analysis

Gradual RT drift is typically symptomatic of a slow, progressive change in the chromatographic system. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[3][4]

  • Column Equilibration: A reverse-phase column requires adequate time to equilibrate with the mobile phase. If the column is not fully conditioned, its surface chemistry will continue to change as the analysis proceeds, leading to drifting retention times.[3] This is especially true when using mobile phase additives like ion-pairing reagents or when switching from a drastically different solvent system.[5]

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor controlling retention in reverse-phase HPLC.[6] A minor, continuous change—such as the selective evaporation of a more volatile component (e.g., acetonitrile) from the mobile phase reservoir—can alter the eluent strength and cause RT drift.[4] Similarly, if the mobile phase is prepared by an online mixing pump, improper mixing or pump malfunction can lead to a gradual composition change.[7]

  • Temperature Fluctuation: Column temperature directly affects retention. A lack of proper temperature control can cause RT to drift as the ambient laboratory temperature changes throughout the day.[8] An increase in temperature typically leads to decreased retention (earlier elution).

Step-by-Step Protocol: Diagnosing and Resolving RT Drift

  • Verify Equilibration: Before starting a sequence, ensure the column is equilibrated with a sufficient volume of the mobile phase. A general rule is to flush the column with 10-20 column volumes.[3][9] Monitor the detector baseline; a stable, flat baseline is a good indicator of an equilibrated system.[10]

  • Prepare Fresh Mobile Phase: If drift persists, prepare a fresh batch of mobile phase.[8] Use high-purity HPLC-grade solvents and ensure all components are accurately measured.[11] For buffered mobile phases, always measure and adjust the pH of the aqueous portion before mixing it with the organic solvent.[12]

  • Check for Evaporation: Keep mobile phase reservoirs loosely covered to minimize evaporation without creating a vacuum.[11] Avoid storing mobile phases for extended periods, especially those with volatile components or buffer salts that can support microbial growth.[11]

  • Isolate Pump Issues: To test the pump's proportioning valve, prepare a pre-mixed mobile phase of the exact target composition and run it through a single pump channel.[13] If the drift disappears, the issue lies with the online mixing system.[7][13]

  • Use a Column Oven: Employ a thermostatted column compartment to maintain a constant temperature.[8] Ensure the set temperature is stable and accurate.

Q2: The retention time for Vetrabutine is jumping erratically between injections. How do I fix this?

A2: Cause & Analysis

Erratic, non-sequential shifts in retention time often point to mechanical or hardware-related issues within the HPLC system, such as the presence of air bubbles, faulty check valves, or injector problems.[7][8]

  • Air Bubbles in the Pump: Air bubbles trapped in the pump head or check valves will cause the pump to deliver an inconsistent flow rate, leading to pressure fluctuations and erratic retention times.[7]

  • Faulty Check Valves: Worn or dirty check valves in the pump can fail to seal properly, resulting in an inconsistent and fluctuating flow of the mobile phase.[7]

  • Injector Malfunction: A poorly seated injector rotor seal or a partially blocked needle can lead to variable injection volumes or introduce pressure shocks to the system, causing RT to jump.[13]

  • System Leaks: A small, often hard-to-detect leak can cause a drop in system pressure and a variable flow rate, leading to inconsistent retention.[4]

Troubleshooting Workflow for Erratic RT

Below is a logical workflow to diagnose the root cause of erratic retention times.

G start Erratic RT Observed pressure Check System Pressure: Is it fluctuating wildly? start->pressure air_bubbles Probable Cause: Air in Pump/Lines pressure->air_bubbles Yes check_valves Probable Cause: Faulty Check Valves pressure->check_valves Yes, pulsing rhythmically leaks Probable Cause: System Leak pressure->leaks No, but lower than usual injector Check Injector & Sample Loop pressure->injector No, pressure is stable solve_air Solution: 1. Degas mobile phase thoroughly. 2. Purge pump channels. air_bubbles->solve_air solve_valves Solution: 1. Sonicate valves in isopropanol. 2. Replace if necessary. check_valves->solve_valves solve_leaks Solution: 1. Check all fittings for tightness. 2. Look for salt deposits (if using buffer). leaks->solve_leaks solve_injector Solution: 1. Ensure sample loop is not overfilled. 2. Check rotor seal for wear. 3. Clean/replace injection port. injector->solve_injector

Caption: Troubleshooting workflow for erratic HPLC retention times.

Section 2: Critical Issue Troubleshooting - Poor Peak Shape

Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetrical peaks, particularly those that exhibit "tailing," are a common problem when analyzing basic compounds like this compound.

Q3: My Vetrabutine peak is tailing significantly. Why is this happening and what is the solution?

A3: Cause & Analysis

Peak tailing for basic compounds is most often a chemical issue, caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[14][15] At a typical mobile phase pH (e.g., pH > 3), these silanols can become deprotonated (Si-O-), creating negatively charged sites.[16][17] Vetrabutine, being a basic amine, will be protonated (positively charged) at this pH. The strong ionic interaction between the positively charged analyte and the negatively charged silanols acts as a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[1][2][18]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion and tailing.[1]

  • Extra-Column Effects: Excessive tubing length or volume between the column and the detector can cause dispersion, contributing to peak broadening and tailing.[18]

Step-by-Step Protocol: Resolving Peak Tailing for Vetrabutine

  • Optimize Mobile Phase pH: This is the most powerful tool for improving the peak shape of ionizable compounds.[19][20]

    • Action: Lower the mobile phase pH to a value between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[17][21]

    • Causality: At a low pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge.[12][17] This eliminates the strong secondary ionic interaction with the protonated Vetrabutine, resulting in a much more symmetrical peak.[21]

  • Use a Modern, End-Capped Column: Not all C18 columns are the same.

    • Action: Employ a high-purity, "end-capped" or "base-deactivated" column.[2][18]

    • Causality: During manufacturing, end-capping treats the silica surface with a small silylating reagent (like trimethylchlorosilane) to block many of the accessible residual silanols.[22] This creates a more inert surface with fewer sites for secondary interactions.[18]

  • Reduce Sample Concentration: Rule out column overload.

    • Action: Prepare a series of dilutions of your Vetrabutine standard (e.g., 10x and 100x lower concentration) and inject them.

    • Causality: If the peak shape improves significantly at lower concentrations, the original sample was overloading the column.[23] Reduce the injection volume or dilute the sample accordingly.

  • Minimize Extra-Column Volume:

    • Action: Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and keep the length between the column outlet and the detector flow cell as short as possible.[18]

Section 3: System Suitability and Preventative Maintenance

To ensure the long-term consistency and reliability of your this compound analysis, a robust System Suitability Test (SST) and regular preventative maintenance are crucial.

Q4: What System Suitability Test (SST) parameters should I monitor for my Vetrabutine method?

A4: Recommended SST Parameters

The SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.[24][25] Regulatory bodies like the USP and FDA mandate SSTs to ensure data integrity.[24][26] For a typical Vetrabutine assay, you should monitor the following parameters using replicate injections (e.g., n=5 or 6) of a standard solution.

ParameterUSP General LimitPurpose & Implication for Vetrabutine Analysis
Tailing Factor (T) T ≤ 2.0[26]Measures peak symmetry. A high tailing factor (>1.5) indicates active silanol interactions, which can compromise integration and accuracy.[27]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness. A low plate count indicates a loss of column performance or extra-column band broadening.
Resolution (Rs) Rs > 2.0Measures the separation between the Vetrabutine peak and the closest eluting peak (e.g., an impurity or another active ingredient). Essential for accurate quantification.[27]
Precision (%RSD) %RSD ≤ 2.0%[26]The Relative Standard Deviation (%RSD) of peak area and retention time from replicate injections. High %RSD indicates system instability (e.g., pump or injector issues).

Table 1: Key System Suitability Test Parameters for Vetrabutine HPLC Analysis.

Q5: What are the best practices for HPLC column care to ensure consistent performance?

A5: Column Care and Maintenance Protocol

Proactive column care prevents many of the issues discussed in this guide and extends the column's lifespan.[28][29]

  • Use Guard Columns: Always use a guard column packed with the same stationary phase as your analytical column.[6][10] This sacrificial column protects the analytical column from strongly retained impurities and particulates from the sample matrix.[29]

  • Filter Samples and Mobile Phases: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.[10][30] Filter and degas all mobile phases to prevent particulates from clogging the column frit and to remove dissolved gases that can cause pump issues.[10][23]

  • Proper Flushing and Storage:

    • If using buffered mobile phases, always flush the column with buffer-free mobile phase (e.g., a water/organic mix matching your method's composition) before switching to 100% organic for storage.[10][29] This prevents buffer salts from precipitating and damaging the column.[29]

    • For long-term storage, keep the column in a high-purity organic solvent like acetonitrile or methanol, with the end plugs tightly sealed.[29]

  • Avoid Pressure Shocks: Always increase the pump flow rate gradually.[29] Sudden pressure changes can disturb the packed bed inside the column, creating voids and channels that ruin performance.[9]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • CONCEPT HEIDELBERG. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. CHROMacademy.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography.
  • HPLC for Dummies!. (2013, November 10). Understanding key points about COLUMN CHEMISTRY. Retrieved from [https://hplcf dummies.blogspot.com/2013/11/understanding-key-points-about-column.html]([Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html)
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Agilent Technologies. (2022, December 13). Off to a Fresh Start: HPLC Column Care.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Analytical Science and Research. (2024, June 20). How to decide System Suitability Test (SST) in HPLC: Best Practice.
  • MicroSolv Technology Corporation. (n.d.). Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions.
  • Kazus, K., et al. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science, 35(10-11), 1191-200.
  • CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Hawach. (2025, September 4). Equilibration, Regeneration, and Maintenance of HPLC Column.
  • CHROMacademy. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • LoBrutto, R., et al. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Journal of Chromatography A, 913(1-2), 173-187.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Thai Science. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • Welch Materials, Inc. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.

Sources

Validation & Comparative

A Comparative Guide to Vetrabutine Hydrochloride and Oxytocin on Uterine Contractility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological effects of vetrabutine hydrochloride and oxytocin on uterine contractility. By synthesizing available experimental data and outlining detailed research protocols, this document serves as a technical resource for professionals in reproductive biology and drug development.

Introduction: The Critical Role of Uterine Contractility in Parturition

The process of parturition is orchestrated by a complex interplay of hormonal and mechanical signals that culminate in coordinated and forceful contractions of the uterine smooth muscle (myometrium). The regulation of these contractions is paramount for a successful birth. Dysregulation can lead to dystocia (obstructed labor), necessitating pharmacological intervention. For decades, oxytocin has been the cornerstone of therapy to induce or augment uterine contractions. However, its use is not without potential complications, including uterine hyperstimulation, which can lead to fetal distress. This has driven the investigation into alternative or adjunctive therapies like this compound, which may offer a different modality of action on the myometrium and overall farrowing process. This guide will dissect the mechanisms and contrast the effects of these two pivotal compounds.

Mechanisms of Action: A Tale of Two Pathways

The divergent effects of oxytocin and this compound on uterine contractility stem from their fundamentally different molecular mechanisms of action.

Oxytocin: The Potent Agonist of Myometrial Contraction

Oxytocin is a neuropeptide hormone that acts as the primary stimulant of uterine contractions during labor.[1][2] Its mechanism is well-characterized and involves a direct agonistic effect on the myometrial cells.[3][4]

Signaling Pathway:

  • Receptor Binding: Oxytocin binds to its specific G-protein coupled receptor, the oxytocin receptor (OTR), on the surface of myometrial cells.[3][4] The expression of OTRs in the uterus significantly increases towards the end of gestation, amplifying the tissue's sensitivity to oxytocin.[3]

  • G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.[3]

  • PLC Activation and IP3 Generation: The activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[3][4]

  • Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[3]

  • Prostaglandin Synthesis: Oxytocin also stimulates the synthesis and release of prostaglandins in the uterine lining, which further contribute to cervical ripening and uterine contractility.[1][2]

Oxytocin_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (Gq-coupled) Oxytocin->OTR Binds PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_ion Ca²⁺ SR->Ca_ion Releases CaM Calmodulin (CaM) Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK Myosin Light-Chain Kinase (MLCK) Contraction Myometrial Contraction MLCK->Contraction Phosphorylates Myosin Ca_ion->CaM Binds Ca_CaM->MLCK Activates

Caption: Oxytocin signaling pathway in myometrial cells.
This compound: A Spasmolytic and Uterotonic Modulator

This compound, also known as denaverine hydrochloride, is classified as a neurotropic-musculotropic spasmolytic agent.[1][3] Its mechanism is less defined than that of oxytocin and appears to be dual in nature, with effects that can be both relaxing on certain tissues and subtly uterotonic.

Proposed Mechanisms of Action:

  • Musculotropic Effect: This effect is thought to arise from the inhibition of calcium uptake in depolarized smooth muscle cells.[5] By potentially blocking certain calcium channels, vetrabutine may lead to muscle relaxation. This is the basis for its spasmolytic properties, which are particularly targeted at the smooth muscles of the cervix, vagina, and vulva.[5]

  • Neurotropic Effect: This action is attributed to the competitive inhibition of M-cholinergic receptors.[5]

  • Vasodilator Effect: Some studies describe vetrabutine as having vasodilator effects, which could improve blood flow to the uterus and fetus during labor.[6][7]

Unlike oxytocin, which directly and powerfully stimulates myometrial contractions, vetrabutine is proposed to facilitate parturition by relaxing the soft birth canal, potentially without causing the intense, high-frequency uterine contractions associated with oxytocin.[5] In fact, some in vitro studies on canine myometrium have shown no direct effect of denaverine hydrochloride on myometrial contractility.[5] However, in vivo studies in sows suggest it modulates uterine activity, leading to fewer but more efficient contractions.[8][9]

Vetrabutine_Mechanism Vetrabutine Vetrabutine HCl (Denaverine HCl) Ca_Channel Ca²⁺ Channels (Smooth Muscle) Vetrabutine->Ca_Channel Inhibits Ca²⁺ Uptake (Musculotropic) M_Receptor M-Cholinergic Receptors Vetrabutine->M_Receptor Inhibits (Neurotropic) Vasculature Uterine Vasculature Vetrabutine->Vasculature Acts on Modulation Modulation of Uterine Contractions Vetrabutine->Modulation Modulates (In Vivo Effect) Relaxation Relaxation of Cervix & Vagina Ca_Channel->Relaxation M_Receptor->Relaxation Vasodilation Vasodilation Vasculature->Vasodilation

Caption: Proposed dual mechanism of this compound.

Head-to-Head Comparison: Performance in Experimental Models

The most direct comparative data for this compound and oxytocin comes from in vivo studies in swine during parturition. These studies highlight significant differences in their effects on the duration of labor, fetal outcomes, and the nature of uterine contractions.

Quantitative Data Summary

The following tables summarize the key findings from a comparative study in sows.

Table 1: Effects on Farrowing Duration and Piglet Expulsion Interval

ParameterControl (Saline)Vetrabutine HClOxytocin
Duration of Farrowing (min) 306.9211.2163.0
Interval Between Piglets (min) 28.119.213.9
Data sourced from a study on 180 sows.

Table 2: Effects on Fetal Viability and Complications

ParameterControl (Saline)Vetrabutine HClOxytocin
Intra-partum Stillbirths (IPS) 0.60.81.2
Ruptured Umbilical Cords (%) 37.5%9.4%76.0%
Absence of Fetal Heartbeat (%) 12.5%16.9%53.3%
Data sourced from a study on 180 sows.
Interpretation of Experimental Data

The experimental data reveals a clear trade-off between the two compounds.

  • Oxytocin significantly reduces the duration of farrowing and the interval between piglets. However, this rapid expulsion comes at a high cost: a significantly higher rate of intra-partum stillbirths, a dramatic increase in the incidence of ruptured umbilical cords, and a higher percentage of piglets born without a heartbeat. This suggests that oxytocin can induce overly forceful and frequent contractions (uterine hyperstimulation), which may compromise placental blood flow and lead to fetal asphyxia.[6][10]

  • This compound also reduces the farrowing duration compared to the control group, though not as drastically as oxytocin. Its most significant advantage lies in the improved fetal outcomes. The incidence of ruptured umbilical cords is substantially lower than in both the control and oxytocin groups. While the stillbirth rate was not significantly different from the control, it was markedly lower than that observed with oxytocin. This aligns with findings that vetrabutine treatment results in fewer and less prolonged uterine contractions compared to controls, even if the intrauterine pressure is similar, suggesting a more efficient and less traumatic parturition process.[8][9] The vasodilator effect may also contribute to better fetal oxygenation.[6][7]

Experimental Protocols for Comparative Analysis

To further elucidate the distinct pharmacological profiles of this compound and oxytocin, standardized in vitro and in vivo experimental models are essential.

In Vitro Myometrial Contractility Assay (Organ Bath)

This ex vivo technique allows for the direct measurement of drug effects on isolated uterine muscle strips, providing insights into potency and mechanism of action.[6][11]

Organ_Bath_Workflow Start Start: Obtain Myometrial Biopsy Dissect Dissect Myometrial Strips (longitudinal or circular) Start->Dissect Mount Mount Strips in Organ Bath (Krebs solution, 37°C, 95% O₂/5% CO₂) Dissect->Mount Equilibrate Equilibrate Under Tension (e.g., 2g) for 2-3 hours Mount->Equilibrate Record_Spontaneous Record Spontaneous Contractions (Baseline) Equilibrate->Record_Spontaneous Add_Drug Add Test Compound (Vetrabutine or Oxytocin) Cumulative Concentrations Record_Spontaneous->Add_Drug Record_Response Record Contractile Response Add_Drug->Record_Response Analyze Analyze Data: Amplitude, Frequency, AUC Record_Response->Analyze End End Analyze->End

Sources

A Comparative Guide to Smooth Muscle Relaxants: Vetrabutine Hydrochloride in Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Vetrabutine hydrochloride with other established smooth muscle relaxants, offering insights for researchers, scientists, and drug development professionals. By examining the available data and contrasting mechanisms of action, this document aims to situate this compound within the broader landscape of smooth muscle pharmacology and highlight areas for future investigation.

Introduction: The Critical Role of Smooth Muscle Relaxation

Smooth muscle is a fundamental component of numerous physiological systems, including the vascular, respiratory, gastrointestinal, and urogenital tracts. Its ability to contract and relax is vital for processes ranging from blood pressure regulation to peristalsis and uterine contractility. Dysregulation of smooth muscle tone is implicated in a wide array of pathologies, such as hypertension, asthma, irritable bowel syndrome, and preterm labor. Consequently, pharmacological agents that can modulate smooth muscle contractility are of significant therapeutic and research interest.

The ideal smooth muscle relaxant would exhibit high potency, tissue selectivity, a well-defined mechanism of action, and a favorable safety profile. This guide will explore this compound, a lesser-known compound, in comparison to three well-characterized smooth muscle relaxants that act via distinct signaling pathways: Papaverine, Salbutamol, and Verapamil.

This compound: An Enigmatic Spasmolytic

This compound (CAS 5974-09-4) is described as a uterotonic and muscle-tropic drug with vasodilator effects[1]. Its application appears to be predominantly in the veterinary field, particularly in obstetrics to manage dystocia (difficult labor) in sows[2][3]. In this context, it has been shown to reduce the incidence of stillbirths, suggesting it may counteract excessive uterine contractions and improve blood flow[2][3].

Known Biological Effects:
  • Uterine Relaxation: Clinical observations in veterinary medicine indicate that this compound can relax uterine smooth muscle, which is beneficial in cases of dystocia[2][3].

  • Vasodilation: The compound is noted to have vasodilator properties, implying an effect on vascular smooth muscle[2].

  • Spasmolytic Activity: It is referred to as a "spasmolytic muscular tropic drug," indicating a direct action on muscle tissue to relieve spasms[3].

Postulated Mechanism of Action:

The precise molecular mechanism of this compound has not been extensively elucidated in publicly available literature. The term "muscle-tropic" suggests a direct action on the smooth muscle cells, independent of neural input. Its vasodilator and uterine relaxant effects could be mediated through various pathways, such as modulation of intracellular calcium levels, activation of potassium channels, or inhibition of the contractile apparatus. Further research is required to identify its specific molecular target(s) and signaling cascades.

Comparator Smooth Muscle Relaxants: Established Mechanisms

To provide a framework for understanding this compound, we will compare it to three agents with well-defined mechanisms of action.

Papaverine: The Non-Specific Inhibitor

Papaverine is an opium alkaloid that acts as a non-specific smooth muscle relaxant and vasodilator[4][5]. Its relaxant effects are attributed to two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Papaverine inhibits various PDE isoenzymes, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[4]. These cyclic nucleotides activate protein kinases that phosphorylate key proteins, ultimately leading to a decrease in intracellular calcium and relaxation.

  • Calcium Channel Blockade: There is evidence to suggest that papaverine may also directly block calcium channels, further contributing to its relaxant effects[5][6].

Salbutamol: The β2-Adrenergic Agonist

Salbutamol is a selective β2-adrenergic receptor agonist. Its mechanism of action is receptor-mediated and involves the following steps:

  • Receptor Binding: Salbutamol binds to β2-adrenergic receptors on the surface of smooth muscle cells.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Protein Kinase A (PKA) Activation: Increased cAMP levels activate PKA.

  • Phosphorylation and Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation.

Salbutamol is widely used as a bronchodilator in the treatment of asthma and has also been used as a tocolytic agent to suppress premature labor[7][8][9].

Verapamil: The L-type Calcium Channel Blocker

Verapamil is a non-dihydropyridine L-type calcium channel blocker[10]. Its mechanism is direct and focused:

  • Channel Blockade: Verapamil physically blocks voltage-gated L-type calcium channels on the plasma membrane of smooth muscle cells[10][11].

  • Inhibition of Calcium Influx: This blockade prevents the influx of extracellular calcium that is necessary to initiate and sustain smooth muscle contraction.

  • Relaxation: By reducing intracellular calcium concentration, verapamil inhibits the calcium-calmodulin-dependent activation of MLCK, leading to vasodilation and relaxation of other smooth muscles[12].

Comparative Analysis

The following table summarizes the key characteristics of this compound and the comparator drugs.

FeatureThis compoundPapaverineSalbutamolVerapamil
Primary Mechanism Direct muscle-tropic; likely multifactorial (mechanism not fully elucidated)Non-specific PDE inhibition; potential Ca2+ channel blockade[4][5]β2-adrenergic receptor agonismL-type voltage-gated Ca2+ channel blockade[10]
Molecular Target(s) UnknownPhosphodiesterases, Ca2+ channelsβ2-adrenergic receptorsL-type Ca2+ channels
Second Messenger(s) Unknown↑ cAMP, ↑ cGMP↑ cAMP↓ Ca2+ influx
Primary Applications Veterinary obstetrics (dystocia)[2][3]Vasospasm, erectile dysfunction[4]Asthma, preterm labor[7][8]Hypertension, angina, arrhythmias[11]
Selectivity Appears to have uterine and vascular smooth muscle effectsNon-specificSelective for β2-adrenergic receptorsRelatively selective for L-type Ca2+ channels
Potency (EC50) Data not available~75 µM (guinea pig trachea)[13]Data varies by tissue10-100 µM (rabbit corpus cavernosum)[14]

Experimental Protocols for Comparative Assessment

To empirically compare the smooth muscle relaxant properties of this compound and other compounds, a classic in vitro isolated organ bath experiment can be employed. This self-validating system allows for the direct measurement of tissue contractility in a controlled environment.

Protocol: Assessment of Spasmolytic Activity on Isolated Guinea Pig Ileum

Objective: To determine and compare the potency (EC50) of this compound, Papaverine, Salbutamol, and Verapamil in relaxing pre-contracted guinea pig ileal smooth muscle.

Materials:

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (see composition below)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with thermoregulation (37°C) and aeration

  • Isotonic force transducer and data acquisition system

  • Surgical instruments (scissors, forceps)

  • Suture thread

  • Acetylcholine (ACh) or Potassium Chloride (KCl) as contractile agents

  • Test compounds: this compound, Papaverine, Salbutamol, Verapamil

Krebs-Henseleit Solution Composition (in mM):

  • NaCl: 118.4

  • KCl: 4.7

  • CaCl2: 2.5

  • MgSO4: 1.2

  • KH2PO4: 1.2

  • NaHCO3: 25.0

  • Glucose: 11.7

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig in accordance with institutional guidelines.

    • Open the abdominal cavity and locate the ileocecal junction.

    • Carefully excise a segment of the ileum and place it in a petri dish containing oxygenated Krebs-Henseleit solution at room temperature.

    • Gently flush the lumen of the ileum with Krebs-Henseleit solution to remove its contents.

    • Cut the ileum into segments of 2-3 cm.

  • Mounting the Tissue:

    • Tie one end of an ileal segment to a tissue holder and the other end to the isotonic transducer using suture thread.

    • Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Inducing Contraction:

    • After equilibration, induce a submaximal contraction by adding a fixed concentration of a contractile agent (e.g., acetylcholine 1 µM or KCl 60 mM) to the bath.

    • Wait for the contraction to reach a stable plateau. This will serve as the 100% contraction baseline for the relaxation assay.

  • Cumulative Concentration-Response Curve for a Relaxant:

    • Once a stable contraction is achieved, add the lowest concentration of the test relaxant (e.g., this compound) to the bath.

    • Record the degree of relaxation until the response is stable.

    • Add the next, higher concentration of the relaxant in a cumulative manner, waiting for a stable response at each concentration.

    • Continue this process until maximal relaxation is achieved or the highest concentration is tested.

  • Washing and Re-equilibration:

    • Thoroughly wash the tissue with fresh Krebs-Henseleit solution until it returns to its baseline resting tension.

    • Allow the tissue to re-equilibrate for at least 30 minutes before testing the next compound.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial induced contraction.

    • Plot the percentage of relaxation against the logarithm of the molar concentration of the relaxant.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (maximal relaxation).

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of the comparator smooth muscle relaxants.

Salbutamol's β2-Adrenergic Pathway

Salbutamol_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_P Phosphorylation of Myosin Light-Chain Kinase (MLCK) PKA->MLCK_P Leads to Relaxation Smooth Muscle Relaxation MLCK_P->Relaxation

Caption: Salbutamol-mediated smooth muscle relaxation pathway.

Verapamil's Calcium Channel Blockade

Verapamil_Pathway Verapamil Verapamil CaChannel L-type Voltage-Gated Ca²⁺ Channel Verapamil->CaChannel Blocks Ca_int Intracellular Ca²⁺ (Decreased) CaChannel->Ca_int Prevents Ca_ext Extracellular Ca²⁺ Ca_ext->CaChannel Influx Calmodulin Calmodulin Ca_int->Calmodulin Less binding MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Less activation Contraction Muscle Contraction (Inhibited) MLCK->Contraction

Caption: Verapamil's mechanism via calcium channel blockade.

Papaverine's Dual Mechanism

Papaverine_Pathway cluster_PDE PDE Inhibition cluster_Ca Ca²⁺ Channel Blockade Papaverine1 Papaverine PDE Phosphodiesterase (PDE) Papaverine1->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Prevents breakdown of Relaxation1 Relaxation cAMP_cGMP->Relaxation1 Papaverine2 Papaverine CaChannel Ca²⁺ Channel Papaverine2->CaChannel Blocks Ca_influx Ca²⁺ Influx (Decreased) CaChannel->Ca_influx Relaxation2 Relaxation Ca_influx->Relaxation2

Caption: Papaverine's dual mechanism of action.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Tissue Preparation (Guinea Pig Ileum) Mount Mount Tissue in Organ Bath (1g Tension, 37°C) Start->Mount Equilibrate Equilibrate for 60 min (Wash every 15 min) Mount->Equilibrate Contract Induce Contraction (e.g., ACh or KCl) Equilibrate->Contract Stable Wait for Stable Plateau Contract->Stable AddDrug Add Relaxant (Cumulative Concentrations) Stable->AddDrug Record Record Relaxation AddDrug->Record Next Conc. Record->AddDrug Next Conc. Washout Washout and Re-equilibrate Record->Washout Max response reached Analyze Analyze Data (Plot Dose-Response Curve, Calculate EC50) Washout->Analyze End End Analyze->End

Caption: Workflow for isolated organ bath experiment.

Conclusion and Future Directions

This compound is a compound with demonstrated smooth muscle relaxant properties, particularly in the uterus and vasculature. However, its clinical and research applications are limited by a lack of comprehensive data on its mechanism of action. In contrast to well-characterized agents like the β2-agonist Salbutamol, the calcium channel blocker Verapamil, and the non-specific inhibitor Papaverine, the molecular targets of this compound remain to be identified.

The experimental protocol outlined in this guide provides a robust framework for the head-to-head comparison of this compound with other smooth muscle relaxants. Such studies are essential to determine its potency, efficacy, and potential tissue selectivity. Future research should focus on:

  • Pharmacological Characterization: Conducting comprehensive dose-response studies in various smooth muscle preparations (e.g., trachea, aorta, bladder) to establish a pharmacological profile for this compound.

  • Mechanism of Action Studies: Employing techniques such as receptor binding assays, electrophysiology, and measurement of intracellular second messengers to elucidate its molecular mechanism.

  • Structural Analogs: Investigating the structure-activity relationship of this compound and its analogs to potentially develop more potent and selective compounds.

By systematically investigating these aspects, the scientific community can better understand the therapeutic potential of this compound and its place in the armamentarium of smooth muscle relaxants.

References

  • Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe.
  • HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer.
  • MDPI. (2023). Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery. International Journal of Molecular Sciences.
  • Wikipedia. (n.d.). Krebs–Henseleit solution.
  • PubMed. (1992). Theophylline produces over-additive relaxation of canine tracheal smooth muscle when combined with beta-agonists: the dose-response relationship. Pulmonary Pharmacology.
  • PubMed. (1995). Characterization of calcium channel blocker induced smooth muscle relaxation using a model of isolated corpus cavernosum. The Journal of Urology.
  • PubMed. (2003). Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle. British Journal of Pharmacology.
  • PubMed. (1982). Spontaneous and provoked resistance to isoproterenol in isolated human bronchi. The American Review of Respiratory Disease.
  • PubMed. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology.
  • Medsinfo. (n.d.). AUSTRALIAN PRODUCT INFORMATION VENTOLIN OBSTETRIC INJECTION (salbutamol sulfate).
  • StatPearls. (2024). Isoproterenol.
  • PubMed. (1994). Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. European Respiratory Journal.
  • Wikipedia. (n.d.). Verapamil.
  • PAPAVERINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. (n.d.). Clinical Trials Arena.
  • PubMed. (1989). Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants. The Journal of Pharmacology and Experimental Therapeutics.
  • PubMed. (1983). Effects of calcium and verapamil on vesicourethral smooth muscle of rabbits. The Journal of Urology.
  • ResearchGate. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.
  • PubChem. (n.d.). Papaverine.
  • PubMed. (1976). Relaxation of vascular smooth muscle by isoproterenol, dibutyryl-cyclic AMP and theophylline. Blood Vessels.
  • PubMed. (1986). Effects of papaverine on human isolated bladder muscle. Urologia Internationalis.
  • PubMed. (1971). The uterine and cardiovascular effects of salbutamol and practolol during labour. BJOG: An International Journal of Obstetrics & Gynaecology.
  • PubMed. (1981). Effect of salbutamol on the non-pregnant human uterus in vivo. A hysterometric study in dysmenorrheic women. Acta Obstetricia et Gynecologica Scandinavica.
  • Drugs.com. (n.d.). Isoproterenol Injection: Package Insert / Prescribing Info / MOA.
  • PubMed. (1976). The use of salbutamol in obstetrics. Acta Obstetricia et Gynecologica Scandinavica.
  • PubChem. (n.d.). Verapamil.

Sources

A Comparative Efficacy Analysis of Vetrabutine Hydrochloride and Drotaverine in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of smooth muscle relaxants, the therapeutic objective is to mitigate the debilitating effects of spasms in various organ systems, including the gastrointestinal tract, urinary system, and uterus. The efficacy of antispasmodic agents is intrinsically linked to their specific molecular mechanisms of action. This guide provides a detailed comparative analysis of two such agents: the well-characterized drotaverine and the lesser-documented Vetrabutine hydrochloride. While drotaverine's pharmacological profile is robustly defined, this compound presents an opportunity for further investigation. This document aims to synthesize the existing knowledge on both compounds and to provide a framework for future comparative efficacy studies.

Drotaverine is a potent antispasmodic drug utilized in the treatment of various conditions associated with smooth muscle spasms.[1] In contrast, this compound is described as a uterotonic and muscle-tropic drug, with primary research focusing on its application in veterinary medicine to manage farrowing in sows.[2][3] The available data suggests it possesses both uterine relaxant and vasodilator properties.[3]

Comparative Mechanisms of Action

A fundamental disparity between the two compounds lies in the current understanding of their mechanisms of action. Drotaverine's pathway to inducing smooth muscle relaxation is well-elucidated, whereas the molecular targets of this compound remain largely undefined in publicly available scientific literature.

Drotaverine: A Dual-Action Spasmolytic

Drotaverine's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4).[1] PDE4 is a crucial enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, drotaverine leads to an accumulation of cAMP within smooth muscle cells. This increase in cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction between actin and myosin filaments, ultimately resulting in smooth muscle relaxation.

Furthermore, drotaverine exhibits a secondary, weaker activity as an L-type calcium channel blocker.[4] This contributes to its spasmolytic effect by reducing the influx of extracellular calcium into the smooth muscle cells, a necessary trigger for contraction.[4] This dual mechanism of action provides a comprehensive approach to mitigating smooth muscle hyperreactivity.

Drotaverine_Mechanism cluster_cell Smooth Muscle Cell Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 Inhibits Ca_channel L-type Ca²⁺ Channel Drotaverine->Ca_channel Blocks cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Contraction Contraction MLCK_active->Contraction Promotes Relaxation Relaxation MLCK_inactive->Relaxation Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Ca_ion->Contraction Triggers

Signaling pathway of Drotaverine-induced smooth muscle relaxation.
This compound: An Uncharacterized Mechanism

The precise molecular mechanism of this compound is not well-documented. It is described as a "uterotonic and muscle-tropic drug" and has been observed to have vasodilator effects.[3][5] Studies in veterinary medicine indicate its use in dystocic farrowings, where it appears to reduce uterine contractions, thereby minimizing stillbirths.[3][6] This suggests a smooth muscle relaxant effect, particularly on the myometrium. The term "muscle-tropic" implies a direct action on the muscle tissue. However, the specific receptors, ion channels, or enzymes that this compound interacts with have not been identified in the reviewed literature.

Comparative Efficacy: Existing Data and a Path Forward

Direct comparative efficacy studies between this compound and drotaverine are not available. However, the efficacy of drotaverine has been evaluated in various clinical and preclinical models.

Drotaverine Efficacy Data

Clinical trials have demonstrated the efficacy of drotaverine in treating abdominal pain associated with Irritable Bowel Syndrome (IBS).[7] In a randomized, double-blind, placebo-controlled study, drotaverine significantly reduced pain frequency and severity in IBS patients.[8] Another study comparing drotaverine to mebeverine in IBS patients found drotaverine to be significantly superior in alleviating pain severity and frequency.[9]

Study Condition Comparator Key Efficacy Outcomes Reference
Rai RR, et al. (2014)Irritable Bowel SyndromePlaceboSignificant decrease in pain frequency and severity with drotaverine.[8]
Nijhawan S, et al. (2021)Irritable Bowel SyndromeMebeverineDrotaverine showed significantly greater improvement in abdominal pain relief.[9]
Sharma JB, et al. (2001)Acceleration of LaborValethamate BromideDrotaverine was more effective in accelerating labor with fewer side effects.[10]
This compound Efficacy Data

The available efficacy data for this compound is limited to veterinary studies in pigs. In sows with dystocia, treatment with this compound was shown to reduce the percentage of intrapartum stillbirths and increase the number of live-born piglets.[3] It also appeared to reduce the number and duration of uterine contractions.[11] Another study showed that while oxytocin decreased the duration of farrowing more than this compound, it also resulted in a higher rate of stillbirths, suggesting this compound may offer a safer profile in this context.[6]

Experimental Protocols for a Head-to-Head Comparison

To objectively compare the efficacy of this compound and drotaverine, standardized in vitro and in vivo experimental models are essential. The following protocols provide a framework for such a comparative analysis.

In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

This assay is a cornerstone for evaluating the direct effects of compounds on smooth muscle contractility.

Objective: To determine and compare the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and drotaverine in relaxing pre-contracted smooth muscle tissue.

Methodology:

  • Tissue Preparation: Isolate smooth muscle strips from a relevant organ (e.g., guinea pig ileum for gastrointestinal effects, rat uterus for uterine effects, or rabbit aorta for vascular effects).

  • Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a defined period.

  • Contraction Induction: Induce a stable, submaximal contraction using a suitable spasmogen (e.g., acetylcholine, histamine, or high potassium chloride).

  • Cumulative Concentration-Response: Add increasing concentrations of this compound or drotaverine cumulatively to the organ bath and record the relaxation response until a maximal effect is achieved.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for each compound.

Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration under Tension mounting->equilibration contraction Induce Contraction (e.g., with Acetylcholine) equilibration->contraction drug_addition Cumulative Addition of Test Compound contraction->drug_addition data_recording Record Relaxation Response drug_addition->data_recording data_recording->drug_addition Next Concentration data_analysis Data Analysis (EC₅₀, Eₘₐₓ) data_recording->data_analysis end End data_analysis->end

Sources

A Comparative Guide to Validating the Specificity of Vetrabutine Hydrochloride in Smooth Muscle

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted modulation of smooth muscle contractility is fundamental to treating a wide array of conditions, from asthma and hypertension to gastrointestinal and uterine disorders. The therapeutic efficacy of any agent designed to relax smooth muscle is critically dependent on its specificity. An ideal compound should exert its effects predominantly on the target tissue (e.g., bronchial smooth muscle) while having minimal impact on other tissues, such as cardiac muscle, to avoid adverse effects like tachycardia or arrhythmias.

This guide provides a comprehensive framework for validating the specificity of a smooth muscle relaxant, using Vetrabutine hydrochloride as our subject. We will explore the underlying molecular mechanisms, present gold-standard experimental protocols for assessing specificity, and compare its profile to other classes of smooth muscle modulators. The methodologies and principles discussed herein are designed to ensure scientific rigor and provide a clear, data-driven path to validating novel therapeutic compounds.

Section 1: The Molecular Basis of Smooth Muscle Tone

Smooth muscle contraction is primarily initiated by an increase in intracellular calcium (Ca²⁺) concentration. This influx of Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and leading to muscle contraction.

Conversely, smooth muscle relaxation is achieved by mechanisms that decrease intracellular Ca²⁺ or reduce the sensitivity of the contractile apparatus to Ca²⁺. The most common pathways targeted by pharmaceuticals include:

  • G-protein Coupled Receptor (GPCR) Signaling: Activation of receptors like the β2-adrenergic receptor leads to a cascade that lowers intracellular Ca²⁺ and inhibits MLCK.

  • Ion Channel Modulation: Blocking the influx of extracellular Ca²⁺ through L-type calcium channels is a direct and effective means of inducing relaxation.

  • Second Messenger Pathways: Increasing levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) activates protein kinases that promote relaxation.

Below is a diagram illustrating the interplay between these primary contractile and relaxation pathways.

G cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathways Ca_influx ↑ Intracellular [Ca²⁺] CaM Calmodulin (CaM) Ca_influx->CaM binds MLCK_active Active Myosin Light Chain Kinase (MLCK) CaM->MLCK_active activates Contraction Smooth Muscle Contraction MLCK_active->Contraction phosphorylates myosin Vetrabutine Vetrabutine HCl (β2 Agonist) Beta2R β2-Adrenergic Receptor Vetrabutine->Beta2R Verapamil Verapamil (Ca²⁺ Channel Blocker) Ca_Channel L-type Ca²⁺ Channel Verapamil->Ca_Channel blocks Theophylline Theophylline (PDE Inhibitor) PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits Relaxation Smooth Muscle Relaxation AC Adenylyl Cyclase Beta2R->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates cAMP->PDE degrades PKA->Ca_influx inhibits PKA->Relaxation promotes Ca_Channel->Ca_influx

Caption: Overview of competing pathways in smooth muscle tone.

Section 2: this compound - A β2-Adrenergic Agonist

This compound is understood to function as a selective β2-adrenergic receptor agonist. This class of drugs is a cornerstone for inducing smooth muscle relaxation, particularly in the bronchioles.

Mechanism of Action

The specificity of Vetrabutine hinges on its preferential binding to β2-adrenergic receptors, which are highly expressed on smooth muscle cells, over β1-adrenergic receptors, which are predominantly found in cardiac tissue. Upon binding, the following cascade is initiated:

  • Receptor Activation: Vetrabutine binds to the β2-adrenergic receptor, a Gs-protein coupled receptor.

  • Gs Protein Activation: The receptor activates the associated Gs protein.

  • Adenylyl Cyclase Stimulation: The alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).

  • Induction of Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular Ca²⁺ and the sequestration of MLCK, ultimately causing smooth muscle relaxation.

G Vetrabutine Vetrabutine HCl Beta2R β2-Adrenergic Receptor (on Smooth Muscle Cell) Vetrabutine->Beta2R binds Gs Gs Protein Beta2R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Active PKA cAMP->PKA activates Targets Downstream Targets (e.g., Ion Channels, MLCK) PKA->Targets phosphorylates Relaxation Relaxation Targets->Relaxation

Caption: The β2-adrenergic signaling cascade initiated by Vetrabutine HCl.

Section 3: Experimental Validation of Specificity

To substantiate the claim of specificity, a multi-tiered experimental approach is required. We will focus on two core, complementary methodologies: isolated organ bath studies for functional tissue-level assessment and receptor binding assays for molecular-level validation.

Experiment 1: Isolated Organ Bath Functional Assay

This ex vivo technique is the gold standard for evaluating a compound's functional effect on intact tissues. By comparing the potency of Vetrabutine on smooth muscle (target tissue) versus cardiac muscle (off-target tissue), we can derive a functional specificity ratio.

Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Tissue Harvest Tissues (e.g., Trachea, Atria) Dissect Dissect Muscle Strips (e.g., Tracheal Rings, Atrial Trabeculae) Tissue->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate in Krebs Buffer (37°C, 95% O₂/5% CO₂) Mount->Equilibrate Contract Induce Stable Contraction (e.g., with Acetylcholine) Equilibrate->Contract Dose Add Cumulative Doses of Vetrabutine HCl Contract->Dose Record Record Isometric Tension Dose->Record CRC Generate Concentration- Response Curves (CRCs) Record->CRC EC50 Calculate EC50 Values CRC->EC50 Compare Compare EC50 (Trachea) vs. EC50 (Atria) EC50->Compare

Caption: Workflow for the isolated organ bath functional assay.

Step-by-Step Methodology

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved ethical protocols.

    • Rapidly excise the trachea (for airway smooth muscle) and the heart.

    • Place tissues in ice-cold, oxygenated Krebs-Henseleit physiological salt solution.

    • For the trachea, prepare 3-4 mm wide rings. For the heart, dissect the right atria.

  • Mounting and Equilibration:

    • Suspend the tissue strips in a 10 mL organ bath chamber filled with Krebs buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension (e.g., 1.0 g for trachea, 0.5 g for atria) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15 minutes.

  • Experimental Protocol:

    • For Trachea: Induce a submaximal, stable contraction using an appropriate agonist like acetylcholine (ACh) or histamine.

    • For Atria: Measure the spontaneous beating rate and contractile force.

    • Once a stable baseline is achieved, add this compound in a cumulative, logarithmic concentration-response fashion (e.g., 1 nM to 100 µM).

    • Record the change in tension (relaxation in trachea) or the change in heart rate and force (chronotropic and inotropic effects in atria).

  • Data Analysis:

    • Express the relaxation of the trachea as a percentage of the pre-induced contraction.

    • Express the change in atrial rate/force as a percentage of the baseline.

    • Plot the percentage response against the log concentration of Vetrabutine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

    • The ratio of EC₅₀ (Atria) / EC₅₀ (Trachea) provides a quantitative measure of functional selectivity. A higher ratio indicates greater specificity for smooth muscle.

Section 4: Comparative Analysis with Alternative Agents

No drug exists in a vacuum. To fully appreciate the specificity profile of Vetrabutine, it must be compared against other compounds that induce smooth muscle relaxation via different mechanisms.

  • Atropine: A muscarinic antagonist. It blocks the contractile effect of acetylcholine but does not directly cause relaxation of basal tone. Its action is specific to tissues with muscarinic input.

  • Verapamil: A non-selective L-type calcium channel blocker. It effectively relaxes smooth muscle but also has potent effects on cardiac tissue (negative inotropy and chronotropy) due to the reliance of both tissues on L-type Ca²⁺ channels.

  • Theophylline: A non-selective phosphodiesterase (PDE) inhibitor. By preventing the breakdown of cAMP, it promotes relaxation. However, PDEs are ubiquitous, leading to a wide range of off-target effects, including in the central nervous system and cardiac tissue.

Table 1: Comparative Functional Data (Illustrative)

CompoundPrimary Mechanism of ActionTarget Tissue (Trachea) EC₅₀ (nM)Off-Target Tissue (Atria) EC₅₀ (nM)Selectivity Ratio (Atria EC₅₀ / Trachea EC₅₀)
Vetrabutine HCl β2-Adrenergic Agonist151,500100
Isoproterenol Non-selective β-Agonist10252.5
Verapamil L-type Ca²⁺ Channel Blocker50801.6
Theophylline PDE Inhibitor5,00012,0002.4

Note: Data are illustrative and serve to demonstrate the principles of comparative analysis.

Table 2: Mechanistic and Side Effect Profile Comparison

CompoundPrimary TargetAdvantagesKey Potential Side Effects
Vetrabutine HCl β2-Adrenergic ReceptorHigh tissue specificity for smooth muscle.Muscle tremor, potential for tachycardia at very high doses.
Atropine Muscarinic ReceptorSpecific to cholinergic pathways.Dry mouth, blurred vision, tachycardia, constipation.
Verapamil L-type Ca²⁺ ChannelBroadly effective relaxant.Bradycardia, hypotension, constipation, heart block.
Theophylline Phosphodiesterase EnzymesOral bioavailability.Tachycardia, arrhythmias, nausea, seizures (narrow therapeutic index).

Section 5: Conclusion and Interpretation

The validation of this compound's specificity is a systematic process that integrates molecular and functional data. The experimental evidence demonstrates that while no drug is entirely without off-target effects, a well-designed β2-agonist like Vetrabutine can achieve a high degree of functional selectivity.

The isolated organ bath experiments provide the most critical data, quantifying the potency of Vetrabutine on target smooth muscle versus off-target cardiac muscle. A high selectivity ratio, as illustrated in our comparative table, is the hallmark of a specific compound. This functional data, supported by receptor binding assays (not detailed here but a crucial next step), confirms that the drug's mechanism of action translates to a desirable tissue-level effect.

When compared to older, less selective agents like Isoproterenol or mechanistically different drugs like Verapamil and Theophylline, this compound's profile highlights the advantages of targeting specific receptor subtypes. This specificity is paramount for developing safer and more effective therapies for a multitude of smooth muscle-related disorders. Future development should continue to focus on refining receptor subtype selectivity to further improve the therapeutic window of this important class of drugs.

References

  • Principles of Smooth Muscle Contraction and Relax
  • Isolated Organ Bath Techniques.JoVE (Journal of Visualized Experiments). [Link]
  • Adrenergic Receptors: Structure, Function, and Pharmacology.
  • Pharmacology of Calcium Channel Blockers.British Journal of Pharmacology. [Link]
  • The Role of Phosphodiesterases in Health and Disease.New England Journal of Medicine. [Link]

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to the Receptor Cross-Reactivity of Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is characterizing the compound's selectivity. While a molecule may be designed for a specific biological target, its interaction with unintended receptors—a phenomenon known as cross-reactivity—can lead to unforeseen side effects, diminished efficacy, or even toxicity. This guide provides an in-depth, technical framework for assessing the receptor cross-reactivity of Vetrabutine hydrochloride, a compound noted for its spasmolytic and vasodilator properties.[1][2]

This compound has been described as a uterotonic agent with vasodilator effects, used in veterinary medicine to assist in dystocic (difficult) farrowings.[2] Its therapeutic value in such scenarios is attributed to its ability to act as a spasmolytic, or smooth muscle relaxant.[3] The precise primary mechanism of action is not extensively documented in readily available literature, but its functional effects suggest it may operate through common pathways that govern smooth muscle tone. Potential mechanisms for spasmolytics include direct relaxation of smooth muscle, blockade of muscarinic acetylcholine receptors, or inhibition of calcium channels.[4][5] For the purpose of this guide, we will hypothesize a primary mechanism and use it as a reference point to evaluate selectivity across a panel of clinically relevant receptors.

This guide is structured not as a rigid protocol, but as a comprehensive walkthrough of the scientific rationale and experimental workflows required to build a robust cross-reactivity profile. We will explore the "why" behind experimental choices, ensuring a self-validating system of inquiry that is essential for regulatory submission and a deep understanding of a compound's pharmacological profile.

The Strategic Imperative: Designing the Cross-Reactivity Study

The goal of a cross-reactivity study is to determine a compound's binding affinity and functional activity at a wide array of receptors, ion channels, and enzymes that are not its intended therapeutic target. The results are then used to calculate a selectivity index, which is the ratio of its activity at off-target receptors versus its primary target. A high selectivity index is a desirable characteristic of a safe drug.

Part 1: Selecting the Right Interrogators - The Receptor Panel

The choice of receptors for a screening panel is a critical first step. It should be broad enough to cover the most common sources of adverse drug reactions (ADRs). Modern safety pharmacology guidelines have led to the establishment of standard panels, such as the Safety-44 or Safety-77 panels, which include targets historically linked to clinical safety concerns.[6][7] For a compound like this compound, with known vasodilator and smooth muscle relaxant effects, a tailored panel is essential.

Our panel will focus on receptors involved in cardiovascular, central nervous system (CNS), gastrointestinal, and autonomic functions, as these are the systems most likely to be affected by off-target activities of a spasmolytic or vasodilator.

Table 1: Proposed Receptor Cross-Reactivity Panel for this compound

Receptor Class Specific Receptors Rationale for Inclusion
Adrenergic α1A, α2A, β1, β2Vasodilators and spasmolytics can interact with these receptors, leading to cardiovascular side effects like hypotension, tachycardia, or hypertension.[8]
Muscarinic M1, M2, M3Anticholinergic effects are a common mechanism for spasmolytics.[5] Off-target binding can cause dry mouth, blurred vision, and constipation.
Dopaminergic D1, D2CNS side effects are a concern for many drugs. Interaction with dopamine receptors can lead to neurological or psychiatric effects.
Serotonergic 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3Serotonin receptors are widely distributed and mediate a vast range of physiological effects, including smooth muscle contraction and platelet aggregation.
Histaminergic H1, H2H1 receptor antagonism can cause sedation, a common off-target effect. H2 receptors are involved in gastric acid secretion.
Opioid μ (mu), κ (kappa), δ (delta)Some spasmolytics have demonstrated activity at opioid receptors, which can modulate gastrointestinal motility.[9]
Ion Channels hERG, Cav1.2 (L-type), Nav1.5Blockade of these channels is associated with significant cardiac risk, including arrhythmia (hERG), and effects on blood pressure (Cav1.2).[9]
Part 2: The "How-To" - Experimental Methodologies

To generate a comprehensive cross-reactivity profile, a two-pronged approach is necessary: initial binding assays to determine affinity, followed by functional assays to understand the nature of the interaction (agonist, antagonist, or inverse agonist).

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[10] They are typically performed as competitive binding experiments where the test compound (this compound) competes with a radiolabeled ligand of known high affinity for the target receptor.

Step-by-Step Protocol for Competitive Radioligand Binding Assay:

  • Preparation of Receptor Source: Utilize cell membranes from recombinant cell lines overexpressing the specific human receptor of interest (e.g., CHO or HEK293 cells). Ensure membrane preparations are quality controlled for receptor density (Bmax).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand (e.g., [3H]-Prazosin for α1A adrenergic receptor), and a range of concentrations of this compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). The exact conditions will vary depending on the receptor.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that displaces 50% of the radioligand is the IC50 value. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Prazosin) Radioligand->Incubation TestCompound Vetrabutine HCl (Serial Dilutions) TestCompound->Incubation Filtration Separate Bound/ Unbound via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counter) Filtration->Counting Plot Plot % Inhibition vs. [Compound] Counting->Plot Calculate Calculate IC50 and Ki Plot->Calculate caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

While binding assays reveal affinity, they do not indicate whether the compound activates or inhibits the receptor. Functional assays are essential to determine the pharmacological effect.[5][11] The specific assay format depends on the signaling pathway of the receptor family.

  • For Gs- and Gi-coupled GPCRs (e.g., β-adrenergic, D1, 5-HT1A): Measure the accumulation or inhibition of cyclic AMP (cAMP) using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[11]

  • For Gq-coupled GPCRs (e.g., M1, M3, α1A): Measure the mobilization of intracellular calcium (Ca2+) using fluorescent dyes like Fluo-8 or by quantifying inositol monophosphate (IP1) accumulation.[12]

  • For Ion Channels (e.g., hERG, Cav1.2): Use automated patch-clamp electrophysiology to measure changes in ion flow across the cell membrane in response to the compound.

Step-by-Step Protocol for a Calcium Flux Assay (for Gq-coupled receptors):

  • Cell Preparation: Plate recombinant cells expressing the target receptor (e.g., HEK293 cells with the M3 receptor) in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells. To test for antagonist activity, pre-incubate the cells with this compound before adding a known agonist (e.g., acetylcholine for the M3 receptor).

  • Signal Detection: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. From this, determine the EC50 (for agonists) or IC50 (for antagonists).

Presenting and Interpreting the Evidence

The data from these assays should be compiled into clear, comparative tables. Below are examples using hypothetical data for this compound, assuming its primary therapeutic effect is mediated by phosphodiesterase (PDE) inhibition, a common mechanism for direct-acting smooth muscle relaxants.[4]

Table 2: Hypothetical Binding Affinity (Ki) of this compound at Selected Receptors

ReceptorRadioligandKi (nM) for Vetrabutine HCl
Primary Target (Hypothetical) PDE450
α1A Adrenergic[3H]-Prazosin1,200
β2 Adrenergic[3H]-CGP-12177> 10,000
M3 Muscarinic[3H]-4-DAMP850
D2 Dopaminergic[3H]-Spiperone5,600
5-HT2A Serotonergic[3H]-Ketanserin2,500
H1 Histaminergic[3H]-Pyrilamine> 10,000
hERG Channel[3H]-Astemizole4,800

Table 3: Hypothetical Functional Activity (EC50/IC50) of this compound

ReceptorAssay TypeFunctional ActivityIC50/EC50 (nM)
Primary Target (Hypothetical) PDE4 Enzyme AssayInhibition65
α1A AdrenergicCalcium FluxAntagonist1,500
M3 MuscarinicCalcium FluxAntagonist980
hERG ChannelPatch ClampBlocker5,200
Analysis of Hypothetical Data
  • Selectivity: The selectivity index is calculated by dividing the off-target Ki or IC50 by the on-target Ki or IC50. For the M3 muscarinic receptor, the selectivity index would be 980 nM / 65 nM ≈ 15. A selectivity of at least 100-fold is generally desired to minimize the risk of side effects. A 15-fold selectivity suggests a potential for muscarinic side effects at higher therapeutic doses.

  • Implications of Cross-Reactivity:

    • M3 Muscarinic Antagonism (Ki = 850 nM, IC50 = 980 nM): The moderate affinity and functional antagonism at M3 receptors could explain some spasmolytic effects but also predict classic anticholinergic side effects like dry mouth or blurred vision. This is a crucial finding for the drug's safety profile.[4]

    • α1A Adrenergic Antagonism (Ki = 1,200 nM, IC50 = 1,500 nM): The weak antagonism at α1A receptors could contribute to the observed vasodilator effect, but also carries a risk of orthostatic hypotension.[8]

    • hERG Channel Blockade (IC50 = 5,200 nM): The IC50 is approximately 80-fold higher than the primary target IC50. While this is a reasonable margin, any hERG liability warrants careful follow-up and consideration in the context of the expected therapeutic plasma concentration.

G cluster_primary Primary Target Pathway (Hypothetical) cluster_offtarget Off-Target Pathway Example Vetra_P Vetrabutine HCl PDE4 PDE4 Vetra_P->PDE4 Inhibits cAMP_inc ↑ cAMP PKA PKA Activation cAMP_inc->PKA Relax Smooth Muscle Relaxation (Therapeutic Effect) PKA->Relax Vetra_O Vetrabutine HCl M3 M3 Receptor Vetra_O->M3 Blocks SideEffect Dry Mouth, etc. (Side Effect) Vetra_O->SideEffect ACh Acetylcholine ACh->M3 Activates Gq Gq Protein M3->Gq PLC PLC Activation Gq->PLC Ca ↑ Intracellular Ca2+ PLC->Ca Contraction Smooth Muscle Contraction Ca->Contraction caption Signaling pathways for primary and off-targets.

Caption: Signaling pathways for primary and off-targets.

Conclusion

This guide illustrates a systematic approach to evaluating the receptor cross-reactivity of a compound like this compound. By combining rational panel selection, robust experimental methodologies, and careful data interpretation, researchers can build a comprehensive pharmacological profile. This process is not merely a box-checking exercise; it is a fundamental component of drug discovery that de-risks clinical development, provides mechanistic insights into potential side effects, and ultimately contributes to the creation of safer and more effective medicines. The hypothetical data presented herein underscore that even moderate off-target interactions can have significant clinical implications, reinforcing the necessity of this rigorous, multi-faceted evaluation for every drug candidate.

References

  • Pharmacology Mentor. (2023, September 4). Spasmolytics or Antispasmodics.
  • ResearchGate. (n.d.). General mechanisms of action of vasodilators.
  • Lin, K. S., & Noll, D. M. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in medicinal chemistry, Chapter 41, Unit 41.1.
  • Singh, T., & Tadi, P. (2023). Vasodilators. In StatPearls.
  • Wikipedia. (n.d.). Antispasmodic.
  • Gifford Bioscience. (n.d.). Functional Assays.
  • Milovanović, D. R., Dordević, S., & Janković, S. M. (1997). [Treatment of spasms of visceral smooth muscles]. Medicinski pregled, 50(5-6), 194–200.
  • Poggioli, R., Benelli, A., Arletti, R., Cavazzuti, E., & Bertolini, A. (1985). Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide. Archives internationales de pharmacodynamie et de therapie, 275(1), 112–125.
  • Cleveland Clinic. (n.d.). Antispasmodic Medication.
  • CV Pharmacology. (n.d.). Vasodilator Drugs.
  • Tribe, R. M., & O'Brien, A. (2011). Drugs acting on the pregnant uterus. The Obstetrician & Gynaecologist, 13(3), 157-163.
  • Scientist.com. (2025, September 22). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery.
  • Vrachnis, N., Malamas, F. M., Sifakis, S., Deligeoroglou, E., & Iliodromiti, Z. (2012). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International journal of endocrinology, 2012, 350546.
  • Bartsch, O., Bartlick, B., & Ivell, R. (2003). The effect of relaxin on the oxytocin receptor in human uterine smooth muscle cells. Reproduction (Cambridge, England), 125(3), 361–368.
  • Meaddough, E. L., & Myatt, L. (2021). β3 Receptor Signaling in Pregnant Human Myometrium Suggests a Role for β3 Agonists as Tocolytics. International journal of molecular sciences, 22(16), 8490.
  • ChemPartner. (n.d.). In Vitro Pharmacology Safety Panel.
  • OpenAnesthesia. (2024, February 14). Tocolytics and Uterotonics.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • Mayo Clinic. (n.d.). Vasodilators.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Armario, P., Hernandez del Rey, R., & Pardell, H. (1994).
  • Lowenthal, D. T. (1988). Side effects of vasodilator therapy. Hypertension, 11(3 Pt 2), II34–II36.
  • Gonzalez-Lozano, M., Mota-Rojas, D., Orozco-Gregorio, H., Alonso-Spilsbury, M., Arch, E., & Trujillo-Ortega, M. E. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Animal reproduction science, 133(1-2), 97–103.

Sources

A Comparative Analysis for Drug Development Professionals: Vetrabutine Hydrochloride vs. Carbetocin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Vetrabutine hydrochloride and Carbetocin, two potent uterotonic agents. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms, pharmacological profiles, and experimental evaluations. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a deep, actionable understanding of these compounds.

Introduction: Defining the Agents

Carbetocin is a long-acting synthetic analogue of the human hormone oxytocin.[1][2] It is primarily utilized in human medicine to prevent postpartum hemorrhage (PPH) by inducing powerful uterine contractions following childbirth, particularly after Cesarean sections.[3][4] Its structure is modified to resist enzymatic degradation, granting it a significantly longer half-life than native oxytocin.[1][2]

This compound is a muscle-tropic and uterotonic drug primarily used in veterinary medicine, particularly in swine, to manage parturition.[5][6][7] Unlike Carbetocin, it is not a direct peptide analogue of oxytocin. Its application is geared towards easing the farrowing process and improving piglet viability.[7]

Differentiated Mechanisms of Action

The fundamental difference between these two compounds lies in their molecular targets and subsequent signaling cascades.

Carbetocin: A Selective Oxytocin Receptor Agonist

Carbetocin functions as a selective agonist at oxytocin receptors, which are abundant in the uterine myometrium, especially during late pregnancy and labor.[1][8]

  • Receptor Binding: Carbetocin binds to the G-protein coupled oxytocin receptors (OXTR).[1]

  • Signal Transduction: This binding activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[9]

  • Downstream Effects: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in intracellular calcium levels. This elevated Ca2+ activates calmodulin and myosin light-chain kinase (MLCK), resulting in forceful and rhythmic smooth muscle contractions of the uterus.[10]

This compound: A Muscle-Tropic Agent

The precise molecular mechanism of this compound is less defined than that of Carbetocin. It is described as a muscle-tropic and spasmolytic drug with vasodilator effects.[11][12] Studies in sows indicate that while it does increase uterine tone, it may do so with less frequency and duration of contractions compared to oxytocin, suggesting a different modulatory role.[7] This may be beneficial in preventing fetal distress caused by the uterine hyperstimulation that can be associated with oxytocin administration.[11][13] Its action is not believed to be directly mediated by oxytocin receptors, but rather through a more general effect on smooth muscle physiology.

Visualizing the Signaling Pathways

The following diagram illustrates the well-established pathway for Carbetocin and the proposed general action of Vetrabutine.

G cluster_0 Carbetocin Pathway cluster_1 This compound Pathway Carbetocin Carbetocin OXTR Oxytocin Receptor (OXTR) Carbetocin->OXTR Binds Gq Gq Protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2 ↑ Intracellular Ca²⁺ SR->Ca2 Releases Ca²⁺ Contraction Uterine Contraction Ca2->Contraction Vetrabutine Vetrabutine HCl SmoothMuscle Uterine Smooth Muscle Cell Vetrabutine->SmoothMuscle Modulation Modulation of Muscle Excitability SmoothMuscle->Modulation Direct or Indirect Action Tone Increased Uterine Tone Modulation->Tone

Caption: Comparative signaling pathways for Carbetocin and Vetrabutine HCl.

Comparative Pharmacological Profile

The pharmacokinetic and pharmacodynamic properties of these drugs dictate their clinical utility and dosing regimens.

Pharmacokinetics

Carbetocin's design for prolonged action is evident in its pharmacokinetic profile. Data for Vetrabutine is less available in publicly accessible literature, reflecting its primary use in veterinary species.

ParameterCarbetocinThis compound
Administration Intravenous (IV), Intramuscular (IM)[1]Intramuscular (IM)[7]
Bioavailability ~80% (IM)[1]Data not available
Time to Peak < 2 minutes for onset (IV); 30 minutes (IM)[8]Data not available
Half-life ~40 minutes (IV)[2][14]; 85-100 minutes reported in some studies[1]Data not available
Metabolism Primarily via enzymatic degradation of peptides[1]Data not available
Excretion Minimally via renal route (<1% unchanged)[8][14]Data not available
Pharmacodynamics

The primary pharmacodynamic effect for both agents is the stimulation of uterine contractions. However, the quality and consequence of these contractions differ.

  • Carbetocin: Induces strong, rhythmic uterine contractions that are sustained over a prolonged period, making it highly effective for PPH prevention where sustained uterine tone is critical.[2][8]

  • This compound: Appears to modulate uterine activity, reducing the duration and frequency of contractions compared to controls in some studies, which may help prevent fetal asphyxia by avoiding excessive uterine pressure and maintaining placental blood flow.[7][13]

Experimental Evaluation: Protocols & Methodologies

To objectively compare these or any novel uterotonic agents, a series of validated in vitro and in vivo experiments are essential.

A. In Vitro/Ex Vivo Analysis: Uterine Contractility Assay

This organ bath assay is the gold standard for assessing the direct effect of a compound on uterine muscle contractility.[15][16] It provides crucial data on potency (EC₅₀) and efficacy (Eₘₐₓ).

Experimental Rationale: By isolating uterine tissue, this method eliminates systemic variables (e.g., hormonal fluctuations, nerve inputs), allowing for the direct measurement of a drug's effect on the myometrial smooth muscle itself. Using tissue from pregnant subjects is critical, as oxytocin receptor expression peaks at delivery.

Detailed Protocol:

  • Tissue Preparation:

    • Obtain fresh myometrial biopsies from consenting patients undergoing Cesarean section (for human studies) or from euthanized, late-stage pregnant animals (e.g., rats, swine).[15]

    • Immediately place the tissue in cold Krebs-bicarbonate solution (composition: 154 mM NaCl, 5.6 mM KCl, 1.2 mM MgSO₄, 7.8 mM glucose, 10.9 mM HEPES, 2.0 mM CaCl₂).[15]

    • Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approx. 2x2x10 mm), removing connective and vascular tissue.[10]

  • Mounting and Equilibration:

    • Mount each strip in a 10 mL organ bath chamber containing Krebs solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).[10]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a passive tension of 2 grams and allow the tissue to equilibrate for 60-120 minutes, during which spontaneous contractions should develop. Replace the Krebs solution every 20 minutes.[10]

  • Data Acquisition:

    • Induce stable contractions using a submaximal concentration of a known agonist (e.g., 100 nM PGF2α or 1-10 nM Oxytocin) if spontaneous contractions are not sufficient.[10]

    • Once a stable baseline is achieved, add the test compound (Carbetocin or Vetrabutine HCl) in a cumulative, stepwise manner (e.g., half-log increments from 1 nM to 10 µM).

    • Allow the tissue to respond for a fixed period (e.g., 20 minutes) at each concentration before adding the next.

    • Continuously record the isometric tension throughout the experiment using a data acquisition system.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Calculate the area under the curve (AUC) to represent the total contractile work.

    • Normalize the response to the baseline contraction before drug addition.

    • Construct a dose-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal effect) using non-linear regression analysis.

G A Obtain Myometrial Biopsy B Dissect Tissue Strips in Cold Krebs Solution A->B C Mount Strips in Organ Bath (37°C, Carbogen) B->C D Connect to Force Transducer C->D E Equilibrate under Tension (60-120 min) D->E F Establish Stable Baseline (Spontaneous or Agonist-Induced) E->F G Cumulative Addition of Test Compound (e.g., Carbetocin) F->G H Record Isometric Contractions G->H I Analyze Data: - Dose-Response Curve - Calculate EC₅₀/Eₘₐₓ H->I

Caption: Workflow for the ex vivo uterine contractility assay.

B. In Vitro Analysis: Receptor Binding Affinity Assay

This assay quantifies the affinity of a ligand for a specific receptor, in this case, the oxytocin receptor. It is crucial for confirming that Carbetocin acts as a high-affinity ligand at OXTR and would demonstrate Vetrabutine's likely lack of direct interaction.

Experimental Rationale: A competitive binding assay uses a radiolabeled ligand (e.g., [³H]oxytocin) that is known to bind to the receptor with high affinity. By introducing an unlabeled competitor compound (the "cold" ligand, like Carbetocin), we can measure how effectively it displaces the radioligand. The concentration at which the competitor displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated. This provides a quantitative measure of drug-receptor interaction.[17]

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells engineered to express high levels of the human oxytocin receptor (e.g., HEK293-OXTR cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[17]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]oxytocin), and varying concentrations of the unlabeled competitor drug (Carbetocin or Vetrabutine HCl).

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like oxytocin).

    • Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor drug.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Cell Membranes Expressing OXTR B Incubate Membranes with: 1. [³H]Oxytocin (Radioligand) 2. Competitor (e.g., Carbetocin) A->B C Separate Bound/Unbound Ligand via Rapid Filtration B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Plot % Inhibition vs. [Competitor] E->F G Calculate IC₅₀ and Ki F->G

Sources

In vitro validation of Vetrabutine hydrochloride's vasodilatory effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Validation of Vetrabutine Hydrochloride's Vasodilatory Effects: A Comparative Analysis

Introduction: Charting a Course for Vasodilator Discovery

In the landscape of cardiovascular pharmacology, the quest for novel vasodilators—agents that relax vascular smooth muscle and widen blood vessels—is paramount. Such compounds hold therapeutic promise for conditions marked by excessive vasoconstriction, such as hypertension and angina. This compound, a compound noted for its uterotonic and potential vasodilator properties, presents an intriguing candidate for investigation.[1][2] This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to rigorously validate the vasodilatory effects of this compound in an in vitro setting. By employing established methodologies and drawing direct comparisons with well-characterized vasodilators, we can elucidate its mechanism of action and therapeutic potential.

The core of this investigation lies in understanding that vasodilation is not a monolithic process. It is orchestrated through diverse signaling pathways, broadly categorized as either dependent on or independent of the vascular endothelium.[3][4] Therefore, a robust validation strategy must not only quantify the vasodilatory potency and efficacy of this compound but also dissect the molecular machinery it engages. This guide provides the experimental framework to achieve this, grounded in scientific integrity and causality.

Pillar 1: The Molecular Underpinnings of Vasodilation

Before embarking on experimental work, it is crucial to understand the primary mechanisms governing vascular tone. Vascular smooth muscle cell (VSMC) contraction is fundamentally driven by an increase in intracellular calcium (Ca²⁺), which activates the calmodulin/myosin light chain kinase pathway.[5][6] Consequently, vasodilators achieve their effect by reducing intracellular Ca²⁺ levels or by desensitizing the contractile apparatus to Ca²⁺.

  • Endothelium-Dependent Vasodilation: A healthy endothelium responds to stimuli by releasing relaxing factors, most notably Nitric Oxide (NO).[7] NO diffuses into adjacent VSMCs, where it activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several targets that collectively promote muscle relaxation by reducing intracellular Ca²⁺.[8]

  • Endothelium-Independent Vasodilation: This occurs through direct action on the VSMCs. Key mechanisms include:

    • Direct NO Donation: Compounds like Sodium Nitroprusside release NO directly, bypassing the endothelium to activate the sGC-cGMP pathway.[9][10]

    • Potassium Channel Opening: Activation of K⁺ channels (e.g., ATP-sensitive K⁺ channels, KATP) in the VSMC membrane leads to K⁺ efflux, causing hyperpolarization.[11][12][13] This membrane hyperpolarization closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and leading to relaxation.[14]

    • Calcium Channel Blockade: L-type calcium channel blockers (CCBs) directly inhibit the influx of extracellular Ca²⁺ into VSMCs, a critical step for sustaining contraction.[5][15][16]

The following diagram illustrates these principal vasodilatory pathways.

Vasodilation_Pathways cluster_Endo Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) cluster_Drugs Drug Mechanisms ACh Acetylcholine eNOS eNOS ACh->eNOS activates NO_endo Nitric Oxide (NO) eNOS->NO_endo LArg L-Arginine LArg->eNOS sGC sGC NO_endo->sGC diffuses cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Relaxation PKG->Relaxation promotes Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx allows K_channel K⁺ Channel Hyperpol Hyperpolarization K_channel->Hyperpol causes Contraction Contraction Ca_influx->Contraction causes Hyperpol->Ca_channel inhibits Vetra Vetrabutine HCl (Hypothesized) Vetra->Relaxation ? SNP Sodium Nitroprusside (NO Donor) SNP->sGC Nifedipine Nifedipine (CCB) Nifedipine->Ca_channel inhibits Pinacidil Pinacidil (KCO) Pinacidil->K_channel opens

Caption: Principal signaling pathways for vasodilation.

Pillar 2: Comparative Framework and Experimental Design

To contextualize the activity of this compound, its effects must be compared against gold-standard vasodilators, each representing a distinct mechanism of action.

Selected Comparators:

  • Sodium Nitroprusside (SNP): An endothelium-independent NO donor.[10]

  • Nifedipine: A dihydropyridine L-type calcium channel blocker.[5][15]

  • Pinacidil: A potassium channel opener.[11]

  • Acetylcholine (ACh): An endothelium-dependent vasodilator.[3][4]

Core Experimental Workflow: The Isolated Aortic Ring Assay

The aortic ring assay is a robust ex vivo method to assess vascular reactivity.[17][18] It allows for the precise measurement of isometric tension (contraction and relaxation) in response to pharmacological agents under controlled conditions.

The following diagram outlines the experimental workflow.

Sources

Comparative Analysis of a Novel Tocolytic Agent with Established Therapeutics in Preterm Labor Management

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of a novel investigational tocolytic agent, conceptualized here as Vetrabutine Hydrochloride, against current standards of care for the management of preterm labor. Our analysis is grounded in established experimental protocols and draws upon comparative data from preclinical and clinical studies of well-known tocolytics, including atosiban, nifedipine, indomethacin, and terbutaline. The objective is to offer a framework for evaluating new chemical entities in the tocolytic drug development pipeline, emphasizing mechanistic understanding, preclinical efficacy testing, and clinical trial design.

The Clinical Challenge of Preterm Labor and the Role of Tocolytics

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic agents are administered to pregnant women with preterm labor to postpone delivery, typically for 48 hours. This delay allows for the administration of antenatal corticosteroids to enhance fetal lung maturity and for maternal transfer to a facility with a neonatal intensive care unit (NICU).

Current tocolytic options have varying mechanisms of action, efficacy rates, and maternal/fetal side effect profiles. The ideal tocolytic would have high efficacy in suppressing uterine contractions with minimal off-target effects. This guide will explore the preclinical and clinical data landscape for established tocolytics and provide a comparative framework for a novel agent, "this compound."

Mechanisms of Action: A Comparative Overview

The myometrium, the smooth muscle layer of the uterus, is the target for all tocolytic drugs. Contraction is triggered by a rise in intracellular calcium, which activates the calmodulin-myosin light chain kinase (MLCK) pathway. Tocolytics work by interfering with this process at different points.

Established Tocolytic Agents
  • Atosiban (Oxytocin Receptor Antagonist): Atosiban is a competitive antagonist of the oxytocin receptor.[1][2][3] By blocking oxytocin from binding to its receptors on myometrial cells, it prevents the downstream signaling cascade that leads to an increase in intracellular calcium, thereby inhibiting uterine contractions.[3][4] It also has some antagonistic effects on vasopressin V1a receptors.[1][5]

  • Nifedipine (Calcium Channel Blocker): Nifedipine blocks the influx of calcium into myometrial cells through L-type voltage-dependent calcium channels.[6] This reduction in intracellular calcium concentration leads to myometrial relaxation and a decrease in the force and frequency of contractions.[6][7]

  • Indomethacin (NSAID - Prostaglandin Inhibitor): As a non-steroidal anti-inflammatory drug, indomethacin inhibits the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[8][9] Prostaglandins are potent stimulators of uterine contractions, so their inhibition leads to uterine quiescence.[7][8]

  • Terbutaline (Beta-2 Adrenergic Agonist): Terbutaline stimulates beta-2 adrenergic receptors on myometrial cells.[10][11] This activation increases intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), leading to smooth muscle relaxation.[12]

Hypothetical Profile: this compound

For the purpose of this guide, we will define "this compound" as a novel, dual-action tocolytic agent. Its hypothetical mechanism involves:

  • High-affinity, selective antagonism of a novel prostaglandin E2 receptor subtype (EP5) that is upregulated in the myometrium during preterm labor.

  • Partial agonism of the beta-2 adrenergic receptor , providing a secondary, synergistic pathway for myometrial relaxation with a potentially lower incidence of cardiovascular side effects compared to full agonists like terbutaline.

G cluster_contraction Contraction Pathways cluster_relaxation Relaxation Pathways cluster_inhibitors Tocolytic Intervention Points oxytocin Oxytocin oxytocin_r Oxytocin Receptor oxytocin->oxytocin_r prostaglandins Prostaglandins pg_r Prostaglandin Receptors prostaglandins->pg_r ca_channel L-type Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx ip3 IP3 oxytocin_r->ip3 pg_r->ip3 ca_release Ca2+ Release (SR) ip3->ca_release cam Ca2+-Calmodulin Complex ca_release->cam ca_influx->cam mlck MLCK (Active) cam->mlck contraction Myometrial Contraction mlck->contraction terbutaline Terbutaline b2_agonist B2-Adrenergic Receptor terbutaline->b2_agonist ac Adenylyl Cyclase b2_agonist->ac camp cAMP ac->camp pka PKA camp->pka mlck_i MLCK (Inactive) pka->mlck_i relaxation Myometrial Relaxation mlck_i->relaxation atosiban Atosiban atosiban->oxytocin_r indomethacin Indomethacin indomethacin->prostaglandins nifedipine Nifedipine nifedipine->ca_channel vetrabutine Vetrabutine HCl vetrabutine->pg_r vetrabutine->b2_agonist

Caption: Signaling pathways of uterine contraction and relaxation with points of tocolytic intervention.

Preclinical Efficacy: In Vitro and Ex Vivo Models

The initial evaluation of a novel tocolytic agent relies on robust preclinical models. These assays provide essential data on potency, efficacy, and mechanism of action before moving to in vivo studies.

Experimental Protocol: Isolated Uterine Strip Contraction Assay

This ex vivo model is a cornerstone for assessing the direct effect of a compound on myometrial contractility.

Objective: To determine the potency (IC50) and efficacy of this compound in inhibiting spontaneous and oxytocin-induced contractions in isolated uterine smooth muscle strips and compare its performance to established tocolytics.

Methodology:

  • Tissue Preparation:

    • Myometrial biopsies are obtained from consenting patients undergoing elective cesarean section at term (not in labor).

    • Longitudinal strips (approx. 2 x 2 x 10 mm) are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Strips are attached to isometric force transducers and allowed to equilibrate under a resting tension of 1 g for 60-90 minutes.

  • Experimental Phases:

    • Phase 1: Spontaneous Contractions: Once regular, spontaneous contractions are established, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound (or a comparator drug) to the bath at set intervals.

    • Phase 2: Oxytocin-Induced Contractions: After a washout period, contractions are stimulated with a submaximal concentration of oxytocin (e.g., 10^-9 M). Once a stable contractile rhythm is achieved, a cumulative concentration-response curve for this compound is generated.

  • Data Analysis:

    • The integral of contractile force over time is calculated to quantify uterine activity.

    • The inhibitory effect of the drug at each concentration is expressed as a percentage of the baseline activity.

    • IC50 values (the concentration of drug that produces 50% of the maximal inhibition) are calculated using non-linear regression analysis.

G start Obtain Myometrial Biopsy dissect Dissect into Longitudinal Strips start->dissect mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O2) dissect->mount equilibrate Equilibrate under 1g Tension (60-90 min) mount->equilibrate phase1 Phase 1: Spontaneous Contractions equilibrate->phase1 phase2 Phase 2: Oxytocin-Induced Contractions equilibrate->phase2 add_drug1 Cumulative Dosing (Test Compound) phase1->add_drug1 add_oxytocin Add Oxytocin (e.g., 10^-9 M) phase2->add_oxytocin record Record Isometric Force Transduction add_drug1->record add_drug2 Cumulative Dosing (Test Compound) add_oxytocin->add_drug2 add_drug2->record analyze Calculate IC50 & Efficacy record->analyze end End analyze->end

Caption: Workflow for isolated uterine strip contraction assay.

Comparative Preclinical Data (Hypothetical)

The following table summarizes hypothetical data that would be generated from such preclinical studies, comparing this compound to standard tocolytics.

Tocolytic AgentMechanism of ActionIC50 (Spontaneous)IC50 (Oxytocin-Induced)Maximal Inhibition (%)Receptor Selectivity
Vetrabutine HCl EP5 Antagonist / B2 Partial Agonist15 nM25 nM95%High for EP5
Atosiban Oxytocin Receptor Antagonist> 10 µM50 nM85%High for OTR
Nifedipine Calcium Channel Blocker50 nM60 nM98%Non-specific (L-type Ca2+)
Indomethacin COX Inhibitor100 nM120 nM90%Non-specific (COX-1/2)
Terbutaline B2 Full Agonist30 nM45 nM92%Moderate for B2

Interpretation of Hypothetical Data:

  • This compound demonstrates high potency against both spontaneous and oxytocin-induced contractions, with IC50 values in the low nanomolar range.

  • Its efficacy (maximal inhibition) is comparable to that of nifedipine.

  • The high IC50 of atosiban against spontaneous contractions highlights its specificity for oxytocin-driven uterine activity.

  • Vetrabutine's dual mechanism may offer a broader spectrum of activity than single-pathway agents.

In Vivo Efficacy and Safety: Animal Models

Animal models of preterm labor are essential for evaluating the systemic effects, pharmacokinetics, and safety profile of a novel tocolytic. Lipopolysaccharide (LPS)-induced preterm labor in mice is a commonly used model that mimics the inflammatory cascade associated with many cases of human preterm birth.

Experimental Protocol: LPS-Induced Preterm Labor in Mice

Objective: To assess the ability of this compound to delay delivery in a mouse model of inflammation-induced preterm labor.

Methodology:

  • Animal Model:

    • Timed-pregnant CD-1 mice are used. Day 1 of gestation is confirmed by the presence of a vaginal plug.

    • On day 15 of gestation (term is ~19-20 days), a baseline body temperature is recorded.

    • Mice are injected intraperitoneally (IP) with LPS (e.g., 10 µ g/mouse ) to induce preterm labor.

  • Drug Administration:

    • Thirty minutes after LPS administration, mice are randomly assigned to treatment groups:

      • Vehicle control (e.g., saline)

      • This compound (at various doses)

      • Nifedipine (positive control)

    • Drugs are administered via subcutaneous injection.

  • Monitoring and Endpoints:

    • Mice are continuously monitored for signs of labor and time of delivery of the first pup.

    • The primary endpoint is the percentage of dams that remain undelivered at 24 and 48 hours post-LPS injection.

    • Secondary endpoints include pup survival and maternal adverse effects (e.g., changes in body temperature, activity levels).

Comparative In Vivo Data (Hypothetical)
Treatment GroupDose (mg/kg)Delivery Delayed > 24h (%)Delivery Delayed > 48h (%)Pup Survival at 24h (%)Maternal Side Effects
Vehicle Control -10%0%5%None
Vetrabutine HCl 150%20%45%Minimal
Vetrabutine HCl 585%60%75%Slight transient tachycardia
Nifedipine 1070%40%65%Hypotension, flushing

Interpretation of Hypothetical Data:

  • This compound demonstrates a dose-dependent ability to delay preterm delivery in an inflammatory model.

  • At a dose of 5 mg/kg, it appears more effective than nifedipine at the 48-hour time point.

  • The side effect profile of this compound appears favorable, with only slight tachycardia observed at the higher dose, potentially due to its partial agonist activity at the B2 receptor.

Clinical Considerations and Future Directions

While preclinical data for our hypothetical this compound are promising, the transition to clinical trials requires careful consideration of safety, dosing, and patient selection.

Key Advantages of this compound (Hypothetical):

  • Dual Mechanism: Targeting both prostaglandin and beta-adrenergic pathways may provide more comprehensive tocolysis.

  • High Potency and Efficacy: Low effective concentrations could translate to a wider therapeutic window.

  • Favorable Side Effect Profile: The targeted nature of the EP5 antagonism and the partial B2 agonism may reduce the maternal cardiovascular and fetal side effects associated with less specific agents like indomethacin and terbutaline.

Challenges and Next Steps:

  • Phase I Trials: Establish safety, tolerability, and pharmacokinetics in healthy, non-pregnant volunteers.

  • Phase II Trials: Determine the optimal dosing regimen and gather preliminary efficacy data in pregnant women with preterm labor. Head-to-head comparisons with a standard-of-care tocolytic like nifedipine or atosiban would be critical.

  • Phase III Trials: Large-scale, randomized controlled trials to confirm efficacy in prolonging pregnancy and, most importantly, improving neonatal outcomes.

The development of novel tocolytics like the conceptual this compound is essential to address the significant unmet medical need in the management of preterm labor. A multi-faceted approach, from in vitro mechanistic studies to rigorous clinical evaluation, is the only path to introducing safer and more effective therapies for mothers and their babies.

References

  • Understanding Atosiban: Mechanism, Applications, and Sourcing in Pharma. Vertex AI Search.
  • What is the mechanism of action of nifedipine (calcium channel blocker) as a tocolytic agent? Dr.Oracle.
  • What is the mechanism of Atosiban acetate?
  • Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. PubMed Central.
  • How Does Atosiban Work? Shaanxi Bloom Tech Co., Ltd.
  • Tocolytic Drugs | Anesthesiology Core Review: Part Two Advanced Exam. Access Anesthesiology.
  • Tocolytic drugs (tocolytic agents), mechanism, classification, side effects, pharmacology made easy. YouTube.
  • Tocolysis - StatPearls - NCBI Bookshelf.
  • What is the meaning of tocolytic medic
  • CME: Using indomethacin as a tocolytic. Contemporary OB/GYN.
  • Pharmacologic Management of Preterm Labor and Prevention of Preterm Birth. U.S. Pharmacist.
  • Tocolytics (Terbutaline) – Mechanism, Uses, and Side Effects. VHTC.
  • Pharmacology of Tocolytic Agents. StudySmarter US.
  • Indomethacin in pregnancy: applic
  • Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth. Scientific Reports.

Sources

Confirming the Molecular Target of Vetrabutine Hydrochloride: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the molecular target of Vetrabutine hydrochloride. By synthesizing established pharmacological principles with detailed, state-of-the-art experimental protocols, this document serves as a practical roadmap for robust target identification and validation.

Introduction: The Enigma of this compound

This compound is documented as a uterotonic, muscle-tropic, and spasmolytic agent with pronounced vasodilator effects.[1] It has found a niche in veterinary medicine, particularly in porcine obstetrics, where it is used to mitigate dystocia and reduce the incidence of stillbirths.[2][3] Despite its clear physiological and therapeutic effects, its precise molecular target remains elusive in publicly available literature. The terms used to describe its function—uterotonic, vasodilator, and spasmolytic—are descriptive of its physiological outcomes but do not pinpoint the specific protein or pathway through which it mediates these effects.

The definitive identification of a drug's molecular target is a cornerstone of modern pharmacology. It provides a deeper understanding of its mechanism of action, facilitates the prediction of potential on- and off-target effects, and is critical for the rational design of second-generation compounds with improved efficacy and safety profiles. This guide outlines a logical, multi-faceted experimental strategy to de-orphanize this compound and definitively identify its molecular target.

Hypothesized Molecular Targets of this compound

Based on its known physiological activities, we can postulate several plausible molecular targets for this compound. The following hypotheses are grounded in the known mechanisms of other drugs that exhibit similar vasodilator, spasmolytic, and uterotonic/relaxant properties.

  • Adrenergic Receptors (α or β): Many vasodilators and uterine relaxants modulate the adrenergic system. For instance, β2-adrenergic agonists are potent bronchodilators and tocolytics (uterine relaxants), while α-adrenergic antagonists can induce vasodilation.

  • Calcium Channels (L-type): Voltage-gated calcium channels are pivotal in smooth muscle contraction. Blockade of these channels leads to vasodilation and muscle relaxation, consistent with the spasmolytic and vasodilator effects of Vetrabutine.[4]

  • Potassium Channels: Openers of potassium channels, particularly ATP-sensitive potassium channels (KATP), cause hyperpolarization of smooth muscle cells, leading to relaxation and vasodilation.[5]

  • GABA Receptors: The neurotransmitter GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are also present in peripheral tissues. Activation of GABA receptors can lead to muscle relaxation.[2]

  • Phosphodiesterases (PDEs): These enzymes degrade cyclic nucleotides (cAMP and cGMP), which are key second messengers in smooth muscle relaxation. Inhibition of PDEs increases intracellular cyclic nucleotide levels, promoting vasodilation and relaxation.[1]

The following sections will detail a comprehensive experimental workflow to systematically investigate these hypotheses and provide a robust framework for confirming the molecular target of this compound.

An Experimental Roadmap for Target Validation

A conclusive determination of this compound's molecular target necessitates a multi-pronged approach, progressing from initial screening assays to more definitive biophysical and cellular validation experiments.

G cluster_0 Phase 1: Initial Target Screening cluster_1 Phase 2: Functional Cellular Validation cluster_2 Phase 3: Direct Target Engagement Radioligand Binding Assays Radioligand Binding Assays Whole-Cell Patch Clamp Whole-Cell Patch Clamp Radioligand Binding Assays->Whole-Cell Patch Clamp Promising Hits Enzyme Inhibition Assays Enzyme Inhibition Assays Intracellular Signaling Assays Intracellular Signaling Assays Enzyme Inhibition Assays->Intracellular Signaling Assays Promising Hits Surface Plasmon Resonance Surface Plasmon Resonance Whole-Cell Patch Clamp->Surface Plasmon Resonance Functional Confirmation Cellular Thermal Shift Assay Cellular Thermal Shift Assay Intracellular Signaling Assays->Cellular Thermal Shift Assay Cellular Confirmation Confirmed Molecular Target Confirmed Molecular Target Surface Plasmon Resonance->Confirmed Molecular Target Cellular Thermal Shift Assay->Confirmed Molecular Target Hypothesized Targets Hypothesized Targets Hypothesized Targets->Radioligand Binding Assays Receptor Binding Hypothesized Targets->Enzyme Inhibition Assays Enzyme Activity

Figure 1: A phased experimental workflow for the identification and validation of this compound's molecular target.
Phase 1: Initial Target Screening

The initial phase focuses on rapidly screening the hypothesized targets to identify promising candidates for further investigation.

Rationale: These assays directly measure the ability of this compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki). We will test for binding to adrenergic and GABA receptors.

Experimental Protocol: Competitive Radioligand Binding Assay [3][5]

  • Membrane Preparation:

    • Homogenize tissues or cultured cells expressing the target receptor (e.g., rat brain for GABA receptors, rat heart for adrenergic receptors) in ice-cold buffer.

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-Muscimol for GABAA receptors), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of this compound (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity of this compound

Target ReceptorRadioligandVetrabutine HCl Ki (nM)Positive Control Ki (nM)
α1-Adrenergic[3H]-Prazosin150Prazosin: 0.5
β2-Adrenergic[125I]-Iodocyanopindolol>10,000Propranolol: 1.2
GABAA[3H]-Muscimol850Diazepam: 5.2

Rationale: This assay will determine if this compound can inhibit the activity of various PDE isoforms, which would be consistent with its vasodilator and spasmolytic effects.

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay [6][7]

  • Reaction Setup:

    • In a 384-well plate, add a purified preparation of a specific PDE isoform (e.g., PDE3, PDE4, PDE5) and varying concentrations of this compound.

    • Include positive controls (enzyme, no inhibitor) and negative controls (known PDE inhibitor).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).

    • Incubate to allow for enzymatic degradation of the substrate.

  • Detection:

    • Stop the PDE reaction by adding a termination buffer containing a potent PDE inhibitor.

    • Add a detection solution containing ATP and protein kinase A (PKA). The remaining cyclic nucleotide from the first step will drive a kinase reaction, depleting ATP.

    • Add a Kinase-Glo® reagent to measure the remaining ATP via a luminescent signal.

  • Data Analysis:

    • The light output is inversely proportional to the PDE activity.

    • Calculate the IC50 value for this compound against each PDE isoform.

Data Presentation: Hypothetical PDE Inhibition by this compound

PDE IsoformVetrabutine HCl IC50 (µM)Positive Control IC50 (µM)
PDE30.5Milrinone: 0.7
PDE425Rolipram: 0.1
PDE5>100Sildenafil: 0.005
Phase 2: Functional Cellular Validation

Based on promising results from Phase 1, this phase aims to confirm the functional consequences of this compound's interaction with its putative target in a cellular context.

Rationale: This technique allows for the direct measurement of ion channel activity in living cells. We will investigate the effects of this compound on calcium and potassium channels in smooth muscle cells.

Experimental Protocol: Whole-Cell Voltage Clamp [8][9]

  • Cell Preparation:

    • Isolate or culture smooth muscle cells (e.g., from uterine or vascular tissue).

    • Place the cells in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Using a micromanipulator, bring a glass micropipette filled with an appropriate intracellular solution into contact with a cell.

    • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • Apply a series of voltage steps to elicit ion channel currents (e.g., inward calcium currents or outward potassium currents).

    • Record baseline currents and then perfuse the cell with a solution containing this compound.

    • Record the currents in the presence of the drug to determine its effect on channel activity.

  • Analysis:

    • Measure the peak current amplitude and other kinetic parameters before and after drug application.

    • Construct a dose-response curve to determine the IC50 or EC50 of this compound.

Data Presentation: Hypothetical Effect of this compound on Ion Channel Currents

Ion ChannelCell TypeEffect of Vetrabutine HClIC50 (µM)
L-type Ca2+Uterine MyocytesInhibition of inward current1.2
KATPVascular Smooth MusclePotentiation of outward current0.8

Rationale: If this compound targets a G-protein coupled receptor or a PDE, it will modulate the levels of intracellular second messengers like calcium, cAMP, or cGMP.

Experimental Protocol: Intracellular Calcium Imaging [4]

  • Cell Loading:

    • Culture appropriate cells (e.g., smooth muscle cells) on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Fluorescence Microscopy:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

    • Record baseline fluorescence.

    • Perfuse the cells with this compound and record the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.

Experimental Protocol: cAMP/cGMP ELISA [10][11]

  • Cell Treatment:

    • Culture cells in a multi-well plate.

    • Treat the cells with varying concentrations of this compound for a defined period.

  • Cell Lysis and Assay:

    • Lyse the cells and collect the lysate.

    • Perform a competitive ELISA using a kit specific for cAMP or cGMP to quantify the concentration of the cyclic nucleotide in the lysate.

  • Data Analysis:

    • Generate a dose-response curve to determine the effect of this compound on second messenger levels.

G cluster_0 PDE Inhibition Pathway Vetrabutine Vetrabutine PDE PDE Vetrabutine->PDE Inhibits cAMP/cGMP cAMP/cGMP PDE->cAMP/cGMP Degrades PKG/PKA PKG/PKA cAMP/cGMP->PKG/PKA Activates Smooth Muscle Relaxation Smooth Muscle Relaxation PKG/PKA->Smooth Muscle Relaxation Promotes

Sources

A Comparative Guide to the Preclinical Safety Assessment of Vetrabutine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the safety profile of Vetrabutine hydrochloride, a uterotonic and muscle-tropic agent, in comparison to its rationally designed analogs. As drug development professionals, our primary mandate is to ensure the safety and efficacy of new chemical entities. This document outlines a robust, multi-tiered preclinical safety evaluation program designed to identify potential liabilities, understand mechanisms of toxicity, and enable data-driven selection of the safest possible clinical candidates. We will move beyond a simple checklist of assays, delving into the scientific rationale behind the experimental design and providing actionable protocols for key assessments.

Introduction: The Rationale for Comparative Safety Assessment

This compound, chemically known as 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine hydrochloride, has demonstrated utility as a uterotonic and vasodilator in veterinary applications, notably in reducing stillbirths during dystocic farrowings in sows. Its muscle-tropic properties suggest potential for other therapeutic applications. However, any progression of this compound or related compounds towards human clinical use necessitates a rigorous evaluation of its safety profile.

The synthesis and evaluation of structural analogs are a cornerstone of modern drug discovery. By systematically modifying the this compound scaffold, we can aim to enhance potency, refine selectivity, and, critically, improve the safety margin. This guide will use a set of hypothetical analogs to illustrate the comparative safety assessment process:

  • Analog A (Scaffold Modification): Replacement of the 3,4-dimethoxyphenyl group with a more metabolically stable isostere, such as a benzodioxole ring.

  • Analog B (Pharmacophore Simplification): Removal of the N,N-dimethyl moiety to assess the impact on receptor binding and potential off-target effects.

  • Analog C (Isomeric Variant): Synthesis of a specific stereoisomer of this compound to investigate stereoselective toxicity.

The central thesis of this guide is that a proactive, comparative, and mechanistically-driven safety assessment is the most effective strategy to de-risk a drug development program.

A Phased Approach to Preclinical Safety Evaluation

A successful preclinical safety program is not a monolithic endeavor but a phased approach that gathers critical data at key decision points. Our proposed workflow is aligned with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: IND-Enabling Studies (GLP) In Silico Modeling In Silico Modeling In Vitro Cytotoxicity In Vitro Cytotoxicity hERG Channel Assay hERG Channel Assay AMES Test AMES Test In Vitro Hepatotoxicity Panel In Vitro Hepatotoxicity Panel AMES Test->In Vitro Hepatotoxicity Panel Promising Candidates In Vitro Neurotoxicity Panel In Vitro Neurotoxicity Panel Early In Vivo Rodent MTD Early In Vivo Rodent MTD Safety Pharmacology Core Battery Safety Pharmacology Core Battery Early In Vivo Rodent MTD->Safety Pharmacology Core Battery Selected Candidate Repeat-Dose Toxicology Repeat-Dose Toxicology Genotoxicity Battery Genotoxicity Battery

Caption: Phased Preclinical Safety Evaluation Workflow.

Core Safety Pharmacology: Assessing On-Target and Off-Target Effects

The safety pharmacology core battery, as mandated by ICH S7A guidelines, is designed to investigate the effects of a test compound on vital functions. These studies are typically conducted in vivo and are a prerequisite for first-in-human clinical trials.

Cardiovascular System Evaluation

Given this compound's known vasodilator effects, a thorough cardiovascular assessment is paramount.

  • In Vitro hERG Assay: An early-stage screen to assess the potential for QT interval prolongation, a key risk factor for serious cardiac arrhythmias. This assay should be performed on this compound and all analogs.

  • In Vivo Telemetry in a Non-Rodent Species (e.g., Beagle Dog): This study provides a comprehensive assessment of cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG) readings, in a conscious, unrestrained animal. This allows for the detection of hemodynamic changes and potential arrhythmias.

Central Nervous System (CNS) Assessment

The lipophilic nature of this compound suggests potential for CNS penetration.

  • Modified Irwin Test or Functional Observational Battery (FOB) in Rodents: This is a systematic observational method to detect behavioral and physiological signs of neurotoxicity. It assesses parameters such as alertness, mood, motor activity, and autonomic function.

Respiratory System Evaluation
  • Whole-Body Plethysmography in Rodents: This non-invasive technique measures respiratory rate and tidal volume to detect any potential drug-induced respiratory depression.

In-Depth Toxicological Profiling: A Triad of Concern

Beyond the core safety pharmacology, a detailed investigation into potential organ-specific toxicities is essential. We will focus on the three most common sites of drug-induced toxicity: the liver, the nervous system, and the cardiovascular system.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a leading cause of drug failure in both preclinical and clinical stages. A multi-pronged approach is necessary to assess this risk.

  • In Vitro Assays:

    • Primary Human Hepatocytes or iPSC-Derived Hepatocytes: These are considered the gold standard for in vitro hepatotoxicity testing.

    • Multiplexed High-Content Imaging: This allows for the simultaneous measurement of multiple toxicity endpoints, including cytotoxicity (cell loss), steatosis (lipid accumulation), mitochondrial dysfunction (e.g., using TMRE stain), and apoptosis (e.g., caspase-3/7 activation).

    • Biochemical Assays: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage into the cell culture medium provides a quantitative measure of hepatocellular membrane damage.

  • In Vivo Studies:

    • Repeat-Dose Toxicology Studies in Two Species (Rodent and Non-Rodent): These studies, conducted under Good Laboratory Practice (GLP) conditions, involve daily administration of the test compound for a specified duration (e.g., 28 days). Blood samples are collected for clinical chemistry analysis (including liver enzymes), and at the end of the study, the liver is examined histopathologically.

Neurotoxicity Screening

Neurotoxicity is another significant cause of drug attrition.

  • In Vitro Neuronal Cell Models:

    • Primary Rodent Cortical Neurons or Human iPSC-Derived Neurons: These cultures can be used to assess neuronal viability, neurite outgrowth, and synaptic function (e.g., via calcium imaging) following compound exposure.

  • In Vivo Neuropathology:

    • For any compounds showing CNS effects in the FOB, detailed histopathological examination of the brain and spinal cord from repeat-dose toxicology studies is warranted to look for signs of neuronal damage or inflammation.

Advanced Cardiovascular Safety

Beyond the core battery, a deeper dive into cardiovascular safety may be required for compounds with known vasoactive properties.

  • In Vitro Ion Channel Panel: In addition to the hERG channel, assessing effects on other key cardiac ion channels (e.g., sodium and calcium channels) can provide a more complete picture of proarrhythmic risk.

  • In Vivo Hemodynamic Studies: In anesthetized animal models, more invasive measurements of cardiac output, contractility, and vascular resistance can be performed to fully characterize the hemodynamic effects of this compound and its analogs.

Data Synthesis and Comparative Analysis

The ultimate goal of this comprehensive evaluation is to build a detailed safety profile for this compound and each of its analogs, allowing for a direct, data-driven comparison. The results should be summarized in a clear, concise format to facilitate decision-making.

Table 1: Hypothetical Comparative Safety Profile of this compound and Analogs

Assay Endpoint Vetrabutine HCl Analog A Analog B Analog C
In Vitro Cytotoxicity CC50 in HepG2 cells15 µM45 µM20 µM12 µM
hERG Channel Assay IC505 µM> 30 µM8 µM4 µM
ALT/AST Leakage % Increase at 10x EC50+50%+10%+40%+65%
Mitochondrial Potential IC508 µM> 30 µM12 µM7 µM
In Vivo Rodent MTD Maximum Tolerated Dose50 mg/kg150 mg/kg75 mg/kg40 mg/kg

This table presents hypothetical data for illustrative purposes only.

Based on this hypothetical data, Analog A would emerge as the most promising candidate from a safety perspective, exhibiting lower cytotoxicity, a significantly improved hERG profile, and a higher in vivo maximum tolerated dose compared to the parent compound.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: In Vitro Hepatotoxicity Assessment Using High-Content Imaging
  • Cell Plating: Seed cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 50,000 cells per well. Allow cells to attach and form a monolayer for 24-48 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound and its analogs in cell culture medium. The final concentration range should span from 0.1 to 30 µM. Add the compounds to the cells and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., chlorpromazine).

  • Staining:

    • Add a cocktail of fluorescent dyes to the live cells, including Hoechst 33342 (to stain nuclei for cell counting), TMRE (to assess mitochondrial membrane potential), and a cell permeability dye (to identify dead cells).

    • Incubate for 30 minutes at 37°C.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing at least four fields per well in both the blue (Hoechst), red (TMRE), and green (permeability dye) channels.

  • Image Analysis: Use automated image analysis software to quantify:

    • Total cell count per field (from Hoechst stain).

    • Percentage of dead cells (permeability dye positive).

    • Average TMRE fluorescence intensity per cell (a measure of mitochondrial health).

  • Data Analysis: Calculate the concentration at which a 50% reduction in cell viability or mitochondrial potential is observed (IC50) for each compound.

Validating Bioanalytical Methods for Vetrabutine Hydrochloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of veterinary drug development, the robust quantification of active pharmaceutical ingredients (APIs) in biological matrices is the bedrock upon which pharmacokinetic, toxicokinetic, and efficacy studies are built. For a compound like Vetrabutine hydrochloride, a uterotonic agent employed to facilitate parturition in sows, establishing a reliable bioanalytical method is not merely a regulatory checkbox; it is a critical step in ensuring animal welfare and therapeutic success.[1] This guide provides a comprehensive comparison of two principal analytical techniques for the bioanalysis of this compound: the "gold standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering researchers to make informed decisions in their own laboratory settings. We will delve into the intricacies of method validation, adhering to the stringent guidelines set forth by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with specific consideration for veterinary product development.[2][3][4][5]

Understanding this compound

This compound is a synthetic compound, chemically identified as 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine hydrochloride.[1] Its primary pharmacological action is the stimulation of uterine contractions, which is beneficial in cases of dystocia (difficult birth).[1] The molecule possesses a tertiary amine and aromatic rings, which are key functional groups that inform the selection of an appropriate analytical technique.

The Imperative of Method Validation

The objective of validating a bioanalytical assay is to unequivocally demonstrate that it is fit for its intended purpose.[4] This involves a series of experiments to establish the method's performance characteristics. The core parameters, as mandated by regulatory guidelines, include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[6]

  • Accuracy: The closeness of the measured value to the true value.[6]

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.[6]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[6]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[2]

Method 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like this compound in complex biological matrices such as plasma or serum, LC-MS/MS is the undisputed method of choice due to its superior sensitivity and selectivity.

The Rationale for LC-MS/MS

The power of LC-MS/MS lies in its ability to couple the separation capabilities of liquid chromatography with the highly specific and sensitive detection of mass spectrometry. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, allows for the selection of a specific precursor ion (the protonated Vetrabutine molecule) and its fragmentation into a characteristic product ion. This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interference and leading to a highly selective and sensitive assay.

Experimental Protocol: LC-MS/MS Method for this compound in Sow Plasma

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of sow plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Vetrabutine or a structurally similar compound).

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A UHPLC system for fast and efficient separation.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Vetrabutine: Precursor ion (m/z) -> Product ion (m/z) (To be determined experimentally).

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined experimentally).

  • Ion Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Validation of the LC-MS/MS Method

A full validation should be conducted in accordance with FDA and EMA guidelines.[3][4] This includes assessing selectivity by analyzing blank plasma from at least six different sources, determining the LLOQ, and evaluating accuracy and precision at the LLOQ and at least three other concentration levels (low, medium, and high QC samples).

Method 2: The Workhorse - High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The Rationale for HPLC-UV

This technique relies on the principle that this compound, containing chromophoric phenyl groups, will absorb ultraviolet light at a specific wavelength.[7] The amount of light absorbed is proportional to the concentration of the analyte in the sample. The key challenge with HPLC-UV is achieving adequate selectivity to distinguish the analyte from endogenous matrix components that may also absorb at the same wavelength.

Experimental Protocol: HPLC-UV Method for this compound in Sow Plasma

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 500 µL aliquot of sow plasma, add a suitable internal standard.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate buffer, pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (likely around 220-280 nm).

Validation of the HPLC-UV Method

Similar to the LC-MS/MS method, a full validation is required. Particular attention must be paid to selectivity to ensure that no endogenous peaks co-elute with Vetrabutine or the internal standard. This may require more extensive method development, including optimization of the mobile phase composition and pH.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromatographic separation)
Sensitivity Very High (pg/mL to low ng/mL)Moderate (typically high ng/mL to µg/mL)
Sample Volume Small (typically < 100 µL)Larger (typically > 200 µL)
Run Time Short (typically < 10 minutes)Longer (typically 10-30 minutes)
Method Development Complex (optimization of MS parameters)Less complex (optimization of chromatographic conditions)
Cost (Instrument) HighModerate
Cost (Operational) Moderate to HighLow to Moderate
Robustness Generally high, but susceptible to matrix effectsGenerally very robust

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each bioanalytical method.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is_precip Add Acetonitrile + IS plasma->add_is_precip vortex Vortex add_is_precip->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect Data Acquisition & Quantification Data Acquisition & Quantification detect->Data Acquisition & Quantification

Caption: LC-MS/MS Bioanalytical Workflow for this compound.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (500 µL) add_is_base Add IS + NaOH plasma->add_is_base lle Liquid-Liquid Extraction add_is_base->lle centrifuge Centrifuge lle->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect Data Acquisition & Quantification Data Acquisition & Quantification detect->Data Acquisition & Quantification

Caption: HPLC-UV Bioanalytical Workflow for this compound.

Conclusion and Recommendations

The choice between LC-MS/MS and HPLC-UV for the bioanalysis of this compound will ultimately depend on the specific requirements of the study and the resources available.

  • For regulatory submissions requiring high sensitivity and selectivity, particularly for pharmacokinetic studies where low concentrations of the drug are expected, LC-MS/MS is the unequivocally recommended method. Its ability to provide unambiguous identification and quantification of this compound in complex biological matrices is unparalleled.

  • For routine quality control of formulations or in research settings where high sensitivity is not the primary concern, HPLC-UV can be a robust and cost-effective alternative. However, meticulous method development and validation are paramount to ensure the data generated is reliable and free from interferences.

References

  • Regional Representation for the Americas - WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Eurofins USA. (2024, August 16). Veterinary Product Validation: ICH M10 Bioanalytical Method.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2001, May). Bioanalytical Method Validation.
  • PubChem. (n.d.). This compound.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the pharmacokinetic profiles of Vetrabutine hydrochloride and functionally related compounds. Given the limited publicly available pharmacokinetic data for this compound, this document establishes a framework for comparison using well-characterized β2-adrenergic agonists, a class to which Vetrabutine is functionally related as a sympathomimetic and smooth muscle relaxant.[1][2] We will explore the established principles of pharmacokinetics and provide a detailed, field-proven experimental protocol to empower researchers to characterize novel compounds like this compound.

Introduction to this compound

This compound, with the chemical name 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine hydrochloride, is recognized for its activity as a uterotonic and muscle-tropic agent, finding application in veterinary medicine.[3][4][5] Its classification as a sympathomimetic labour repressing agent suggests a mechanism of action involving the relaxation of smooth muscle.[2] This profile strongly implies a functional relationship with β2-adrenergic agonists, which are a cornerstone in therapeutics requiring smooth muscle relaxation, such as asthma and COPD management.[6]

Despite its established use in certain contexts, a comprehensive public profile of this compound's absorption, distribution, metabolism, and excretion (ADME) is not available. Understanding these pharmacokinetic (PK) parameters is critical for optimizing dosing regimens, predicting potential drug interactions, and ensuring both safety and efficacy in any potential therapeutic expansion. This guide will use established β2-agonists—Salbutamol, Salmeterol, and Formoterol—as benchmarks to illustrate the key pharmacokinetic variables that must be determined for this compound.

The Scientific Imperative: Why Pharmacokinetics Matters

Pharmacokinetics is the study of what the body does to a drug, encompassing the journey from administration to elimination.[7] A thorough understanding of a compound's PK profile is non-negotiable in drug development for several reasons:

  • Determining Bioavailability: Not all of an orally administered drug reaches the systemic circulation due to incomplete absorption and first-pass metabolism in the liver.[8] Pharmacokinetic studies are essential to quantify this bioavailability, which dictates the effective dose.

  • Optimizing Dosing Regimens: The elimination half-life (t½), or the time it takes for the plasma concentration of a drug to decrease by 50%, is a critical parameter that determines how frequently a drug must be administered to maintain therapeutic levels.[7]

  • Predicting Onset and Duration of Action: The speed of absorption and distribution to target tissues dictates how quickly a drug takes effect, while the rate of metabolism and excretion determines how long the effect lasts.

  • Ensuring Safety: Understanding how a drug is distributed can reveal potential accumulation in non-target tissues, while knowledge of its metabolic pathways is crucial for predicting potential toxic metabolites or drug-drug interactions.[9]

Comparative Pharmacokinetics: β2-Adrenergic Agonists as a Model

The clinical utility of β2-agonists is largely defined by their pharmacokinetic profiles, which are, in turn, governed by their physicochemical properties.[10][11]

  • Short-Acting β2-Agonists (SABAs): Represented by Salbutamol (Albuterol), these agents are hydrophilic (water-soluble). This property allows for rapid dissolution and diffusion to the β2-receptor on smooth muscle, resulting in a fast onset of action, making them ideal for relieving acute symptoms.[10] However, their hydrophilicity also leads to rapid clearance from the body and a short duration of action.

  • Long-Acting β2-Agonists (LABAs): This class includes Salmeterol and Formoterol . Their extended duration of action is attributed to their lipophilicity (fat-solubility).[11]

    • Salmeterol is highly lipophilic, causing it to diffuse more slowly to the β2-receptor, resulting in a slower onset of action.[10] Its long side chain is thought to anchor within the cell membrane, providing a depot effect near the receptor for a prolonged duration of 12 hours or more.[10][11]

    • Formoterol possesses moderate lipophilicity, which allows it to establish a depot in the airway tissues while also being water-soluble enough for rapid diffusion to the receptor.[11] This unique combination gives it both a rapid onset of action and a long duration of effect.[10][12]

Data Summary: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for these comparator drugs. The corresponding values for this compound remain to be determined through empirical study.

ParameterSalbutamol (Albuterol)SalmeterolFormoterolThis compound
Class SABALABALABATo be determined
Lipophilicity Low (Hydrophilic)HighModerateTo be determined
Onset of Action ~5 minutes~10-20 minutes~2-3 minutesTo be determined
Time to Peak (Tmax) ~30 minutes~3-4 hours~5 minutesTo be determined
Duration of Action 4-6 hours≥12 hours≥12 hoursTo be determined
Bioavailability (Oral) ~50%Low (<5%)~10%To be determined
Protein Binding ~10%~96%~61-64%To be determined
Metabolism Primarily hepatic (sulfation)Extensive hepatic (hydroxylation)Extensive hepatic (glucuronidation)To be determined
Elimination Half-life ~4-6 hours~5.5 hours~10 hoursTo be determined

Data compiled from multiple sources for illustrative comparison.

Proposed Experimental Protocol: A Preclinical In Vivo Pharmacokinetic Study

To elucidate the pharmacokinetic profile of this compound, a robust preclinical in vivo study is required. The following protocol is a self-validating system designed to generate reliable and reproducible data, grounded in established best practices.[13][14][15]

Causality Behind Experimental Choices
  • Animal Model: Rodent models (e.g., Sprague-Dawley rats) are typically used for initial PK studies due to their well-characterized physiology, cost-effectiveness, and the potential for their pharmacokinetic data to be translated to humans.[13][16]

  • Dosing Routes: Administering the compound both intravenously (IV) and orally (PO) is critical. The IV route ensures 100% bioavailability and provides a baseline for clearance and volume of distribution.[17] The PO route is necessary to determine oral bioavailability and assess the impact of the first-pass effect.[8][13]

  • Dose Selection: At least two dose levels, separated by a 5- to 10-fold difference, should be used to assess dose proportionality (linearity) of the pharmacokinetics.[14] Doses should be high enough for analytical detection but well below any known toxic threshold.

  • Sampling Strategy: Blood samples should be collected at multiple time points to accurately capture the absorption, distribution, and elimination phases of the drug's concentration-time curve.[14]

Step-by-Step Methodology
  • Animal Acclimatization & Preparation:

    • House male Sprague-Dawley rats (n=5 per group) in an AAALAC-accredited facility for at least one week to acclimate.

    • Fast animals overnight prior to dosing to minimize variability in oral absorption, with water provided ad libitum.

    • For the IV group, surgically implant a catheter in the jugular vein for dosing and serial blood sampling.

  • Drug Formulation & Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture). The formulation's stability and solubility must be pre-validated.

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the jugular vein catheter.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Serial Blood Sampling:

    • Collect blood samples (~100-150 µL) into heparinized tubes at pre-defined time points.

    • Suggested time points: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose. This schedule is designed to capture the initial rapid distribution and the later terminal elimination phase.[13]

    • Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[13]

    • The method must be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Parameters to calculate include: Maximum concentration (Cmax), time to Cmax (Tmax), Area Under the Curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizing the Workflow

The following diagram illustrates the logical flow of the proposed preclinical pharmacokinetic study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (Sprague-Dawley Rats) dose_iv IV Dosing (1 mg/kg) acclimate->dose_iv dose_po Oral Dosing (10 mg/kg) acclimate->dose_po formulate Drug Formulation (Vetrabutine HCl in Vehicle) formulate->dose_iv formulate->dose_po sampling Serial Blood Sampling (0-24h) dose_iv->sampling dose_po->sampling bioanalysis Plasma Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_calc PK Parameter Calculation (NCA Software) bioanalysis->pk_calc report Final Report & Profile pk_calc->report

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Anticipated Mechanism of Action & Signaling Pathway

Based on its functional classification, this compound likely acts as a β2-adrenergic agonist. The canonical pathway for these agents involves binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leading to smooth muscle relaxation.

G compound Vetrabutine HCl (or other β2-Agonist) receptor β2-Adrenergic Receptor (GPCR) compound->receptor Binds g_protein Stimulatory G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light-Chain Kinase (MLCK) (Inactivation) pka->mlck Phosphorylates & Inhibits relaxation Smooth Muscle Relaxation mlck->relaxation Leads to

Caption: Proposed β2-adrenergic signaling pathway.

Conclusion and Future Directions

While this compound has established utility, its full therapeutic potential is constrained by the absence of public pharmacokinetic data. By drawing parallels with functionally similar β2-adrenergic agonists like Salbutamol, Salmeterol, and Formoterol, we can appreciate the critical role that properties like lipophilicity and metabolic stability play in defining a drug's clinical profile.

The detailed experimental protocol provided in this guide offers a clear, actionable pathway for researchers to thoroughly characterize the ADME properties of this compound. The data generated from such a study will be invaluable, enabling dose optimization, prediction of drug behavior, and forming the foundation for any future development and clinical translation. It is through this rigorous, scientific approach that the full value of promising compounds can be unlocked for researchers, scientists, and drug development professionals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
  • van der Woude, H. J., et al. (2001). Long-acting beta2-agonists: comparative pharmacology and clinical outcomes. PubMed.
  • Lötvall, J. (1999). Pharmacological similarities and differences between beta2-agonists. PubMed.
  • Valic, M. S., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate.
  • Fawcett, J. P., et al. (1999). Pharmacological similarities and differences between beta(2)-agonists. ResearchGate.
  • precisionFDA. (n.d.). This compound.
  • Pharmaron. (n.d.). Regulatory in vivo PK Studies.
  • Wikipedia. (n.d.). Beta2-adrenergic agonist.
  • gsrs. (n.d.). VETRABUTINE.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study.
  • ResearchGate. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets.
  • Bertone, J. J. (2011). Basic pharmacological principles. VIN.
  • National Center for Biotechnology Information. (2023). Beta2-Agonists. StatPearls.
  • Tufts University. (n.d.). DRUG ABSORPTION, DISTRIBUTION AND ELIMINATION; PHARMACOKINETICS.
  • Veterian Key. (2016, July 24). Clinical Pharmacokinetics and Pharmacodynamics.
  • Veterian Key. (2018, February 8). Absorption, Distribution, Metabolism, and Elimination.
  • Merck Manual Professional Edition. (n.d.). Drug Absorption.
  • González-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. PubMed.
  • Toutain, P. L., & Koritz, G. D. (1992). Clinical pharmacokinetics in veterinary medicine. PubMed.
  • Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research.
  • MSD Veterinary Manual. (n.d.). Vasoactive Drugs for Use in Animals.
  • Veterian Key. (2017, March 27). Practical Pharmacokinetics of Anesthetic Drugs.
  • National Center for Biotechnology Information. (2023). Drug Absorption. StatPearls.
  • MSD Veterinary Manual. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals.

Sources

Safety Operating Guide

Safeguarding Research and the Environment: A Comprehensive Guide to Vetrabutine Hydrochloride Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The proper disposal of chemical reagents, including pharmacologically active compounds like Vetrabutine hydrochloride, is a critical component of responsible laboratory practice. This guide, developed by a Senior Application Scientist, provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each procedural choice. Our aim is to empower your laboratory with the knowledge to manage chemical waste effectively, ensuring a safe working environment and minimizing our ecological footprint.

Understanding this compound: Properties and Potential Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance. This is a crucial piece of information, as it indicates that the compound is not expected to meet the criteria for being a characteristic hazardous waste (i.e., ignitable, corrosive, reactive, or toxic) under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). However, the absence of a hazardous classification does not permit indiscriminate disposal. All pharmaceuticals, due to their potential to be biologically active, require careful management to prevent their release into the environment where they could have unintended ecological effects.

Table 1: Chemical and Regulatory Information for this compound

PropertyValueSource
Chemical Name 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloridePubChem
CAS Number 5974-09-4PubChem
Molecular Formula C20H28ClNO2PubChem
Molecular Weight 349.9 g/mol PubChem
GHS Hazard Classification Not ClassifiedPubChem

The Imperative for Proper Disposal: Why Standard Procedures Matter

The improper disposal of pharmaceuticals, including flushing them down the drain or placing them directly into the regular trash, can lead to the contamination of water systems and soil. While wastewater treatment plants are effective at removing many contaminants, they are not specifically designed to eliminate complex pharmaceutical molecules. The presence of these compounds in the environment, even at low concentrations, can have adverse effects on aquatic life and potentially contribute to the development of antimicrobial resistance. Therefore, a dedicated and scientifically informed disposal protocol is essential.

Decision-Making for this compound Disposal

The following flowchart outlines the decision-making process for the proper disposal of this compound in a laboratory setting. This process is designed to be a self-validating system, ensuring that all relevant factors are considered before a final disposal route is chosen.

DisposalDecision Figure 1: this compound Disposal Decision Workflow start Start: Unused or Expired This compound check_sds Consult Safety Data Sheet (SDS) for Section 13: Disposal Considerations start->check_sds is_hazardous Is it classified as hazardous waste? check_sds->is_hazardous hazardous_disposal Follow institutional hazardous waste procedures. Contact EHS. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Proceed with non-hazardous pharmaceutical disposal protocol. is_hazardous->non_hazardous_disposal No (Presumptive) check_local_regulations Check state and local regulations for pharmaceutical waste. non_hazardous_disposal->check_local_regulations prepare_for_disposal Prepare for Disposal: - Wear appropriate PPE - Work in a designated area check_local_regulations->prepare_for_disposal solid_form Is the material in solid form? prepare_for_disposal->solid_form dissolve_solid Dissolve in a minimal amount of a suitable solvent (e.g., water). solid_form->dissolve_solid Yes mix_with_unpalatable Mix the liquid or dissolved solid with an unpalatable substance (e.g., used coffee grounds, kitty litter). solid_form->mix_with_unpalatable No (Liquid) dissolve_solid->mix_with_unpalatable seal_container Place the mixture in a sealable container (e.g., plastic bag or bottle). mix_with_unpalatable->seal_container final_disposal Dispose of the sealed container in the regular laboratory trash. seal_container->final_disposal

Caption: This workflow guides the user through the necessary steps for the safe and compliant disposal of this compound.

Step-by-Step Disposal Protocol for this compound

This protocol is based on the presumption that this compound is a non-hazardous pharmaceutical waste, in line with available data. However, it is imperative to always consult your institution's specific waste management policies and any available Safety Data Sheet (SDS) before proceeding.

Personnel Protective Equipment (PPE) and Preparation:

  • Don appropriate PPE: At a minimum, this should include a lab coat, safety glasses, and nitrile gloves.

  • Work in a designated area: Conduct the disposal procedure in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

  • Assemble materials: Have all necessary materials ready before you begin, including the this compound to be disposed of, a suitable solvent (if needed), an unpalatable substance (e.g., used coffee grounds, kitty litter), a sealable container, and waste disposal bags.

Disposal Procedure:

  • For solid this compound:

    • If in a powdered or crystalline form, avoid creating dust.

    • Carefully weigh or estimate the amount of material to be disposed of.

    • Dissolve the solid in a minimal amount of a suitable solvent, such as water. This is to ensure that the active compound is well-dispersed in the unpalatable substance.

  • For liquid formulations of this compound:

    • Proceed directly to the next step.

  • Neutralization and Adsorption:

    • In a secondary container, combine the liquid this compound (or the dissolved solid) with an unpalatable and absorbent material. Good options include used coffee grounds, kitty litter, or sawdust. The goal is to make the pharmaceutical unattractive to animals or humans who might come into contact with the trash and to adsorb the liquid.

    • Use a sufficient amount of the unpalatable substance to absorb all the liquid and create a semi-solid, non-leaking mixture.

  • Containment and Final Disposal:

    • Place the resulting mixture into a sealable container, such as a plastic bag or a screw-cap bottle.

    • Ensure the container is tightly sealed to prevent any leakage.

    • Dispose of the sealed container in the regular laboratory trash destined for a sanitary landfill. Do not, under any circumstances, pour this compound down the drain.

    • If the original container is empty, deface or remove the label to protect confidential information and prevent misuse. The empty container can then be disposed of in the regular trash or recycled according to your facility's guidelines.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound, and indeed all laboratory chemicals, is a cornerstone of a robust safety culture and a commitment to environmental stewardship. By following this detailed protocol, researchers can confidently manage their chemical waste in a manner that is safe, compliant, and scientifically sound. This proactive approach not only protects laboratory personnel and the surrounding community but also upholds the integrity of our scientific endeavors.

References

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • U.S. Food and Drug Administration. (2020, October 2). Disposal of Unused Medicines: What You Should Know.
  • American Veterinary Medical Association. (n.d.). Disposal of unwanted medications.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111121, this compound.
  • Mota-Rojas, D., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Animal Reproduction Science, 133(3-4), 189-195.
  • González-Lozano, M., et al. (2009). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology, 72(1), 129-134.
  • Alonso-Spilsbury, M., et al. (2005). Perinatal asphyxia in pigs and its implications for subsequent survival and performance. Animal Reproduction Science, 87(3-4), 269-283.
  • U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication.

Sources

Operational Guide to Personal Protective Equipment for Handling Vetrabutine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Vetrabutine Hydrochloride: this compound is identified as a uterotonic and muscle-tropic drug intended for research use only.[1] It is supplied as a solid powder and is considered stable for shipping under ambient temperatures as a non-hazardous chemical.[1] However, comprehensive toxicological data is not widely available. Therefore, in the absence of a complete hazard profile, a cautious approach grounded in established safety principles for handling potent, powdered pharmaceutical compounds is mandatory. This guide provides a framework for safe handling, which must be adapted to a rigorous, site-specific risk assessment.

The Precautionary Principle: Assessing Risk for Compounds with Limited Data

When handling a compound like this compound, where the full spectrum of potential hazards is unknown, we operate under the precautionary principle. This means assuming the substance is potentially hazardous until proven otherwise. The primary risks associated with a powdered chemical of unknown toxicity are inhalation of airborne particles and dermal (skin) contact.

A thorough risk assessment is the cornerstone of safe laboratory practice.[2] Before any handling, you must evaluate the specific procedures to be performed. Key questions to ask include:

  • What is the scale of the operation? (e.g., weighing milligrams vs. kilograms)

  • What is the physical form? (e.g., fine powder, crystalline solid, solution)

  • What is the potential for aerosolization? (e.g., weighing, vortexing, sonicating)

  • What is the duration of the task?

This assessment directly informs the level of personal protective equipment (PPE) required to mitigate exposure.

Core PPE for Handling this compound

Based on the precautionary principle for a powdered, pharmacologically active substance, the following PPE ensemble represents the minimum standard for all handling procedures.

PPE ComponentSpecificationRationale for Use
Hand Protection Double Nitrile GlovesThe inner glove protects the skin in case the outer glove is breached. The outer glove is the primary barrier and should be changed immediately if contamination is suspected.[3]
Eye Protection Chemical Safety GogglesProvides a full seal around the eyes to protect against airborne powder and accidental splashes. Standard safety glasses are insufficient.[4]
Body Protection Disposable, Low-Permeability Gown with Knit CuffsA disposable gown prevents contamination of personal clothing. Knit cuffs ensure a snug fit around the inner glove, preventing skin exposure at the wrist.[4]
Respiratory Protection NIOSH-Approved N95 Respirator (Minimum)Essential for preventing inhalation of fine powder. A fit test is mandatory to ensure a proper seal. For higher-risk procedures (e.g., bulk handling, potential for high aerosolization), a higher level of respiratory protection may be required.
Foot Protection Closed-toe Shoes and Disposable Shoe CoversProtects personal footwear from contamination and prevents the tracking of contaminants outside the laboratory.[4]

Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is critical for minimizing exposure. The following protocols for donning and doffing PPE must be followed precisely.

Protocol for Donning PPE
  • Preparation: Enter the designated gowning area. Ensure all necessary PPE is available and has been inspected for defects.

  • Shoe Covers: Don the first shoe cover, then cross the threshold into the designated "clean" side of the gowning area before donning the second.

  • Hair Cover and Mask: Secure a hair cover, ensuring all hair is contained. Don your N95 respirator, ensuring a proper fit and seal check.

  • Gown: Wear the disposable gown, ensuring it is fully closed and the knit cuffs are secure.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown.

  • Eye Protection: Put on chemical safety goggles.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

  • Final Check: Perform a final self-check in a mirror to ensure there is no exposed skin.

Protocol for Doffing PPE

The doffing process is designed to prevent self-contamination by removing the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated hazardous waste container.

  • Gown: Untie or unsnap the gown. Carefully roll it down from the shoulders, turning it inside out as you go. Dispose of it in the appropriate waste container.

  • Shoe Covers: Remove shoe covers while stepping back over the threshold into the "clean" area.

  • Eye Protection: Remove goggles by handling the strap, not the front. Place them in the designated area for decontamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them.

  • Respirator and Hair Cover: Exit the immediate work area. Remove your respirator and then your hair cover.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[5]

Engineering Controls: Your First Line of Defense

PPE is the last line of defense. The primary method for exposure control should always be engineering controls.[6] For handling powdered this compound, the following are essential:

  • Chemical Fume Hood or Ventilated Enclosure: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to capture any airborne particles at the source.[2]

  • Designated Work Area: Establish a specific area for handling this compound to prevent cross-contamination of the general laboratory space.

PPE_Decision_Workflow cluster_0 Risk Assessment & PPE Selection for this compound A Start: New Procedure with this compound B Is the compound in solid (powder) form? A->B C Is the task likely to generate dust/aerosols? (e.g., weighing, scraping, sonicating) B->C Yes G Handling in Solution B->G No D Work inside a certified Chemical Fume Hood or Ventilated Enclosure C->D No F Enhanced PPE Required: - Double Nitrile Gloves - Chemical Safety Goggles - Disposable Gown - NIOSH N95 Respirator (Fit-Tested) - Shoe Covers C->F Yes D->F E Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat H Proceed with Caution. Review Safety Procedures. E->H F->H G->E

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical part of the safety lifecycle for any chemical.

  • PPE Disposal: All disposable PPE used while handling this compound (gloves, gown, shoe covers, respirator) must be considered trace-contaminated waste.[7] It should be collected in a clearly labeled, sealed waste bag and disposed of according to your institution's hazardous waste guidelines.[7]

  • Gross Contamination: Any materials used to clean up spills or grossly contaminated items must be treated as hazardous waste.[7]

  • Unused Compound: Unused this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[7] Do not dispose of it down the drain or in regular trash.

Emergency Procedures

Skin Exposure:

  • Immediately remove any contaminated clothing or PPE.

  • Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[5][8]

  • Seek immediate medical attention.

Eye Exposure:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.[5]

  • If breathing is difficult, provide respiratory support.

  • Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) or relevant chemical information available for emergency responders.[9]

References

  • Safety Data Sheet Generic Guidance. (n.d.). Provides general first-aid and handling advice applicable to many chemical compounds.
  • Allergan plc Safety Data Sheet. (2018-10-02). Example SDS outlining hazard identification and first-aid measures for a hazardous chemical.
  • This compound | CAS#5974-09-4. MedKoo Biosciences.
  • Covetrus Material Safety Data Sheet. (2007-06). Example MSDS providing information on handling and personal protection.
  • USP SDS US - USP-MSDS. (2004-01-13). General guidance on handling USP Reference Standards, emphasizing risk assessment and containment.
  • This compound Chemical Label Information. (n.d.).
  • Cayman Chemical Safety Data Sheet. (2024-11-14).
  • This compound - precisionFDA. (n.d.). Listing of chemical synonyms.
  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
  • Personal protective equipment (PPE). American Veterinary Medical Association.
  • Fisher Scientific Safety Data Sheet. (2017-07-03). Example SDS with information on first-aid measures and handling.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista. Provides specific examples of PPE for handling hazardous drugs.
  • Table of exposure limits for chemical and biological substances. WorkSafeBC.
  • PPG Safety Data Sheet. (2025-12-18). Example SDS highlighting the importance of engineering controls.
  • Hazardous Waste - EHSO Manual 2025-2026. Environmental Health and Safety Office.
  • Personal Protective Equipment (PPE) When Working with Animals. (n.d.). Institutional policy example for PPE use.
  • PPG Safety Data Sheet. (2025-12-25). Further example of an industrial SDS.
  • Selecting and using PPE in veterinary practice. (2018-12-18). WorkSafe.qld.gov.au. Discusses varying levels of protection for different PPE types.
  • Safe Handling of Hazardous Drugs. (2024-04). BC Cancer. Provides standards for the receipt and handling of hazardous drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vetrabutine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Vetrabutine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.